molecular formula C47H75NO4 B608025 Hyperforin dicyclohexylammonium salt CAS No. 238074-03-8

Hyperforin dicyclohexylammonium salt

Numéro de catalogue: B608025
Numéro CAS: 238074-03-8
Poids moléculaire: 718.1 g/mol
Clé InChI: KJVNMVCMFQAPDM-DNSWOBEMSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Hyperforin is a natural activator of the steroid X receptor (active at 0.1 to 0.5 µg/ml) and inhibitor of several cytochrome P450 (CYP) isoforms (IC50 = 10 µg/ml for CYP2D6). It can also inhibit microsomal prostaglandin E2 synthase-1 (mPGES-1;  IC50 = 1 µM), 5-lipoxygenase activating protein, and sirtuins.>Hyperforin-DCHA, also known as Hyperforin Dicyclohexylammonium, is a stable salt form of hyperforin, a compound found in Hypericum perforatum. It induces cell cycle arrest and apoptosis in chronic myelogenous leukemia cells, prevents LPS- and substance P-induced release of IL-6 in astrocytoma cells, and suppresses the development of croton oil-induced edema.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Propriétés

IUPAC Name

N-cyclohexylcyclohexanamine;(1R,5R,7S,8R)-4-hydroxy-8-methyl-3,5,7-tris(3-methylbut-2-enyl)-8-(4-methylpent-3-enyl)-1-(2-methylpropanoyl)bicyclo[3.3.1]non-3-ene-2,9-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H52O4.C12H23N/c1-22(2)13-12-19-33(11)27(16-14-23(3)4)21-34(20-18-25(7)8)30(37)28(17-15-24(5)6)31(38)35(33,32(34)39)29(36)26(9)10;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h13-15,18,26-27,37H,12,16-17,19-21H2,1-11H3;11-13H,1-10H2/t27-,33+,34+,35-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJVNMVCMFQAPDM-DNSWOBEMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)C12C(=O)C(=C(C(C1=O)(CC(C2(C)CCC=C(C)C)CC=C(C)C)CC=C(C)C)O)CC=C(C)C.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C(=O)[C@]12C(=O)C(=C([C@](C1=O)(C[C@@H]([C@@]2(C)CCC=C(C)C)CC=C(C)C)CC=C(C)C)O)CC=C(C)C.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H75NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30677360
Record name (1R,5R,7S,8R)-4-Hydroxy-8-methyl-3,5,7-tris(3-methylbut-2-en-1-yl)-8-(4-methylpent-3-en-1-yl)-1-(2-methylpropanoyl)bicyclo[3.3.1]non-3-ene-2,9-dione--N-cyclohexylcyclohexanamine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30677360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

718.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

238074-03-8
Record name (1R,5R,7S,8R)-4-Hydroxy-8-methyl-3,5,7-tris(3-methylbut-2-en-1-yl)-8-(4-methylpent-3-en-1-yl)-1-(2-methylpropanoyl)bicyclo[3.3.1]non-3-ene-2,9-dione--N-cyclohexylcyclohexanamine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30677360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hyperforine dicyclohexylamine salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

The Multifaceted Mechanism of Action of Hyperforin Dicyclohexylammonium Salt: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hyperforin (B191548), a key active constituent of Hypericum perforatum (St. John's Wort), has garnered significant attention for its therapeutic potential, particularly in the management of depression. The dicyclohexylammonium (B1228976) (DCHA) salt of hyperforin is a stabilized form of this otherwise unstable phloroglucinol (B13840) derivative, facilitating its scientific investigation. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the pharmacological effects of hyperforin DCHA salt. It delves into its primary mode of action as a non-competitive reuptake inhibitor of a broad spectrum of neurotransmitters, its role as a potent activator of the Transient Receptor Potential Canonical 6 (TRPC6) ion channel, and its significant anti-inflammatory properties. This document synthesizes quantitative data from numerous studies, presents detailed experimental protocols for key assays, and visualizes complex biological pathways and workflows to offer a comprehensive resource for researchers in pharmacology and drug development.

Core Mechanism of Action: Neurotransmitter Reuptake Inhibition

Hyperforin distinguishes itself from conventional antidepressants through its unique mechanism of neurotransmitter reuptake inhibition. Unlike selective serotonin (B10506) reuptake inhibitors (SSRIs) or tricyclic antidepressants (TCAs) that directly target neurotransmitter transporters, hyperforin acts indirectly by elevating intracellular sodium concentrations ([Na⁺]i).[1][2] This increase in [Na⁺]i disrupts the sodium gradient across the neuronal membrane, which is the driving force for the reuptake of various neurotransmitters.[3] Consequently, hyperforin non-competitively inhibits the reuptake of a broad range of neurotransmitters, including serotonin (5-HT), norepinephrine (B1679862) (NE), dopamine (B1211576) (DA), gamma-aminobutyric acid (GABA), and L-glutamate.[2][4][5][6]

This broad-spectrum activity is achieved through the activation of non-selective cation channels (NSCCs), with a primary target identified as the Transient Receptor Potential Canonical 6 (TRPC6) channel.[7][8][9]

Quantitative Data: Neurotransmitter Reuptake Inhibition

The inhibitory effects of hyperforin on the reuptake of various neurotransmitters have been quantified in numerous studies, primarily through synaptosomal uptake assays. The half-maximal inhibitory concentrations (IC₅₀) highlight the potency of hyperforin across different neurotransmitter systems.

NeurotransmitterIC₅₀ (nmol/L)Reference(s)
Norepinephrine80 ± 24[10]
Dopamine102 ± 19[10]
GABA184 ± 41[10]
Serotonin (5-HT)205 ± 45[10]
L-Glutamate829 ± 687[10]

Kinetic analyses of serotonin uptake in mouse brain synaptosomes revealed that hyperforin (2 µM) decreases the maximal velocity (Vmax) by over 50% with only a slight effect on the Michaelis constant (Km), indicating a predominantly non-competitive mode of inhibition.[11]

Molecular Target: TRPC6 Channel Activation

A pivotal discovery in understanding hyperforin's mechanism of action was the identification of the TRPC6 channel as a direct molecular target.[7][8] TRPC6 is a non-selective cation channel permeable to both Ca²⁺ and Na⁺. Hyperforin's activation of TRPC6 leads to an influx of these cations, which is the primary trigger for the subsequent inhibition of neurotransmitter reuptake.[9][12] The activation of TRPC6 by hyperforin is specific, as closely related channels like TRPC3 are unaffected.[8][12] This specific activation provides a valuable pharmacological tool for studying TRPC6 function.[8]

Signaling Pathway of Hyperforin-Mediated Neurotransmitter Reuptake Inhibition

The following diagram illustrates the signaling cascade initiated by hyperforin, leading to the inhibition of neurotransmitter reuptake.

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Hyperforin_ext Hyperforin DCHA TRPC6 TRPC6 Channel Hyperforin_ext->TRPC6 Activates Na_ion Na+ TRPC6->Na_ion Influx Ca_ion Ca2+ TRPC6->Ca_ion Influx NT_Transporter Neurotransmitter Transporter NT_reuptake_inhibition Inhibition of Neurotransmitter Reuptake NT_Transporter->NT_reuptake_inhibition Na_gradient_disruption Disruption of Na+ Gradient Na_ion->Na_gradient_disruption Na_gradient_disruption->NT_Transporter Inhibits

Hyperforin activates TRPC6, leading to Na⁺ and Ca²⁺ influx and subsequent neurotransmitter reuptake inhibition.
Quantitative Data: TRPC6 Activation and Ion Influx

The activation of TRPC6 by hyperforin and the resulting ion influx have been quantified using various cellular and electrophysiological assays.

ParameterValueCell Type/SystemReference(s)
EC₅₀ for TRPC6 Activation 1 µMPC12 cells[13]
EC₅₀ for [Na⁺]i Increase 0.72 µMPC12 cells[14]
EC₅₀ for [Ca²⁺]i Increase 1.16 µMPC12 cells[14]

Anti-inflammatory and Other Pharmacological Effects

Beyond its effects on the central nervous system, hyperforin exhibits potent anti-inflammatory properties.[15] This activity is attributed to the dual inhibition of cyclooxygenase-1 (COX-1) and 5-lipoxygenase (5-LOX), key enzymes in the biosynthesis of pro-inflammatory eicosanoids. Additionally, hyperforin has been shown to inhibit microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1).[1]

Hyperforin also modulates the activity of other ion channels, including P-type Ca²⁺ channels, and can induce cytochrome P450 enzymes through activation of the pregnane (B1235032) X receptor (PXR).[16]

Quantitative Data: Anti-inflammatory Enzyme Inhibition
EnzymeIC₅₀Assay ConditionReference(s)
5-Lipoxygenase (5-LO) ~90 nMPurified human 5-LO
1-2 µMA23187-stimulated human PMNs
Cyclooxygenase-1 (COX-1) 0.3 µMThrombin-stimulated human platelets
3 µMIonophore-stimulated human platelets
12 µMIsolated ovine COX-1[1]
mPGES-1 1 µMCell-free assay[1]
Signaling Pathway of Hyperforin's Anti-inflammatory Action

The following diagram illustrates the key enzymatic steps in the arachidonic acid cascade that are inhibited by hyperforin.

Arachidonic_Acid Arachidonic Acid 5_LOX 5-Lipoxygenase (5-LOX) Arachidonic_Acid->5_LOX COX_1 Cyclooxygenase-1 (COX-1) Arachidonic_Acid->COX_1 Leukotrienes Leukotrienes 5_LOX->Leukotrienes Prostaglandin_H2 Prostaglandin H2 COX_1->Prostaglandin_H2 mPGES_1 mPGES-1 Prostaglandin_E2 Prostaglandin E2 mPGES_1->Prostaglandin_E2 Inflammation Inflammation Leukotrienes->Inflammation Prostaglandin_H2->mPGES_1 Prostaglandin_E2->Inflammation Hyperforin Hyperforin Hyperforin->5_LOX Inhibits Hyperforin->COX_1 Inhibits Hyperforin->mPGES_1 Inhibits

Hyperforin inhibits key enzymes in the arachidonic acid cascade, reducing the production of pro-inflammatory mediators.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of hyperforin's mechanism of action.

Synaptosomal Neurotransmitter Uptake Assay

This protocol describes the measurement of neurotransmitter reuptake into isolated nerve terminals (synaptosomes).

Experimental Workflow:

Brain_Homogenization Brain Tissue Homogenization Centrifugation_1 Differential Centrifugation Brain_Homogenization->Centrifugation_1 Synaptosome_Isolation Synaptosome Isolation Centrifugation_1->Synaptosome_Isolation Pre_incubation Pre-incubation with Hyperforin/Vehicle Synaptosome_Isolation->Pre_incubation Uptake_Initiation Initiate Uptake with Radiolabeled Neurotransmitter Pre_incubation->Uptake_Initiation Uptake_Termination Terminate Uptake (e.g., rapid filtration) Uptake_Initiation->Uptake_Termination Scintillation_Counting Scintillation Counting Uptake_Termination->Scintillation_Counting Data_Analysis Data Analysis (IC50, Vmax, Km) Scintillation_Counting->Data_Analysis

Workflow for the synaptosomal neurotransmitter uptake assay.

Methodology:

  • Synaptosome Preparation:

    • Homogenize fresh brain tissue (e.g., mouse cortex) in ice-cold sucrose (B13894) buffer (0.32 M sucrose, 10 mM HEPES, pH 7.4).

    • Perform differential centrifugation to isolate the synaptosomal fraction (P2 pellet). Resuspend the P2 pellet in a physiological buffer.

  • Uptake Assay:

    • Pre-incubate aliquots of the synaptosomal suspension with varying concentrations of hyperforin dicyclohexylammonium salt or vehicle for a specified time (e.g., 10 minutes) at 37°C.

    • Initiate neurotransmitter uptake by adding a radiolabeled neurotransmitter (e.g., [³H]serotonin, [³H]dopamine).

    • After a short incubation period (e.g., 1-5 minutes), terminate the uptake by rapid filtration through glass fiber filters.

    • Wash the filters rapidly with ice-cold buffer to remove unbound radioactivity.

  • Quantification and Analysis:

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

    • Determine the specific uptake by subtracting non-specific uptake (measured in the presence of a known potent uptake inhibitor or at 4°C).

    • Calculate IC₅₀ values from concentration-response curves. For kinetic studies, vary the concentration of the radiolabeled neurotransmitter to determine Vmax and Km in the presence and absence of hyperforin.

TRPC6 Channel Activity Measurement (Calcium Imaging)

This protocol outlines the use of the fluorescent Ca²⁺ indicator Fura-2 AM to measure hyperforin-induced Ca²⁺ influx in cells expressing TRPC6.

Methodology:

  • Cell Culture and Dye Loading:

    • Culture cells (e.g., HEK293 cells transiently or stably expressing TRPC6) on glass coverslips.

    • Load the cells with Fura-2 AM (e.g., 1-5 µM) in a physiological salt solution for 30-60 minutes at room temperature in the dark.

    • Wash the cells to remove extracellular dye and allow for de-esterification of the Fura-2 AM.

  • Calcium Imaging:

    • Mount the coverslip in a perfusion chamber on an inverted fluorescence microscope equipped with a ratiometric imaging system.

    • Excite the Fura-2 loaded cells alternately with light at 340 nm and 380 nm, and collect the emitted fluorescence at 510 nm.

    • Establish a stable baseline fluorescence ratio (F340/F380).

    • Perfuse the cells with a solution containing this compound and record the change in the fluorescence ratio over time.

  • Data Analysis:

    • The F340/F380 ratio is proportional to the intracellular Ca²⁺ concentration.

    • Calculate the change in [Ca²⁺]i in response to hyperforin.

    • Generate concentration-response curves to determine the EC₅₀ for hyperforin-induced Ca²⁺ influx.

Anti-inflammatory Activity (PGE₂ Formation Assay)

This protocol describes the measurement of prostaglandin E₂ (PGE₂) production in a cellular model of inflammation.

Methodology:

  • Cell Culture and Stimulation:

    • Culture macrophages (e.g., RAW 264.7) or use human whole blood.

    • Pre-incubate the cells with various concentrations of this compound or vehicle for a defined period.

    • Induce an inflammatory response by adding an inflammatory stimulus, such as lipopolysaccharide (LPS).

    • Incubate for a sufficient time to allow for PGE₂ production (e.g., 4-24 hours).

  • PGE₂ Quantification:

    • Collect the cell culture supernatant or plasma.

    • Quantify the concentration of PGE₂ in the samples using a commercially available Enzyme Immunoassay (EIA) or ELISA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Construct a standard curve using known concentrations of PGE₂.

    • Determine the PGE₂ concentration in the experimental samples from the standard curve.

    • Calculate the percentage inhibition of PGE₂ production by hyperforin and determine the IC₅₀ value.

Conclusion

This compound exhibits a complex and multifaceted mechanism of action that extends beyond simple neurotransmitter reuptake inhibition. Its primary action involves the activation of TRPC6 channels, leading to an increase in intracellular sodium and a subsequent broad-spectrum, non-competitive inhibition of neurotransmitter reuptake. Furthermore, its potent anti-inflammatory effects, mediated through the inhibition of key enzymes in the eicosanoid biosynthesis pathway, contribute to its overall pharmacological profile. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for further research into the therapeutic applications of this promising natural compound and its derivatives. The unique mechanism of action of hyperforin offers a compelling rationale for the development of novel therapeutic agents targeting these pathways for the treatment of depression and inflammatory disorders.

References

Hyperforin Dicyclohexylammonium Salt as a TRPC6 Activator: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hyperforin (B191548), a major active constituent of St. John's wort (Hypericum perforatum), has garnered significant attention for its diverse pharmacological activities, including its well-documented antidepressant effects. The dicyclohexylammonium (B1228976) (DCHA) salt of hyperforin is a stable form of this compound, facilitating its use in research. A key mechanism underlying hyperforin's physiological effects is its role as a selective activator of the Transient Receptor Potential Canonical 6 (TRPC6) channel.[1][2] TRPC6 is a non-selective cation channel that permits the influx of Ca²⁺ and Na⁺, playing crucial roles in various cellular processes.[2][3] This technical guide provides an in-depth overview of hyperforin DCHA as a TRPC6 activator, focusing on its mechanism of action, downstream signaling pathways, and detailed experimental protocols for its characterization.

Mechanism of Action

Hyperforin DCHA selectively activates TRPC6 channels, leading to an influx of cations, primarily Ca²⁺ and Na⁺, into the cell.[2][3] This activation is highly specific, as hyperforin does not activate other closely related TRPC channels, such as TRPC3 and TRPC7. The binding site for hyperforin on the human TRPC6 channel has been identified as a C-terminal motif with the amino acid sequence LLKL.[4] The influx of cations depolarizes the cell membrane and increases the intracellular Ca²⁺ concentration, which in turn triggers a cascade of downstream signaling events.

Quantitative Data

The following tables summarize the quantitative data related to the activity of hyperforin as a TRPC6 activator.

ParameterValueCell LineCommentsReference
EC₅₀ for [Na⁺]ᵢ Increase 0.72 µMPC12 cellsReflects TRPC6-mediated Na⁺ influx.[1]
EC₅₀ for [Ca²⁺]ᵢ Increase 1.16 µMPC12 cellsReflects TRPC6-mediated Ca²⁺ influx.[1]
ParameterValueTargetCommentsReference
IC₅₀ 3.7 µmol/LMicrovascular tube formationDemonstrates anti-angiogenic effects.[3][5]

Signaling Pathways

Activation of TRPC6 by hyperforin dicyclohexylammonium salt in neuronal cells initiates several downstream signaling cascades that are crucial for its effects on neurite outgrowth and synaptic plasticity. These pathways primarily converge on the activation of the transcription factor CREB (cAMP response element-binding protein).[6]

Key Downstream Signaling Pathways:
  • Ras/MEK/ERK Pathway: The influx of Ca²⁺ through TRPC6 can activate Ras, a small GTPase, which in turn activates the MEK/ERK signaling cascade, leading to the phosphorylation and activation of CREB.[6]

  • RAS/PI3K/Akt Pathway: TRPC6 activation can also stimulate the PI3K/Akt pathway, another downstream effector of Ras, which contributes to CREB activation and promotes cell survival.[6]

  • CaM/CAMKIV Pathway: The increase in intracellular Ca²⁺ directly activates Calmodulin (CaM), which then activates Ca²⁺/calmodulin-dependent protein kinase IV (CAMKIV). CAMKIV is a potent activator of CREB.[6][7]

The activation of these pathways and the subsequent CREB-mediated gene transcription are thought to underlie the neurotrophic effects of hyperforin.

TRPC6_Signaling_Pathway Hyperforin Hyperforin Dicyclohexylammonium Salt TRPC6 TRPC6 Channel Hyperforin->TRPC6 Activates Ca2_Na_Influx Ca²⁺/Na⁺ Influx TRPC6->Ca2_Na_Influx Mediates Ras Ras Ca2_Na_Influx->Ras CaM_CAMKIV CaM/CAMKIV Pathway Ca2_Na_Influx->CaM_CAMKIV Activates MEK_ERK MEK/ERK Pathway Ras->MEK_ERK PI3K_Akt PI3K/Akt Pathway Ras->PI3K_Akt CREB CREB Activation MEK_ERK->CREB PI3K_Akt->CREB CaM_CAMKIV->CREB Gene_Transcription Gene Transcription (Neurite Outgrowth, Synaptic Plasticity) CREB->Gene_Transcription

TRPC6 signaling cascade initiated by hyperforin.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

This protocol is designed to record TRPC6 channel currents activated by this compound in a heterologous expression system (e.g., HEK293 cells).

Materials:

  • HEK293 cells transiently or stably expressing human TRPC6.

  • Patch-clamp rig with amplifier, digitizer, and data acquisition software.

  • Borosilicate glass capillaries for pipette fabrication (3-5 MΩ resistance).

  • Extracellular (Bath) Solution (in mM): 140 NaCl, 5 CsCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

  • Intracellular (Pipette) Solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 10 D-Glucose. Adjust pH to 7.2 with CsOH. (Cesium is used to block K⁺ channels).

  • This compound stock solution (e.g., 10 mM in DMSO).

Procedure:

  • Cell Preparation: Plate TRPC6-expressing HEK293 cells onto glass coverslips 24-48 hours before the experiment.

  • Setup: Place a coverslip in the recording chamber on the microscope stage and perfuse with the extracellular solution.

  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution.

  • Gigaohm Seal Formation: Approach a single, healthy cell with the patch pipette while applying positive pressure. Upon contact with the cell membrane, release the positive pressure to form a gigaohm seal (>1 GΩ).

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip to establish the whole-cell configuration.

  • Baseline Recording: Clamp the cell at a holding potential of -60 mV. Apply a voltage ramp protocol (e.g., from -100 mV to +100 mV over 200 ms) every 10-15 seconds to elicit currents and generate I-V curves. Record a stable baseline for at least 2-3 minutes.

  • Hyperforin Application: Perfuse the cell with the extracellular solution containing the desired concentration of this compound (e.g., 1-10 µM).

  • Data Acquisition: Continuously record the whole-cell currents during hyperforin application. Activation of TRPC6 channels will result in an increase in both inward and outward currents with a characteristic outwardly rectifying current-voltage (I-V) relationship.

Patch_Clamp_Workflow Start Start Cell_Prep Prepare TRPC6-expressing HEK293 cells on coverslips Start->Cell_Prep Setup Mount coverslip and perfuse with extracellular solution Cell_Prep->Setup Pipette Prepare patch pipette with intracellular solution Setup->Pipette Seal Form Gigaohm Seal Pipette->Seal Whole_Cell Establish Whole-Cell Configuration Seal->Whole_Cell Baseline Record Baseline Currents (Voltage Ramp Protocol) Whole_Cell->Baseline Apply_Hyperforin Apply Hyperforin DCHA Baseline->Apply_Hyperforin Record_Data Record TRPC6 Currents Apply_Hyperforin->Record_Data Analyze Analyze I-V Relationship Record_Data->Analyze End End Analyze->End

Workflow for whole-cell patch-clamp recording.
Intracellular Calcium Imaging

This protocol describes the measurement of intracellular calcium concentration ([Ca²⁺]ᵢ) changes in response to this compound using the ratiometric fluorescent indicator Fura-2 AM.

Materials:

  • Cells expressing TRPC6 (e.g., HEK293 or primary neurons) plated on glass coverslips.

  • Recording Buffer (e.g., HBSS): 10 mM HEPES (pH 7.4), 150 mM NaCl, 3 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM Glucose.

  • Fura-2 AM (50 µg vial).

  • DMSO.

  • Pluronic F-127 (20% solution in DMSO).

  • This compound stock solution.

  • Fluorescence microscope equipped for ratiometric imaging (340/380 nm excitation, ~510 nm emission).

Procedure:

  • Fura-2 AM Stock Preparation: Dissolve 50 µg of Fura-2 AM in 50 µl of high-quality DMSO to make a 1 mM stock solution. A small amount of Pluronic F-127 can be added to aid dispersion.

  • Cell Loading:

    • Wash cells twice with the recording buffer.

    • Prepare a loading solution by diluting the Fura-2 AM stock solution in the recording buffer to a final concentration of 1-5 µM.

    • Incubate the cells in the loading solution at room temperature for 30-45 minutes in the dark.

  • Washing: Wash the cells with the recording buffer at least twice for 5 minutes each to remove extracellular dye and allow for de-esterification of the Fura-2 AM.

  • Imaging:

    • Mount the coverslip in a perfusion chamber on the microscope stage.

    • Continuously perfuse the cells with the recording buffer to establish a stable baseline fluorescence ratio (F340/F380).

    • Apply this compound at the desired concentration by switching the perfusion solution.

    • Record the change in the F340/F380 fluorescence ratio over time. An increase in this ratio indicates an increase in intracellular Ca²⁺.

  • Data Analysis: The change in the 340/380 nm fluorescence ratio is proportional to the change in [Ca²⁺]ᵢ.

Calcium_Imaging_Workflow Start Start Plate_Cells Plate TRPC6-expressing cells on coverslips Start->Plate_Cells Prepare_Fura2 Prepare Fura-2 AM loading solution Plate_Cells->Prepare_Fura2 Load_Cells Load cells with Fura-2 AM (30-45 min) Prepare_Fura2->Load_Cells Wash Wash cells to remove extracellular dye Load_Cells->Wash Mount Mount coverslip on microscope stage Wash->Mount Baseline Record baseline fluorescence ratio (F340/F380) Mount->Baseline Apply_Hyperforin Apply Hyperforin DCHA Baseline->Apply_Hyperforin Record_Ratio Record change in fluorescence ratio Apply_Hyperforin->Record_Ratio Analyze Analyze [Ca²⁺]ᵢ changes Record_Ratio->Analyze End End Analyze->End

Workflow for intracellular calcium imaging.

Conclusion

This compound is a valuable pharmacological tool for studying the function of TRPC6 channels. Its selectivity and well-characterized mechanism of action make it a potent activator for investigating the physiological and pathological roles of TRPC6 in various cellular contexts. The detailed protocols and signaling pathway information provided in this guide offer a solid foundation for researchers and drug development professionals to explore the therapeutic potential of targeting the TRPC6 channel.

References

The Pharmacology of Hyperforin Dicyclohexylammonium Salt: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hyperforin (B191548), a major active constituent of the medicinal plant Hypericum perforatum (St. John's Wort), has garnered significant scientific interest for its diverse pharmacological activities. However, its inherent instability has posed challenges for research and development. The dicyclohexylammonium (B1228976) (DCHA) salt of hyperforin offers a more stable formulation, facilitating in-depth investigation of its therapeutic potential. This technical guide provides a comprehensive overview of the pharmacological properties of Hyperforin Dicyclohexylammonium Salt (Hyperforin DCHA), focusing on its mechanisms of action, quantitative pharmacological data, and detailed experimental protocols. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Core Pharmacological Properties

Hyperforin DCHA exhibits a broad spectrum of pharmacological effects, including antidepressant, anti-inflammatory, anticancer, and anti-angiogenic activities. Its primary mechanism of action involves the activation of the Transient Receptor Potential Canonical 6 (TRPC6) channel, a non-selective cation channel.[1] This activation leads to an influx of calcium and sodium ions, modulating various downstream signaling pathways.

Mechanism of Action

The multifaceted pharmacological profile of Hyperforin DCHA stems from its ability to influence multiple cellular targets and signaling cascades:

  • TRPC6 Channel Activation: Hyperforin DCHA is a potent activator of TRPC6 channels.[1] This activation is central to many of its observed effects, including the modulation of neurotransmitter reuptake and the induction of neurite outgrowth.[2] The influx of cations through TRPC6 channels alters the electrochemical gradient across the cell membrane, impacting the function of various transporters and signaling proteins.[3]

  • Neurotransmitter Reuptake Inhibition: A key mechanism underlying the antidepressant-like effects of Hyperforin DCHA is its ability to inhibit the reuptake of several neurotransmitters, including serotonin (B10506), norepinephrine, dopamine, GABA, and glutamate.[3] Unlike typical selective serotonin reuptake inhibitors (SSRIs), hyperforin does not bind directly to the neurotransmitter transporters. Instead, the TRPC6-mediated increase in intracellular sodium concentration is thought to be responsible for this broad-spectrum reuptake inhibition.[3]

  • Modulation of Signaling Pathways: Hyperforin DCHA has been shown to modulate several key intracellular signaling pathways:

    • MAPK/ERK Pathway: It can suppress the phosphorylation of MAPK pathway components, including p38, ERK, and JNK.[1]

    • STAT3 Pathway: Hyperforin DCHA also inhibits the phosphorylation of STAT3.[1]

    • PI3K/Akt Pathway: The activation of TRPC6 by hyperforin can lead to the activation of the PI3K/Akt signaling cascade.[2]

    • CaMKIV Pathway: Calcium influx through TRPC6 channels can also activate Calcium/calmodulin-dependent protein kinase IV (CaMKIV).[2]

  • Induction of Apoptosis: In cancer cells, Hyperforin DCHA induces apoptosis through a mitochondrial-related pathway. This involves the disruption of the mitochondrial membrane potential, release of cytochrome c, and activation of caspases 3, 8, and 9.[4]

  • Anti-inflammatory Effects: The anti-inflammatory properties of Hyperforin DCHA are attributed to its ability to inhibit the release of pro-inflammatory cytokines such as IL-6 and to reduce edema.[4]

  • Anti-angiogenic Effects: Hyperforin DCHA inhibits angiogenesis by targeting several key steps in the process, including the inhibition of endothelial cell proliferation and tube formation.[1]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data on the pharmacological activities of this compound.

Anticancer Activity
Cell Line Activity IC50 Value Reference
K562 (Chronic Myeloid Leukemia)Inhibition of cell proliferation (48h)8.6 µM[3]
K562 (Chronic Myeloid Leukemia)Inhibition of cell proliferation (72h)3.2 µM[3]
HDMEC (Human Dermal Microvascular Endothelial Cells)Inhibition of microvascular tube formation3.7 µmol/L[1]
Anti-inflammatory Activity
Model Activity ID50 Value Reference
Croton oil-induced ear edema in miceInhibition of edema0.25 µmol/cm²[1]
Neuropharmacological Activity
Target Activity IC50 Value Reference
Serotonin ReuptakeInhibition0.05-0.10 µg/mL[3]
Norepinephrine ReuptakeInhibition0.05-0.10 µg/mL[3]
Dopamine ReuptakeInhibition0.05-0.10 µg/mL[3]
GABA ReuptakeInhibition0.05-0.10 µg/mL[3]
L-glutamate ReuptakeInhibition0.5 µg/mL[3]
Enzyme Inhibition
Enzyme Activity IC50 Value Reference
Cytochrome P450 2D6 (CYP2D6)Inhibition10 µg/mL[2]
Microsomal Prostaglandin E2 Synthase-1 (mPGES-1)Inhibition1 µM[2]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Induction of Apoptosis in K562 Cells

Objective: To determine the cytotoxic and apoptosis-inducing effects of Hyperforin DCHA on the human chronic myeloid leukemia cell line, K562.

Materials:

  • K562 cells

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • DAPI (4′,6-diamidino-2-phenylindole)

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Caspase activity assay kits (Caspase-3, -8, -9)

  • Antibodies for Western blot (Bcl-2, Bax, Cytochrome c, PARP, p53, p27, β-actin)

Procedure:

  • Cell Culture: K562 cells are cultured in RPMI-1640 medium supplemented with 10% FBS at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Viability Assay (MTT Assay):

    • Seed K562 cells in 96-well plates.

    • Treat cells with various concentrations of Hyperforin DCHA for 48 and 72 hours.

    • Add MTT solution to each well and incubate for 4 hours.

    • Add DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Morphological Analysis of Apoptosis (DAPI Staining):

    • Treat K562 cells with Hyperforin DCHA.

    • Harvest and fix the cells.

    • Stain the cells with DAPI solution.

    • Observe nuclear morphology under a fluorescence microscope. Apoptotic cells will show condensed or fragmented nuclei.

  • Flow Cytometric Analysis of Apoptosis (Annexin V-FITC/PI Staining):

    • Treat K562 cells with Hyperforin DCHA.

    • Harvest and wash the cells.

    • Resuspend cells in binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.

    • Analyze the cells by flow cytometry. Early apoptotic cells will be Annexin V-positive and PI-negative, while late apoptotic/necrotic cells will be positive for both.

  • Measurement of Mitochondrial Membrane Potential (ΔΨm):

    • Treat K562 cells with Hyperforin DCHA.

    • Stain cells with a mitochondrial membrane potential-sensitive dye (e.g., JC-1).

    • Analyze by flow cytometry to detect the shift in fluorescence, indicating depolarization of the mitochondrial membrane.

  • Caspase Activity Assays:

    • Treat K562 cells with Hyperforin DCHA.

    • Prepare cell lysates.

    • Measure the activity of caspase-3, -8, and -9 using colorimetric or fluorometric assay kits according to the manufacturer's instructions.

  • Western Blot Analysis:

    • Treat K562 cells with Hyperforin DCHA.

    • Prepare total cell lysates.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against Bcl-2, Bax, Cytochrome c, PARP, p53, p27, and β-actin.

    • Incubate with HRP-conjugated secondary antibodies.

    • Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

Topical Anti-inflammatory Activity (Croton Oil-Induced Ear Edema in Mice)

Objective: To evaluate the topical anti-inflammatory effect of Hyperforin DCHA on acute inflammation induced by croton oil in a mouse model.

Materials:

  • Male Swiss mice

  • Croton oil

  • Acetone (vehicle)

  • This compound

  • Indomethacin (B1671933) (positive control)

  • Micrometer or punch and balance for edema measurement

Procedure:

  • Animal Acclimatization: Acclimatize male Swiss mice to the laboratory conditions for at least one week before the experiment.

  • Induction of Edema:

    • Prepare a solution of croton oil in acetone.

    • Apply a specific volume of the croton oil solution to the inner surface of the right ear of each mouse.

  • Treatment Application:

    • Dissolve Hyperforin DCHA and indomethacin in the croton oil/acetone solution at various concentrations.

    • Apply the treatment solutions topically to the right ear immediately after the application of the irritant. A control group receives only the croton oil/acetone solution.

  • Measurement of Edema:

    • After a specified time (e.g., 6 hours), sacrifice the mice.

    • Measure the ear edema. This can be done by:

      • Measuring the thickness of the ear using a micrometer.

      • Excising a standard-sized disc from both the treated (right) and untreated (left) ears and weighing them. The difference in weight indicates the degree of edema.

  • Data Analysis:

    • Calculate the percentage of inhibition of edema for each treatment group compared to the control group.

    • Determine the ID50 (the dose that inhibits edema by 50%) for Hyperforin DCHA and the positive control.

In Vitro IL-6 Release from Astrocytoma Cells

Objective: To assess the inhibitory effect of Hyperforin DCHA on the release of interleukin-6 (IL-6) from human astrocytoma cells stimulated with pro-inflammatory agents.

Materials:

  • U373MG human astrocytoma cell line

  • DMEM/F12 medium supplemented with 10% FBS

  • This compound

  • Lipopolysaccharide (LPS) or Substance P (SP) as stimulants

  • Human IL-6 ELISA kit

Procedure:

  • Cell Culture: Culture U373MG cells in DMEM/F12 medium with 10% FBS at 37°C in a humidified 5% CO2 atmosphere.

  • Cell Treatment:

    • Seed cells in 24-well plates and grow to confluence.

    • Pre-incubate the cells with various concentrations of Hyperforin DCHA for a specified time (e.g., 30 minutes).

    • Stimulate the cells with LPS or SP for a designated period (e.g., 24 hours). A control group is left unstimulated.

  • Sample Collection:

    • Collect the cell culture supernatants.

    • Centrifuge the supernatants to remove any cellular debris.

  • IL-6 Measurement (ELISA):

    • Quantify the concentration of IL-6 in the supernatants using a human IL-6 ELISA kit, following the manufacturer's protocol.

  • Data Analysis:

    • Calculate the percentage of inhibition of IL-6 release for each concentration of Hyperforin DCHA compared to the stimulated control.

    • Determine the IC50 value of Hyperforin DCHA for the inhibition of IL-6 release.

Antidepressant-like Activity (Forced Swim Test in Rats)

Objective: To evaluate the antidepressant-like effects of Hyperforin DCHA in the rat forced swimming test, a behavioral model of depression.

Materials:

  • Male Sprague-Dawley rats

  • This compound

  • Vehicle (e.g., saline with a solubilizing agent)

  • Cylindrical water tank (e.g., 40 cm high, 18 cm in diameter) filled with water (25°C) to a depth of 15 cm

  • Video recording equipment and analysis software

Procedure:

  • Animal Acclimatization: Acclimatize male rats to the laboratory environment for at least one week.

  • Drug Administration:

    • Administer Hyperforin DCHA or vehicle intraperitoneally (i.p.) at specified doses. A common dosing schedule is three injections over 24 hours (e.g., at 24h, 7h, and 1h before the test).

  • Forced Swim Test:

    • Pre-test session (Day 1): Place each rat individually in the water tank for 15 minutes. This is to induce a state of behavioral despair.

    • Test session (Day 2): 24 hours after the pre-test, place the rats back into the water tank for a 5-minute session.

    • Record the entire test session using a video camera.

  • Behavioral Analysis:

    • Score the duration of immobility during the 5-minute test session. Immobility is defined as the state where the rat makes only the minimal movements necessary to keep its head above water.

    • A significant reduction in the duration of immobility in the Hyperforin DCHA-treated group compared to the vehicle group is indicative of an antidepressant-like effect.

  • Locomotor Activity Control:

    • To rule out the possibility that the observed effects are due to a general increase in motor activity, perform a separate locomotor activity test (e.g., in an open-field arena) on a different set of similarly treated animals.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize key signaling pathways modulated by Hyperforin DCHA and the workflows of the experimental protocols described above.

Signaling Pathways

TRPC6_Signaling_Pathway Hyperforin Hyperforin DCHA TRPC6 TRPC6 Channel Hyperforin->TRPC6 activates Ca2_Na_Influx Ca²⁺/Na⁺ Influx TRPC6->Ca2_Na_Influx CaMKIV CaMKIV Ca2_Na_Influx->CaMKIV PI3K PI3K Ca2_Na_Influx->PI3K Ras Ras Ca2_Na_Influx->Ras Neurotransmitter_Reuptake Inhibition of Neurotransmitter Reuptake Ca2_Na_Influx->Neurotransmitter_Reuptake CREB CREB Phosphorylation CaMKIV->CREB Akt Akt PI3K->Akt MEK MEK Ras->MEK Akt->CREB ERK ERK MEK->ERK ERK->CREB Neurite_Outgrowth Neurite Outgrowth CREB->Neurite_Outgrowth

Caption: TRPC6 Signaling Pathway Activated by Hyperforin DCHA.

Apoptosis_Pathway Hyperforin Hyperforin DCHA Bcl2 Bcl-2 (anti-apoptotic) Hyperforin->Bcl2 down-regulates Bax Bax (pro-apoptotic) Hyperforin->Bax up-regulates Caspase8 Caspase-8 Hyperforin->Caspase8 activates Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Bcl2->Mitochondrion Bax->Mitochondrion Caspase9 Caspase-9 Cytochrome_c->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Caspase8->Caspase3 activates PARP_Cleavage PARP Cleavage Caspase3->PARP_Cleavage Apoptosis Apoptosis PARP_Cleavage->Apoptosis

Caption: Mitochondrial-Mediated Apoptosis Pathway Induced by Hyperforin DCHA.

Experimental Workflows

Apoptosis_Assay_Workflow start Start culture Culture K562 Cells start->culture treat Treat with Hyperforin DCHA culture->treat viability MTT Assay for Cell Viability treat->viability morphology DAPI Staining for Nuclear Morphology treat->morphology flow_cytometry Annexin V-FITC/PI Staining for Apoptosis Analysis treat->flow_cytometry caspase Caspase Activity Assays (Caspase-3, -8, -9) treat->caspase western_blot Western Blot for Apoptotic Proteins treat->western_blot end End viability->end morphology->end flow_cytometry->end caspase->end western_blot->end

Caption: Experimental Workflow for Apoptosis Induction Assay.

Anti_inflammatory_Workflow start Start acclimatize Acclimatize Mice start->acclimatize induce_edema Induce Ear Edema with Croton Oil acclimatize->induce_edema apply_treatment Topically Apply Hyperforin DCHA induce_edema->apply_treatment measure_edema Measure Ear Edema (Thickness or Weight) apply_treatment->measure_edema analyze_data Calculate % Inhibition and ID50 measure_edema->analyze_data end End analyze_data->end

Caption: Experimental Workflow for Croton Oil-Induced Ear Edema Assay.

Conclusion

This compound is a versatile pharmacological agent with a complex mechanism of action centered on the activation of TRPC6 channels. Its demonstrated efficacy in preclinical models of depression, inflammation, cancer, and angiogenesis highlights its significant therapeutic potential. This technical guide provides a foundation for further research and development by consolidating key pharmacological data and detailed experimental protocols. Future investigations should continue to explore the intricate signaling pathways modulated by Hyperforin DCHA and its potential applications in various disease states.

References

In-Depth Technical Guide on the Biological Activity of Hyperforin Dicyclohexylammonium Salt

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hyperforin (B191548), a major active constituent of Hypericum perforatum (St. John's Wort), is a pharmacologically versatile phloroglucinol (B13840) derivative. Due to its inherent instability, the more stable dicyclohexylammonium (B1228976) (DCHA) salt of hyperforin is widely utilized in research. This technical guide provides a comprehensive overview of the biological activities of hyperforin dicyclohexylammonium salt, with a focus on its molecular mechanisms, quantitative effects, and the experimental methodologies used for its characterization. The information presented herein is intended to support further research and drug development efforts centered on this potent natural compound.

Core Biological Activities and Mechanisms of Action

This compound exhibits a broad spectrum of biological activities, including antidepressant, anti-inflammatory, anticancer, and anti-angiogenic effects. The primary mechanism underlying many of these activities is its function as a specific activator of the Transient Receptor Potential Canonical 6 (TRPC6) ion channel.

1.1. Antidepressant Activity: TRPC6-Mediated Neurotransmitter Reuptake Inhibition

The antidepressant properties of hyperforin are attributed to its unique mechanism of inhibiting the reuptake of multiple neurotransmitters, including serotonin, norepinephrine, dopamine, GABA, and L-glutamate.[1] Unlike conventional antidepressants that directly target transporter proteins, hyperforin's action is indirect. It activates TRPC6 channels, leading to an influx of Na⁺ and Ca²⁺ ions.[2] The resulting increase in intracellular Na⁺ concentration is believed to alter the electrochemical gradient that drives neurotransmitter transporters, thereby inhibiting their reuptake.[3][4]

1.2. Anticancer Activity: Induction of Apoptosis and Cell Cycle Arrest

This compound has demonstrated significant cytotoxic effects against various cancer cell lines.[5] Its anticancer activity is primarily mediated through the induction of apoptosis via a mitochondrial-related pathway.[1][6] In chronic myeloid leukemia K562 cells, it has been shown to disrupt the mitochondrial membrane potential, leading to the release of cytochrome c.[6] This, in turn, activates a cascade of caspases, including caspase-3, -8, and -9, and subsequent cleavage of poly(ADP)-ribose polymerase (PARP), culminating in apoptosis.[6] Furthermore, it can induce cell cycle arrest at the G1 phase.[1]

1.3. Anti-inflammatory Activity: Modulation of Cytokine Release and Signaling Pathways

The anti-inflammatory properties of this compound are well-documented. It has been shown to inhibit the release of the pro-inflammatory cytokine interleukin-6 (IL-6) in various cell models, including human astrocytoma cells.[6][7] This inhibition is not due to a direct interaction with cytokine receptors but rather an interference with intracellular signaling pathways leading to IL-6 synthesis and release.[7] Additionally, it can suppress the phosphorylation of key inflammatory signaling molecules in the MAPK and STAT3 pathways.[8] In the context of skin inflammation, it has been found to reduce the expression and secretion of IL-17A in γδ T cells.[8]

1.4. Anti-angiogenic Activity

This compound also exhibits anti-angiogenic properties by inhibiting the formation of new blood vessels.[8] It has been shown to inhibit the microvascular tube formation and proliferation of human dermal microvascular endothelial cells (HDMEC).[8]

Quantitative Data on Biological Activity

The following tables summarize the key quantitative data on the biological activity of this compound from various in vitro studies.

Table 1: Anticancer and Cytotoxic Activity

Cell LineAssayEndpointIC50 ValueTreatment DurationReference
K562 (Chronic Myeloid Leukemia)MTT AssayCell Viability8.6 µM48 hours[1]
K562 (Chronic Myeloid Leukemia)MTT AssayCell Viability3.2 µM72 hours[1]
HeLa (Cervical Cancer)Not SpecifiedAntiproliferative3.2–64.1 µMNot Specified[5]
A375 (Malignant Melanoma)Not SpecifiedAntiproliferative3.2–64.1 µMNot Specified[5]
HepG2 (Hepatocellular Carcinoma)Not SpecifiedAntiproliferative3.2–64.1 µMNot Specified[5]
MCF-7 (Breast Cancer)Not SpecifiedAntiproliferative3.2–64.1 µMNot Specified[5]
A549 (Non-small Cell Lung Cancer)Not SpecifiedAntiproliferative3.2–64.1 µMNot Specified[5]
K562/ADR (Adriamycin-resistant K562)Not SpecifiedAntiproliferative3.2–64.1 µMNot Specified[5]
HT-1080 (Fibrosarcoma)Not SpecifiedCytotoxicity5 to 8 µMNot Specified
B16-LU8 (Murine Melanoma)Not SpecifiedCytotoxicity5 to 8 µMNot Specified
C-26 (Murine Colon Carcinoma)Not SpecifiedCytotoxicity5 to 8 µMNot Specified

Table 2: Anti-inflammatory and Anti-angiogenic Activity

Target/AssayCell Line/SystemEndpointIC50 ValueReference
IL-6 Release (Substance P-induced)U373MG (Human Astrocytoma)Inhibition1.6 µM[7]
IL-6 Release (IL-1β-induced)U373MG (Human Astrocytoma)Inhibition~1.6 µM[7]
IL-6 Release (LPS-induced)U373MG (Human Astrocytoma)Inhibition~1.6 µM[7]
Microvascular Tube FormationHDMECInhibition3.7 µmol/L[8]
Chemotaxis and ChemoinvasionHuman PMNsInhibition1 µM[1]

Table 3: Effects on Signaling Pathways and Other Molecular Targets

Target Pathway/MoleculeCell Line/SystemEffectConcentrationTreatment DurationReference
MAPK Phosphorylation (p-p38, p-ERK, p-JNK)TNF-α stimulated HaCaT cellsSuppression0.1, 1, 10 µM2 hours[8]
STAT3 PhosphorylationTNF-α stimulated HaCaT cellsSuppression0.1, 1, 10 µM2 hours[8]
IL-17A Expression and SecretionMurine splenic γδ T cellsReduction0.1, 1, 10 µM2 hours[8]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and a representative experimental workflow modulated by this compound.

cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_synaptic_cleft Synaptic Cleft Hyperforin DCHA Hyperforin DCHA TRPC6 TRPC6 Hyperforin DCHA->TRPC6 activates Na+ Influx Na+ Influx TRPC6->Na+ Influx mediates Transporter Neurotransmitter Transporter Increased [Na+]i Increased [Na+]i Na+ Influx->Increased [Na+]i Increased [Na+]i->Transporter inhibits Neurotransmitters Neurotransmitters->Transporter reuptake

Caption: TRPC6-mediated inhibition of neurotransmitter reuptake.

Hyperforin DCHA Hyperforin DCHA Mitochondrion Mitochondrion Hyperforin DCHA->Mitochondrion disrupts membrane potential Caspase8 Caspase-8 Hyperforin DCHA->Caspase8 activates Cytochrome c Cytochrome c Mitochondrion->Cytochrome c releases Caspase9 Caspase-9 Cytochrome c->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Caspase8->Caspase3 activates PARP PARP Caspase3->PARP cleaves Cleaved PARP Cleaved PARP PARP->Cleaved PARP Apoptosis Apoptosis Cleaved PARP->Apoptosis

Caption: Induction of apoptosis in cancer cells.

cluster_workflow Experimental Workflow: IL-6 Release Assay Cell Culture 1. Culture U373MG cells Treatment 2. Treat with Hyperforin DCHA Cell Culture->Treatment Stimulation 3. Stimulate with LPS/Substance P Treatment->Stimulation Incubation 4. Incubate for 24h Stimulation->Incubation Supernatant Collection 5. Collect supernatant Incubation->Supernatant Collection ELISA 6. Perform IL-6 ELISA Supernatant Collection->ELISA Data Analysis 7. Analyze absorbance data ELISA->Data Analysis

Caption: Workflow for assessing anti-inflammatory activity.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

4.1. Cell Viability and Cytotoxicity Assessment (MTT Assay)

This protocol is based on the methodology used to determine the cytotoxic effects of this compound on K562 cells.[1]

  • Cell Culture: Human chronic myeloid leukemia K562 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere with 5% CO₂.

  • Assay Procedure:

    • Seed K562 cells into 96-well plates at a density of 5 x 10⁴ cells/well.

    • After 24 hours, treat the cells with various concentrations of this compound (e.g., 0-20 µM) dissolved in a suitable solvent (e.g., DMSO, ensuring the final solvent concentration does not exceed 0.1%).

    • Incubate the plates for 48 or 72 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

    • Aspirate the supernatant and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value is calculated from the dose-response curve.

4.2. Anti-inflammatory Activity (IL-6 Release Assay)

This protocol is adapted from the study investigating the effect of this compound on IL-6 release in human astrocytoma U373MG cells.[7]

  • Cell Culture: U373MG cells are maintained in a suitable culture medium (e.g., DMEM) with 10% FBS and antibiotics.

  • Assay Procedure:

    • Plate U373MG cells in 24-well plates and grow to confluence.

    • Pre-incubate the cells with different concentrations of this compound for a specified period (e.g., 4 hours).

    • Induce IL-6 release by adding a pro-inflammatory stimulus such as Substance P (3 nM), IL-1β (1 ng/mL), or lipopolysaccharide (LPS; 100 ng/mL).

    • Incubate for 24 hours.

    • Collect the cell culture supernatants.

    • Quantify the concentration of IL-6 in the supernatants using a commercially available ELISA kit according to the manufacturer's instructions.

  • Data Analysis: The amount of IL-6 released is normalized to the control (stimulated cells without hyperforin treatment). The IC50 value is determined from the concentration-inhibition curve.

4.3. Apoptosis Analysis (Caspase Activation by Western Blot)

This protocol outlines the general procedure for detecting the activation of caspases in K562 cells treated with this compound, as described in the literature.[1][6]

  • Cell Treatment and Lysate Preparation:

    • Treat K562 cells with this compound at the desired concentrations and time points.

    • Harvest the cells and wash with ice-cold PBS.

    • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).

  • Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against cleaved caspase-3, -8, -9, and PARP overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: The intensity of the bands corresponding to the cleaved (active) forms of the caspases and PARP is quantified and normalized to the loading control.

4.4. Anti-angiogenic Activity (Endothelial Cell Tube Formation Assay)

This is a general protocol for an in vitro angiogenesis assay, relevant to the reported anti-angiogenic activity of this compound on HDMEC.[8]

  • Preparation:

    • Thaw basement membrane extract (BME) (e.g., Matrigel) on ice.

    • Coat the wells of a 96-well plate with a thin layer of BME and allow it to solidify at 37°C for 30-60 minutes.

  • Assay Procedure:

    • Harvest human microvascular endothelial cells (HMVEC or a similar endothelial cell line) and resuspend them in a serum-free or low-serum medium.

    • Add this compound at various concentrations to the cell suspension.

    • Seed the cell suspension onto the BME-coated wells.

    • Incubate the plate at 37°C for 4-18 hours to allow for tube formation.

    • Visualize and photograph the tube-like structures using a microscope.

  • Data Analysis: Quantify the extent of tube formation by measuring parameters such as the total tube length, number of junctions, and number of loops. The inhibitory effect of this compound is expressed as a percentage of the control.

Conclusion

This compound is a multi-target compound with a well-defined primary mechanism of action involving the activation of TRPC6 channels. Its diverse biological activities, including antidepressant, anti-inflammatory, anticancer, and anti-angiogenic effects, make it a compelling candidate for further investigation and drug development. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and scientists to design and execute studies aimed at further elucidating the therapeutic potential of this promising natural product derivative. Careful consideration of the experimental conditions outlined herein will be crucial for obtaining reproducible and reliable results.

References

A Technical Guide to the Antidepressant Effects of Hyperforin Dicyclohexylammonium Salt

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the antidepressant properties of Hyperforin (B191548) dicyclohexylammonium (B1228976) salt, a stable form of the primary active constituent of Hypericum perforatum (St. John's Wort). This document collates key findings on its mechanism of action, summarizes quantitative data from preclinical studies, and outlines relevant experimental protocols.

Core Mechanism of Action

Hyperforin exhibits a novel and broad-spectrum mechanism of action that distinguishes it from conventional antidepressants. Its primary antidepressant effect is attributed to the inhibition of the reuptake of a wide range of neurotransmitters, including serotonin (B10506) (5-HT), norepinephrine (B1679862) (NE), dopamine (B1211576) (DA), gamma-aminobutyric acid (GABA), and L-glutamate.[1][2][3] This inhibition is not achieved by direct binding to neurotransmitter transporters, but rather through an increase in intracellular sodium ion (Na+) concentration.[1][2][3][4]

A key molecular target for hyperforin has been identified as the Transient Receptor Potential Canonical 6 (TRPC6) channel.[5][6][7] Hyperforin acts as a selective activator of TRPC6 channels, which are non-selective cation channels.[5][8] Activation of TRPC6 leads to an influx of cations, including Na+, thereby elevating the intracellular Na+ concentration. This altered ionic gradient is thought to indirectly impair the function of Na+-dependent neurotransmitter transporters, leading to a reduction in neurotransmitter reuptake.[1][4]

Signaling Pathways

The antidepressant action of Hyperforin dicyclohexylammonium salt is initiated by its interaction with TRPC6 channels, triggering a cascade of intracellular events. The primary pathway involves the influx of sodium ions, which disrupts the electrochemical gradient necessary for neurotransmitter reuptake. Additionally, activation of TRPC6 can influence other signaling pathways implicated in neuroplasticity and neuronal survival.

Proposed Mechanism of Action of Hyperforin cluster_membrane Neuronal Membrane TRPC6 TRPC6 Channel Na_influx Increased Intracellular [Na+] TRPC6->Na_influx Na+ Influx Na_Transporter Neurotransmitter/Na+ Symporter Reuptake_Inhibition Inhibition of Neurotransmitter Reuptake (5-HT, NE, DA, GABA, Glutamate) Na_Transporter->Reuptake_Inhibition Reduces Driving Force Hyperforin Hyperforin Dicyclohexylammonium Salt Hyperforin->TRPC6 Activates Na_influx->Na_Transporter Alters Na+ Gradient Antidepressant_Effect Antidepressant Effects Reuptake_Inhibition->Antidepressant_Effect

Caption: Proposed mechanism of Hyperforin's antidepressant action.

Quantitative Data

The following tables summarize quantitative data from preclinical studies investigating the effects of hyperforin.

Table 1: In Vitro Neurotransmitter Reuptake Inhibition

Neurotransmitter Test System Hyperforin Concentration Inhibition (%) Reference
Serotonin (5-HT) Mouse brain synaptosomes 2 µM >50% reduction in Vmax [4]
Dopamine (DA) Not Specified Not Specified Not Specified [1][2]
Norepinephrine (NE) Not Specified Not Specified Not Specified [1][2]
GABA Not Specified Not Specified Not Specified [1][2]

| L-Glutamate | Not Specified | Not Specified | Not Specified |[1][2] |

Table 2: In Vivo Behavioral Studies (Forced Swim Test)

Animal Model Compound Dosing Regimen Effect on Immobility Time Reference
Rat Hyperforin DCHA 0.14 and 0.28 mg/kg (based on 4.5% extract) Significant reduction [9]
Rat Hypericum perforatum Extract (4.5% hyperforin) 3.12-6.25 mg/kg (3 IP injections in 24h) Significant reduction [9]

| Mouse | Hypericum perforatum Extract | 7, 35, and 70 mg/kg (single dose) | 10.1%, 25.8%, and 38.6% reduction, respectively |[10] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are outlines of key experimental protocols used in the study of hyperforin.

Forced Swim Test (FST)

The Forced Swim Test is a widely used behavioral assay to screen for antidepressant activity in rodents.

Objective: To assess the antidepressant-like effect of a compound by measuring the duration of immobility when the animal is placed in an inescapable cylinder of water.

Materials:

  • Cylindrical glass tank (e.g., 40 cm high, 20 cm in diameter)

  • Water at 23-25°C, filled to a depth of 15-20 cm

  • Test animals (rats or mice)

  • This compound or Hypericum extract

  • Vehicle control (e.g., 0.3% CMC suspension)

  • Standard antidepressant for positive control (e.g., imipramine)

  • Video recording and analysis software

Procedure:

  • Acclimatization: Animals are housed under standard laboratory conditions for at least one week prior to the experiment.

  • Drug Administration: Administer this compound, vehicle, or a positive control drug at specified doses and time points before the test. For example, oral administration for three consecutive days, with the test performed 45 minutes after the final dose.[11]

  • Pre-swim Session (optional but recommended for rats): On the day before the test, place each animal in the water tank for a 15-minute habituation session.

  • Test Session: On the test day, place each animal individually into the swim cylinder for a 5- or 6-minute session.

  • Data Acquisition: Record the entire session on video. An observer, blind to the treatment conditions, scores the duration of immobility during the final 4 minutes of the test. Immobility is defined as the state in which the animal makes only the minimal movements necessary to keep its head above water.

  • Data Analysis: Compare the mean immobility times between the treatment groups and the control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A significant reduction in immobility time is indicative of an antidepressant-like effect.

Forced Swim Test Experimental Workflow Acclimatization Animal Acclimatization Drug_Admin Drug Administration (Hyperforin, Vehicle, Control) Acclimatization->Drug_Admin Pre_Swim Pre-Swim Session (Habituation) Drug_Admin->Pre_Swim Test_Session Test Session (Forced Swim) Pre_Swim->Test_Session Data_Acquisition Video Recording and Immobility Scoring Test_Session->Data_Acquisition Data_Analysis Statistical Analysis Data_Acquisition->Data_Analysis

Caption: Workflow for the Forced Swim Test.
Synaptosome Preparation and Neurotransmitter Uptake Assay

This in vitro assay measures the effect of a compound on the reuptake of neurotransmitters into isolated nerve terminals (synaptosomes).

Objective: To determine the inhibitory effect of hyperforin on the uptake of radiolabeled neurotransmitters.

Materials:

  • Rodent brain tissue (e.g., mouse cortex or hippocampus)

  • Sucrose (B13894) buffer

  • Krebs-Ringer buffer

  • Radiolabeled neurotransmitter (e.g., [3H]serotonin)

  • This compound

  • Scintillation fluid and counter

Procedure:

  • Synaptosome Preparation:

    • Homogenize brain tissue in ice-cold sucrose buffer.

    • Centrifuge the homogenate at a low speed to remove nuclei and cell debris.

    • Centrifuge the resulting supernatant at a higher speed to pellet the crude synaptosomal fraction.

    • Resuspend the pellet in an appropriate buffer.

  • Uptake Assay:

    • Pre-incubate aliquots of the synaptosomal suspension with different concentrations of hyperforin or vehicle at 37°C.

    • Initiate the uptake reaction by adding the radiolabeled neurotransmitter.

    • After a short incubation period (e.g., 5 minutes), terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular radioactivity.

  • Quantification:

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity retained on the filters (representing neurotransmitter taken up by synaptosomes) using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition of neurotransmitter uptake for each concentration of hyperforin compared to the vehicle control.

    • Determine the IC50 value (the concentration of hyperforin that inhibits 50% of the specific uptake).

Conclusion

This compound presents a compelling profile as an antidepressant agent with a unique mechanism of action centered on the modulation of intracellular sodium levels via TRPC6 channels. The preclinical data robustly support its efficacy in behavioral models of depression and its ability to inhibit the reuptake of a broad range of neurotransmitters. Further research focusing on the downstream signaling pathways of TRPC6 activation and clinical trials are warranted to fully elucidate its therapeutic potential in the management of depressive disorders. The instability of hyperforin is a consideration, and the use of a stable salt like dicyclohexylammonium is advantageous for research and potential therapeutic development.[12]

References

Unveiling the Anti-Tumor Potential of Hyperforin Dicyclohexylammonium Salt: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hyperforin (B191548), a major active constituent of Hypericum perforatum (St. John's wort), has garnered significant attention for its diverse pharmacological activities. The dicyclohexylammonium (B1228976) salt of hyperforin (HDCS) offers enhanced stability, making it a valuable compound for research and potential therapeutic development. This technical guide provides an in-depth overview of the anti-tumor properties of HDCS, focusing on its cytotoxic and anti-metastatic effects, underlying molecular mechanisms, and detailed experimental methodologies. Quantitative data from various studies are summarized, and key signaling pathways are visually represented to facilitate a comprehensive understanding of its mode of action.

Introduction

Hyperforin dicyclohexylammonium salt (HDCS) is a stable derivative of hyperforin, a phloroglucinol (B13840) compound that has demonstrated a range of biological activities, including anti-depressant, anti-inflammatory, and anti-cancer effects.[1] Its anti-tumor properties are multifaceted, encompassing the induction of apoptosis, inhibition of cell proliferation, and suppression of invasion and metastasis in various cancer cell types.[2] This document serves as a technical resource for researchers exploring the therapeutic potential of HDCS in oncology.

Cytotoxic and Anti-Proliferative Activity

HDCS exhibits significant cytotoxic and anti-proliferative effects across a broad spectrum of cancer cell lines. The half-maximal inhibitory concentration (IC50) values highlight its potency and selectivity against malignant cells, while showing markedly less effect on non-transformed cells.[3]

In Vitro Efficacy: IC50 Values

The following table summarizes the reported IC50 values of this compound in various human and murine cancer cell lines.

Cell LineCancer TypeSpeciesIC50 (µM)Exposure TimeReference
C-26Colon CarcinomaMurine5 - 8Not Specified[3]
B16-LU8MelanomaMurine5 - 8Not Specified[3]
HT-1080FibrosarcomaHuman5 - 8Not Specified[3]
SK-N-BENeuroblastomaHuman> 10Not Specified
TRAMP-C1Prostate CancerMurine> 10Not Specified
K562Chronic Myeloid LeukemiaHuman8.648 h[4]
K562Chronic Myeloid LeukemiaHuman3.272 h[4]
HeLaCervical CancerHuman3.2 - 64.1Not Specified
A375Malignant MelanomaHuman3.2 - 64.1Not Specified
HepG2Hepatocellular CarcinomaHuman3.2 - 64.1Not Specified
MCF-7Breast CancerHuman3.2 - 64.1Not Specified
A549Non-small Cell Lung CancerHuman3.2 - 64.1Not Specified
K562/ADRAdriamycin-resistant CMLHuman3.2 - 64.1Not Specified
In Vivo Anti-Tumor Activity

In vivo studies have substantiated the anti-tumor effects of HDCS. Daily intraperitoneal administration of HDCS in mice bearing C-26 colon carcinoma or B16-LU8 melanoma lung metastases resulted in a significant reduction in tumor burden.[5] Specifically, a notable decrease in lung weight (-48%), size of experimental metastases with C-26 cells (-38%), and the number of lung metastases with B16-LU8 cells (-22%) was observed.[5] These effects were achieved at concentrations that did not produce cytotoxic blood levels, suggesting a favorable therapeutic window.

Molecular Mechanisms of Action

The anti-tumor activity of this compound is attributed to its ability to modulate multiple key signaling pathways involved in cell survival, proliferation, and metastasis.

Induction of Apoptosis

HDCS is a potent inducer of apoptosis in cancer cells.[4][6] The apoptotic cascade is initiated through the mitochondrial (intrinsic) pathway, characterized by the dissipation of the mitochondrial membrane potential and the release of cytochrome c into the cytosol.[4][6] This, in turn, activates a cascade of caspases, including caspase-3, -8, and -9, leading to the cleavage of poly(ADP-ribose) polymerase (PARP) and subsequent programmed cell death.[4][6] Furthermore, HDCS treatment upregulates the expression of pro-apoptotic proteins such as p53 and p27(Kip1).[4]

HDCS Hyperforin Dicyclohexylammonium Salt Mito Mitochondria HDCS->Mito dissipation of membrane potential Casp8 Caspase-8 (activation) HDCS->Casp8 p53 p53 (upregulation) HDCS->p53 p27 p27(Kip1) (upregulation) HDCS->p27 CytC Cytochrome c (release) Mito->CytC Casp9 Caspase-9 (activation) CytC->Casp9 Casp3 Caspase-3 (activation) Casp9->Casp3 Casp8->Casp3 PARP PARP (cleavage) Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis G1Arrest G1 Phase Cell Cycle Arrest p53->G1Arrest p27->G1Arrest

Caption: HDCS-induced mitochondrial apoptosis pathway.
Inhibition of Metastasis and Invasion

HDCS effectively inhibits cancer cell invasion and metastasis by targeting multiple components of the metastatic cascade.[3] It downregulates the secretion and activity of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9, which are crucial for the degradation of the extracellular matrix (ECM). This inhibitory effect is mediated, at least in part, through the suppression of the extracellular signal-regulated kinase 1/2 (ERK1/2) signaling pathway.[3] HDCS has been shown to inhibit the constitutive activation of ERK1/2, a key regulator of MMP expression.[3]

HDCS Hyperforin Dicyclohexylammonium Salt ERK ERK1/2 (inhibition of constitutive activation) HDCS->ERK MMP MMP-2 & MMP-9 (reduced secretion and activity) ERK->MMP downregulates ECM Extracellular Matrix Degradation MMP->ECM Invasion Cancer Cell Invasion & Metastasis MMP->Invasion promotes ECM->Invasion

Caption: Inhibition of invasion and metastasis by HDCS.

Detailed Experimental Protocols

This section provides standardized protocols for key experiments used to evaluate the anti-tumor properties of this compound.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

  • Treatment: Treat cells with various concentrations of HDCS and a vehicle control for the desired time period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7][8]

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[7][9]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Apoptosis Detection (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with HDCS as described for the cell viability assay.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend cells in 1X binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.[6][10][11]

  • Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.[11]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-FITC positive/PI negative cells are considered early apoptotic, while Annexin V-FITC positive/PI positive cells are late apoptotic or necrotic.[6]

Chemoinvasion Assay (Boyden Chamber Assay)

This assay assesses the invasive potential of cancer cells.

  • Chamber Preparation: Coat the upper surface of an 8 µm pore size Transwell insert with Matrigel.[12]

  • Cell Seeding: Seed serum-starved cancer cells in the upper chamber in serum-free medium.

  • Chemoattractant: Add a chemoattractant (e.g., 10% FBS) to the lower chamber.

  • Treatment: Add different concentrations of HDCS to both the upper and lower chambers.

  • Incubation: Incubate for 24-48 hours to allow for cell invasion.

  • Cell Removal: Remove non-invading cells from the upper surface of the membrane with a cotton swab.

  • Staining and Quantification: Fix and stain the invading cells on the lower surface of the membrane with a stain such as crystal violet. Count the number of stained cells under a microscope.

Western Blot Analysis for ERK1/2 Phosphorylation

This technique is used to detect changes in the phosphorylation status of ERK1/2.

  • Cell Lysis: Treat cells with HDCS, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2 overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

cluster_0 Cell Culture & Treatment cluster_1 Protein Extraction cluster_2 Electrophoresis & Transfer cluster_3 Immunodetection A1 Seed Cells A2 Treat with HDCS A1->A2 B1 Cell Lysis A2->B1 B2 Quantify Protein B1->B2 C1 SDS-PAGE B2->C1 C2 Transfer to Membrane C1->C2 D1 Blocking C2->D1 D2 Primary Antibody D1->D2 D3 Secondary Antibody D2->D3 D4 Detection (ECL) D3->D4

Caption: Western blot experimental workflow.

Conclusion

This compound demonstrates significant potential as an anti-tumor agent. Its ability to induce apoptosis and inhibit key processes in metastasis, such as cell invasion and ECM degradation, through the modulation of critical signaling pathways, underscores its therapeutic promise. The data and protocols presented in this guide provide a solid foundation for further preclinical and clinical investigation of HDCS in the context of cancer therapy. Further research is warranted to fully elucidate its mechanisms of action and to optimize its therapeutic application.

References

A Technical Guide to the Neuroprotective Effects of Hyperforin Dicyclohexylammonium Salt

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary: Hyperforin (B191548), a major lipophilic constituent of Hypericum perforatum (St. John's Wort), has garnered significant attention for its diverse pharmacological activities. Due to its inherent instability, the dicyclohexylammonium (B1228976) salt of hyperforin (HDH) is often utilized in research settings to provide a more stable compound for investigation.[1] This technical guide provides a comprehensive overview of the neuroprotective effects of HDH, detailing its mechanisms of action, summarizing preclinical quantitative data, and outlining key experimental protocols. Evidence suggests HDH exerts neuroprotection through multiple pathways, including the activation of TRPC6 channels, attenuation of neuroinflammation and oxidative stress, and modulation of amyloid-beta aggregation.[2][3][4] These properties position HDH as a promising candidate for further investigation in the context of neurodegenerative diseases and acute neurological injuries like ischemic stroke.

Introduction to Hyperforin and its Dicyclohexylammonium Salt

Neurodegenerative disorders such as Alzheimer's disease (AD) and acute events like ischemic stroke are characterized by complex pathological cascades involving oxidative stress, neuroinflammation, and apoptosis, leading to progressive neuronal loss.[5] The therapeutic pipeline for these conditions remains challenging, necessitating the exploration of novel neuroprotective agents.

Hyperforin is a phloroglucinol (B13840) derivative identified as a primary active component of St. John's Wort.[6] While historically investigated for its antidepressant effects, recent research has unveiled its potential in neurology.[2][7] Hyperforin's utility in experimental settings is hampered by its instability when exposed to light, heat, or air.[8] To overcome this, the dicyclohexylammonium (DCHA) salt form is widely used, offering enhanced stability for in vitro and in vivo studies without compromising its biological activity.[1][9]

Core Neuroprotective Mechanisms of Action

HDH exhibits a multi-target profile, influencing several key pathways implicated in neuronal injury and survival.

Activation of TRPC6 Channels and Modulation of Ion Homeostasis

A primary mechanism of action for hyperforin is the activation of Transient Receptor Potential Canonical 6 (TRPC6) channels.[2][10] TRPC6 channels are non-selective cation channels that modulate intracellular calcium (Ca²⁺) and sodium (Na⁺) levels.[10][11] This activation is not associated with oxidative stress but is crucial for neuronal function and survival.[12] The influx of cations through TRPC6 channels initiates several downstream signaling cascades, including RAS/MEK/ERK, PI3K, and CAMKIV, which are known to be involved in processes like neurite outgrowth.[10] The elevation of intracellular Na⁺ is also believed to be the mechanism behind hyperforin's ability to inhibit the reuptake of a broad spectrum of neurotransmitters, including serotonin, dopamine, norepinephrine, GABA, and glutamate.[13][14]

TRPC6_Signaling_Pathway cluster_downstream Downstream Signaling HDH Hyperforin DCHA TRPC6 TRPC6 Channel Activation HDH->TRPC6 Ion_Influx Ca²⁺ / Na⁺ Influx TRPC6->Ion_Influx RAS_MEK_ERK RAS/MEK/ERK Ion_Influx->RAS_MEK_ERK Activates PI3K PI3K Ion_Influx->PI3K Activates CAMKIV CAMKIV Ion_Influx->CAMKIV Activates Neurotransmitter Neurotransmitter Reuptake Inhibition Ion_Influx->Neurotransmitter Neuro_Outcome Neurite Outgrowth & Neuroprotection RAS_MEK_ERK->Neuro_Outcome PI3K->Neuro_Outcome CAMKIV->Neuro_Outcome

Caption: Hyperforin DCHA activates TRPC6, leading to downstream signaling for neuroprotection.
Attenuation of Neuroinflammation

Neuroinflammation, largely mediated by activated microglia, is a critical component of neurodegenerative pathology. HDH has demonstrated potent anti-inflammatory effects by modulating microglial activity and related signaling pathways.

In models of ischemic stroke, hyperforin treatment reduces microglial activation and promotes a phenotypic shift from the pro-inflammatory M1 state to the anti-inflammatory M2 state.[4] This is associated with a significant reduction in the expression and secretion of pro-inflammatory cytokines, including Interleukin-17A (IL-17A), IL-1β, IL-6, and TNF-α.[4][10][15][16]

The underlying signaling mechanisms for these anti-inflammatory effects include the suppression of the MAPK (p38, ERK, JNK) and STAT3 pathways, as well as the inhibition of the VEGFR2/SRC pathway in microglia, which is particularly relevant in vascular cognitive impairment.[10][15][16]

Anti_Inflammatory_Pathway cluster_0 Stimulus Neurological Insult (e.g., Ischemia, Aβ) Microglia_M1 Microglia Activation (M1 Phenotype) Stimulus->Microglia_M1 Cytokines Pro-inflammatory Cytokines (IL-17A, TNF-α, IL-6, IL-1β) Microglia_M1->Cytokines Neuroinflammation Neuroinflammation & Neuronal Damage Cytokines->Neuroinflammation HDH Hyperforin DCHA HDH->Inhibition_Point Pathways Inhibits VEGFR2/SRC, MAPK, STAT3 Pathways HDH->Pathways Inhibition_Point->Microglia_M1 Inhibits Microglia_M2 Shift to M2 Phenotype Inhibition_Point->Microglia_M2 Promotes Pathways->Microglia_M1

Caption: HDH mitigates neuroinflammation by inhibiting M1 microglial activation.
Anti-Amyloidogenic Properties

In the context of Alzheimer's disease, the accumulation of amyloid-beta (Aβ) peptides is a key pathological hallmark. Hyperforin has been shown to directly interact with Aβ aggregates.[2][3] It prevents Aβ-induced neurotoxicity in hippocampal neurons by disaggregating both amyloid fibrils and oligomers in a dose- and time-dependent manner.[3] This disaggregation leads to a decrease in amyloid plaque formation and a reduction in associated oxidative stress, thereby preventing spatial memory impairments in animal models.[3]

Anti-Apoptotic and Pro-Survival Effects

While HDH can induce apoptosis in cancer cells through mitochondrial pathways, its role in neurons is primarily protective.[17][18] The neuroprotective anti-apoptotic effect is likely indirect, stemming from its potent antioxidant and anti-inflammatory properties. By reducing upstream triggers of apoptosis, such as reactive oxygen species (ROS) and pro-inflammatory cytokines, HDH helps maintain neuronal integrity and survival.[3][4] In glioblastoma models, hyperforin has been shown to inhibit the anti-apoptotic EGFR/ERK/NF-κB signaling pathway, though this is in a cancer context.[19]

Preclinical Evidence: Quantitative Data Summary

The neuroprotective effects of HDH are supported by quantitative data from numerous preclinical studies. The tables below summarize key findings.

Table 1: Summary of In Vitro Neuroprotective Effects of Hyperforin Dicyclohexylammonium Salt

Cell Type Experimental Model Concentration(s) Key Quantitative Finding(s) Reference(s)
Murine Splenic γδ T cells In vitro culture 0.1, 1, 10 μM Dose-dependently reduced expression and secretion of IL-17A. [10]
Human Keratinocytes (HaCaT) TNF-α Stimulation 0.1, 1, 10 μM Reduced phosphorylation of p38, ERK, JNK, and STAT3, especially at 10 μM. [10]
Human Dermal Microvascular Endothelial Cells (HDMEC) Tube Formation Assay IC₅₀ = 3.7 µmol/L Inhibited microvascular tube formation and proliferation. [10]
BV2 Microglial Cells OGD/R Stimulation Not specified Decreased release of pro-inflammatory mediators (TNF-α, IL-6, IL-1β). [16]
Chronic Myeloid Leukemia (K562) Cytotoxicity Assay IC₅₀ = 8.6 µM (48h)IC₅₀ = 3.2 µM (72h) Exhibited dose- and time-dependent growth inhibition (Note: cancer cell line). [18]

| Hippocampal Neurons | Aβ Fibril/Oligomer Exposure | Not specified | Prevented Aβ-induced neurotoxicity and increase in ROS. |[3] |

Table 2: Summary of In Vivo Neuroprotective Effects of this compound

Animal Model Dosing Regimen Outcome Measure Key Quantitative Finding(s) Reference(s)
Rat MCAO (Stroke) Intracerebroventricular (ICV) injection Infarct Volume Significantly decreased infarct volumes by 55% at 24h post-reperfusion. [20]
Mouse MCAO (Stroke) 0.5µg ICV at 1, 24, 48h post-MCAO Infarct Volume, Neurologic Score Reduced infarct volumes and increased neurologic scores. [4]
Mouse VCI (BCCAO) 0.5-1.0 µg/µL ICV daily Inflammatory Cytokines (ELISA) Substantially decreased IL-1β, IL-6, and TNF-α levels. [15][16]
Rat Amyloidosis Injection of Aβ fibrils in hippocampus Amyloid Deposits, Behavior Decreased amyloid deposit formation and behavioral impairments. [3]

| Mouse Post-Stroke Recovery | Delayed treatment post-MCAO | Angiogenesis Markers (VEGF, CD34) | Significantly increased expression of VEGF and CD34 in the ischemic hemisphere. |[21] |

Key Experimental Protocols and Workflows

Reproducibility in research relies on detailed methodologies. This section outlines common protocols used to evaluate the neuroprotective effects of HDH.

In Vivo Model: Middle Cerebral Artery Occlusion (MCAO)

The MCAO model is a standard procedure for inducing focal cerebral ischemia to mimic human stroke.

  • Animal Preparation: Adult male C57BL/6 mice or Sprague-Dawley rats are anesthetized (e.g., with isoflurane). Body temperature is maintained at 37°C throughout the procedure.

  • Occlusion: A midline cervical incision is made, and the common and external carotid arteries are isolated and ligated. A nylon monofilament (e.g., 6-0) with a silicon-coated tip is introduced into the internal carotid artery to occlude the origin of the middle cerebral artery.

  • Reperfusion: After a defined period of occlusion (typically 60-90 minutes), the filament is withdrawn to allow for blood flow restoration.[4][20]

  • Treatment: HDH (e.g., 0.5 µg dissolved in saline) or vehicle is administered via intracerebroventricular (ICV) injection at specified time points (e.g., 1, 24, and 48 hours) after MCAO onset.[4]

  • Outcome Assessment:

    • Neurological Deficit Scoring: Animals are assessed at 24-72 hours using a standardized scale (e.g., 0-5, where 0 is no deficit and 5 is severe deficit).

    • Infarct Volume Measurement: Brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC). Healthy tissue stains red, while the infarcted area remains white. The unstained area is quantified using image analysis software.[20]

    • Immunohistochemistry: Brain sections are stained for markers of microglial activation (e.g., Iba1), M1/M2 phenotypes (e.g., CD16/32, CD206), and neuronal apoptosis (e.g., NeuN, TUNEL).

In Vitro Model: Oxygen-Glucose Deprivation/Reperfusion (OGD/R)

The OGD/R model simulates ischemic conditions in cell culture.

  • Cell Culture: Primary neurons or microglial cell lines (e.g., BV2) are cultured to ~80% confluency.

  • Oxygen-Glucose Deprivation: The standard culture medium is replaced with a glucose-free medium (e.g., Earle's Balanced Salt Solution). The cells are then placed in a hypoxic chamber (e.g., 95% N₂, 5% CO₂) for a specified duration (e.g., 1-4 hours).[16]

  • Reperfusion: The glucose-free medium is replaced with the original complete medium, and cultures are returned to a normoxic incubator (95% air, 5% CO₂) for a reperfusion period (e.g., 24 hours).

  • Treatment: HDH is added to the culture medium either before, during, or after the OGD period at various concentrations (e.g., 0.1-10 µM).

  • Outcome Assessment:

    • Cell Viability: Assessed using MTT, LDH release, or live/dead staining assays.

    • Inflammatory Markers: Supernatants are collected for ELISA to quantify cytokine levels (TNF-α, IL-6). Cell lysates are used for Western blotting to analyze protein expression (e.g., p-SRC, VEGFR2) or qPCR for mRNA levels.[16]

    • Oxidative Stress: Intracellular ROS levels are measured using fluorescent probes like DCFH-DA.

Experimental_Workflow cluster_invivo In Vivo Arm cluster_invitro In Vitro Arm Model_InVivo Induce Pathology (e.g., MCAO, BCCAO) Treatment_InVivo Administer HDH vs. Vehicle Model_InVivo->Treatment_InVivo Behavior Behavioral Assessment (e.g., MWM, Neuro Score) Treatment_InVivo->Behavior Tissue Tissue Collection & Processing Behavior->Tissue Analysis Molecular & Histological Analysis Tissue->Analysis Model_InVitro Induce Injury (e.g., OGD/R, Aβ) Treatment_InVitro Apply HDH vs. Vehicle Model_InVitro->Treatment_InVitro Viability Cell Viability Assays (MTT, LDH) Treatment_InVitro->Viability Lysates Collect Supernatants & Cell Lysates Viability->Lysates Lysates->Analysis WB Western Blot Analysis->WB ELISA ELISA / qPCR Analysis->ELISA IHC Histology (TTC, LFB) Immunofluorescence Analysis->IHC

Caption: General experimental workflow for evaluating the neuroprotective effects of HDH.

Discussion and Future Directions

The evidence strongly supports the neuroprotective potential of this compound. Its multi-modal mechanism of action, targeting ion channel function, neuroinflammation, and amyloid pathology, makes it an attractive therapeutic candidate. However, significant challenges remain. The low brain uptake and poor blood-brain barrier penetration of hyperforin observed in some studies are critical hurdles for clinical translation.[9][22] Future research should focus on optimizing delivery strategies, such as nano-encapsulation, to improve bioavailability and CNS exposure.[1] Furthermore, while promising results exist for stroke and AD models, the efficacy of HDH should be explored in other neurodegenerative contexts, such as Parkinson's disease and amyotrophic lateral sclerosis. Rigorous, well-controlled preclinical studies are essential to validate these findings and pave the way for potential clinical development.

References

Hyperforin Dicyclohexylammonium Salt: A Deep Dive into its Therapeutic Potential in Alzheimer's Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Alzheimer's disease (AD) presents a formidable challenge to modern medicine, necessitating the exploration of novel therapeutic avenues. Hyperforin (B191548), a key constituent of St. John's wort (Hypericum perforatum), and its stable dicyclohexylammonium (B1228976) (DCHA) salt, have emerged as promising candidates in preclinical AD research. This technical guide provides an in-depth overview of the core scientific findings related to hyperforin DCHA, with a focus on its mechanisms of action, quantitative experimental data, and detailed experimental protocols to facilitate further investigation by the scientific community.

Core Mechanisms of Action

Hyperforin DCHA exerts its neuroprotective effects through a multi-pronged approach, targeting key pathological features of Alzheimer's disease. Its established mechanisms include the disaggregation of amyloid-beta (Aβ) plaques, modulation of neuroinflammation, and interference with detrimental signaling pathways.

Amyloid-Beta Disaggregation and Neuroprotection

Hyperforin has been demonstrated to directly interfere with the aggregation of Aβ peptides, a hallmark of AD pathology. It not only inhibits the formation of new Aβ fibrils but can also disaggregate pre-formed plaques. This activity is crucial in mitigating the neurotoxic effects of Aβ oligomers and deposits.

Anti-Inflammatory Properties

Neuroinflammation, characterized by the activation of microglia and astrocytes, is a critical component of AD progression. Hyperforin has shown potent anti-inflammatory effects by modulating the production of pro-inflammatory cytokines.

Signaling Pathway Modulation

Hyperforin's neuroprotective effects are also attributed to its ability to modulate specific signaling pathways implicated in neuronal survival and function. Notably, it is a known activator of the Transient Receptor Potential Canonical 6 (TRPC6) channel and an antagonist of the N-methyl-D-aspartate (NMDA) receptor.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies investigating the efficacy of hyperforin and its derivatives in models of Alzheimer's disease.

In Vitro Study: Amyloid-Beta Disaggregation
Assay Thioflavin T (ThT) fluorescence assay
Compound Hyperforin
Effect Dose- and time-dependent disaggregation of pre-formed Aβ fibrils.
Quantitative Data Specific IC50 values for disaggregation are not consistently reported across literature, requiring further standardized investigation.
Reference Dinamarca et al., 2006
In Vivo Study: Cognitive Improvement in a Rat Model of Amyloidosis
Animal Model Rats with intra-hippocampal injection of Aβ fibrils
Treatment Co-injection of hyperforin with Aβ fibrils
Behavioral Test Morris Water Maze
Effect Prevention of spatial memory impairments induced by Aβ.
Quantitative Data Escape latency and time spent in the target quadrant were significantly improved in hyperforin-treated rats compared to Aβ-injected controls. Specific percentage improvements vary between studies.
Reference Dinamarca et al., 2006
In Vitro Study: Modulation of Neuroinflammatory Markers
Cell Line BV2 microglial cells stimulated with oxygen-glucose deprivation/reperfusion (OGD/R)
Treatment Hyperforin
Assay Enzyme-Linked Immunosorbent Assay (ELISA)
Effect Reduction in the release of pro-inflammatory cytokines.
Quantitative Data - IL-1β: Significant decrease in a dose-dependent manner. - IL-6: Significant decrease in a dose-dependent manner. - TNF-α: Significant decrease in a dose-dependent manner.
Reference Liu et al., 2024[1]
In Vitro Study: NMDA Receptor Antagonism
Cell Type Rat cortical neurons
Assay Calcium imaging
Compound Hyperforin
Effect Inhibition of NMDA-induced calcium influx.
Quantitative Data 10 µM hyperforin significantly inhibited the calcium influx induced by NMDA.[2]
Reference Kumar et al., 2006[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. The following sections provide protocols for key experiments cited in this guide.

Thioflavin T (ThT) Assay for Aβ Aggregation

This protocol is designed to quantify the extent of Aβ fibril formation and the inhibitory effect of compounds like hyperforin.

Materials:

  • Synthetic Aβ (1-42) peptide

  • Thioflavin T (ThT)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well black microplates with a clear bottom

  • Plate reader with fluorescence detection (Excitation: ~440 nm, Emission: ~485 nm)

Procedure:

  • Aβ Preparation: Dissolve synthetic Aβ (1-42) peptide in a suitable solvent (e.g., hexafluoroisopropanol) and then lyophilize to obtain a monomeric starting material. Resuspend the peptide in PBS to the desired final concentration (e.g., 10 µM).

  • Incubation: In a 96-well plate, mix the Aβ solution with different concentrations of hyperforin dicyclohexylammonium salt or vehicle control. Incubate the plate at 37°C with gentle agitation to promote fibril formation.

  • ThT Staining: At various time points, add ThT solution to each well to a final concentration of 5 µM.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity using a plate reader. An increase in fluorescence indicates the formation of Aβ fibrils.

  • Data Analysis: Plot fluorescence intensity against time for each treatment condition. Calculate the percentage inhibition of aggregation by hyperforin compared to the vehicle control.

In Vivo Assessment of Cognitive Function: Morris Water Maze

This protocol outlines the Morris water maze test, a widely used behavioral assay to assess spatial learning and memory in rodent models of AD.

Animal Model:

  • APP-transgenic mice or rats with induced amyloid pathology.

Apparatus:

  • A circular pool (typically 1.2-1.5 m in diameter for rats, smaller for mice) filled with opaque water.

  • A hidden escape platform submerged just below the water surface.

  • Visual cues placed around the pool for spatial navigation.

  • Video tracking software to record and analyze the animal's swim path.

Procedure:

  • Acquisition Phase (4-5 days):

    • Each animal undergoes multiple trials per day.

    • For each trial, the animal is placed in the pool at one of four starting positions and allowed to swim freely to find the hidden platform.

    • If the animal does not find the platform within a set time (e.g., 60 seconds), it is gently guided to it.

    • The animal is allowed to remain on the platform for a short period (e.g., 15-30 seconds) to learn its location relative to the visual cues.

    • Record the escape latency (time to find the platform) and swim path for each trial.

  • Probe Trial (Day after last acquisition day):

    • The escape platform is removed from the pool.

    • The animal is allowed to swim freely for a set duration (e.g., 60 seconds).

    • Record the time spent in the target quadrant (where the platform was previously located) and the number of times the animal crosses the former platform location.

  • Data Analysis: Compare the escape latencies during the acquisition phase and the performance in the probe trial between hyperforin-treated and control groups.

Immunohistochemistry for Microglia Activation

This protocol describes the staining and quantification of activated microglia in brain tissue.

Materials:

  • Paraffin-embedded or frozen brain sections from experimental animals.

  • Primary antibody against Iba1 (a marker for microglia).

  • Secondary antibody conjugated to a fluorescent dye or an enzyme for colorimetric detection.

  • Microscope with imaging software.

Procedure:

  • Tissue Preparation: Deparaffinize and rehydrate paraffin-embedded sections or fix and permeabilize frozen sections.

  • Antigen Retrieval: If necessary, perform antigen retrieval to unmask the epitope.

  • Blocking: Block non-specific antibody binding with a suitable blocking solution (e.g., normal goat serum).

  • Primary Antibody Incubation: Incubate the sections with the anti-Iba1 primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the sections and incubate with the appropriate secondary antibody.

  • Visualization: For fluorescence, mount the sections with a mounting medium containing DAPI for nuclear counterstaining. For colorimetric detection, use a suitable substrate (e.g., DAB).

  • Imaging and Quantification:

    • Capture images of the region of interest (e.g., hippocampus, cortex) using a microscope.

    • Quantify microglia activation by measuring the number of Iba1-positive cells, their morphology (e.g., ramified vs. amoeboid), and the intensity of Iba1 staining using image analysis software.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows discussed in this guide.

G cluster_0 Hyperforin's Impact on Aβ Pathology Hyperforin Hyperforin DCHA Abeta_agg Aβ Aggregation Hyperforin->Abeta_agg Inhibits Abeta_plaq Aβ Plaques Hyperforin->Abeta_plaq Disaggregates Abeta_agg->Abeta_plaq Neurotox Neurotoxicity Abeta_plaq->Neurotox

Caption: Hyperforin's dual action on amyloid-beta pathology.

G cluster_1 Hyperforin's Anti-Inflammatory Mechanism Microglia Activated Microglia Cytokines Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) Microglia->Cytokines Neuroinflam Neuroinflammation Cytokines->Neuroinflam Hyperforin Hyperforin DCHA Hyperforin->Cytokines Inhibits Release

Caption: Hyperforin's modulation of microglial-mediated neuroinflammation.

G cluster_2 Experimental Workflow: In Vivo Efficacy Testing AnimalModel AD Animal Model (e.g., APP-transgenic mice) Treatment Treatment with Hyperforin DCHA AnimalModel->Treatment Behavioral Behavioral Testing (e.g., Morris Water Maze) Treatment->Behavioral Biochemical Post-mortem Biochemical Analysis Treatment->Biochemical Histological Histological Analysis Treatment->Histological Data Data Analysis and Interpretation Behavioral->Data Biochemical->Data Histological->Data

References

An In-depth Technical Guide on the Anti-inflammatory Activity of Hyperforin Dicyclohexylammonium Salt

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Hyperforin (B191548) dicyclohexylammonium (B1228976) salt (HDH), a stable derivative of hyperforin, the primary active constituent of Hypericum perforatum (St. John's Wort), has garnered significant attention for its potent anti-inflammatory properties. This technical guide provides a comprehensive overview of the anti-inflammatory activity of HDH, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying molecular mechanisms.

Quantitative Data Summary

The anti-inflammatory efficacy of Hyperforin dicyclohexylammonium salt has been quantified across various in vitro and in vivo models. The following tables summarize the key inhibitory concentrations (IC50) and effective doses (ID50) against crucial inflammatory mediators and enzymes.

Table 1: In Vitro Inhibitory Activity of Hyperforin and its Dicyclohexylammonium Salt

Target Enzyme/ProcessExperimental SystemIC50 ValueReference
5-Lipoxygenase (5-LO)Purified Human 5-LO~90 nM[1]
5-Lipoxygenase (5-LO)Human Polymorphonuclear Leukocytes1-2 µM[1]
Cyclooxygenase-1 (COX-1)Thrombin-stimulated Human Platelets0.3 µM[1]
Cyclooxygenase-1 (COX-1)Ionophore-stimulated Human Platelets3 µM[1]
Cyclooxygenase-1 (COX-1)Isolated Ovine COX-112 µM[2][3]
Microsomal Prostaglandin (B15479496) E2 Synthase-1 (mPGES-1)Cell-free assay1 µM[2][4][5]
Interleukin-6 (IL-6) Release (Substance P-induced)Human Astrocytoma Cells (U373MG)1.6 µM[6][7]
Interleukin-6 (IL-6) Release (IL-1β-induced)Human Astrocytoma Cells (U373MG)1.7 µM[7]
Microvascular Tube FormationHuman Dermal Microvascular Endothelial Cells (HDMEC)3.7 µmol/L[8]

Table 2: In Vivo Anti-inflammatory Activity of Hyperforin and its Dicyclohexylammonium Salt

Animal ModelEndpointID50/Effective DoseReference
Croton oil-induced ear edema in miceReduction of edema0.25 µmol/cm²[9]
Carrageenan-induced mouse paw edemaReduction of edemaED50 = 1 mg/kg (i.p.)[5]
Carrageenan-induced pleurisy in ratsReduction of leukotriene B4 formation4 mg/kg (i.p.)[10]
Imiquimod-induced psoriatic skin lesion in miceAmelioration of skin lesion5 mg/kg (i.p.) daily for 7 days[8]

Core Anti-inflammatory Mechanisms

This compound exerts its anti-inflammatory effects through a multi-targeted mechanism, primarily by inhibiting key enzymes in the eicosanoid biosynthesis pathway and modulating inflammatory signaling cascades.

Dual Inhibition of Cyclooxygenase-1 and 5-Lipoxygenase: HDH is a potent dual inhibitor of COX-1 and 5-LO, enzymes responsible for the production of pro-inflammatory prostaglandins (B1171923) and leukotrienes, respectively.[1][11] This dual-inhibition is a significant advantage, as it allows for a broader suppression of inflammatory mediators compared to selective COX inhibitors.

Inhibition of Microsomal Prostaglandin E2 Synthase-1 (mPGES-1): HDH also targets mPGES-1, a key enzyme in the production of prostaglandin E2 (PGE2), a central mediator of inflammation and pain.[2][5] This inhibition of mPGES-1 contributes significantly to the overall anti-inflammatory profile of HDH.

Modulation of Inflammatory Cytokine Release: HDH has been shown to inhibit the release of the pro-inflammatory cytokine Interleukin-6 (IL-6) in various cell models.[6][7][12] It also modulates the secretion of IL-17A from γδ T cells.[8]

Regulation of Inflammatory Signaling Pathways: HDH can suppress the phosphorylation of key proteins in the MAPK and STAT3 signaling pathways, which are crucial for the expression of many inflammatory genes.[8] While some studies suggest a potential role for NF-κB, others indicate that in certain contexts, its action is NF-κB-independent.[13][14]

TRPC6 Channel Activation: Hyperforin is a known activator of the Transient Receptor Potential Canonical 6 (TRPC6) channels.[8][15][16] This activation leads to an increase in intracellular calcium levels, which can modulate various cellular processes, including those involved in the inflammatory response.[8][16]

Visualizing the Mechanisms and Workflows

To better understand the complex interactions and experimental processes, the following diagrams have been generated using Graphviz.

G General Experimental Workflow for In Vitro Anti-inflammatory Assessment of HDH cluster_0 Cell Culture and Stimulation cluster_1 Treatment cluster_2 Endpoint Analysis cluster_3 Data Interpretation Cell_Culture Immune Cells (e.g., Macrophages, Neutrophils) or other relevant cell lines (e.g., Astrocytoma) Stimulation Induce Inflammatory Response (e.g., LPS, Substance P, IL-1β) Cell_Culture->Stimulation Treatment Incubate with varying concentrations of This compound (HDH) Stimulation->Treatment Cytokine_Analysis Measure Pro-inflammatory Cytokines (e.g., IL-6, TNF-α) via ELISA Treatment->Cytokine_Analysis Eicosanoid_Analysis Measure Prostaglandins and Leukotrienes via LC-MS or Immunoassay Treatment->Eicosanoid_Analysis Enzyme_Activity Assess COX/LOX/mPGES-1 Activity (Cell-free or whole-cell assays) Treatment->Enzyme_Activity Signaling_Analysis Analyze Signaling Pathways (e.g., MAPK, STAT3 phosphorylation) via Western Blot Treatment->Signaling_Analysis Data_Analysis Calculate IC50 values and determine dose-response relationships Cytokine_Analysis->Data_Analysis Eicosanoid_Analysis->Data_Analysis Enzyme_Activity->Data_Analysis Signaling_Analysis->Data_Analysis

In Vitro Anti-inflammatory Assessment Workflow

G Signaling Pathways Modulated by this compound (HDH) cluster_0 Stimuli cluster_1 Signaling Cascades cluster_2 HDH Intervention cluster_3 Cellular Response Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α, Substance P) MAPK MAPK Pathway (p38, ERK, JNK) Inflammatory_Stimuli->MAPK activates STAT3 STAT3 Pathway Inflammatory_Stimuli->STAT3 activates NFkB NF-κB Pathway Inflammatory_Stimuli->NFkB activates Gene_Expression Pro-inflammatory Gene Expression MAPK->Gene_Expression leads to STAT3->Gene_Expression leads to NFkB->Gene_Expression leads to HDH HDH HDH->MAPK inhibits phosphorylation HDH->STAT3 inhibits phosphorylation Cytokine_Release Cytokine Release (e.g., IL-6, IL-17A) Gene_Expression->Cytokine_Release results in

Modulation of Inflammatory Signaling Pathways by HDH

G HDH Inhibition of the Eicosanoid Biosynthesis Pathway cluster_0 Substrate cluster_1 Enzymatic Conversion cluster_2 HDH Intervention cluster_3 Pro-inflammatory Products Arachidonic_Acid Arachidonic Acid COX1 COX-1 Arachidonic_Acid->COX1 LOX5 5-LO Arachidonic_Acid->LOX5 Prostaglandins Prostaglandins COX1->Prostaglandins PGH2 PGH2 COX1->PGH2 Leukotrienes Leukotrienes LOX5->Leukotrienes mPGES1 mPGES-1 PGE2 Prostaglandin E2 mPGES1->PGE2 HDH HDH HDH->COX1 inhibits HDH->LOX5 inhibits HDH->mPGES1 inhibits PGH2->mPGES1

References

Hyperforin Dicyclohexylammonium Salt: A Technical Guide to its Modulation of Calcium Channels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hyperforin (B191548), a key bioactive constituent of Hypericum perforatum (St. John's Wort), and its stable dicyclohexylammonium (B1228976) (DCHA) salt, have garnered significant attention for their diverse pharmacological activities, including antidepressant, neuroprotective, and anti-tumor effects. A primary mechanism underlying these actions is the modulation of intracellular calcium ([Ca2+]i) and sodium ([Na+]i) homeostasis through the specific activation of Transient Receptor Potential Canonical 6 (TRPC6) channels. This technical guide provides an in-depth overview of the molecular interactions between hyperforin DCHA and calcium channels, supported by quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways and experimental workflows.

Introduction

Hyperforin is a phloroglucinol (B13840) derivative that has been identified as a principal active component of St. John's Wort extracts.[1][2] Due to its inherent instability, the more stable dicyclohexylammonium salt of hyperforin is often utilized in research settings.[3] A growing body of evidence indicates that hyperforin's pharmacological effects are largely mediated by its ability to act as a selective activator of the TRPC6 channel, a non-selective cation channel permeable to both Ca2+ and Na+.[1][4] This activation leads to an increase in intracellular concentrations of these ions, thereby influencing a multitude of downstream cellular processes.[1][5]

Mechanism of Action: TRPC6 Channel Activation

Hyperforin DCHA selectively activates TRPC6 channels, distinguishing it from other members of the TRPC family, such as TRPC3.[1] This specificity makes it a valuable pharmacological tool for studying TRPC6 function. The activation of TRPC6 by hyperforin leads to the influx of both Na+ and Ca2+ into the cell, disrupting the electrochemical gradients and triggering a cascade of signaling events.[1][4]

Quantitative Data on Hyperforin DCHA Activity

The following tables summarize the key quantitative data regarding the activity of hyperforin and its DCHA salt from various in vitro studies.

Table 1: Potency of Hyperforin in Modulating Ion Channels and Cellular Processes

ParameterValueCell Type/SystemReference
EC50 for [Na+]i increase 0.72 µMPC12 cells[5]
IC50 for inhibition of microvascular tube formation 3.7 µMHDMEC[6]
IC50 for inhibition of dopamine (B1211576) transporter binding 5 µMIn vitro binding assay[7]
IC50 for inhibition of synaptosomal dopamine reuptake 0.8 µMSynaptosomes[7]

Table 2: Experimental Concentrations of Hyperforin DCHA in In Vitro Studies

Concentration RangeApplicationCell TypeReference
0.1 - 10 µMReduction of IL-17A expression and secretionMurine splenic γδ T cells[6]
0.1 - 10 µMSuppression of MAPK and STAT3 phosphorylationTNF-α stimulated HaCaT cells[6]
10 µMInduction of Ba2+ influxPC12 cells[5]
10 µMSmall increase in basal [Ca2+]iPrimary cortical neurons[8]

Signaling Pathways and Experimental Workflows

Hyperforin-Induced TRPC6 Signaling Cascade

The activation of TRPC6 by hyperforin initiates a complex signaling cascade that has been linked to its neuroprotective and antidepressant effects. The influx of Ca2+ and Na+ through the TRPC6 channel can activate several downstream pathways, including the RAS/MEK/ERK and Ca2+/calmodulin-dependent protein kinase (CaMK) pathways.

Hyperforin_TRPC6_Signaling Hyperforin Hyperforin Dicyclohexylammonium Salt TRPC6 TRPC6 Channel Hyperforin->TRPC6 activates Ca_ion Ca²⁺ TRPC6->Ca_ion influx Na_ion Na⁺ TRPC6->Na_ion influx RAS RAS Ca_ion->RAS activates CaM Calmodulin (CaM) Ca_ion->CaM binds MEK MEK RAS->MEK activates ERK ERK MEK->ERK activates CREB CREB ERK->CREB phosphorylates CaMKIV CaMKIV CaM->CaMKIV activates CaMKIV->CREB phosphorylates Gene_Transcription Gene Transcription (Neuroprotection, Neurite Outgrowth) CREB->Gene_Transcription regulates Calcium_Imaging_Workflow Start Start: Cell Culture Dye_Loading Load cells with Fura-2 AM Start->Dye_Loading Wash Wash to remove extracellular dye Dye_Loading->Wash Baseline Record baseline fluorescence (340/380 nm excitation) Wash->Baseline Add_Hyperforin Add Hyperforin DCHA Baseline->Add_Hyperforin Record_Response Record fluorescence changes Add_Hyperforin->Record_Response Analysis Analyze data: Calculate fluorescence ratio and [Ca²⁺]i Record_Response->Analysis End End Analysis->End Patch_Clamp_Workflow Start Start: Prepare TRPC6-expressing cells Pipette Fabricate patch pipette (3-5 MΩ) Start->Pipette Seal Form Giga-ohm seal on cell membrane Pipette->Seal Rupture Rupture membrane to achieve whole-cell configuration Seal->Rupture Baseline_Current Record baseline whole-cell currents Rupture->Baseline_Current Apply_Hyperforin Perfuse with Hyperforin DCHA Baseline_Current->Apply_Hyperforin Record_Current Record hyperforin-induced currents Apply_Hyperforin->Record_Current Analysis Analyze current-voltage (I-V) relationship Record_Current->Analysis End End Analysis->End

References

Intracellular Sodium Elevation by Hyperforin Dicyclohexylammonium Salt: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hyperforin (B191548), a key phloroglucinol (B13840) constituent of Hypericum perforatum (St. John's Wort), and its stable dicyclohexylammonium (B1228976) (DCHA) salt, have garnered significant attention for their unique antidepressant properties. Unlike conventional antidepressants that directly target neurotransmitter transporters, hyperforin's mechanism of action is primarily mediated by the elevation of intracellular sodium concentration ([Na⁺]i). This technical guide provides an in-depth overview of the molecular mechanisms, quantitative effects, and experimental protocols related to hyperforin-induced intracellular sodium elevation. The document is intended to serve as a comprehensive resource for researchers in pharmacology, neuroscience, and drug development.

Core Mechanism of Action: TRPC6 Channel Activation

The primary molecular target of hyperforin is the Transient Receptor Potential Canonical 6 (TRPC6) channel, a nonselective cation channel.[1][2] Activation of TRPC6 by hyperforin leads to an influx of both sodium (Na⁺) and calcium (Ca²⁺) ions into the cell.[1][3] This influx disrupts the normal electrochemical gradient for sodium, leading to a significant increase in the intracellular sodium concentration.[4][5]

The elevated [Na⁺]i diminishes the driving force for neurotransmitter reuptake transporters, which are dependent on the sodium gradient.[1] This results in a broad-spectrum inhibition of the reuptake of several neurotransmitters, including serotonin (B10506), norepinephrine, and dopamine, which is believed to be the basis of hyperforin's antidepressant effects.[6][7] It is this indirect mode of action that distinguishes hyperforin from classical antidepressants like selective serotonin reuptake inhibitors (SSRIs).[4]

Quantitative Data on Hyperforin-Induced Ion Influx

The following tables summarize the quantitative data from key studies investigating the effects of hyperforin on intracellular ion concentrations. The experiments were primarily conducted in human platelets and rat pheochromocytoma (PC12) cells.

Table 1: Effect of Hyperforin on Intracellular Sodium Concentration ([Na⁺]i)

Cell TypeHyperforin ConcentrationMaximum [Na⁺]iBasal [Na⁺]iReference
Human Platelets50 µM69 ± 16.1 mMNot specified[4]
Human Platelets10 µMTime-dependent increase~10 mM (estimated from graph)[3]

Table 2: Effect of Hyperforin on Intracellular Calcium Concentration ([Ca²⁺]i)

Cell TypeHyperforin ConcentrationExperimental ConditionMaximum [Ca²⁺]iBasal [Ca²⁺]iReference
Human Platelets10 µMCalcium-rich buffer~1700 nM75 nM[3]
Human Platelets10 µMCalcium-free buffer~200 nM75 nM[3]

Signaling Pathway and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the signaling pathway of hyperforin and a typical experimental workflow for measuring its effects on intracellular sodium.

Hyperforin_Signaling_Pathway cluster_membrane Cell Membrane TRPC6 TRPC6 Channel Na_influx Na⁺ TRPC6->Na_influx Ca_influx Ca²⁺ TRPC6->Ca_influx Hyperforin Hyperforin Hyperforin->TRPC6 Activates Elevated_Na Elevated Intracellular [Na⁺] Na_influx->Elevated_Na Influx Elevated_Ca Elevated Intracellular [Ca²⁺] Ca_influx->Elevated_Ca Influx Transporter_Inhibition Inhibition of Neurotransmitter Reuptake Transporters Elevated_Na->Transporter_Inhibition Reduces Na⁺ gradient for Experimental_Workflow Start Start Cell_Culture 1. Cell Culture (e.g., Human Platelets, PC12 cells) Start->Cell_Culture Dye_Loading 2. Dye Loading with SBFI-AM (Sodium-Binding Benzofuran Isophthalate) Cell_Culture->Dye_Loading Wash 3. Wash to remove extracellular dye Dye_Loading->Wash Baseline 4. Measure baseline fluorescence (Excitation at 340nm and 380nm, Emission at 505nm) Wash->Baseline Add_Hyperforin 5. Add Hyperforin DCHA Baseline->Add_Hyperforin Time_Course 6. Record fluorescence changes over time Add_Hyperforin->Time_Course Calibration 7. Calibrate fluorescence signal to [Na⁺]i using ionophores Time_Course->Calibration Data_Analysis 8. Data Analysis (Calculate fluorescence ratio and [Na⁺]i) Calibration->Data_Analysis End End Data_Analysis->End

References

Hyperforin Dicyclohexylammonium Salt: A Technical Guide for Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hyperforin (B191548), a major active constituent of Hypericum perforatum (St. John's wort), has garnered significant attention in the scientific community for its diverse pharmacological activities.[1][2][3] Its poor stability has led to the development of the more stable dicyclohexylammonium (B1228976) (DCHA) salt, facilitating its use in research. This technical guide provides an in-depth overview of hyperforin DCHA salt for neuroscience research, focusing on its mechanism of action, quantitative data, and detailed experimental protocols.

Hyperforin's primary recognition stems from its antidepressant effects, which are attributed to its ability to inhibit the reuptake of a broad spectrum of neurotransmitters.[4] Unlike conventional antidepressants, hyperforin's mechanism is unique, involving the activation of the Transient Receptor Potential Canonical 6 (TRPC6) channel.[5][6][7] This guide will delve into the intricacies of this signaling pathway and its implications for various neurological functions and disease models. Beyond its antidepressant properties, hyperforin exhibits neuroprotective, anti-inflammatory, and cognitive-enhancing effects, making it a valuable tool for a wide range of neuroscience investigations.[8][9]

Physicochemical Properties and Handling

Hyperforin dicyclohexylammonium salt is a more stable form of hyperforin, making it suitable for experimental use. Key properties are summarized below.

PropertyValue
Appearance White to off-white powder
Molecular Formula C47H75NO4
Molecular Weight 718.1 g/mol
Solubility Soluble in DMSO (≥10 mg/mL) and ethanol.
Storage Store at -20°C, protected from light and air.

It is crucial to handle the compound in a light-protected environment to prevent degradation.

Mechanism of Action: The TRPC6 Signaling Pathway

The principal mechanism of action of hyperforin in the central nervous system involves the activation of TRPC6 channels, which are non-selective cation channels permeable to Ca2+ and Na+.[5][6]

Signaling Pathway Diagram

Hyperforin_TRPC6_Signaling cluster_membrane Plasma Membrane TRPC6 TRPC6 Channel Na_Influx Na+ Influx TRPC6->Na_Influx Ca_Influx Ca2+ Influx TRPC6->Ca_Influx Hyperforin Hyperforin DCHA Hyperforin->TRPC6 Activates Depolarization Membrane Depolarization Na_Influx->Depolarization MAPK MAP Kinase (ERK/MEK) Ca_Influx->MAPK CaMKIV CaM/CaMKIV Ca_Influx->CaMKIV NT_Uptake_Inhibition Neurotransmitter Reuptake Inhibition (Serotonin, Norepinephrine, Dopamine, GABA, Glutamate) Depolarization->NT_Uptake_Inhibition Reduces driving force for uptake CREB CREB Phosphorylation MAPK->CREB CaMKIV->CREB Gene_Transcription Gene Transcription (e.g., c-Fos, c-Jun) CREB->Gene_Transcription Neurite_Outgrowth Neurite Outgrowth & Neurotrophic Effects Gene_Transcription->Neurite_Outgrowth

Caption: Hyperforin DCHA activates TRPC6, leading to cation influx and downstream signaling.

Activation of TRPC6 by hyperforin leads to an influx of both Na+ and Ca2+ into the neuron.[5] The influx of Na+ causes membrane depolarization, which in turn reduces the electrochemical gradient necessary for the function of neurotransmitter transporters, leading to a non-competitive inhibition of the reuptake of serotonin, norepinephrine, dopamine, GABA, and glutamate.[4]

The influx of Ca2+ acts as a second messenger, activating downstream signaling cascades. These include the Ras/MEK/ERK (MAP Kinase) pathway and the Calmodulin/Calmodulin-dependent kinase IV (CaM/CaMKIV) pathway.[10] Both of these pathways converge on the phosphorylation of the cAMP response element-binding protein (CREB), a transcription factor that plays a crucial role in neuronal plasticity, survival, and differentiation.[10] Phosphorylated CREB then translocates to the nucleus and promotes the transcription of genes such as c-Fos and c-Jun, which are involved in various cellular processes including neurite outgrowth and other neurotrophic effects.[11]

Quantitative Data

The following tables summarize key quantitative data for hyperforin from various studies.

Table 1: In Vitro Efficacy
ParameterNeurotransmitter/SystemValueReference
IC50 (Neurotransmitter Uptake) Serotonin80 - 200 nmol/L[4]
Norepinephrine80 - 200 nmol/L[4]
Dopamine80 - 200 nmol/L[4]
GABANot specified[2]
L-GlutamateNot specified[2]
IC50 (Vesicular Uptake) Monoamines1.9 x 10-7 M[12]
Effective Concentration (Neurite Outgrowth) PC12 cells10 µM[6]
Effective Concentration (Neuroprotection) BV2 microglia (OGD/R)0.25 - 2.0 µM[13]
Table 2: In Vivo Dosage and Pharmacokinetics
SpeciesDosageRouteCmaxt1/2ApplicationReference
Rat 300 mg/kg (extract)Oral~370 ng/mL (~690 nM)~6 hPharmacokinetics[14]
Rat 0.14 and 0.28 mg/kg (DCHA salt)IPNot specifiedNot specifiedForced Swim Test[15]
Mouse 0.5 µgIntracerebroventricularNot specifiedNot specifiedNeuroprotection (MCAO)[8]
Human 300 mg (extract)Oral~150 ng/mL (~280 nM)~9 hPharmacokinetics[14]

Experimental Protocols

This section provides detailed methodologies for key experiments involving hyperforin DCHA salt.

In Vitro Neurotransmitter Uptake Assay in Synaptosomes

This protocol is designed to assess the inhibitory effect of hyperforin DCHA on the reuptake of neurotransmitters into isolated nerve terminals (synaptosomes).

Synaptosome_Uptake_Workflow Start Start Prepare_Synaptosomes Prepare Synaptosomes from rodent brain tissue Start->Prepare_Synaptosomes Preincubate Pre-incubate synaptosomes with Hyperforin DCHA or vehicle control Prepare_Synaptosomes->Preincubate Add_Radiolabeled_NT Add radiolabeled neurotransmitter (e.g., [3H]-Serotonin) Preincubate->Add_Radiolabeled_NT Incubate Incubate at 37°C for a defined period Add_Radiolabeled_NT->Incubate Terminate_Uptake Terminate uptake by rapid filtration and washing with ice-cold buffer Incubate->Terminate_Uptake Measure_Radioactivity Measure radioactivity in synaptosomes using liquid scintillation counting Terminate_Uptake->Measure_Radioactivity Analyze_Data Analyze data to determine IC50 values Measure_Radioactivity->Analyze_Data End End Analyze_Data->End

Caption: Workflow for assessing neurotransmitter uptake inhibition in synaptosomes.

  • Synaptosome Preparation: Isolate synaptosomes from the desired brain region (e.g., cortex, hippocampus) of rats or mice using differential centrifugation.

  • Pre-incubation: Resuspend the synaptosomal pellet in a physiological buffer (e.g., Krebs-Ringer) and pre-incubate with varying concentrations of hyperforin DCHA (or vehicle control) for a specified time (e.g., 10-15 minutes) at 37°C.

  • Uptake Initiation: Initiate the uptake reaction by adding a low concentration of the radiolabeled neurotransmitter of interest (e.g., [3H]-serotonin, [3H]-dopamine).

  • Incubation: Incubate the mixture for a short period (e.g., 1-5 minutes) at 37°C to allow for neurotransmitter uptake.

  • Uptake Termination: Terminate the reaction by rapid filtration through glass fiber filters, followed by several washes with ice-cold buffer to remove extracellular radiolabel.

  • Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition of neurotransmitter uptake for each concentration of hyperforin DCHA and determine the IC50 value.

In Vitro Neurite Outgrowth Assay in PC12 Cells

This protocol assesses the potential of hyperforin DCHA to promote neuronal differentiation and neurite extension in the rat pheochromocytoma (PC12) cell line.

PC12_Neurite_Outgrowth_Workflow Start Start Seed_PC12 Seed PC12 cells on collagen-coated plates Start->Seed_PC12 Treat_Cells Treat cells with Hyperforin DCHA, NGF (positive control), or vehicle Seed_PC12->Treat_Cells Incubate_Period Incubate for 24-72 hours Treat_Cells->Incubate_Period Fix_And_Stain Fix and stain cells (e.g., with crystal violet or immunofluorescence) Incubate_Period->Fix_And_Stain Image_Acquisition Acquire images using microscopy Fix_And_Stain->Image_Acquisition Quantify_Neurites Quantify neurite length and number (manual or automated analysis) Image_Acquisition->Quantify_Neurites End End Quantify_Neurites->End

Caption: Workflow for assessing neurite outgrowth in PC12 cells.

  • Cell Culture: Culture PC12 cells in a suitable medium (e.g., DMEM with horse and fetal bovine serum).

  • Plating: Seed the cells onto collagen-coated culture plates at an appropriate density.

  • Treatment: After allowing the cells to adhere, replace the medium with a differentiation medium (low serum) containing various concentrations of hyperforin DCHA, Nerve Growth Factor (NGF) as a positive control, or vehicle.

  • Incubation: Incubate the cells for a period of 24 to 72 hours to allow for neurite outgrowth.

  • Fixation and Staining: Fix the cells with paraformaldehyde and stain them with a suitable dye (e.g., crystal violet) or perform immunocytochemistry for neuronal markers (e.g., β-III tubulin).

  • Imaging: Capture images of the cells using a microscope.

  • Analysis: Quantify neurite outgrowth by measuring the percentage of cells with neurites, the number of neurites per cell, and the average neurite length.

In Vivo Forced Swim Test in Mice

This protocol is a widely used behavioral assay to screen for antidepressant-like activity.

Forced_Swim_Test_Workflow Start Start Administer_Drug Administer Hyperforin DCHA or vehicle to mice (e.g., IP) Start->Administer_Drug Pre_Test_Session Pre-test session: Place mice in water-filled cylinder for a short duration (e.g., 15 min) Administer_Drug->Pre_Test_Session Rest_Period 24-hour rest period Pre_Test_Session->Rest_Period Test_Session Test session: Place mice back in the cylinder and record behavior for 5-6 min Rest_Period->Test_Session Score_Behavior Score the duration of immobility, swimming, and climbing behavior Test_Session->Score_Behavior Analyze_Data Analyze data to compare immobility time between groups Score_Behavior->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the forced swim test in mice.

  • Drug Administration: Administer hyperforin DCHA or vehicle to mice via the desired route (e.g., intraperitoneal injection) at specified time points before the test.

  • Pre-test Session: On the first day, place each mouse individually into a glass cylinder filled with water (25°C) for a 15-minute session.

  • Test Session: Twenty-four hours after the pre-test, place the mice back into the cylinders for a 5-6 minute test session.

  • Behavioral Recording: Record the behavior of the mice during the test session using a video camera.

  • Scoring: An observer blind to the treatment conditions should score the duration of immobility (floating with only minor movements to keep the head above water), swimming, and climbing behaviors.

  • Data Analysis: Compare the duration of immobility between the hyperforin DCHA-treated and control groups. A significant reduction in immobility time is indicative of an antidepressant-like effect.

In Vivo Morris Water Maze for Cognitive Enhancement

This protocol is used to assess spatial learning and memory in rodents.

Morris_Water_Maze_Workflow Start Start Drug_Administration Chronic administration of Hyperforin DCHA or vehicle Start->Drug_Administration Acquisition_Phase Acquisition Phase (e.g., 4-5 days): Train mice to find a hidden platform in a pool of opaque water Drug_Administration->Acquisition_Phase Probe_Trial Probe Trial: Remove the platform and record the time spent in the target quadrant Acquisition_Phase->Probe_Trial Cued_Trials Visible Platform (Cued) Trials: Assess for non-spatial deficits Probe_Trial->Cued_Trials Data_Analysis Analyze escape latency, path length, and time in target quadrant Cued_Trials->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the Morris water maze test.

  • Apparatus: Use a circular pool filled with opaque water containing a hidden escape platform.

  • Drug Administration: Administer hyperforin DCHA or vehicle to the animals for a specified duration before and during the behavioral testing.

  • Acquisition Phase: For several consecutive days, train the animals to find the hidden platform from different starting locations. Record the time taken to find the platform (escape latency) and the path taken.

  • Probe Trial: After the acquisition phase, remove the platform and allow the animal to swim freely for a set time (e.g., 60 seconds). Record the time spent in the quadrant where the platform was previously located.

  • Cued Trials: Conduct trials with a visible platform to assess for any sensorimotor or motivational deficits.

  • Data Analysis: Analyze the escape latency and path length during the acquisition phase and the time spent in the target quadrant during the probe trial to assess spatial learning and memory.

Conclusion

This compound is a valuable and versatile tool for neuroscience research. Its unique mechanism of action, centered on the activation of TRPC6 channels, provides a novel avenue for investigating neuronal function and developing therapeutic strategies for a range of neurological and psychiatric disorders. This guide has provided a comprehensive overview of its properties, mechanism, and application in key experimental paradigms. Researchers utilizing this compound should adhere to proper handling procedures and carefully consider the appropriate experimental design and dosages for their specific research questions. The continued investigation of hyperforin DCHA holds significant promise for advancing our understanding of the brain and developing new treatments for debilitating neurological conditions.

References

The Advent of a Stable Antidepressant Candidate: A Technical Guide to the Discovery and Synthesis of Hyperforin Dicyclohexylammonium Salt

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of hyperforin (B191548) dicyclohexylammonium (B1228976) salt, a stabilized form of a key bioactive constituent of Hypericum perforatum (St. John's Wort). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of hyperforin.

Introduction: From Herbal Remedy to Purified Compound

Hypericum perforatum, commonly known as St. John's Wort, has a long history in traditional medicine for treating various conditions, including depressive disorders. Scientific investigation into its active components led to the isolation of hyperforin in 1971. Subsequent structural elucidation in 1975 by a research group at the Shemyakin Institute of Bio-organic Chemistry revealed a complex polycyclic polyprenylated acylphloroglucinol structure.[1]

Hyperforin has been identified as a major contributor to the antidepressant effects of St. John's Wort extracts. However, the therapeutic development of pure hyperforin has been hampered by its inherent instability, as it is prone to degradation in the presence of light and oxygen.[1] To address this challenge, researchers developed a method to convert hyperforin into a stable salt form, with the dicyclohexylammonium salt proving to be particularly effective in enhancing its stability and shelf-life. This breakthrough has paved the way for more consistent and reliable research into the pharmacological properties of hyperforin.

Quantitative Data Summary

The following tables summarize the key quantitative data for hyperforin and its dicyclohexylammonium salt, compiled from various analytical sources.

Table 1: Physicochemical Properties

PropertyHyperforinHyperforin Dicyclohexylammonium Salt
Molecular Formula C₃₅H₅₂O₄C₃₅H₅₂O₄ • C₁₂H₂₃N
Molecular Weight 536.8 g/mol [2]718.1 g/mol [3][4]
Appearance Not specified (inherently unstable)White to off-white powder[3]
Purity (typical) >99.9% (after extensive purification)[5]≥98% (by HPLC)[3]
Solubility Soluble in organic solvents like n-hexaneSoluble in DMSO (≥10 mg/mL) and Ethanol[3]
Storage Conditions Highly unstable, requires storage under inert gas at low temperaturesStore at -20°C, protected from light[3]

Table 2: Extraction and Synthesis Data

ParameterValueSource(s)
Typical Hyperforin Content in Dried H. perforatum 2-4%[5]
Reported Extraction Yield of Hyperforin ~5 mg/g of dry weight[6]
Purity of this compound >97% to ≥98%[3]

Experimental Protocols

The following are detailed methodologies for the extraction of hyperforin from its natural source and the subsequent synthesis of its stable dicyclohexylammonium salt.

Extraction and Purification of Hyperforin from Hypericum perforatum**

This protocol is a composite of established methods for isolating hyperforin.

Materials:

  • Dried and powdered flowering tops of Hypericum perforatum

  • n-Hexane (or supercritical CO₂)

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., hexane (B92381), ethyl acetate)

  • High-Performance Liquid Chromatography (HPLC) system for purification and analysis

  • Rotary evaporator

  • Freeze-dryer

Procedure:

  • Extraction: The dried and powdered plant material is extracted with a non-polar solvent. For laboratory-scale extraction, n-hexane is commonly used. The plant material is macerated or subjected to Soxhlet extraction with n-hexane to yield a crude lipophilic extract.[7][8] Alternatively, supercritical fluid extraction with CO₂ can be employed for a more efficient and selective extraction.[1][7][8]

  • Solvent Removal: The solvent from the crude extract is removed under reduced pressure using a rotary evaporator.

  • Silica Gel Chromatography: The concentrated crude extract is subjected to column chromatography on silica gel. A solvent gradient (e.g., increasing polarity with ethyl acetate (B1210297) in hexane) is used to elute different fractions. Fractions are monitored by thin-layer chromatography (TLC) or HPLC to identify those containing hyperforin.

  • HPLC Purification: The hyperforin-rich fractions are pooled and further purified by preparative HPLC to achieve high purity (>99%).[5]

  • Final Processing: The solvent from the purified hyperforin fraction is evaporated, and the residue is freeze-dried to remove any remaining water. The purified hyperforin should be handled under an inert atmosphere and protected from light to minimize degradation.[5]

Synthesis of this compound

This protocol is based on the principles of acid-base chemistry to form the salt.

Materials:

  • Purified hyperforin

  • Dicyclohexylamine (B1670486)

  • Anhydrous, non-polar organic solvent (e.g., hexane or diethyl ether)

  • Inert gas (e.g., nitrogen or argon)

Procedure:

  • Dissolution: Purified hyperforin is dissolved in a minimal amount of the anhydrous organic solvent under an inert atmosphere.

  • Addition of Base: A stoichiometric amount of dicyclohexylamine is slowly added to the hyperforin solution while stirring.

  • Precipitation: The this compound will precipitate out of the solution upon its formation, as it is generally less soluble in non-polar solvents than the free hyperforin.

  • Isolation: The precipitated salt is collected by filtration.

  • Washing and Drying: The collected salt is washed with a small amount of the cold anhydrous solvent to remove any unreacted starting material and then dried under vacuum to yield the final product.

Visualizing the Process and Mechanism

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow and the signaling pathway of hyperforin.

Experimental Workflow

G Plant Dried Hypericum perforatum Extraction Extraction (n-Hexane or scCO2) Plant->Extraction CrudeExtract Crude Lipophilic Extract Extraction->CrudeExtract Chromatography Silica Gel Chromatography CrudeExtract->Chromatography HyperforinFractions Hyperforin-Rich Fractions Chromatography->HyperforinFractions HPLC Preparative HPLC HyperforinFractions->HPLC PureHyperforin Purified Hyperforin HPLC->PureHyperforin SaltFormation Salt Formation with Dicyclohexylamine PureHyperforin->SaltFormation FinalProduct This compound SaltFormation->FinalProduct

Caption: Experimental workflow for hyperforin extraction and salt synthesis.

Signaling Pathway of Hyperforin

G Hyperforin Hyperforin TRPC6 TRPC6 Channel Hyperforin->TRPC6 activates IonInflux Increased Intracellular [Na+] and [Ca2+] TRPC6->IonInflux leads to Transporter Neurotransmitter Transporters (Serotonin, Norepinephrine, Dopamine, GABA, Glutamate) IonInflux->Transporter alters gradient for Reuptake Inhibition of Neurotransmitter Reuptake Transporter->Reuptake results in

Caption: Hyperforin's activation of the TRPC6 signaling pathway.

References

Chemical structure and properties of Hyperforin dicyclohexylammonium salt

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hyperforin (B191548), a key bioactive constituent of St. John's Wort (Hypericum perforatum), is a promising therapeutic agent with a broad spectrum of pharmacological activities, including antidepressant, anti-inflammatory, and anticancer effects. However, its inherent instability has limited its clinical and research applications. The formation of its dicyclohexylammonium (B1228976) salt significantly enhances stability, making it a more viable compound for extensive investigation. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key biological activities of Hyperforin dicyclohexylammonium salt. Detailed experimental methodologies for its analysis and elucidation of its mechanisms of action through various signaling pathways are presented to facilitate further research and drug development.

Chemical Structure and Physicochemical Properties

This compound is a stable salt form of hyperforin. The dicyclohexylammonium moiety neutralizes the acidic enol group of hyperforin, contributing to its enhanced stability.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₄₇H₇₅NO₄[1][2][3]
Molecular Weight 718.1 g/mol [2][3]
CAS Number 238074-03-8[2][3]
IUPAC Name N-cyclohexylcyclohexanamine;(1R,5R,7S,8R)-4-hydroxy-8-methyl-3,5,7-tris(3-methylbut-2-enyl)-8-(4-methylpent-3-enyl)-1-(2-methylpropanoyl)bicyclo[3.3.1]non-3-ene-2,9-dione[3]
Appearance White to off-white solid/powder
Solubility Soluble in DMSO and ethanol.[2][4][2][4]
Storage Conditions -20°C, protect from light.[2][5][2][5]
Stability More stable than the free form of hyperforin, especially in the presence of light and oxygen.[6]

Biological Activities and Mechanisms of Action

This compound exhibits a range of biological activities, primarily attributed to the hyperforin moiety. Its mechanisms of action involve the modulation of key signaling pathways.

Activation of Transient Receptor Potential Canonical 6 (TRPC6) Channels

Hyperforin is a specific activator of TRPC6 channels, which are non-selective cation channels.[1][7][8] This activation leads to an influx of Ca²⁺ and Na⁺ ions into the cell.[1][8] The resulting increase in intracellular calcium concentration is believed to be a key mechanism behind hyperforin's antidepressant effects, as it can influence neurotransmitter release and neuronal plasticity.[7][9]

TRPC6_Signaling_Pathway Hyperforin_DCHA Hyperforin Dicyclohexylammonium Salt TRPC6 TRPC6 Channel Hyperforin_DCHA->TRPC6 Activates Ca_ion Ca²⁺ Influx TRPC6->Ca_ion Na_ion Na⁺ Influx TRPC6->Na_ion MAPK_Cascade MAP Kinase Cascade (ERK, JNK, p38) Ca_ion->MAPK_Cascade Activates AP1 AP-1 (c-Jun/c-Fos) MAPK_Cascade->AP1 Activates Gene_Transcription Gene Transcription (Neuronal Plasticity, Neurotransmitter Regulation) AP1->Gene_Transcription Regulates

This compound-mediated activation of the TRPC6 signaling pathway.
Activation of Pregnane X Receptor (PXR)

Hyperforin is a potent agonist of the Pregnane X Receptor (PXR), a nuclear receptor that regulates the expression of genes involved in drug metabolism and transport, most notably cytochrome P450 3A4 (CYP3A4).[9][10][11] This interaction is the basis for the well-documented herb-drug interactions associated with St. John's Wort.[12]

PXR_Signaling_Pathway Hyperforin_DCHA Hyperforin Dicyclohexylammonium Salt PXR Pregnane X Receptor (PXR) Hyperforin_DCHA->PXR Binds & Activates PXR_RXR_Complex PXR-RXR Heterodimer PXR->PXR_RXR_Complex Heterodimerizes with RXR Retinoid X Receptor (RXR) RXR->PXR_RXR_Complex PPRE PXR Response Element (PPRE) in DNA PXR_RXR_Complex->PPRE Binds to CYP3A4_Gene CYP3A4 Gene Transcription PPRE->CYP3A4_Gene Initiates Drug_Metabolism Increased Drug Metabolism CYP3A4_Gene->Drug_Metabolism Leads to

Activation of the PXR signaling pathway by this compound.
Anti-inflammatory Activity

Hyperforin exhibits significant anti-inflammatory properties by targeting key enzymes and signaling pathways in the inflammatory cascade. It has been shown to inhibit the production of prostaglandin (B15479496) E2 (PGE2) and suppress the activity of pro-inflammatory transcription factors such as NF-κB and STAT-1.[13][14][15][16][17]

Anti_Inflammatory_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., Cytokines, LPS) NFkB_Pathway NF-κB Pathway Inflammatory_Stimuli->NFkB_Pathway STAT1_Pathway STAT-1 Pathway Inflammatory_Stimuli->STAT1_Pathway mPGES1 mPGES-1 Inflammatory_Stimuli->mPGES1 Induces Hyperforin_DCHA Hyperforin Dicyclohexylammonium Salt Hyperforin_DCHA->NFkB_Pathway Inhibits Hyperforin_DCHA->STAT1_Pathway Inhibits Hyperforin_DCHA->mPGES1 Inhibits Pro_inflammatory_Genes Pro-inflammatory Gene Expression NFkB_Pathway->Pro_inflammatory_Genes STAT1_Pathway->Pro_inflammatory_Genes PGE2_Production Prostaglandin E2 (PGE2) Production mPGES1->PGE2_Production

Anti-inflammatory mechanism of this compound.

Experimental Protocols

Synthesis of this compound

While total synthesis of hyperforin is a complex multi-step process,[18] the dicyclohexylammonium salt can be prepared from isolated hyperforin. A general procedure involves dissolving the purified hyperforin in a suitable organic solvent and adding an equimolar amount of dicyclohexylamine. The salt then typically precipitates and can be collected by filtration and dried.

Illustrative Workflow for Salt Formation:

Salt_Formation_Workflow Start Start: Purified Hyperforin Dissolve Dissolve Hyperforin in Organic Solvent (e.g., Hexane) Start->Dissolve Add_Amine Add Equimolar Dicyclohexylamine Dissolve->Add_Amine Precipitate Precipitation of the Salt Add_Amine->Precipitate Filter Filter and Wash the Precipitate Precipitate->Filter Dry Dry under Vacuum Filter->Dry End End: Hyperforin Dicyclohexylammonium Salt Dry->End

References

An In-depth Technical Guide to Hyperforin Dicyclohexylammonium Salt (CAS No. 238074-03-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hyperforin (B191548), a key bioactive constituent isolated from St. John's Wort (Hypericum perforatum), is a phloroglucinol (B13840) derivative with a broad spectrum of pharmacological activities.[1][2] Due to its inherent instability, the dicyclohexylammonium (B1228976) (DCHA) salt form (CAS No. 238074-03-8) is widely utilized in research to enhance stability and facilitate reproducible experimental outcomes.[3] This technical guide provides a comprehensive overview of Hyperforin DCHA, including its chemical properties, mechanism of action, pharmacological effects, and detailed experimental protocols for its analysis and evaluation. The information presented herein is intended to support researchers, scientists, and drug development professionals in their exploration of this multifaceted compound.

Chemical and Physical Properties

Hyperforin dicyclohexylammonium salt is a stable, solid form of hyperforin.[3] Its chemical and physical properties are summarized in the table below.

PropertyValueReferences
CAS Number 238074-03-8[4][5]
Molecular Formula C₄₇H₇₅NO₄[3][4][5]
Molecular Weight 718.1 g/mol [3][4][5]
Appearance White to off-white or light yellow solid powder[6][7]
Purity ≥95% to >98% (HPLC)[4][6][7]
Solubility Soluble in DMSO (≥10 mg/mL to 50 mg/mL), DMF (20 mg/mL), and ethanol (B145695) (20 mg/mL). Slightly soluble in ethanol:PBS (pH 7.2) (1:1) at 0.5 mg/ml.[6][8][9][10]
Storage Short term (days to weeks) at 0-4°C in a dry, dark place. Long term (months to years) at -20°C. Protect from light and moisture. Solutions in solvent can be stored at -80°C for up to 6 months or -20°C for 1 month.[3][8][11]

Mechanism of Action

The pharmacological effects of hyperforin are attributed to its multi-target mechanism of action. A primary and well-characterized target is the Transient Receptor Potential Canonical 6 (TRPC6) channel.[8][12]

Activation of TRPC6 Channels

Hyperforin is a specific activator of TRPC6 channels, which are non-selective cation channels.[8][12] Activation of TRPC6 leads to an influx of Ca²⁺ and Na⁺ into the cell.[8][12] This cation influx is believed to be the underlying mechanism for several of hyperforin's downstream effects, including the inhibition of neurotransmitter reuptake.[13]

Hyperforin Hyperforin DCHA TRPC6 TRPC6 Channel Hyperforin->TRPC6 Activates Ca_Influx Ca²⁺ Influx TRPC6->Ca_Influx Na_Influx Na⁺ Influx TRPC6->Na_Influx Downstream Downstream Signaling Ca_Influx->Downstream Na_Influx->Downstream

Hyperforin activation of TRPC6 and downstream ion influx.
Inhibition of Neurotransmitter Reuptake

Hyperforin inhibits the reuptake of several neurotransmitters, including serotonin, norepinephrine, dopamine, GABA, and L-glutamate.[14][15] This broad-spectrum inhibitory effect is not due to direct binding to neurotransmitter transporters but is rather a consequence of the increased intracellular Na⁺ concentration following TRPC6 activation.[15][16]

Hyperforin Hyperforin DCHA TRPC6 TRPC6 Activation Hyperforin->TRPC6 Na_Influx ↑ Intracellular Na⁺ TRPC6->Na_Influx Transporter Neurotransmitter Transporters (SERT, NET, DAT, etc.) Na_Influx->Transporter Alters Gradient Reuptake Inhibition of Neurotransmitter Reuptake Transporter->Reuptake

Mechanism of neurotransmitter reuptake inhibition by Hyperforin.
Anti-inflammatory Signaling

Hyperforin exhibits anti-inflammatory properties by modulating key inflammatory signaling pathways. It has been shown to suppress the phosphorylation of MAPK and STAT3 pathways in TNF-α stimulated cells.[8] Additionally, it can reduce the expression and secretion of pro-inflammatory cytokines such as IL-17A.[8]

TNFa TNF-α MAPK_STAT3 MAPK & STAT3 Phosphorylation TNFa->MAPK_STAT3 Hyperforin Hyperforin DCHA Hyperforin->MAPK_STAT3 Inhibits Inflammation Inflammatory Response MAPK_STAT3->Inflammation

Inhibition of inflammatory signaling pathways by Hyperforin.

Pharmacological Effects

Hyperforin DCHA demonstrates a wide array of pharmacological activities, making it a compound of significant interest for drug development.

Pharmacological EffectKey FindingsReferences
Antidepressant & Anxiolytic Inhibits reuptake of key neurotransmitters involved in mood regulation.[14][15][14][15]
Anti-inflammatory Suppresses pro-inflammatory pathways (MAPK, STAT3) and cytokine production (IL-17A).[8][8]
Anticancer Induces apoptosis in leukemia cells and inhibits microvascular tube formation.[1][8][1][8]
Neuroprotective Potential anti-Alzheimer agent.[3][3]
Anti-angiogenic Inhibits microvascular tube formation and proliferation of human dermal microvascular endothelial cells (HDMEC) with an IC₅₀ of 3.7 µmol/L.[8][8]
Other Activities Antibacterial, antimalarial, and anti-diabetic properties have also been reported.[3][8][3][8]

Quantitative Pharmacological Data

ParameterValueAssay/SystemReferences
IC₅₀ (Neurotransmitter Reuptake) 0.05-0.10 µg/mL (Serotonin, Norepinephrine, Dopamine, GABA)Synaptosomal uptake assays[14]
IC₅₀ (Neurotransmitter Reuptake) 0.5 µg/mL (L-Glutamate)Synaptosomal uptake assays[14]
IC₅₀ (Anti-angiogenesis) 3.7 µmol/LInhibition of microvascular tube formation and proliferation of HDMEC[8]
IC₅₀ (CYP Inhibition) 10 µg/mL (CYP2D6)Inhibition of human cytochrome P450 enzymes
IC₅₀ (mPGES-1 Inhibition) 1 µMInhibition of microsomal prostaglandin (B15479496) E₂ synthase-1
Activation of Steroid X Receptor Active at 0.1 to 0.5 µg/mL-

Pharmacokinetic Data

Pharmacokinetic studies in humans after oral administration of Hypericum extract have provided insights into the absorption, distribution, metabolism, and excretion of hyperforin.

ParameterValue (in humans)References
Tₘₐₓ ~3.5 hours[14]
Cₘₐₓ ~150 ng/mL (~280 nM)[14]
Half-life (t₁/₂) ~9 hours[14]
Mean Residence Time ~12 hours[14]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Analysis

This method is for the quantification of hyperforin in various matrices.

Instrumentation:

  • HPLC system with UV or fluorescence detector

  • C18 analytical column (e.g., 250 x 4.6 mm, 5 µm particle size)

Reagents:

Mobile Phase (Isocratic):

  • Acetonitrile and 0.3% v/v phosphoric acid (90:10, v/v)[5]

Flow Rate:

  • 1.5 mL/min[5]

Detection:

  • UV detection at 273 nm[5]

Sample Preparation:

  • Extract the sample containing hyperforin with a suitable solvent such as methanol-water (80:20, v/v).

  • Centrifuge the extract to pellet any insoluble material.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • Inject the sample onto the HPLC system.

Quantification:

  • Generate a standard curve by injecting known concentrations of Hyperforin DCHA.

  • Determine the concentration of hyperforin in the sample by comparing its peak area to the standard curve.

Start Sample Preparation Extraction Extraction with Methanol/Water Start->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration (0.45 µm) Centrifugation->Filtration Injection HPLC Injection Filtration->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection (273 nm) Separation->Detection Quantification Quantification Detection->Quantification

Workflow for HPLC analysis of Hyperforin.
In Vitro Anti-inflammatory Assay in Macrophages

This protocol describes the assessment of the anti-inflammatory effects of Hyperforin DCHA in a macrophage cell line.

Cell Line:

  • RAW 264.7 murine macrophages

Reagents:

  • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS)

  • Hyperforin DCHA stock solution in DMSO

  • Griess Reagent for nitric oxide (NO) measurement

  • ELISA kits for pro-inflammatory cytokines (e.g., TNF-α, IL-6)

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of Hyperforin DCHA (e.g., 25, 50, 75, 100 nM) for 1 hour.[9]

  • Stimulate the cells with LPS (1 µg/mL) for 24-48 hours to induce an inflammatory response.[9]

  • After incubation, collect the cell culture supernatant.

  • Measure the concentration of NO in the supernatant using the Griess reagent according to the manufacturer's instructions.

  • Measure the concentrations of TNF-α and IL-6 in the supernatant using commercially available ELISA kits.

Data Analysis:

  • Calculate the percentage inhibition of NO, TNF-α, and IL-6 production by Hyperforin DCHA compared to the LPS-only treated control.

In Vivo Anti-inflammatory Animal Model

This protocol provides a general outline for evaluating the in vivo anti-inflammatory activity of Hyperforin DCHA.

Animal Model:

  • Imiquimod-induced psoriasis-like skin inflammation in mice[8]

Treatment:

  • Administer Hyperforin DCHA (e.g., 5 mg/kg, intraperitoneally) once daily for a specified duration (e.g., 7 days).[8]

Assessment:

  • Monitor and score the severity of skin lesions throughout the treatment period.

  • At the end of the study, collect skin tissue for histological analysis to assess inflammatory cell infiltration.

  • Homogenize skin tissue to measure the levels of inflammatory cytokines.

Data Analysis:

  • Compare the severity scores of skin inflammation, degree of inflammatory cell infiltration, and cytokine levels between the Hyperforin DCHA-treated group and a vehicle-treated control group.

Conclusion

This compound is a valuable research tool for investigating the diverse pharmacological activities of hyperforin. Its enhanced stability allows for more reliable and reproducible results in a variety of experimental settings. This technical guide has summarized the key chemical, pharmacological, and experimental data for Hyperforin DCHA, providing a solid foundation for further research and development efforts targeting the therapeutic potential of this natural product.

References

Methodological & Application

Application Notes and Protocols for In Vitro Assays of Hyperforin Dicyclohexylammonium Salt

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hyperforin (B191548), a major active constituent of St. John's wort (Hypericum perforatum), is a phytochemical with a broad spectrum of pharmacological activities. Due to its instability, the more stable dicyclohexylammonium (B1228976) (DCHA) salt of hyperforin is often utilized in research. These application notes provide detailed protocols for various in vitro assays to investigate the bioactivities of Hyperforin DCHA salt, including its cytotoxic, anti-inflammatory, anti-angiogenic, and neuro-modulatory effects. The provided methodologies and data will aid researchers in designing and executing experiments to explore the therapeutic potential of this compound.

Data Presentation

The following tables summarize the quantitative data from various in vitro assays performed with Hyperforin dicyclohexylammonium salt.

Table 1: Cytotoxicity of this compound in Cancer Cell Lines

Cell LineCancer TypeAssayIC50 (µM)Reference
HeLaHuman Cervical CancerMTT3.2 - 64.1[1]
A375Human Malignant MelanomaMTT3.2 - 64.1[1]
HepG2Human Hepatocellular CarcinomaMTT3.2 - 64.1[1]
MCF-7Human Breast CancerMTT3.2 - 64.1[1]
A549Human Non-small Cell Lung CancerMTT3.2 - 64.1[1]
K562Human Chronic Myeloid LeukemiaMTT3.2 - 64.1[1]
K562/ADRAdriamycin-resistant K562MTT3.2 - 64.1[1]
C-26Murine Colon CarcinomaNot Specified5 - 8[2]
B16-LU8Murine MelanomaNot Specified5 - 8[2]
HT-1080Human FibrosarcomaNot Specified5 - 8[2]
K562Human Chronic Myeloid LeukemiaGrowth Inhibition~12.5[3]
U937Human Histiocytic LymphomaGrowth Inhibition~12.5[3]
LN229Human GlioblastomaGrowth Inhibition14.9 - 19.9[3]

Table 2: Anti-inflammatory and Anti-angiogenic Activity of this compound

AssayCell Line/SystemStimulusTargetIC50/EC50Reference
IL-6 ReleaseHuman Astrocytoma (U373MG)Substance PIL-61.6 µM[4]
IL-6 ReleaseHuman Astrocytoma (U373MG)IL-1βIL-61.7 µM[4]
IL-6 ReleaseHuman Astrocytoma (U373MG)LPSIL-6Not Specified[4]
ChemotaxisHuman Polymorphonuclear LeukocytesNot SpecifiedChemotaxis1 µM[5]
Microvascular Tube FormationHuman Dermal Microvascular Endothelial Cells (HDMEC)Not SpecifiedAngiogenesis3.7 µM[6]
Prostaglandin E2 SynthesisNot SpecifiedNot SpecifiedmPGES-11 µM[7]
Free Radical ScavengingHaCaT KeratinocytesSolar Simulated RadiationROSEC50: 0.7 µM[8]

Table 3: Neuromodulatory Activity of this compound

AssaySystemTargetIC50 (µg/mL)Reference
Neurotransmitter ReuptakeSynaptosomesSerotonin0.05 - 0.10[5]
Neurotransmitter ReuptakeSynaptosomesNorepinephrine0.05 - 0.10[5]
Neurotransmitter ReuptakeSynaptosomesDopamine0.05 - 0.10[5]
Neurotransmitter ReuptakeSynaptosomesGABA0.05 - 0.10[5]
Neurotransmitter ReuptakeSynaptosomesL-Glutamate~0.5[5]

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol is designed to assess the cytotoxic effects of Hyperforin DCHA salt on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HeLa, HepG2, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of Hyperforin DCHA salt in culture medium. Replace the medium in the wells with 100 µL of medium containing various concentrations of the compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 24 to 72 hours in a CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Anti-inflammatory Assay (IL-6 Measurement)

This protocol measures the inhibitory effect of Hyperforin DCHA salt on the production of the pro-inflammatory cytokine IL-6 in lipopolysaccharide (LPS)-stimulated human astrocytoma cells (U373MG).

Materials:

  • U373MG human astrocytoma cells

  • Complete culture medium

  • This compound

  • Lipopolysaccharide (LPS)

  • Human IL-6 ELISA kit

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding: Seed U373MG cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Pre-treatment: Pre-incubate the cells with various concentrations of Hyperforin DCHA salt for 4 hours.[4]

  • Stimulation: Induce inflammation by adding LPS (e.g., 100 ng/mL) to the wells and incubate for 24 hours.[4]

  • Supernatant Collection: Collect the cell culture supernatants.

  • ELISA: Measure the concentration of IL-6 in the supernatants using a commercial ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of IL-6 inhibition compared to the LPS-only treated group and determine the IC50 value.

TRPC6 Channel Activation Assay (Calcium Influx)

This protocol assesses the ability of Hyperforin DCHA salt to activate TRPC6 channels by measuring intracellular calcium influx using the fluorescent indicator Fura-2 AM.

Materials:

  • HEK293 cells stably expressing TRPC6

  • Culture medium

  • This compound

  • Fura-2 AM

  • Pluronic F-127

  • HEPES-buffered saline (HBS)

  • Fluorescence microplate reader or microscope with ratiometric imaging capabilities

Procedure:

  • Cell Seeding: Seed TRPC6-expressing HEK293 cells onto black-walled, clear-bottom 96-well plates or glass coverslips.

  • Dye Loading: Load the cells with Fura-2 AM (e.g., 2-5 µM) and Pluronic F-127 (e.g., 0.02%) in HBS for 30-60 minutes at 37°C.

  • Washing: Wash the cells with HBS to remove extracellular dye.

  • Baseline Measurement: Measure the baseline fluorescence ratio by exciting at 340 nm and 380 nm and measuring the emission at 510 nm.

  • Compound Addition: Add Hyperforin DCHA salt at various concentrations to the cells.

  • Calcium Measurement: Immediately record the changes in the fluorescence ratio over time.

  • Data Analysis: Calculate the change in intracellular calcium concentration and determine the EC50 for TRPC6 activation.

Angiogenesis Assay (Endothelial Tube Formation)

This assay evaluates the anti-angiogenic potential of Hyperforin DCHA salt by assessing its effect on the formation of capillary-like structures by endothelial cells.

Materials:

  • Human Dermal Microvascular Endothelial Cells (HDMEC)

  • Endothelial cell growth medium

  • This compound

  • Matrigel (or other basement membrane extract)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microscope

Procedure:

  • Plate Coating: Coat the wells of a 96-well plate with Matrigel and allow it to solidify at 37°C.

  • Cell Seeding: Seed HDMECs onto the Matrigel-coated wells in the presence of various concentrations of Hyperforin DCHA salt.

  • Incubation: Incubate the plate for 4-18 hours to allow for tube formation.

  • Visualization: Visualize the tube-like structures using a microscope and capture images.

  • Quantification: Quantify the extent of tube formation by measuring parameters such as the number of junctions, total tube length, and number of loops.

  • Data Analysis: Compare the tube formation in treated wells to the control wells to determine the inhibitory effect of the compound.

Neurotransmitter Reuptake Assay (Fluorescence-based)

This protocol provides a non-radioactive method to assess the inhibitory effect of Hyperforin DCHA salt on neurotransmitter reuptake.

Materials:

  • Cells stably expressing a neurotransmitter transporter (e.g., SERT, DAT, or NET)

  • Fluorescent neurotransmitter transporter uptake assay kit (containing a fluorescent substrate and a masking dye)

  • This compound

  • 96- or 384-well black-walled, clear-bottom plates

  • Fluorescence microplate reader (bottom-read mode)

Procedure:

  • Cell Seeding: Plate the transporter-expressing cells in the microplate and culture overnight.

  • Compound Incubation: Add serial dilutions of Hyperforin DCHA salt to the cells and incubate for a specified time (e.g., 10-30 minutes).

  • Substrate Addition: Add the fluorescent substrate/masking dye solution provided in the kit to all wells.

  • Fluorescence Measurement: Immediately begin measuring the fluorescence intensity kinetically or as an endpoint reading according to the kit manufacturer's instructions. The uptake of the fluorescent substrate into the cells leads to an increase in fluorescence.

  • Data Analysis: Calculate the rate of uptake or the endpoint fluorescence and determine the IC50 value for the inhibition of neurotransmitter reuptake.

Western Blot Analysis of MAPK and STAT3 Phosphorylation

This protocol is used to investigate the effect of Hyperforin DCHA salt on the phosphorylation status of key signaling proteins in the MAPK and STAT3 pathways.

Materials:

  • HaCaT cells (or other relevant cell line)

  • Complete culture medium

  • This compound

  • TNF-α (or other stimulus)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-phospho-p38, -ERK, -JNK, -STAT3, and total protein antibodies)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Culture HaCaT cells and treat with Hyperforin DCHA salt (e.g., 0.1, 1, 10 µM) for 2 hours, followed by stimulation with TNF-α.[6]

  • Cell Lysis: Lyse the cells and collect the protein extracts.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane and incubate with the appropriate primary and secondary antibodies.

  • Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the effect of Hyperforin DCHA salt on protein phosphorylation.

Mandatory Visualizations

G cluster_workflow Experimental Workflow: Cytotoxicity Assay (MTT) A Seed cells in 96-well plate B Incubate overnight A->B C Treat with Hyperforin DCHA B->C D Incubate for 24-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add DMSO to dissolve formazan F->G H Measure absorbance at 570 nm G->H I Calculate IC50 H->I

Caption: Workflow for MTT Cytotoxicity Assay.

G cluster_pathway Signaling Pathway: Hyperforin DCHA Anti-inflammatory Action TNFa TNF-α MAPK MAPK Pathway (p38, ERK, JNK) TNFa->MAPK Activates STAT3 STAT3 Pathway TNFa->STAT3 Activates Hyperforin Hyperforin DCHA Phosphorylation Phosphorylation Hyperforin->Phosphorylation Inhibits MAPK->Phosphorylation STAT3->Phosphorylation Inflammation Inflammatory Response (e.g., IL-17A secretion) Phosphorylation->Inflammation

Caption: Hyperforin's Anti-inflammatory Signaling.

G cluster_pathway Signaling Pathway: Hyperforin DCHA Neuromodulation Hyperforin Hyperforin DCHA TRPC6 TRPC6 Channel Hyperforin->TRPC6 Activates Ca_influx Ca²⁺ Influx TRPC6->Ca_influx Na_influx Na⁺ Influx TRPC6->Na_influx NT_reuptake Neurotransmitter Reuptake Transporters (SERT, DAT, NET) Na_influx->NT_reuptake Inhibits Synaptic_NT Increased Synaptic Neurotransmitter Levels NT_reuptake->Synaptic_NT Leads to

Caption: Hyperforin's Neuromodulatory Mechanism.

References

Hyperforin Dicyclohexylammonium Salt: Application Notes and Protocols for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of Hyperforin (B191548) dicyclohexylammonium (B1228976) salt (HYP-DCHA) in cell culture experiments. This document includes detailed information on its physicochemical properties, stability, and mechanism of action, alongside step-by-step protocols for its application in various cellular assays.

Introduction

Hyperforin, a major active constituent of St. John's wort (Hypericum perforatum), is a phloroglucinol (B13840) derivative with a range of pharmacological activities, including antidepressant, anti-inflammatory, anticancer, and antibacterial effects.[1][2] Due to the inherent instability of free hyperforin, the dicyclohexylammonium salt form (HYP-DCHA) is widely used in research as it offers enhanced stability, making it more suitable for in vitro studies.[3] HYP-DCHA acts primarily as an activator of the Transient Receptor Potential Canonical 6 (TRPC6) channels, leading to an increase in intracellular sodium ion concentration.[4][5] This influx of sodium is believed to underlie its inhibitory effects on the reuptake of various neurotransmitters, including serotonin, norepinephrine, and dopamine.[1][6][7]

Physicochemical Properties and Storage

Proper handling and storage of HYP-DCHA are critical for maintaining its biological activity and ensuring experimental reproducibility.

PropertyValueSource
Molecular Formula C₄₇H₇₅NO₄[2]
Molecular Weight 718.1 g/mol [2]
Appearance White to off-white powder
Purity ≥97% (HPLC)[2]
Solubility Soluble in DMSO (≥10 mg/mL), DMF, and Ethanol.[2][4][8][9]
Storage Conditions Store at -20°C in a dry, dark place. Protect from light.

Stability in Cell Culture

The stability of HYP-DCHA in cell culture media is a crucial consideration for experimental design.

ConditionStability/RecommendationSource
In Cell Culture Media HYP-DCHA is unstable in cell culture media lacking fetal calf serum (FCS), with significant degradation observed in less than 24 hours. This degradation can lead to increased cytotoxicity.[3]
With FCS Supplementation FCS significantly stabilizes HYP-DCHA. In FCS-containing medium, HYP-DCHA was fully recovered after 24 hours of incubation.[3]
Recommendation It is strongly recommended to use HYP-DCHA in cell culture media supplemented with FCS to ensure its stability and obtain reliable experimental results.[3]

Mechanism of Action

The primary mechanism of action of hyperforin involves the activation of TRPC6 channels.

digraph "Hyperforin_Mechanism_of_Action" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];

HYP [label="Hyperforin\nDicyclohexylammonium Salt", fillcolor="#4285F4", fontcolor="#FFFFFF"]; TRPC6 [label="TRPC6 Channel", fillcolor="#FBBC05", fontcolor="#202124"]; Na_ion [label="Na+ Influx", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Neurotransmitter_Reuptake [label="Inhibition of\nNeurotransmitter Reuptake\n(Serotonin, Norepinephrine, Dopamine)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cellular_Effects [label="Cellular Effects\n(e.g., Antidepressant,\nAnti-inflammatory)", fillcolor="#5F6368", fontcolor="#FFFFFF"];

HYP -> TRPC6 [label="Activates", color="#202124", fontcolor="#202124"]; TRPC6 -> Na_ion [label="Mediates", color="#202124", fontcolor="#202124"]; Na_ion -> Neurotransmitter_Reuptake [label="Leads to", color="#202124", fontcolor="#202124"]; Neurotransmitter_Reuptake -> Cellular_Effects [label="Results in", color="#202124", fontcolor="#202124"]; }

Caption: Mechanism of action of Hyperforin Dicyclohexylammonium Salt.

Experimental Protocols

Preparation of Stock and Working Solutions

This protocol describes the preparation of a stock solution of HYP-DCHA in DMSO and its subsequent dilution to working concentrations for cell culture experiments.

digraph "Stock_Solution_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];

Start [label="Start: Weigh\nHYP-DCHA Powder", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Dissolve [label="Dissolve in DMSO\nto prepare 10 mM\nStock Solution", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Store [label="Aliquot and Store\nStock Solution at -20°C", fillcolor="#FBBC05", fontcolor="#202124"]; Dilute [label="Dilute Stock Solution\nin Cell Culture Medium\nto desired Working Concentration", fillcolor="#34A853", fontcolor="#FFFFFF"]; Treat [label="Treat Cells with\nWorking Solution", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Start -> Dissolve [color="#202124"]; Dissolve -> Store [color="#202124"]; Store -> Dilute [color="#202124"]; Dilute -> Treat [color="#202124"]; }

Caption: Workflow for preparing HYP-DCHA solutions.

Materials:

  • This compound (HYP-DCHA) powder

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Sterile, serum-supplemented cell culture medium

Procedure:

  • Stock Solution Preparation (10 mM):

    • Aseptically weigh the required amount of HYP-DCHA powder. The molecular weight is 718.1 g/mol .

    • Dissolve the powder in an appropriate volume of DMSO to achieve a final concentration of 10 mM. For example, dissolve 7.18 mg of HYP-DCHA in 1 mL of DMSO.

    • Vortex thoroughly to ensure complete dissolution.

    • Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C, protected from light.

  • Working Solution Preparation:

    • Thaw an aliquot of the 10 mM stock solution at room temperature.

    • Dilute the stock solution in pre-warmed, serum-containing cell culture medium to the desired final concentration. For example, to prepare a 10 µM working solution, add 1 µL of the 10 mM stock solution to 1 mL of cell culture medium.

    • Mix gently by pipetting. The final DMSO concentration should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

    • Always prepare fresh working solutions immediately before use.

Cell Viability (MTT) Assay

This protocol outlines a method to assess the cytotoxic effects of HYP-DCHA on a given cell line using the MTT assay.

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • Complete cell culture medium (with FCS)

  • HYP-DCHA working solutions (various concentrations)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Cell Treatment:

    • Prepare a series of HYP-DCHA working solutions at 2x the final desired concentrations.

    • Remove the old medium and add 100 µL of the fresh medium containing the desired concentrations of HYP-DCHA to the respective wells. Include a vehicle control (medium with the same final concentration of DMSO as the highest HYP-DCHA concentration).

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 2-4 hours at 37°C until formazan (B1609692) crystals are visible.

    • Carefully remove the medium and add 100 µL of the solubilization solution to each well.

    • Incubate for at least 15 minutes at room temperature with gentle shaking to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot a dose-response curve to determine the IC₅₀ value (the concentration of HYP-DCHA that inhibits cell growth by 50%).

Anti-Inflammatory Activity Assay (IL-6 Release)

This protocol describes a method to evaluate the anti-inflammatory effects of HYP-DCHA by measuring the inhibition of lipopolysaccharide (LPS)-induced Interleukin-6 (IL-6) release in a cell line such as astrocytoma cells.[1]

Materials:

  • Astrocytoma cell line (e.g., U373 MG)

  • 24-well cell culture plates

  • Complete cell culture medium (with FCS)

  • HYP-DCHA working solutions

  • Lipopolysaccharide (LPS)

  • Human IL-6 ELISA kit

Procedure:

  • Cell Seeding and Pre-treatment:

    • Seed astrocytoma cells in a 24-well plate and grow to confluence.

    • Wash the cells with fresh medium.

    • Add 500 µL of medium containing various concentrations of HYP-DCHA or vehicle control to the wells.

    • Pre-incubate the cells for 4 hours at 37°C.[2]

  • Induction of Inflammation:

    • Add LPS to the wells to a final concentration of 100 ng/mL to induce IL-6 release.[2]

    • Incubate the plate for 24 hours at 37°C.

  • Sample Collection and Analysis:

    • Collect the cell culture supernatants from each well.

    • Centrifuge the supernatants to remove any cellular debris.

    • Measure the concentration of IL-6 in the supernatants using a human IL-6 ELISA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of inhibition of IL-6 release for each HYP-DCHA concentration compared to the LPS-only treated control.

    • Determine the IC₅₀ value for the inhibition of IL-6 release.

Summary of Effective Concentrations

The following table summarizes reported effective concentrations of HYP-DCHA in various in vitro models.

Cell Line/SystemAssayEffective ConcentrationObserved EffectSource
γδ T cellsIL-17A Secretion0.1, 1, 10 µMReduction in IL-17A expression and secretion.[4]
HaCaT cellsMAPK/STAT3 Signaling0.1, 1, 10 µMSuppression of TNF-α stimulated phosphorylation of MAPK and STAT3.[4]
HDMECMicrovascular Tube FormationIC₅₀ = 3.7 µmol/LInhibition of microvascular tube formation and proliferation.[4]
Astrocytoma cellsIL-6 ReleaseIC₅₀ ≈ 1.9 µMInhibition of LPS-induced IL-6 release.[2]
K562 (Chronic Myelogenous Leukemia)ApoptosisNot specifiedInduction of apoptosis through a mitochondrial-related pathway.[1]
VariousCytochrome P450 InhibitionIC₅₀ = 10 µg/ml (for CYP2D6)Inhibition of various CYP isoforms.[7]
Cell-free assaymPGES-1 ActivityIC₅₀ = 1 µMInhibition of microsomal prostaglandin (B15479496) E₂ synthase-1.[7]

Troubleshooting

digraph "Troubleshooting_Flowchart" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];

Start [label="Problem Observed", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; No_Effect [label="No or Low Compound Effect", fillcolor="#EA4335", fontcolor="#FFFFFF"]; High_Cytotoxicity [label="High Cytotoxicity in Control", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Precipitation [label="Precipitation in Medium", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Check_Stock [label="Check Stock Solution:\n- Age and Storage\n- Recalculate Concentration", fillcolor="#FBBC05", fontcolor="#202124"]; Check_Stability [label="Ensure FCS Presence\nin Culture Medium", fillcolor="#FBBC05", fontcolor="#202124"]; Check_DMSO [label="Check Final DMSO\nConcentration (≤ 0.1%)", fillcolor="#FBBC05", fontcolor="#202124"]; Check_Solubility [label="Prepare Fresh Dilutions\nEnsure Proper Mixing", fillcolor="#FBBC05", fontcolor="#202124"];

Start -> No_Effect; Start -> High_Cytotoxicity; Start -> Precipitation;

No_Effect -> Check_Stock [color="#202124"]; No_Effect -> Check_Stability [color="#202124"]; High_Cytotoxicity -> Check_DMSO [color="#202124"]; Precipitation -> Check_Solubility [color="#202124"]; }

Caption: Troubleshooting common issues with HYP-DCHA experiments.

References

Application Notes and Protocols for Utilizing Hyperforin Dicyclohexylammonium Salt with HaCaT Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of Hyperforin (B191548) dicyclohexylammonium (B1228976) salt in studies involving the human keratinocyte cell line, HaCaT. This document outlines the compound's known effects on key cellular processes, presents relevant quantitative data, and offers detailed protocols for essential experiments.

Introduction

Hyperforin, a major active constituent of St. John's wort (Hypericum perforatum), is a phloroglucinol (B13840) derivative with a range of pharmacological activities, including antidepressant, anti-inflammatory, and anticancer effects.[1][2] The dicyclohexylammonium (DCHA) salt of hyperforin is a more stable form used in research.[3] In the context of skin biology, hyperforin has been shown to influence various processes in keratinocytes, making it a compound of interest for dermatological research and drug development. This document focuses on its application with HaCaT cells, a spontaneously immortalized human keratinocyte line that serves as a valuable in vitro model for studying epidermal homeostasis and disease.

Mechanism of Action and Cellular Effects

Hyperforin dicyclohexylammonium salt exerts its effects on HaCaT cells through multiple mechanisms:

  • TRPC6 Channel Activation: Hyperforin is a known activator of the transient receptor potential canonical 6 (TRPC6) channels.[4][5] This activation leads to an influx of cations, including Ca2+, thereby modulating intracellular calcium levels.[4][5] This modulation of Ca2+ signaling can, in turn, influence a variety of cellular functions, including proliferation and differentiation.

  • Modulation of Signaling Pathways: In tumor necrosis factor-alpha (TNF-α) stimulated HaCaT cells, hyperforin has been demonstrated to suppress the phosphorylation of key signaling proteins.[4][5][6] Specifically, it reduces the phosphorylation of p38, ERK, and JNK, which are components of the Mitogen-Activated Protein Kinase (MAPK) pathway, as well as STAT3.[4][6] The MAPK and STAT3 pathways are crucial regulators of inflammation, cell proliferation, and survival. While direct evidence in HaCaT cells is limited, in other cell types, hyperforin has been shown to inhibit the NF-κB signaling pathway, a central mediator of inflammatory responses.[7][8]

  • Induction of Apoptosis: Hyperforin has been reported to induce apoptosis in various cancer cell lines.[7][9][10] This pro-apoptotic effect is often mediated through the activation of caspases, such as caspase-3, -8, and -9, and can be initiated through both intrinsic (mitochondrial) and extrinsic pathways.[9][10][11]

  • Antioxidant Activity: Hyperforin possesses potent free radical scavenging properties. This antioxidant activity can help protect cells from oxidative stress-induced damage.

Data Presentation

The following tables summarize quantitative data regarding the effects of this compound.

Cell LineParameterMethodConcentration/IC50Reference
HaCaTInhibition of MAPK and STAT3 phosphorylationWestern Blot0.1, 1, 10 µM[4][5][6]
HDMECInhibition of proliferationNot SpecifiedIC50 = 3.7 µmol/L[4][5]
Leukemia K562 and U937 cellsGrowth InhibitionNot SpecifiedGI50 = 14.9 - 19.9 µM[9]
Melanoma cell linesInhibition of Cell ViabilitySRB assayEC50 = 2-4 µM[7]
Bladder cancer cellsReduction in Cell ViabilityNot SpecifiedEC50 = 10-20 µM[7]

Mandatory Visualizations

Signaling Pathways Affected by Hyperforin in HaCaT Cells

Hyperforin Hyperforin dicyclohexylammonium salt TRPC6 TRPC6 Hyperforin->TRPC6 activates MAPK_pathway MAPK Pathway (p38, ERK, JNK) Hyperforin->MAPK_pathway inhibits phosphorylation STAT3 STAT3 Hyperforin->STAT3 inhibits phosphorylation NFkB NF-κB Pathway Hyperforin->NFkB inhibits Apoptosis Apoptosis Hyperforin->Apoptosis induces Ca2_influx Ca²⁺ Influx TRPC6->Ca2_influx TNFa TNF-α TNFa->MAPK_pathway TNFa->STAT3 TNFa->NFkB Inflammation Inflammation MAPK_pathway->Inflammation STAT3->Inflammation NFkB->Inflammation

Caption: Signaling pathways modulated by Hyperforin in HaCaT cells.

Experimental Workflow for Investigating Hyperforin's Effects

start Start: HaCaT Cell Culture treatment Treat with Hyperforin dicyclohexylammonium salt (various concentrations and time points) start->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI Staining) treatment->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treatment->cell_cycle oxidative_stress Oxidative Stress Assay (DCF-DA) treatment->oxidative_stress western_blot Western Blot Analysis (MAPK, STAT3, NF-κB, Caspases) treatment->western_blot analysis Data Analysis and Interpretation viability->analysis apoptosis->analysis cell_cycle->analysis oxidative_stress->analysis western_blot->analysis

Caption: Workflow for assessing Hyperforin's effects on HaCaT cells.

Experimental Protocols

HaCaT Cell Culture

This protocol describes the standard procedure for maintaining and subculturing HaCaT cells.

Materials:

  • HaCaT cells

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (P/S)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA solution

  • Cell culture flasks (T-25 or T-75)

  • Incubator (37°C, 5% CO2)

Procedure:

  • Media Preparation: Prepare complete growth medium by supplementing DMEM with 10% FBS and 1% P/S.

  • Cell Maintenance: Culture HaCaT cells in T-75 flasks with complete growth medium in a humidified incubator at 37°C with 5% CO2.

  • Subculturing:

    • When cells reach 80-90% confluency, aspirate the old medium.

    • Wash the cell monolayer with PBS.

    • Add 1-2 mL of Trypsin-EDTA solution to the flask and incubate for 2-5 minutes at 37°C until cells detach.

    • Neutralize the trypsin by adding 4-5 mL of complete growth medium.

    • Transfer the cell suspension to a conical tube and centrifuge at 1000 rpm for 5 minutes.

    • Discard the supernatant and resuspend the cell pellet in fresh complete growth medium.

    • Seed new flasks at the desired density (e.g., 1:5 to 1:10 split ratio).

Cell Viability (MTT) Assay

This protocol measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • HaCaT cells

  • 96-well plates

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO) or solubilization solution

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HaCaT cells in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[13]

Apoptosis Assay (Annexin V/PI Staining)

This protocol distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells using flow cytometry.

Materials:

  • HaCaT cells

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed HaCaT cells and treat with this compound as described for the MTT assay.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining:

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.[14]

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.[14][15]

  • Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol determines the distribution of cells in different phases of the cell cycle.

Materials:

  • HaCaT cells

  • This compound

  • PBS

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat HaCaT cells with this compound, then harvest the cells.

  • Fixation:

    • Wash the cells with cold PBS.

    • Resuspend the cell pellet in PBS and add ice-cold 70% ethanol dropwise while vortexing to fix the cells.

    • Incubate at -20°C for at least 2 hours.

  • Staining:

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the samples using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.[16]

Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol uses the fluorescent probe DCF-DA to measure intracellular ROS levels.

Materials:

  • HaCaT cells

  • This compound

  • 2',7'-dichlorofluorescin diacetate (DCF-DA)

  • PBS

  • Fluorometric microplate reader or flow cytometer

Procedure:

  • Cell Treatment: Seed HaCaT cells and treat with this compound. An untreated control and a positive control (e.g., H2O2) should be included.

  • DCF-DA Loading: Wash the cells with PBS and then incubate with DCF-DA solution (e.g., 10-25 µM) for 30 minutes at 37°C in the dark.[17]

  • Fluorescence Measurement: After incubation, wash the cells with PBS to remove excess probe. Measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~535 nm) or by flow cytometry.[18]

Western Blot Analysis

This protocol is for detecting the expression and phosphorylation status of specific proteins.

Materials:

  • HaCaT cells

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-p38, anti-p38, anti-p-ERK, anti-ERK, anti-p-JNK, anti-JNK, anti-p-STAT3, anti-STAT3, anti-p-p65, anti-p65, anti-cleaved caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay.

  • SDS-PAGE: Denature the protein samples and separate them by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation:

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and then add the chemiluminescent substrate.

  • Imaging: Capture the signal using an imaging system. The intensity of the bands can be quantified using densitometry software.

References

In Vivo Applications of Hyperforin Dicyclohexylammonium Salt: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of in vivo studies utilizing Hyperforin (B191548) dicyclohexylammonium (B1228976) (DCHA) salt, a stable form of a key active constituent of Hypericum perforatum (St. John's Wort). This guide includes detailed application notes, experimental protocols, and quantitative data summaries to facilitate further investigation into the therapeutic potential of this compound across various disease models.

Application Notes

Hyperforin, a phloroglucinol (B13840) derivative, is attributed with a wide range of pharmacological activities, including antidepressant, anxiolytic, anti-inflammatory, anticancer, and neuroprotective effects.[1] However, its inherent instability has led to the use of its more stable dicyclohexylammonium salt in many research applications. In vivo studies have demonstrated the efficacy of Hyperforin DCHA in various animal models, highlighting its potential for therapeutic development.

Key mechanisms of action for hyperforin include the activation of the Transient Receptor Potential Canonical 6 (TRPC6) channel, which leads to increased intracellular calcium and sodium levels. This, in turn, is thought to inhibit the reuptake of neurotransmitters such as serotonin, norepinephrine, and dopamine.[2][3] Additionally, hyperforin has been shown to modulate key signaling pathways involved in inflammation and cancer progression.

Experimental Protocols and Quantitative Data

This section details experimental protocols for in vivo studies using Hyperforin DCHA salt in oncology, inflammation, and neuroscience, with quantitative data summarized for each application.

Anticancer Application: Metastasis Inhibition

Hyperforin DCHA has been investigated for its potential to inhibit cancer metastasis. In vivo studies have demonstrated its ability to reduce the metastatic burden in murine models.

Experimental Protocol: Murine Metastasis Model

  • Animal Model: BALB/c mice.

  • Tumor Cell Lines: C-26 colon carcinoma or B16-LU8 melanoma cells.

  • Tumor Cell Inoculation: Intravenous (i.v.) injection of tumor cells to induce experimental lung metastases.[1][4]

  • Treatment: Intraperitoneal (i.p.) administration of Hyperforin DCHA.[4]

  • Dosage: 1 µmol/L in 150 µL, administered twice daily.[4]

  • Duration: Treatment initiated 7 days prior to tumor cell inoculation and continued for 22 days.[4]

  • Endpoint Analysis: Evaluation of lung weight, number, and size of metastatic nodules.[1][4]

Quantitative Data Summary: Anticancer Efficacy

Animal ModelCell LineTreatment ProtocolKey FindingsReference
BALB/c MiceC-261 µmol/L in 150 µL i.p., twice daily for 22 days-48% reduction in lung weight-38% reduction in the size of experimental metastases[1][4]
BALB/c MiceB16-LU81 µmol/L in 150 µL i.p., twice daily for 22 days-22% reduction in the number of lung metastases[1][4]

Signaling Pathway: Inhibition of MEK/ERK Pathway

In cancer cells, Hyperforin DCHA has been shown to inhibit the MEK/ERK signaling pathway, which is crucial for cell proliferation, survival, and invasion. This inhibition leads to a downstream reduction in the secretion of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which are key enzymes in the degradation of the extracellular matrix during metastasis.[1]

MEK_ERK_Pathway Hyperforin_DCHA Hyperforin DCHA MEK MEK Hyperforin_DCHA->MEK ERK ERK MEK->ERK MMP_Secretion MMP-2/MMP-9 Secretion ERK->MMP_Secretion Metastasis Metastasis MMP_Secretion->Metastasis

Inhibition of the MEK/ERK signaling pathway by Hyperforin DCHA.
Anti-inflammatory Application: Psoriasis and Edema Models

Hyperforin DCHA has demonstrated significant anti-inflammatory effects in preclinical models of skin inflammation and edema.

Experimental Protocol: Imiquimod-Induced Psoriasis-Like Mouse Model

  • Animal Model: Mice (strain not specified in the snippets).

  • Induction of Psoriasis: Daily topical application of imiquimod (B1671794) (IMQ) cream on the shaved back skin.[5][6]

  • Treatment: Daily i.p. injection of Hyperforin DCHA.[5]

  • Dosage: 5 mg/kg.[5]

  • Duration: 7 consecutive days.[5]

  • Endpoint Analysis: Psoriasis Area and Severity Index (PASI) scoring, measurement of epidermal thickness, histological analysis of inflammatory cell infiltration, and quantification of inflammatory cytokine mRNA expression (e.g., IL-1, IL-6, IL-23, IL-17a, IL-22) in skin lesions.[5][6]

Experimental Protocol: Carrageenan-Induced Paw Edema

  • Animal Model: Mice.

  • Induction of Edema: Subplantar injection of carrageenan into the mouse hind paw.

  • Treatment: i.p. administration of Hyperforin DCHA 30 minutes prior to carrageenan injection.

  • Dosages: 0.25, 1, and 4 mg/kg.

  • Endpoint Analysis: Measurement of paw volume at different time points post-carrageenan injection.

Quantitative Data Summary: Anti-inflammatory Efficacy

Animal ModelConditionTreatment ProtocolKey FindingsReference
MouseImiquimod-Induced Psoriasis5 mg/kg i.p., daily for 7 daysSignificant reduction in PASI scoresDecreased epidermal thicknessReduced infiltration of CD3+ T cellsDownregulation of Il1, Il6, Il23, Il17a, Il22 mRNA[5][6]
MouseCarrageenan-Induced Paw Edema0.25, 1, 4 mg/kg i.p., 30 min priorDose-dependent reduction in paw edema

Signaling Pathway: Modulation of IL-23/IL-17 Axis via MAPK/STAT3

In the context of psoriasis, Hyperforin DCHA is believed to exert its anti-inflammatory effects by modulating the IL-23/IL-17 inflammatory axis. It has been shown to suppress the activation of MAPK and STAT3 signaling pathways, which are critical for the production of pro-inflammatory cytokines like IL-17A by γδ T cells.[5][6]

Psoriasis_Pathway Hyperforin_DCHA Hyperforin DCHA MAPK MAPK Hyperforin_DCHA->MAPK STAT3 STAT3 Hyperforin_DCHA->STAT3 IL17A_Production IL-17A Production (γδ T cells) MAPK->IL17A_Production STAT3->IL17A_Production Psoriatic_Inflammation Psoriatic Inflammation IL17A_Production->Psoriatic_Inflammation

Modulation of the IL-17A pathway by Hyperforin DCHA.
Neuroscience Application: Antidepressant-like and Neuroprotective Effects

Hyperforin is a well-documented antidepressant compound, and its stable salt, Hyperforin DCHA, has been used in preclinical models of depression and neurodegenerative diseases.

Experimental Protocol: Forced Swimming Test (Antidepressant-like Activity)

  • Animal Model: Rats.

  • Test Paradigm: Forced swimming test to assess behavioral despair.

  • Treatment: Three i.p. injections of Hyperforin DCHA over 24 hours.

  • Dosages: 0.14 and 0.28 mg/kg.

  • Endpoint Analysis: Measurement of total immobility time during the test.

Quantitative Data Summary: Antidepressant-like Efficacy

Animal ModelTestTreatment ProtocolKey FindingsReference
RatForced Swimming Test0.14 and 0.28 mg/kg i.p. (3 injections/24h)Significant reduction in immobility time

Experimental Protocol: Alzheimer's Disease Model (Neuroprotection - Inferred Protocol)

Disclaimer: A specific in vivo protocol for Hyperforin DCHA in an Alzheimer's disease model was not explicitly found in the search results. The following protocol is inferred from studies using hyperforin-rich extracts of St. John's Wort.

  • Animal Model: APP-transgenic mice (a model for Alzheimer's disease).[6]

  • Treatment: Oral administration of a diet containing Hyperforin DCHA. This is based on a study that administered a St. John's Wort extract with 5% hyperforin mixed into the food.[6]

  • Dosage: To be determined based on the desired hyperforin exposure, potentially extrapolating from the 1250 mg/kg body weight daily dose of a 5% hyperforin extract.[6]

  • Duration: Long-term treatment, for example, starting at 30 days of age and continuing for 60 or 120 days.[6]

  • Endpoint Analysis: Behavioral tests for cognitive function (e.g., Morris water maze), and post-mortem analysis of brain tissue for amyloid-beta (Aβ) plaque load and levels of soluble Aβ42.[6]

Experimental Workflow: In Vivo Alzheimer's Disease Study

AD_Workflow Start Start of Study (e.g., 30-day old APP-tg mice) Treatment Chronic Oral Administration of Hyperforin DCHA in Diet Start->Treatment Behavioral Behavioral Testing (e.g., Morris Water Maze) Treatment->Behavioral Sacrifice Sacrifice and Brain Collection Behavioral->Sacrifice Biochemical Biochemical Analysis (Aβ Plaque Load, Soluble Aβ42) Sacrifice->Biochemical End End of Study Biochemical->End

Workflow for an in vivo Alzheimer's disease study.

Conclusion

Hyperforin DCHA demonstrates significant therapeutic potential in a range of in vivo models. The detailed protocols and summarized data provided herein serve as a valuable resource for researchers aiming to further explore the pharmacological properties and therapeutic applications of this promising compound. Future studies should focus on elucidating the precise molecular mechanisms underlying its diverse effects and on optimizing dosing and delivery strategies for potential clinical translation.

References

Application Notes and Protocols: Hyperforin Dicyclohexylammonium Salt in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of hyperforin (B191548) dicyclohexylammonium (B1228976) salt in preclinical animal models. This document includes a summary of dosages used in various studies, detailed experimental protocols for administration, and an overview of the key signaling pathways involved in its mechanism of action.

Data Presentation: Dosage Summary

The following table summarizes the reported dosages of hyperforin dicyclohexylammonium salt used in different animal models for various therapeutic applications. This information is intended to serve as a starting point for experimental design. Dose optimization is recommended for specific models and research questions.

Animal ModelTherapeutic AreaDosageRoute of AdministrationFrequencyKey Findings
Mice Psoriasis-like skin lesion5 mg/kgIntraperitoneal (i.p.)Once daily for 7 daysAmeliorated skin lesions, inhibited inflammatory cell infiltration and cytokine release.[1]
Mice Depression (Chronic Unpredictable Mild Stress)2.5 and 5 mg/kgIntraperitoneal (i.p.)Daily for 3 weeksReversed depressive-like behavior and normalized hippocampal BDNF and zinc levels.
Mice Antidepressant-like effects4 and 8 mg/kgNot specifiedNot specifiedReduced immobility time.[2]
Mice Vascular Cognitive Impairment0.5 µg/µL and 1.0 µg/µLIntracerebroventricular (i.c.v.)Not specifiedImproved cognitive function and attenuated white matter lesions.
Mice Cancer (Metastasis)Not specified (non-cytotoxic blood levels)Intraperitoneal (i.p.)DailyReduced inflammatory infiltration, neovascularization, and lung metastases.[3]
Rats Antidepressant-like effects3.12-6.25 mg/kgIntraperitoneal (i.p.)Three injections in 24 hoursReduced total immobility time.
Rats Pharmacokinetics300 mg/kg (of Hypericum extract with 5% hyperforin)OralSingle doseResulted in maximum plasma levels of approximately 370 ng/ml after 3 hours.[4]

Experimental Protocols

Preparation of this compound for In Vivo Administration

This compound is sparingly soluble in aqueous solutions. The following vehicle preparations are commonly used for in vivo studies.

Vehicle for Intraperitoneal (i.p.) and Oral (p.o.) Gavage Administration:

A common vehicle for this compound is a mixture of DMSO, PEG300, Tween-80, and saline.[5]

  • Stock Solution: Prepare a stock solution of this compound in Dimethyl sulfoxide (B87167) (DMSO). The concentration of the stock solution will depend on the final desired dosage.

  • Working Solution Preparation (Example for a 1 mL final volume):

    • To 400 µL of PEG300, add the required volume of the DMSO stock solution.

    • Mix thoroughly until a clear solution is obtained.

    • Add 50 µL of Tween-80 and mix again.

    • Add saline to a final volume of 1 mL.

    • It is recommended to prepare the working solution fresh on the day of administration.[5] If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.[5]

Administration Protocols

a) Intraperitoneal (i.p.) Injection:

This route allows for rapid absorption.

  • Animal Restraint: Properly restrain the mouse or rat to expose the abdominal area.

  • Injection Site: In the lower quadrant of the abdomen, avoiding the midline to prevent damage to the bladder and cecum.

  • Procedure:

    • Use an appropriate needle size (e.g., 25-27 gauge for mice, 23-25 gauge for rats).

    • Insert the needle at a 10-20 degree angle.

    • Aspirate to ensure no blood or fluid is drawn, indicating incorrect placement.

    • Inject the solution slowly.

    • Withdraw the needle and return the animal to its cage.

    • Monitor the animal for any signs of distress post-injection.

b) Oral Gavage (p.o.):

This method ensures accurate dosing directly into the stomach.

  • Animal Restraint: Gently restrain the animal, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.

  • Procedure:

    • Use a flexible or rigid gavage needle of the appropriate size for the animal.

    • Measure the distance from the tip of the animal's nose to the last rib to estimate the correct insertion depth.

    • Gently insert the gavage needle into the esophagus. Do not force the needle.

    • Once the needle is in the stomach, administer the solution slowly.

    • Carefully remove the needle and return the animal to its cage.

    • Monitor the animal for any signs of respiratory distress.

c) Topical Administration:

For skin-related models, such as psoriasis.

  • Preparation of Formulation: this compound can be incorporated into a suitable cream or ointment base. The concentration will depend on the specific experimental design.

  • Application:

    • Shave the application area on the animal's back.

    • Apply a measured amount of the topical formulation evenly to the designated skin area.

    • An Elizabethan collar may be necessary to prevent the animal from ingesting the formulation.

d) Intracerebroventricular (i.c.v.) Injection:

This is a surgical procedure for direct administration to the brain. It requires stereotaxic surgery and should be performed by trained personnel under aseptic conditions and appropriate anesthesia.

Signaling Pathways and Mechanism of Action

Hyperforin's pharmacological effects are primarily mediated through the activation of the Transient Receptor Potential Canonical 6 (TRPC6) channel. This activation leads to a cascade of downstream events influencing neurotransmission and inflammatory processes.

TRPC6-Mediated Effects on Neurotransmission

Hyperforin is a potent and specific activator of TRPC6 channels, which are non-selective cation channels.[1][5]

  • Mechanism: Activation of TRPC6 leads to an influx of calcium (Ca²⁺) and sodium (Na⁺) ions into the neuron.[6] The increased intracellular sodium concentration is thought to be the primary mechanism for the antidepressant-like effects of hyperforin.[7] This elevated sodium level reduces the electrochemical gradient necessary for the function of neurotransmitter transporters, thereby inhibiting the reuptake of serotonin, norepinephrine, and dopamine.[7]

TRPC6_Neurotransmission Hyperforin Hyperforin dicyclohexylammonium salt TRPC6 TRPC6 Channel Hyperforin->TRPC6 Activates Ca_Na_Influx Ca²⁺/Na⁺ Influx TRPC6->Ca_Na_Influx Intracellular_Na ↑ Intracellular Na⁺ Ca_Na_Influx->Intracellular_Na Neurotransmitter_Uptake ↓ Neurotransmitter Reuptake (Serotonin, Norepinephrine, Dopamine) Intracellular_Na->Neurotransmitter_Uptake Inhibits

Caption: Hyperforin activates TRPC6, leading to inhibited neurotransmitter reuptake.

Modulation of Inflammatory Signaling Pathways

Hyperforin has been shown to exert anti-inflammatory effects by modulating key signaling pathways, including MAPK, STAT, and NF-κB.[1]

  • MAPK Pathway: Hyperforin can suppress the phosphorylation of p38, ERK, and JNK, which are key components of the mitogen-activated protein kinase (MAPK) signaling cascade involved in inflammation.[1]

  • STAT Pathway: It has been observed to reduce the phosphorylation of STAT3, a critical transcription factor in inflammatory responses.[1]

  • NF-κB Pathway: Hyperforin can inhibit the NF-κB signaling pathway, a central regulator of inflammation, by preventing the degradation of IκBα and the subsequent nuclear translocation of NF-κB.

Inflammatory_Signaling Hyperforin Hyperforin dicyclohexylammonium salt MAPK MAPK Pathway (p38, ERK, JNK) Hyperforin->MAPK STAT3 STAT3 Pathway Hyperforin->STAT3 NFkB NF-κB Pathway Hyperforin->NFkB Inflammation Inflammatory Response (Cytokine Production, Cell Infiltration) MAPK->Inflammation STAT3->Inflammation NFkB->Inflammation

Caption: Hyperforin inhibits key inflammatory signaling pathways.

Experimental Workflow for In Vivo Studies

A typical workflow for an in vivo study investigating the effects of this compound is outlined below.

Experimental_Workflow Animal_Model 1. Animal Model Selection (e.g., Mouse, Rat) Dose_Prep 2. Dose Preparation (Vehicle selection, Sonication if needed) Animal_Model->Dose_Prep Administration 3. Administration (i.p., p.o., topical, i.c.v.) Dose_Prep->Administration Behavioral_Tests 4. Behavioral/Physiological Assessment (e.g., Forced Swim Test, Morris Water Maze) Administration->Behavioral_Tests Tissue_Collection 5. Tissue Collection (e.g., Brain, Skin, Blood) Behavioral_Tests->Tissue_Collection Biochemical_Analysis 6. Biochemical/Molecular Analysis (e.g., Western Blot, ELISA, qPCR) Tissue_Collection->Biochemical_Analysis Data_Analysis 7. Data Analysis and Interpretation Biochemical_Analysis->Data_Analysis

Caption: A generalized workflow for in vivo studies with hyperforin.

References

Application Notes & Protocols for HPLC Analysis of Hyperforin Dicyclohexylammonium Salt

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hyperforin (B191548), a major active constituent of St. John's Wort (Hypericum perforatum), is a phloroglucinol (B13840) derivative recognized for its antidepressant properties. Due to its inherent instability, it is often formulated as a more stable dicyclohexylammonium (B1228976) (DCHA) salt.[1][2] Accurate and robust analytical methods are crucial for the quality control and standardization of raw materials and finished products containing hyperforin. High-Performance Liquid Chromatography (HPLC) is the gold standard for the quantification of hyperforin, offering high precision and selectivity.[3] This document provides a detailed protocol for the HPLC analysis of hyperforin from its dicyclohexylammonium salt form.

Principle

The method is based on reversed-phase HPLC (RP-HPLC), where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar. The hyperforin dicyclohexylammonium salt, when dissolved, dissociates, and the hyperforin molecule is separated based on its hydrophobicity. Detection is typically achieved using an Ultraviolet (UV) detector at a wavelength where hyperforin exhibits maximum absorbance.

Experimental Protocols

1. Materials and Reagents

  • This compound Reference Standard (≥98% purity)[1]

  • Acetonitrile (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Phosphoric Acid (analytical grade)

  • Ammonium Acetate (analytical grade)

  • Dimethyl Sulfoxide (DMSO, analytical grade)[1][4]

2. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a UV or photodiode array (PDA) detector is required. Several conditions have been reported for the analysis of hyperforin, which are summarized in the table below. Method 1 is a commonly cited and robust isocratic method.

Table 1: HPLC Chromatographic Conditions for Hyperforin Analysis

ParameterMethod 1[5][6][7]Method 2[8]Method 3[9]
Column C18, 250 mm x 4.6 mm, 5 µmC18C18 (ODS)
Mobile Phase Acetonitrile : 0.3% v/v Phosphoric Acid (90:10, v/v)Acetonitrile, Methanol, 0.3% Phosphoric Acid (Gradient)Methanol : 0.01 M Orthophosphoric Acid, pH 7 (50:50, v/v)
Flow Rate 1.5 mL/min1.0 mL/minNot Specified
Detection UV at 273 nmUV at 270 nmUV at 230 nm
Injection Volume 20 µLNot SpecifiedNot Specified
Column Temp. Ambient (or controlled at 25 °C)Not SpecifiedNot Specified
Run Time ~10-15 min~30 minNot Specified

3. Preparation of Solutions

Standard Stock Solution (e.g., 500 µg/mL of hyperforin)

  • Accurately weigh approximately 14.2 mg of this compound (equivalent to 10 mg of hyperforin, considering the molecular weights of hyperforin C₃₅H₅₂O₄: ~536.8 g/mol and DCHA salt C₄₇H₇₅NO₄: ~718.1 g/mol ).

  • Dissolve the weighed standard in a small amount of DMSO and dilute with the mobile phase in a 20 mL volumetric flask.

  • Sonicate for 5-10 minutes to ensure complete dissolution.

  • Store the stock solution protected from light and at -20°C.[3] Hyperforin is unstable in the presence of light and oxygen.[3]

Working Standard Solutions

  • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 5-50 µg/mL).[5][6]

Sample Preparation

  • For drug products, accurately weigh a portion of the powdered tablets or capsule contents equivalent to a target concentration of hyperforin.

  • For raw materials, accurately weigh the hyperforin DCHA salt.

  • Dissolve the sample in a suitable solvent (e.g., methanol or mobile phase), using sonication to aid dissolution.

  • Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.

4. HPLC Analysis Procedure

  • Equilibrate the HPLC system with the chosen mobile phase until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure no carryover.

  • Inject the working standard solutions in increasing order of concentration.

  • Inject the prepared sample solutions.

  • Construct a calibration curve by plotting the peak area of hyperforin against the concentration of the working standard solutions.

  • Determine the concentration of hyperforin in the sample solutions from the calibration curve.

Data Presentation

Table 2: Method Validation Parameters (Literature Values)

ParameterResultReference
Linearity Range 5 - 50 µg/mL[5][6]
Correlation Coefficient (r²) > 0.998[10]
Intra-day Precision (%RSD) ≤ 2.8%[5][6]
Inter-day Precision (%RSD) ≤ 2.5%[5][6]
Limit of Detection (LOD) 0.050 ng on column[11]

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard_Prep Standard Preparation Standard_Injection Standard Injections Standard_Prep->Standard_Injection Sample_Prep Sample Preparation Sample_Injection Sample Injections Sample_Prep->Sample_Injection System_Equilibration System Equilibration Blank_Injection Blank Injection System_Equilibration->Blank_Injection Blank_Injection->Standard_Injection Standard_Injection->Sample_Injection Peak_Integration Peak Integration Standard_Injection->Peak_Integration Sample_Injection->Peak_Integration Calibration_Curve Calibration Curve Construction Peak_Integration->Calibration_Curve Quantification Sample Quantification Calibration_Curve->Quantification

Caption: Experimental workflow for HPLC analysis of hyperforin.

HPLC_Method_Components cluster_instrument HPLC System cluster_consumables Chromatographic Conditions cluster_output Output Pump Pump Mobile_Phase Mobile Phase (e.g., ACN/H₃PO₄) Pump->Mobile_Phase Autosampler Autosampler Stationary_Phase Stationary Phase (C18 Column) Autosampler->Stationary_Phase injects Column_Oven Column Oven Column_Oven->Stationary_Phase maintains temp Detector UV/PDA Detector Chromatogram Chromatogram Detector->Chromatogram Mobile_Phase->Stationary_Phase carries Stationary_Phase->Detector Analyte Analyte (Hyperforin) Analyte->Stationary_Phase separates

Caption: Key components and relationships in the HPLC method.

References

Application Notes and Protocols for the Quantification of Hyperforin Dicyclohexylammonium Salt in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Hyperforin (B191548), a major active constituent of St. John's wort (Hypericum perforatum), is a phloroglucinol (B13840) derivative that has garnered significant attention for its antidepressant properties.[1][2] The dicyclohexylammonium (B1228976) (DCHA) salt of hyperforin is a stable form often used as a reference standard in analytical quantification.[3][4][5][6] Accurate and precise quantification of hyperforin in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. This document provides detailed application notes and protocols for the quantification of hyperforin in biological samples, primarily focusing on human plasma and serum.

Hyperforin is known to be unstable, particularly in the presence of light, oxygen, and high temperatures.[2][7][8][9] Its degradation can lead to the formation of various oxidation products, which can compromise the accuracy of analytical results.[7][9] Therefore, careful sample handling and storage are paramount. It is recommended to protect samples from light and store them at low temperatures, such as -20°C or -80°C, to minimize degradation.[7][8][10] Some studies also suggest storage under a nitrogen atmosphere to enhance stability.[8]

Several analytical techniques have been successfully employed for the quantification of hyperforin in biological fluids, including High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or fluorescence detection, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[7][11][12][13][14][15][16] LC-MS/MS methods generally offer higher sensitivity and selectivity.[11] Sample preparation is a critical step to remove interfering substances from the biological matrix and to concentrate the analyte. The most common techniques are liquid-liquid extraction (LLE) and solid-phase extraction (SPE).[7][11][12][13][15][16]

Quantitative Data Summary

The following tables summarize the quantitative data from various validated methods for the determination of hyperforin in human plasma.

Table 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods

ParameterMethod 1Method 2
Biological Matrix Human PlasmaHuman Plasma and Serum
Sample Preparation Liquid-Liquid Extraction (Ethyl acetate/n-hexane)Liquid-Liquid Extraction (n-hexane-ethylacetate, 70:30, w/w)
Linearity Range 0.035 - 100 ng/mL21.6 - 242.6 ng/mL
Limit of Quantification (LOQ) 0.035 ng/mLNot explicitly stated, but linearity starts at 21.6 ng/mL
Accuracy 101.9% - 114.2%Intra-day accuracy: 3.2% - 4.3% (as %RSD)
Precision 4.7% - 15.4% (batch-to-batch)Intra-day precision: 2.6% - 2.8% (as %RSD)
Recovery Not explicitly stated89.9% - 100.1%
Internal Standard Not explicitly statedNot explicitly stated
Reference [11][12]

Table 2: High-Performance Liquid Chromatography (HPLC) Methods

ParameterMethod 1Method 2
Biological Matrix Human PlasmaHuman Plasma
Sample Preparation Solid-Phase ExtractionSolid-Phase Extraction
Detection Method UVUV
Linearity Range 25 - 500 ng/mL0.15 - 3 µg/mL (150 - 3000 ng/mL)
Limit of Quantification (LOQ) 10 ng/mLNot explicitly stated, but linearity starts at 150 ng/mL
Limit of Detection (LOD) 4 ng/mLNot explicitly stated
Accuracy Not explicitly statedNot explicitly stated
Precision Inter- and Intra-day RSD investigated (values not provided)Mean inter- and intra-assay RSD < 5%
Recovery > 89%97.8%
Internal Standard Benzo[k]fluorantheneNot explicitly stated
Reference [15][16][13]

Experimental Protocols

Protocol 1: Quantification of Hyperforin in Human Plasma by LC-MS/MS

This protocol is based on the method described by Tascilar et al. (2004).[11]

1. Sample Preparation (Liquid-Liquid Extraction)

  • Caution: Hyperforin is light-sensitive. All procedures should be performed in the dark or under reduced light conditions.[10]

  • To 0.5 mL of human plasma in a polypropylene (B1209903) tube, add the internal standard solution.

  • Add 2 mL of an extraction solvent mixture of ethyl acetate/n-hexane.

  • Vortex the mixture for 10 minutes.

  • Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in a suitable volume of the mobile phase.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Conditions

  • LC System: A standard HPLC system capable of isocratic elution.

  • Column: Kromasil RP-18 column.[11]

  • Mobile Phase: Isocratic elution (specific components and ratios should be optimized).

  • Flow Rate: Optimized for the specific column and system.

  • Injection Volume: Typically 10-20 µL.

  • MS/MS System: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive or negative ion mode (to be optimized).

  • Detection: Selected Reaction Monitoring (SRM) mode. The specific precursor and product ion transitions for hyperforin and the internal standard need to be determined. For hyperforin, a potential transition is m/z 535.1 → 382.9.[17]

3. Calibration and Quantification

  • Prepare a series of calibration standards by spiking blank plasma with known concentrations of Hyperforin DCHA salt.

  • Process the calibration standards and quality control (QC) samples along with the unknown samples using the same extraction procedure.

  • Construct a calibration curve by plotting the peak area ratio of hyperforin to the internal standard against the nominal concentration of the calibration standards.

  • Determine the concentration of hyperforin in the unknown samples by interpolating their peak area ratios from the calibration curve.

Protocol 2: Quantification of Hyperforin in Human Plasma by HPLC-UV

This protocol is based on the method described by Fang et al. (2002).[15][16]

1. Sample Preparation (Solid-Phase Extraction)

  • Condition an SPE cartridge (e.g., C8 or Oasis HLB) according to the manufacturer's instructions.

  • Load the plasma sample, to which an internal standard (e.g., benzo[k]fluoranthene) has been added, onto the conditioned SPE cartridge.

  • Wash the cartridge with a weak solvent to remove interferences.

  • Elute the hyperforin and internal standard with a stronger organic solvent.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase.

  • Inject an aliquot into the HPLC system.

2. HPLC-UV Conditions

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A reversed-phase C18 column.

  • Mobile Phase: An isocratic or gradient mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., water with phosphoric acid).[18][19]

  • Flow Rate: Typically 1.0 - 1.5 mL/min.[18]

  • Detection Wavelength: 273 nm.[3]

  • Injection Volume: Typically 20 µL.[3]

3. Calibration and Quantification

  • Follow the same procedure for calibration and quantification as described in the LC-MS/MS protocol, using peak areas or peak heights for calculation.[18]

Visualizations

G Experimental Workflow for Hyperforin Quantification cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification BiologicalSample Biological Sample (e.g., Plasma, Serum) AddIS Addition of Internal Standard BiologicalSample->AddIS Extraction Extraction (LLE or SPE) AddIS->Extraction Evaporation Solvent Evaporation Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Separation LC Separation (HPLC or UHPLC) Reconstitution->LC_Separation Injection Detection Detection (MS/MS or UV) LC_Separation->Detection Data_Analysis Data Analysis and Quantification Detection->Data_Analysis

Caption: Workflow for quantifying hyperforin in biological samples.

G Hyperforin's Action on TRPC6 Signaling Pathway cluster_effects Cellular Responses Hyperforin Hyperforin TRPC6 TRPC6 Channel Hyperforin->TRPC6 activates Cation_Influx Na+ and Ca2+ Influx TRPC6->Cation_Influx mediates Downstream Downstream Cellular Effects Cation_Influx->Downstream Neurotransmitter Inhibition of Neurotransmitter Uptake (Serotonin, Norepinephrine) Downstream->Neurotransmitter Neurite Neuronal Axonal Sprouting Downstream->Neurite Gene_Expression Modulation of Gene Expression (e.g., inflammatory and apoptotic genes) Downstream->Gene_Expression G Logical Relationship for Method Selection Requirement Analytical Requirement High_Sensitivity High Sensitivity & Selectivity? Requirement->High_Sensitivity Routine_Analysis Routine Analysis & Lower Cost? Requirement->Routine_Analysis LCMS LC-MS/MS High_Sensitivity->LCMS Yes HPLCUV HPLC-UV Routine_Analysis->HPLCUV Yes

References

Application Notes and Protocols: Hyperforin Dicyclohexylammonium Salt in Western Blot Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hyperforin (B191548), a major active constituent of St. John's wort (Hypericum perforatum), has garnered significant interest for its diverse pharmacological activities. The dicyclohexylammonium (B1228976) (DCHA) salt of hyperforin is a more stable derivative utilized in preclinical research to investigate its mechanisms of action. Western blotting is a cornerstone technique to elucidate the molecular pathways modulated by hyperforin DCHA salt, allowing for the sensitive detection of changes in protein expression and post-translational modifications, such as phosphorylation. These application notes provide a comprehensive overview and detailed protocols for utilizing hyperforin DCHA salt in Western blot experiments to study its effects on key signaling pathways.

Key Applications in Western Blotting

Western blot analysis has been instrumental in defining the cellular targets and signaling cascades affected by hyperforin. Key applications include:

  • Modulation of Ion Channels: Investigating the effect of hyperforin on the expression and activity of ion channels, particularly the Transient Receptor Potential Canonical 6 (TRPC6) channel, for which hyperforin is a known specific activator.

  • Neurotrophic Signaling: Assessing the impact on neurotrophic pathways, such as the Brain-Derived Neurotrophic Factor (BDNF) and its receptor, Tropomyosin receptor kinase B (TrkB), and the downstream phosphorylation of cAMP response element-binding protein (CREB).[1]

  • Inflammatory and Cytokine Signaling: Determining the inhibitory effects on pro-inflammatory pathways by analyzing the phosphorylation status of key signaling proteins like STAT-1 (Signal Transducer and Activator of Transcription 1), NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) p65 subunit, and IKK (IκB kinase).[2]

  • MAPK Signaling Pathways: Evaluating the modulation of Mitogen-Activated Protein Kinase (MAPK) pathways, including p38 MAPK, ERK1/2 (Extracellular signal-regulated kinases), and JNK (c-Jun N-terminal kinases).[2]

  • Cellular Stress Response: Examining changes in the expression of proteins involved in cellular stress, such as heat shock proteins.

Quantitative Data Summary

The following tables summarize quantitative data from studies employing Western blotting to analyze the effects of hyperforin.

Table 1: Effect of Hyperforin on Protein Phosphorylation in Cytokine-Stimulated Pancreatic β-Cells [2]

Target ProteinHyperforin ConcentrationPercent Inhibition of Phosphorylation
STAT-11-5 µM60-100%
NF-κB p651-5 µM60-100%
IKK1-5 µM60-100%
p38 MAPK5 µM>65%
ERK1/25 µM>65%
JNK5 µM>65%
Akt5 µM>65%

Table 2: Effect of Hyperforin on TRPC6 Protein Levels in a Rat Model of Cerebral Ischemia [3]

Treatment GroupTime PointRelative TRPC6 Protein Level (Normalized to Control)
MCAO + Vehicle24 hoursSignificantly decreased
MCAO + Hyperforin24 hoursSignificantly higher than vehicle group

Experimental Protocols

This section provides a detailed protocol for a typical Western blot experiment to assess the effect of hyperforin DCHA salt on protein expression and phosphorylation in cultured cells.

I. Cell Culture and Treatment with Hyperforin Dicyclohexylammonium Salt

Note: The stability of hyperforin DCHA salt can be limited in cell culture media, especially in the absence of serum. It is recommended to use media supplemented with Fetal Calf Serum (FCS) to enhance stability.[4]

  • Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvesting.

  • Cell Culture: Culture cells in appropriate media and conditions (e.g., 37°C, 5% CO₂).

  • Hyperforin DCHA Salt Preparation: Prepare a stock solution of hyperforin DCHA salt in a suitable solvent (e.g., DMSO). Further dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 1-10 µM).

  • Treatment: When cells reach the desired confluency, replace the old medium with the medium containing the various concentrations of hyperforin DCHA salt or vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for the desired period (e.g., 6, 12, or 24 hours), depending on the specific protein of interest and experimental design.[3]

II. Protein Extraction (Cell Lysis)
  • Washing: Place the cell culture dish on ice. Aspirate the medium and wash the cells once with ice-cold Phosphate-Buffered Saline (PBS).

  • Lysis: Add ice-cold RIPA (Radioimmunoprecipitation assay) lysis buffer containing protease and phosphatase inhibitors to the cells (e.g., 100 µL for a 60 mm dish).

    • RIPA Buffer Composition: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, 1 mM EDTA.

    • Inhibitors: Add fresh protease inhibitor cocktail and phosphatase inhibitor cocktail to the lysis buffer immediately before use.

  • Harvesting: Scrape the adherent cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubation and Sonication: Incubate the lysate on ice for 30 minutes with occasional vortexing. For complete lysis and to shear DNA, sonicate the lysate briefly on ice.

  • Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Supernatant Collection: Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.

III. Protein Quantification
  • Assay: Determine the protein concentration of each lysate using a standard protein assay method, such as the Bicinchoninic Acid (BCA) assay or Bradford assay, according to the manufacturer's instructions.

  • Normalization: Based on the protein concentrations, normalize all samples to the same concentration by adding lysis buffer.

IV. SDS-PAGE and Protein Transfer
  • Sample Preparation: Mix the protein lysate with Laemmli sample buffer (containing SDS and a reducing agent like β-mercaptoethanol or DTT) and boil at 95-100°C for 5 minutes to denature the proteins.

  • Gel Electrophoresis: Load equal amounts of protein (e.g., 20-50 µg) into the wells of a polyacrylamide gel (SDS-PAGE). Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.

V. Immunodetection
  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST)) for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer at the recommended concentration. Incubation is typically performed overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (that recognizes the primary antibody's host species) diluted in blocking buffer for 1 hour at room temperature.

  • Final Washes: Wash the membrane three times for 10 minutes each with TBST.

VI. Signal Detection and Analysis
  • Chemiluminescent Detection: Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. Incubate the membrane with the ECL substrate for the recommended time.

  • Imaging: Capture the chemiluminescent signal using a CCD camera-based imager or by exposing the membrane to X-ray film.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the target protein band to that of a loading control (e.g., GAPDH, β-actin, or tubulin) to account for any variations in protein loading.

Visualization of Signaling Pathways and Workflows

Hyperforin_Signaling_Pathways

Caption: Hyperforin signaling pathways.

Western_Blot_Workflow A 1. Cell Culture & Treatment with Hyperforin DCHA Salt B 2. Protein Extraction (Cell Lysis) A->B C 3. Protein Quantification (e.g., BCA Assay) B->C D 4. SDS-PAGE C->D E 5. Protein Transfer (to PVDF/Nitrocellulose) D->E F 6. Blocking E->F G 7. Primary Antibody Incubation F->G H 8. Secondary Antibody Incubation G->H I 9. Signal Detection (ECL) H->I J 10. Imaging & Data Analysis I->J

Caption: Western blot experimental workflow.

References

Application Notes and Protocols for Immunofluorescence Staining Following Treatment with Hyperforin Dicyclohexylammonium Salt

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hyperforin (B191548), a major active constituent of St. John's wort (Hypericum perforatum), has garnered significant interest for its antidepressant and potential antitumor activities. The dicyclohexylammonium (B1228976) (DCHA) salt of hyperforin is a more stable derivative used in in vitro and ex vivo experiments.[1] The pharmacological effects of hyperforin are attributed to its broad-spectrum inhibition of neurotransmitter reuptake and its role as a protonophore, which disrupts intracellular ion homeostasis.[2][3][4][5] Specifically, hyperforin increases intracellular sodium ([Na⁺]i) and calcium ([Ca²⁺]i) concentrations, potentially through the activation of nonselective cation channels like the canonical transient receptor potential (TRPC) channels, particularly TRPC6.[6][7] This disruption of ion gradients affects various cellular processes, including neurotransmitter transport, vesicle pH, and the expression and activity of key signaling proteins.[6][8]

Immunofluorescence is a powerful technique to visualize the subcellular localization and quantify the expression levels of specific proteins within cells. This application note provides a detailed protocol for performing immunofluorescence staining on cultured cells treated with Hyperforin dicyclohexylammonium salt. It also presents hypothetical quantitative data and diagrams to illustrate the experimental workflow and the key signaling pathways affected by hyperforin.

Mechanism of Action Overview

Hyperforin's primary mechanism involves increasing intracellular sodium concentrations, which in turn inhibits the reuptake of various neurotransmitters, including serotonin, norepinephrine, dopamine, GABA, and L-glutamate.[2][3][4] This is thought to occur through its action as a protonophore, dissipating pH gradients across cellular membranes, and its ability to activate TRPC6 channels, leading to cation influx.[5][6][7] Downstream effects include alterations in gene expression and protein activity related to cell survival, proliferation, and metabolism. For instance, hyperforin has been shown to inhibit the pro-survival transcription factors NF-κB, STAT3, and AP1 in melanoma cell lines.[9]

Experimental Protocols

I. Cell Culture and Treatment with this compound
  • Cell Seeding:

    • Plate cells (e.g., neuronal cell lines like SH-SY5Y or PC12, or other cell lines of interest) onto sterile glass coverslips or chamber slides suitable for immunofluorescence.

    • Seed cells at a density that will result in 60-80% confluency at the time of the experiment.[10]

    • Allow cells to adhere and grow for at least 24 hours in a humidified incubator at 37°C with 5% CO₂.

  • Preparation of this compound Stock Solution:

    • Due to the lipophilic nature and instability of hyperforin, prepare a concentrated stock solution (e.g., 10 mM) in a suitable solvent like DMSO.

    • Store the stock solution in small aliquots at -20°C or -80°C and protect it from light.

  • Cell Treatment:

    • On the day of the experiment, dilute the Hyperforin DCHA stock solution to the desired final concentration in pre-warmed complete cell culture medium. It is crucial to consider the stability of hyperforin in the culture medium; supplementation with fetal calf serum (FCS) has been shown to stabilize the compound.[1]

    • Include a vehicle control (e.g., DMSO at the same final concentration as the hyperforin-treated samples) and any other necessary experimental controls.

    • Remove the old medium from the cells and replace it with the medium containing Hyperforin DCHA or the vehicle control.

    • Incubate the cells for the desired treatment duration (e.g., 2, 6, 12, or 24 hours), depending on the specific protein or pathway being investigated.

II. Immunofluorescence Staining Protocol

This protocol describes an indirect immunofluorescence method.

  • Fixation:

    • Following treatment, aspirate the culture medium and gently wash the cells twice with Phosphate-Buffered Saline (PBS).[11]

    • Fix the cells by adding 4% paraformaldehyde (PFA) in PBS and incubating for 15-20 minutes at room temperature.[11][12] Alternatively, ice-cold methanol (B129727) can be used for 5-10 minutes at -20°C, but this is not compatible with all antibodies or stains (e.g., phalloidin).[10][12]

    • Aspirate the fixative and wash the cells three times with PBS for 5 minutes each.[11]

  • Permeabilization:

    • For intracellular targets, permeabilize the cells by incubating with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes at room temperature.[13][14] This step is not necessary for cell surface proteins.

    • Aspirate the permeabilization buffer and wash the cells three times with PBS for 5 minutes each.

  • Blocking:

    • To minimize non-specific antibody binding, incubate the cells in a blocking buffer for 1 hour at room temperature.[15] A common blocking buffer is 5-10% normal serum (from the same species as the secondary antibody) and 0.1% Triton X-100 in PBS.[10]

  • Primary Antibody Incubation:

    • Dilute the primary antibody specific to the protein of interest to its optimal concentration in the blocking buffer.

    • Aspirate the blocking buffer from the cells and add the diluted primary antibody solution.

    • Incubate overnight at 4°C in a humidified chamber to achieve optimal results.[12][15] Alternatively, incubation for 1-2 hours at room temperature can be performed.[12]

  • Secondary Antibody Incubation:

    • Aspirate the primary antibody solution and wash the cells three times with PBS containing 0.1% Triton X-100 (PBST) for 5-10 minutes each.[11]

    • Dilute the fluorophore-conjugated secondary antibody in the blocking buffer. From this point on, protect the samples from light.[11]

    • Aspirate the wash buffer and add the diluted secondary antibody solution.

    • Incubate for 1 hour at room temperature in the dark.[11]

  • Nuclear Staining and Mounting:

    • Aspirate the secondary antibody solution and wash the cells three times with PBST for 5-10 minutes each.[11]

    • During one of the final washes, a nuclear counterstain such as DAPI (4',6-diamidino-2-phenylindole) or Hoechst can be added to visualize the cell nuclei.

    • Perform a final wash with PBS to remove any residual detergent.

    • Carefully mount the coverslips onto microscope slides using an antifade mounting medium.[11]

  • Imaging and Analysis:

    • Image the slides using a fluorescence or confocal microscope with the appropriate filter sets for the chosen fluorophores.

    • For quantitative analysis, ensure that all images are acquired under identical settings (e.g., exposure time, laser power, gain).

Data Presentation

The following tables represent hypothetical quantitative data that could be obtained from immunofluorescence experiments investigating the effects of Hyperforin DCHA on cultured neuronal cells.

Table 1: Effect of Hyperforin DCHA on the Nuclear Translocation of NF-κB (p65 subunit)

Treatment GroupMean Nuclear Fluorescence Intensity (Arbitrary Units)Standard DeviationP-value (vs. Vehicle Control)
Vehicle Control (DMSO)150.215.8-
1 µM Hyperforin DCHA125.612.3< 0.05
5 µM Hyperforin DCHA85.49.7< 0.01
10 µM Hyperforin DCHA60.17.2< 0.001

Table 2: Effect of Hyperforin DCHA on TRPC6 Expression Levels

Treatment GroupMean Cellular Fluorescence Intensity (Arbitrary Units)Standard DeviationP-value (vs. Vehicle Control)
Vehicle Control (DMSO)210.522.4-
1 µM Hyperforin DCHA235.825.1> 0.05 (ns)
5 µM Hyperforin DCHA290.130.5< 0.05
10 µM Hyperforin DCHA355.738.2< 0.01

Mandatory Visualizations

immunofluorescence_workflow cluster_prep Cell Preparation and Treatment cluster_staining Immunofluorescence Staining cluster_analysis Imaging and Analysis cell_seeding 1. Seed Cells on Coverslips treatment 2. Treat with Hyperforin DCHA (include vehicle control) cell_seeding->treatment fixation 3. Fixation (e.g., 4% PFA) treatment->fixation permeabilization 4. Permeabilization (e.g., 0.2% Triton X-100) fixation->permeabilization blocking 5. Blocking (e.g., 5% Normal Serum) permeabilization->blocking primary_ab 6. Primary Antibody Incubation blocking->primary_ab secondary_ab 7. Secondary Antibody Incubation (Fluorophore-conjugated) primary_ab->secondary_ab mounting 8. Nuclear Counterstain & Mounting secondary_ab->mounting imaging 9. Fluorescence Microscopy mounting->imaging quantification 10. Image Analysis & Quantification imaging->quantification

Caption: Workflow for immunofluorescence staining of cells after Hyperforin DCHA treatment.

hyperforin_signaling_pathway cluster_membrane Plasma Membrane cluster_ion Intracellular Ion Changes cluster_downstream Downstream Cellular Effects hyperforin Hyperforin DCHA trpc6 TRPC6 Activation (and other channels) hyperforin->trpc6 protonophore Protonophore Activity hyperforin->protonophore na_influx ↑ [Na⁺]i trpc6->na_influx ca_influx ↑ [Ca²⁺]i trpc6->ca_influx protonophore->na_influx neuro_uptake Inhibition of Neurotransmitter Reuptake Transporters na_influx->neuro_uptake nfkb_stat3 Inhibition of NF-κB / STAT3 Nuclear Translocation ca_influx->nfkb_stat3 gene_expression Altered Gene Expression nfkb_stat3->gene_expression

References

Application Notes and Protocols for Angiogenesis Assays Using Hyperforin Dicyclohexylammonium Salt

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing vasculature, is a critical process in both normal physiological functions and pathological conditions such as tumor growth and metastasis. The study of compounds that can modulate angiogenesis is a key area of research in drug development. Hyperforin (B191548), a major active constituent of St. John's wort (Hypericum perforatum), has been identified as a potent inhibitor of angiogenesis.[1][2] The dicyclohexylammonium (B1228976) (DCHA) salt of hyperforin is a stabilized form of the compound used in research to ensure consistency and reproducibility.[3]

These application notes provide detailed protocols for assessing the anti-angiogenic properties of Hyperforin DCHA using common in vitro assays: endothelial cell proliferation, migration, and tube formation. Additionally, the known and putative signaling pathways affected by hyperforin in the context of angiogenesis are described and visualized.

Mechanism of Action

Hyperforin exerts its anti-angiogenic effects by targeting several key stages of the angiogenesis cascade.[1] It has been shown to inhibit the proliferation and migration of endothelial cells and completely abrogate the formation of capillary-like structures in vitro.[1][4] The molecular mechanisms underlying these effects are believed to involve the inhibition of critical signaling pathways, including the Vascular Endothelial Growth Factor (VEGF) and Nuclear Factor-kappa B (NF-κB) pathways. Recent evidence suggests that hyperforin may inhibit the VEGFR2/SRC signaling axis, a key pathway in mediating the effects of VEGF.[5] Furthermore, hyperforin has been shown to prevent the nuclear translocation of NF-κB in cytokine-activated endothelial cells, a crucial step for the transcription of pro-angiogenic and pro-inflammatory genes.[2]

Data Presentation: In Vitro Anti-Angiogenic Activity of Hyperforin

The following tables summarize the quantitative data on the inhibitory effects of hyperforin on key angiogenic processes in endothelial cells.

Table 1: Inhibition of Endothelial Cell Proliferation by Hyperforin

Cell TypeAssay MethodEndpointIC50 Value (µM)Reference
Bovine Aortic Endothelial Cells (BAECs)MTT AssayCell Viability7 ± 3[4]
Human Dermal Microvascular Endothelial Cells (HDMECs)Not specifiedProliferationDose-dependent reduction[6]
Human Lymphatic Endothelial Cells (LECs)Not specifiedProliferationCell cycle arrest at <10 µM[7]

Table 2: Inhibition of Endothelial Cell Tube Formation by Hyperforin

Cell TypeAssay MethodEndpointEffective Concentration (µM)ResultReference
Bovine Aortic Endothelial Cells (BAECs)Matrigel Tube FormationEndothelial Morphogenesis2.5Complete inhibition of tubulogenesis[4]
Human Umbilical Vein Endothelial Cells (HUVECs)Matrigel Tube FormationCapillary-like StructuresNot specified (low micromolar)Inhibition of organization[2]
Human Dermal Microvascular Endothelial Cells (HDMECs)Matrigel Tube FormationMicrovessel FormationNot specifiedBlocked microvessel formation[6]

Table 3: Inhibition of Endothelial Cell Migration by Hyperforin

Cell TypeAssay MethodEndpointConcentration (µM)ResultReference
Bovine Aortic Endothelial Cells (BAECs)Wound Healing AssayCell Migration10Slight inhibitory effect (20% reduction in reoccupied surface after 4 hours)[4]
Human Umbilical Vein Endothelial Cells (HUVECs)Chemotaxis AssayCell MigrationNot specifiedDose-dependent restraint of migration[2]

Experimental Protocols

The following are detailed protocols for the key experiments cited.

Endothelial Cell Proliferation Assay (MTT Assay)

This protocol is adapted from Martinez-Poveda et al., 2005.[4]

Objective: To determine the concentration-dependent effect of Hyperforin DCHA on the proliferation and viability of endothelial cells.

Materials:

  • Bovine Aortic Endothelial Cells (BAECs)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Hyperforin Dicyclohexylammonium Salt (dissolved in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 0.04 N HCl in isopropanol)

  • Microplate reader

Procedure:

  • Seed BAECs into 96-well plates at a density of 3 x 10³ cells per well in 100 µL of complete growth medium.

  • Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Prepare serial dilutions of Hyperforin DCHA in complete growth medium. The final DMSO concentration should be kept constant across all wells and should not exceed 0.1%.

  • Remove the medium from the wells and add 100 µL of the prepared Hyperforin DCHA dilutions or vehicle control (medium with DMSO) to the respective wells.

  • Incubate the plates for 72 hours at 37°C and 5% CO₂.

  • Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for a further 4 hours at 37°C.

  • After the incubation, add 150 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

  • Gently pipette to ensure complete dissolution.

  • Measure the absorbance at 550 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value (the concentration of hyperforin that causes 50% inhibition of cell proliferation).

Endothelial Cell Tube Formation Assay

This protocol is adapted from Martinez-Poveda et al., 2005.[4]

Objective: To assess the effect of Hyperforin DCHA on the ability of endothelial cells to form capillary-like structures on a basement membrane matrix.

Materials:

  • Bovine Aortic Endothelial Cells (BAECs)

  • Basement membrane extract (BME), such as Matrigel®

  • 96-well cell culture plates (pre-chilled)

  • Serum-free or low-serum medium (e.g., DMEM)

  • This compound (dissolved in DMSO)

  • Inverted microscope with a digital camera

Procedure:

  • Thaw the BME on ice overnight at 4°C.

  • Using pre-chilled pipette tips, add 50 µL of BME to each well of a pre-chilled 96-well plate.

  • Incubate the plate at 37°C for at least 30 minutes to allow the BME to polymerize.

  • Harvest BAECs and resuspend them in serum-free or low-serum medium at a density of 1 x 10⁶ cells/mL.

  • Prepare different concentrations of Hyperforin DCHA in the same medium.

  • In separate tubes, mix the cell suspension with the Hyperforin DCHA solutions or vehicle control.

  • Carefully add 200 µL of the cell suspension containing the test compound (final cell count of 2 x 10⁵ cells) to each BME-coated well.

  • Incubate the plate at 37°C in a 5% CO₂ incubator for 6-18 hours.

  • Observe the formation of tube-like structures under an inverted microscope.

  • Capture images of the tube networks in several random fields for each well.

  • Quantify the extent of tube formation by measuring parameters such as the total tube length, number of branch points, and number of loops using image analysis software (e.g., ImageJ with an angiogenesis analyzer plugin).

Endothelial Cell Migration Assay (Wound Healing Assay)

This protocol is adapted from Martinez-Poveda et al., 2005.[4]

Objective: To evaluate the effect of Hyperforin DCHA on the directional migration of endothelial cells.

Materials:

  • Bovine Aortic Endothelial Cells (BAECs)

  • 6-well or 12-well cell culture plates

  • Complete growth medium

  • Sterile 200 µL pipette tip or cell scraper

  • This compound (dissolved in DMSO)

  • Inverted microscope with a digital camera and image analysis software

Procedure:

  • Seed BAECs in 6-well or 12-well plates and grow them to full confluency.

  • Once confluent, create a "wound" in the cell monolayer by scraping a straight line across the well with a sterile 200 µL pipette tip.

  • Gently wash the wells with PBS to remove detached cells.

  • Replace the medium with fresh low-serum medium containing different concentrations of Hyperforin DCHA or a vehicle control.

  • Place the plate on a microscope stage within an incubator or use a microscope with a heated, CO₂-controlled chamber.

  • Capture images of the wound at time 0 and at regular intervals (e.g., every 2-4 hours) for up to 24 hours.

  • Quantify cell migration by measuring the area of the wound at each time point using image analysis software.

  • Calculate the percentage of wound closure for each condition relative to the initial wound area. The migration rate can be expressed as the reduction in the wound area over time.

Signaling Pathways and Visualizations

Hyperforin's anti-angiogenic effects are mediated through the modulation of key signaling pathways. The following diagrams illustrate the putative mechanisms of action.

G cluster_0 Extracellular Space cluster_1 Endothelial Cell VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 SRC SRC VEGFR2->SRC PI3K PI3K VEGFR2->PI3K PLCg PLCγ VEGFR2->PLCg SRC->PI3K Migration Migration SRC->Migration AKT AKT PI3K->AKT Survival Survival AKT->Survival RAS RAS PLCg->RAS Permeability Permeability PLCg->Permeability RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Hyperforin Hyperforin DCHA Hyperforin->SRC Inhibition

Caption: Putative inhibition of the VEGFR2/SRC signaling pathway by Hyperforin DCHA.

G cluster_0 Extracellular Space cluster_1 Cytoplasm cluster_2 Nucleus Cytokine Pro-inflammatory Cytokines (e.g., TNF-α) Receptor Cytokine Receptor Cytokine->Receptor IKK IKK Complex Receptor->IKK IkB_NFkB IκB NF-κB IKK->IkB_NFkB Phosphorylation of IκB IkB IκB NFkB NF-κB (p65/p50) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB IκB Degradation Hyperforin Hyperforin DCHA Hyperforin->IKK Inhibition DNA DNA NFkB_nuc->DNA Gene_Transcription Pro-angiogenic & Pro-inflammatory Gene Transcription DNA->Gene_Transcription

Caption: Inhibition of the NF-κB signaling pathway by Hyperforin DCHA.

G cluster_workflow Experimental Workflow for In Vitro Angiogenesis Assays cluster_assays 3. Perform Assays cluster_analysis 4. Data Acquisition & Analysis A 1. Prepare Hyperforin DCHA Stock and Dilutions C Proliferation Assay (e.g., MTT) A->C D Tube Formation Assay (on BME) A->D E Migration Assay (e.g., Wound Healing) A->E B 2. Culture Endothelial Cells (e.g., BAECs, HUVECs) B->C B->D B->E F Measure Absorbance (Proliferation) C->F G Image Tube Networks (Tube Formation) D->G H Image Wound Closure (Migration) E->H I Calculate IC50 F->I J Quantify Tube Length & Branch Points G->J K Measure % Wound Closure H->K L 5. Interpret Results: Assess Anti-Angiogenic Potential I->L J->L K->L

Caption: General workflow for assessing the anti-angiogenic effects of Hyperforin DCHA.

References

Application Notes and Protocols for Hyperforin Dicyclohexylammonium Salt in Patch Clamp Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hyperforin (B191548), a key active constituent of St. John's wort (Hypericum perforatum), has garnered significant interest for its antidepressant properties. The dicyclohexylammonium (B1228976) (DCHA) salt of hyperforin is a stable form utilized in research to investigate its complex mechanism of action.[1] A primary target of hyperforin is the Transient Receptor Potential Canonical 6 (TRPC6) channel, a non-selective cation channel.[2][3][4] Its activation leads to an influx of sodium (Na+) and calcium (Ca2+), thereby modulating neuronal excitability and neurotransmitter reuptake.[2][5][6] Patch clamp electrophysiology is an indispensable technique to elucidate the direct effects of hyperforin on ion channel function. These application notes provide a comprehensive overview and detailed protocols for utilizing hyperforin DCHA salt in patch clamp studies.

Mechanism of Action

Hyperforin's pharmacological effects are primarily attributed to its ability to activate TRPC6 channels.[2][3] This activation results in the influx of cations, leading to several downstream effects:

  • Inhibition of Neurotransmitter Reuptake: The influx of Na+ ions disrupts the electrochemical gradient necessary for the function of neurotransmitter transporters. This leads to a broad-spectrum inhibition of the reuptake of serotonin (B10506), norepinephrine, dopamine, GABA, and L-glutamate.[6][7]

  • Modulation of Intracellular Calcium: The entry of Ca2+ through TRPC6 channels can influence a variety of intracellular signaling cascades.[3]

  • Protonophore Activity: Some studies suggest that hyperforin may also act as a protonophore, dissipating proton gradients across cellular membranes, which could contribute to its pharmacological effects.[8]

Data Presentation

Quantitative Effects of Hyperforin on Ion Channel Properties
ParameterCell TypeHyperforin ConcentrationObserved EffectReference
Whole-Cell Currents Dentate Gyrus Granule Cells (WT)3-10 µMInward current of -8.0 ± 1.4 pA (at -70 mV)[9]
HEK-293 cells expressing hTRPC6Concentration-dependentActivation of whole-cell currents[9]
Membrane Potential Dentate Gyrus Granule Cells3 µMBiphasic response: initial depolarization followed by hyperpolarization[10]
P-type Ca2+ Current Cerebellar Purkinje Neurons0.8 µM-8 ± 2 mV shift in the I/V relationship maximum[11]
Cerebellar Purkinje Neurons0.04-0.8 µMSlowed activation kinetics and slowly developing inhibition[11]
Neurotransmitter Uptake Inhibition Human Platelets1 µMAttenuation of serotonin uptake[5]
IC50 for mPGES-1 Inhibition N/A1 µMInhibition of microsomal prostaglandin (B15479496) E2 synthase-1[12]
IC50 for CYP2D6 Inhibition N/A10 µg/mlInhibition of cytochrome P450 2D6[12]

Experimental Protocols

Protocol 1: Whole-Cell Patch Clamp Recording of Hyperforin-Induced Currents in TRPC6-Expressing HEK-293 Cells

This protocol is designed to measure the effect of hyperforin on whole-cell currents in a heterologous expression system.

1. Cell Culture and Transfection:

  • Culture HEK-293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Transiently transfect cells with a plasmid encoding human TRPC6 (hTRPC6) using a suitable transfection reagent. Co-transfect with a fluorescent protein (e.g., eYFP) to identify successfully transfected cells.

  • Use cells for patch clamp experiments 24-48 hours post-transfection.

2. Solutions:

  • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

  • Internal (Pipette) Solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with CsOH.

  • Hyperforin DCHA Stock Solution: Prepare a 10 mM stock solution in DMSO. Store at -20°C, protected from light. Dilute to the final desired concentration in the external solution immediately before use.

3. Patch Clamp Procedure:

  • Transfer a coverslip with adherent cells to the recording chamber on an inverted microscope.

  • Continuously perfuse the chamber with the external solution.

  • Fabricate patch pipettes from borosilicate glass with a resistance of 3-5 MΩ when filled with the internal solution.

  • Establish a giga-ohm seal with a transfected cell and obtain the whole-cell configuration.

  • Hold the cell at a holding potential of -70 mV.[9][10]

  • Apply voltage ramps or steps to elicit currents. A typical voltage ramp could be from -100 mV to +100 mV over 500 ms.

  • Record baseline currents in the external solution.

  • Apply hyperforin at the desired concentration (e.g., 1-10 µM) via the perfusion system.

  • Record the changes in inward and outward currents in the presence of hyperforin.

4. Data Analysis:

  • Measure the peak inward and outward current amplitudes before and after hyperforin application.

  • Construct current-voltage (I-V) relationship curves.

  • Perform statistical analysis to determine the significance of the hyperforin-induced effects.

Protocol 2: Current-Clamp Recording of Hyperforin's Effect on Neuronal Excitability

This protocol is for assessing the impact of hyperforin on the membrane potential and action potential firing in primary neurons.

1. Slice Preparation (for brain slice recordings):

  • Prepare acute brain slices (e.g., hippocampal slices) from rodents according to standard laboratory procedures.

  • Maintain slices in artificial cerebrospinal fluid (aCSF) bubbled with 95% O2 / 5% CO2.

2. Solutions:

  • aCSF (in mM): 124 NaCl, 2.5 KCl, 2 CaCl2, 2 MgSO4, 1.25 NaH2PO4, 26 NaHCO3, 10 Glucose.

  • Internal (Pipette) Solution (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, 10 phosphocreatine. Adjust pH to 7.3 with KOH.

  • Hyperforin DCHA Application: Prepare as described in Protocol 1, diluting in aCSF.

3. Current-Clamp Procedure:

  • Obtain a whole-cell recording from a neuron (e.g., a dentate gyrus granule cell) in the current-clamp configuration.[10]

  • Measure the resting membrane potential.

  • Inject a series of depolarizing current steps to elicit action potentials and determine the rheobase (the minimum current required to fire an action potential).[10]

  • Record baseline neuronal activity.

  • Perfuse the slice with aCSF containing hyperforin (e.g., 3 µM).[10]

  • Monitor and record changes in the resting membrane potential and action potential firing in response to the same current injection protocol.

4. Data Analysis:

  • Measure the change in resting membrane potential upon hyperforin application.

  • Compare the number of action potentials fired at each current step before and after hyperforin treatment.

  • Analyze changes in action potential properties (e.g., threshold, amplitude, duration).

Visualizations

Signaling Pathway of Hyperforin Action

Hyperforin Hyperforin DCHA TRPC6 TRPC6 Channel Hyperforin->TRPC6 activates Na_Influx Na+ Influx TRPC6->Na_Influx Ca_Influx Ca2+ Influx TRPC6->Ca_Influx Na_Gradient Decreased Na+ Gradient Na_Influx->Na_Gradient Intracellular_Signaling Modulation of Intracellular Ca2+ Signaling Ca_Influx->Intracellular_Signaling Neurotransmitter_Transporters Neurotransmitter Transporters (SERT, NET, DAT, etc.) Na_Gradient->Neurotransmitter_Transporters inhibits Reuptake_Inhibition Inhibition of Neurotransmitter Reuptake Neurotransmitter_Transporters->Reuptake_Inhibition leads to cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Culture Cell Culture/ Slice Preparation Solution_Prep Prepare Solutions (Internal, External, Hyperforin) Pipette_Pulling Pull & Fire-Polish Pipettes Giga_Seal Obtain Giga-ohm Seal Pipette_Pulling->Giga_Seal Whole_Cell Establish Whole-Cell Configuration Giga_Seal->Whole_Cell Baseline_Rec Record Baseline Currents/Voltage Whole_Cell->Baseline_Rec Hyperforin_App Apply Hyperforin Baseline_Rec->Hyperforin_App Effect_Rec Record Hyperforin Effect Hyperforin_App->Effect_Rec Data_Extraction Extract Current/Voltage Parameters Effect_Rec->Data_Extraction IV_Curve Generate I-V Curves/ Firing Plots Data_Extraction->IV_Curve Stats Statistical Analysis IV_Curve->Stats cluster_direct Direct Molecular Interaction cluster_cellular Cellular Effects cluster_downstream Downstream Consequences center_node Hyperforin DCHA TRPC6_Activation TRPC6 Channel Activation center_node->TRPC6_Activation Cation_Influx Na+ and Ca2+ Influx TRPC6_Activation->Cation_Influx Membrane_Depolarization Membrane Potential Depolarization Cation_Influx->Membrane_Depolarization Neurotransmitter_Reuptake_Inhibition Neurotransmitter Reuptake Inhibition Cation_Influx->Neurotransmitter_Reuptake_Inhibition Ca_Signaling Ca2+ Signaling Modulation Cation_Influx->Ca_Signaling Altered_Excitability Altered Neuronal Excitability Membrane_Depolarization->Altered_Excitability

References

Application Notes and Protocols: Hyperforin Dicyclohexylammonium Salt in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hyperforin (B191548), a major active constituent of St. John's wort (Hypericum perforatum), has garnered significant interest in oncology research for its potential anti-cancer properties. The dicyclohexylammonium (B1228976) salt of hyperforin (Hyp-DCHA) is a stable form used in these investigations. This document provides a comprehensive overview of the application of Hyp-DCHA in cancer cell line studies, summarizing key findings and detailing experimental protocols to facilitate further research and development.

Hyperforin and its derivatives have demonstrated a range of anti-tumor activities, including the induction of apoptosis, inhibition of cell proliferation, and prevention of metastasis.[1][2] These effects are attributed to its ability to modulate various signaling pathways crucial for cancer cell survival and progression.[1][3] Notably, Hyp-DCHA has shown efficacy in a variety of cancer cell lines, including those from colorectal, melanoma, glioblastoma, and leukemia origins.[4][5][6][7]

Quantitative Data Summary

The following tables summarize the cytotoxic and pro-apoptotic effects of hyperforin dicyclohexylammonium salt on various cancer cell lines as reported in the literature.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Treatment DurationReference
C-26Murine Colon Carcinoma5 - 8Not Specified[8][9]
B16-LU8Murine Melanoma5 - 8Not Specified[8][9]
TRAMP-C1Murine Prostate Carcinoma> 8Not Specified[8]
HT-1080Human Fibrosarcoma5 - 8Not Specified[8][9]
SK-N-BEHuman Neuroblastoma> 8Not Specified[8]
K562Human Chronic Myeloid Leukemia8.648 hours[4]
K562Human Chronic Myeloid Leukemia3.272 hours[4]
MT-450Rat Mammary Carcinoma3 - 15Not Specified[10]
A375Human Melanoma2 - 4 (EC50)Not Specified[6]
FO1Human Melanoma2 - 4 (EC50)Not Specified[6]
SK-Mel-28Human Melanoma2 - 4 (EC50)Not Specified[6]

Table 2: Pro-Apoptotic Effects of this compound

Cell LineCancer TypeConcentration (µg/mL)Apoptosis Percentage (%)Experimental ConditionReference
WM115Primary Melanoma1.1214Normoxia[2]
WM115Primary Melanoma1.8733Normoxia[2]
WM115Primary Melanoma1.1212Hypoxia[2]
WM115Primary Melanoma1.8726Hypoxia[2]
WM266-4Metastatic Melanoma1.12 - 1.87< 10Normoxia & Hypoxia[2]

Key Signaling Pathways Affected by this compound

This compound has been shown to modulate several key signaling pathways involved in cancer progression.

Inhibition of Pro-Survival Kinases

Hyp-DCHA has been observed to inhibit the phosphorylation and activation of several oncogenic kinases, including STAT3, JAK1, ERK, and AKT in colorectal cancer cells.[3] This inactivation disrupts downstream signaling cascades that promote cell survival and proliferation.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor JAK1 JAK1 Receptor->JAK1 ERK ERK Receptor->ERK AKT AKT Receptor->AKT STAT3 STAT3 JAK1->STAT3 pSTAT3 pSTAT3 STAT3->pSTAT3 P Gene_Expression Gene Expression (Proliferation, Survival) pSTAT3->Gene_Expression pERK pERK ERK->pERK P pERK->Gene_Expression pAKT pAKT AKT->pAKT P pAKT->Gene_Expression Hyperforin Hyperforin Hyperforin->JAK1 Hyperforin->ERK Hyperforin->AKT

Caption: Inhibition of JAK/STAT3, ERK, and AKT signaling by Hyperforin.

Induction of Apoptosis

Hyp-DCHA induces apoptosis through both the extrinsic and intrinsic pathways.[3] In glioblastoma cells, it has been shown to suppress anti-apoptotic proteins while activating caspases.[7] In chronic myeloid leukemia cells, Hyp-DCHA elicits dissipation of the mitochondrial transmembrane potential, leading to the release of cytochrome c and subsequent activation of caspases 3, 8, and 9.[4]

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death_Receptor Death_Receptor Caspase8 Caspase-8 Death_Receptor->Caspase8 Executioner_Caspases Executioner Caspases (e.g., Caspase-3) Caspase8->Executioner_Caspases Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Cytochrome_c->Caspase9 Caspase9->Executioner_Caspases Hyperforin Hyperforin Hyperforin->Death_Receptor Hyperforin->Mitochondrion Apoptosis Apoptosis Executioner_Caspases->Apoptosis

Caption: Induction of extrinsic and intrinsic apoptosis pathways by Hyperforin.

Experimental Protocols

The following are detailed protocols for key experiments commonly used to assess the anti-cancer effects of this compound.

General Experimental Workflow

A typical workflow for evaluating the in vitro anti-cancer activity of Hyp-DCHA involves several stages, from initial cytotoxicity screening to mechanistic studies.

G Start Start Cell_Culture Cancer Cell Line Culture Start->Cell_Culture Treatment Treatment with Hyperforin DCHA Cell_Culture->Treatment Cytotoxicity Cytotoxicity Assay (e.g., MTT) Treatment->Cytotoxicity IC50 Determine IC50 Cytotoxicity->IC50 Apoptosis Apoptosis Assays (Annexin V, TUNEL) IC50->Apoptosis Mechanism Mechanistic Studies (Western Blot, etc.) Apoptosis->Mechanism End End Mechanism->End

Caption: General workflow for in vitro evaluation of Hyperforin DCHA.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of Hyp-DCHA and to calculate the IC50 value.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (Hyp-DCHA)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Treatment: Prepare serial dilutions of Hyp-DCHA in complete medium. Remove the medium from the wells and add 100 µL of the Hyp-DCHA dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plates for the desired time periods (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is used to quantify the percentage of apoptotic and necrotic cells following treatment with Hyp-DCHA.

Materials:

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

  • Flow cytometer

Procedure:

  • Cell Collection: Harvest cells by trypsinization and wash twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within 1 hour.

Protocol 3: Western Blot Analysis

This protocol is used to investigate the effect of Hyp-DCHA on the expression and phosphorylation of proteins in specific signaling pathways.

Materials:

  • Treated and untreated cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-pSTAT3, anti-STAT3, anti-pERK, anti-ERK, anti-caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Quantification: Determine the protein concentration of cell lysates using a protein assay kit.

  • SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and run until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin).

Conclusion

This compound demonstrates significant potential as an anti-cancer agent, exhibiting cytotoxic and pro-apoptotic effects across a range of cancer cell lines. Its mechanism of action involves the modulation of key signaling pathways integral to cancer cell survival and proliferation. The protocols and data presented here provide a valuable resource for researchers and drug development professionals investigating the therapeutic potential of this promising natural compound. Further in vivo studies are warranted to validate these in vitro findings and to explore the clinical utility of this compound in cancer therapy.

References

Troubleshooting & Optimization

Hyperforin Dicyclohexylammonium Salt: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and storage of Hyperforin (B191548) dicyclohexylammonium (B1228976) salt. Find answers to frequently asked questions and troubleshoot common experimental issues to ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for Hyperforin dicyclohexylammonium salt?

For long-term and short-term storage, this compound should be stored at -20°C.[1][2]

Q2: What are the optimal storage conditions for the solid compound?

To ensure stability, the solid compound should be stored at -20°C, protected from light, in a tightly sealed container, and under desiccating conditions.[1][3] It is also recommended to store it under an inert gas as the product is sensitive to air and light.[1][3]

Q3: How long is this compound stable?

When stored correctly at -20°C, the compound is stable for at least four years.[4]

Q4: I need to prepare a stock solution. What solvents are recommended and how should I store the solution?

This compound is soluble in DMSO, DMF, and Ethanol.[2][4] Stock solutions can be aliquoted and stored to avoid repeated freeze-thaw cycles. For stock solutions in DMSO, storage at -20°C is recommended for up to one month, and at -80°C for up to six months.[5] Always protect solutions from light.[5]

Q5: Is the dicyclohexylammonium salt form of Hyperforin more stable than the free form?

Yes, the dicyclohexylammonium salt is a more stable form of hyperforin, which is known to rapidly oxidize when exposed to light and air.[6]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Inconsistent or unexpected experimental results. Degradation of the compound due to improper storage or handling.1. Ensure the solid compound is stored at -20°C, protected from light and air.[1][3] 2. For solutions, use freshly prepared solutions or ensure stock solutions have been stored correctly at -20°C or -80°C for the appropriate duration.[5] 3. Minimize exposure of the compound and its solutions to light and air during experiments.
Compound appears discolored or clumpy. Potential degradation due to moisture or oxidation.1. Discard the vial as the compound's integrity may be compromised. 2. Ensure storage containers are tightly sealed and stored under desiccating conditions.[1]
Low compound activity in cell-based assays. Instability in cell culture media.1. this compound is unstable in cell culture media lacking fetal calf serum (FCS), with complete degradation observed in under 24 hours.[7] 2. Ensure your cell culture medium is supplemented with FCS to improve stability.[7] 3. For FCS-free conditions, consider using a stabilizing agent or preparing fresh solutions immediately before use.

Stability and Storage Data Summary

Parameter Condition Recommendation/Data Citation
Solid Form Storage Temperature Short-term & Long-term-20°C[1][2]
Solid Form Storage Conditions GeneralStore in the dark, under desiccating conditions, tightly sealed.[1][3]
AtmosphereStore under an inert gas.[3]
Solid Form Stability at -20°C≥ 4 years[4]
Solution Storage (DMSO) -20°CUp to 1 month[5]
-80°CUp to 6 months[5]
Stability in Cell Culture Media With Fetal Calf Serum (FCS)Completely recovered after 24 hours.[7]
Without Fetal Calf Serum (FCS)Total loss after less than 24 hours.[7]

Experimental Protocols

Protocol: Assessing the Stability of this compound in Solution

This protocol outlines a general method to determine the stability of this compound in a specific solvent or medium over time using High-Performance Liquid Chromatography (HPLC).

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of this compound.

    • Dissolve in the desired solvent (e.g., DMSO, Ethanol) to a known concentration. This will be your stock solution.

  • Preparation of Working Solutions:

    • Dilute the stock solution with the experimental medium (e.g., cell culture medium with or without FCS) to the final desired concentration.

  • Incubation:

    • Incubate the working solutions under the desired experimental conditions (e.g., 37°C, 5% CO₂).

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 2, 4, 8, 24 hours), collect aliquots of the working solutions.

    • Immediately store the collected samples at -80°C until analysis to prevent further degradation.

  • HPLC Analysis:

    • Prepare a standard curve using freshly prepared solutions of this compound of known concentrations.

    • Analyze the collected samples and the standards by a validated HPLC method. A reverse-phase C18 column is typically suitable.

    • The mobile phase and detection wavelength should be optimized for Hyperforin.

  • Data Analysis:

    • Quantify the concentration of this compound in each sample by comparing the peak area to the standard curve.

    • Plot the concentration as a function of time to determine the degradation rate.

Visualizations

experimental_workflow prep_stock Prepare Stock Solution prep_working Prepare Working Solutions prep_stock->prep_working incubate Incubate under Experimental Conditions prep_working->incubate sample Collect Samples at Time Points incubate->sample analyze Analyze by HPLC sample->analyze data Analyze Data analyze->data

Caption: Experimental workflow for assessing compound stability.

troubleshooting_workflow start Inconsistent Experimental Results check_storage Check Storage Conditions (-20°C, dark, desiccated) start->check_storage check_handling Review Handling Procedures (minimize light/air exposure) check_storage->check_handling [Correct] check_solution_age Check Age and Storage of Stock Solution check_handling->check_solution_age check_media_composition Investigate Cell Culture Media Composition check_solution_age->check_media_composition fcs_present Is FCS present? check_media_composition->fcs_present use_fresh_solution Use Freshly Prepared Solution fcs_present->use_fresh_solution [Yes] consider_stabilizer Consider Stabilizing Agent fcs_present->consider_stabilizer [No]

References

Technical Support Center: Hyperforin Dicyclohexylammonium Salt

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Hyperforin (B191548) Dicyclohexylammonium (B1228976) (DCHA) Salt. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the challenges associated with the handling and use of this compound in solution.

Frequently Asked Questions (FAQs)

Q1: Why is my hyperforin DCHA salt solution losing potency over time?

Hyperforin is inherently unstable in solution.[1][2][3] Degradation is accelerated by several factors, including:

  • Exposure to Light: Hyperforin is highly sensitive to light.[1][2][4]

  • Presence of Oxygen: The compound is prone to air oxidation.[1][3]

  • Solvent Polarity: Stability is significantly influenced by the solvent system used.[2]

  • Temperature: Higher temperatures increase the rate of degradation.[1][5]

  • pH: Acidic and basic conditions can promote degradation.[2][4]

The dicyclohexylammonium salt form is utilized to improve the stability of hyperforin compared to its free form, but it does not entirely prevent degradation in solution.[6]

Q2: What are the primary degradation products of hyperforin in solution?

In acidic aqueous solutions, the major degradation products of hyperforin have been identified as furohyperforin (B1247566), furohyperforin hydroperoxide, and a furohyperforin isomer.[3][4][7] These are formed through oxidative processes.[1][3] Further degradation can lead to other products like deoxyfurohyperforin A and pyrano[7,28-b]hyperforin.[8][9]

Q3: What is the recommended solvent for dissolving hyperforin DCHA salt?

Commercial suppliers indicate that hyperforin DCHA salt is soluble in DMSO, DMF, and ethanol (B145695).[10][11][12] Studies on hyperforin stability suggest it is more stable in polar solvents. For instance, in a methanol/water mixture, only 19% degradation was observed after 30 days at 20°C, whereas in the nonpolar solvent n-hexane, 97% degradation occurred within 24 hours.[2] Therefore, for experimental purposes, DMSO or ethanol are recommended starting points.

Q4: What are the optimal storage conditions for hyperforin DCHA salt solutions?

For short-term storage (days to weeks), solutions should be kept at -20°C.[1][6] For long-term storage (months to years), -20°C is also recommended, and some sources suggest -80°C for solutions in solvent.[6][13] It is crucial to store all solutions, regardless of duration, protected from light and under an inert atmosphere if possible.[6][10][14]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Inconsistent experimental results Degradation of hyperforin DCHA salt stock solution.Prepare fresh stock solutions for each experiment or use solutions stored appropriately at -20°C or -80°C for a limited time. Always protect from light. Quantify the concentration of the working solution by HPLC before each experiment.
Precipitate forms in the solution Poor solubility in the chosen solvent or buffer.Ensure the use of a suitable solvent like DMSO or ethanol at an adequate concentration.[10][11][12] If using aqueous buffers, be aware that hyperforin is poorly soluble in water.[1] Consider the final concentration and the tolerance of the experimental system to the organic solvent.
Rapid loss of biological activity Rapid degradation due to experimental conditions (e.g., pH, light exposure during assay).Minimize light exposure during all experimental steps. Use amber-colored labware. Ensure the pH of the medium is as close to neutral as possible, as both acidic and basic conditions can accelerate degradation.[2]
Unexpected peaks in HPLC chromatogram Formation of degradation products.Identify known degradation products like furohyperforin.[3][4][7] Review solution preparation and storage procedures to minimize degradation. Use freshly prepared solutions.

Quantitative Data on Hyperforin Stability

The following tables summarize the stability of hyperforin under various conditions based on available literature. Note that much of the data is for hyperforin from extracts, but it provides a strong indication of the stability profile for the DCHA salt form.

Table 1: Influence of Solvent Polarity on Hyperforin Degradation

Solvent Storage Time Storage Temperature Degradation (%)
Methanol/Water 30 days 20°C 19%
n-Hexane 24 hours 20°C 97%

(Data adapted from a study on hyperforin stability in solution)[2]

Table 2: Influence of Temperature on Hyperforin Stability

Storage Temperature Relative Humidity Stability Ranking
-20°C N/A Highest Stability
40°C 75% Lowest Stability

(Data suggests decay is lowest at -20°C and highest at 40°C with 75% relative humidity)[1][5]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution of Hyperforin DCHA Salt
  • Objective: To prepare a concentrated stock solution of hyperforin DCHA salt with minimized initial degradation.

  • Materials:

    • Hyperforin DCHA salt powder

    • Anhydrous DMSO (or 200 proof ethanol)

    • Amber glass vial

    • Inert gas (e.g., argon or nitrogen)

    • Analytical balance

    • Vortex mixer

  • Procedure:

    • Allow the hyperforin DCHA salt vial to equilibrate to room temperature before opening to prevent condensation.

    • Weigh the desired amount of hyperforin DCHA salt in the amber glass vial.

    • Under a stream of inert gas, add the required volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM).

    • Tightly seal the vial and vortex until the solid is completely dissolved. Gentle warming or sonication can be used if necessary, but prolonged heating should be avoided.[15]

    • Purge the headspace of the vial with inert gas before sealing for storage.

    • Store the stock solution at -20°C or -80°C, protected from light.[6][10]

Protocol 2: Quantification of Hyperforin by High-Performance Liquid Chromatography (HPLC)
  • Objective: To determine the concentration of hyperforin in a solution and assess its degradation.

  • Instrumentation & Columns:

    • HPLC system with a UV or photodiode array (PDA) detector.

    • Reversed-phase C18 column.

  • Mobile Phase (Isocratic):

    • A mixture of methanol, water, and an acidifier (e.g., phosphoric acid or formic acid) is commonly used. The exact ratio should be optimized for the specific column and system. A mobile phase of methanol/water with the pH adjusted to 2-3 is often cited.[16]

  • Detection:

    • UV detection at approximately 270-280 nm.

  • Procedure:

    • Prepare a standard curve using a reference standard of hyperforin.

    • Dilute the experimental samples to fall within the range of the standard curve.

    • Inject the standards and samples onto the HPLC system.

    • Integrate the peak area corresponding to hyperforin.

    • Calculate the concentration of hyperforin in the samples based on the standard curve. Degradation products will appear as separate peaks, often with different retention times.

Visualizations

Logical Workflow for Handling Hyperforin DCHA Salt

G Workflow for Minimizing Hyperforin Degradation cluster_prep Preparation cluster_storage Storage cluster_exp Experimentation cluster_analysis Analysis start Weigh Hyperforin DCHA Salt dissolve Dissolve in Anhydrous DMSO/Ethanol (under inert gas) start->dissolve store Store at -20°C or -80°C (Protected from light) dissolve->store Stock Solution prep_working Prepare Working Solution store->prep_working Use as needed run_exp Conduct Experiment (Minimize light exposure) prep_working->run_exp analyze Analyze by HPLC run_exp->analyze interpret Interpret Results analyze->interpret

Caption: A logical workflow for handling Hyperforin DCHA salt to ensure stability.

Signaling Pathway of Hyperforin

G Simplified Signaling Pathway of Hyperforin cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus hyperforin Hyperforin trpc6 TRPC6 Channel hyperforin->trpc6 activates pxr PXR hyperforin->pxr activates na_ca_influx Na+ / Ca2+ Influx trpc6->na_ca_influx leads to reuptake_inhibition Inhibition of Monoamine (Serotonin, Norepinephrine, Dopamine) Reuptake Transporters na_ca_influx->reuptake_inhibition causes cyp3a4 CYP3A4 Gene Transcription pxr->cyp3a4 induces

Caption: Hyperforin activates TRPC6 channels and the Pregnane X Receptor (PXR).

References

Technical Support Center: Light Sensitivity of Hyperforin Dicyclohexylammonium Salt

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the light sensitivity of Hyperforin (B191548) Dicyclohexylammonium (B1228976) Salt. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.

Troubleshooting Guide

Issue: Inconsistent results or loss of compound activity in solution.

  • Question: My experimental results with Hyperforin Dicyclohexylammonium Salt are not reproducible. What could be the cause?

    • Answer: Inconsistent results are often due to the degradation of hyperforin, which is highly sensitive to light and oxygen.[1][2][3] Exposure to ambient laboratory light, even for short periods, can initiate photodegradation, leading to a decrease in the concentration of the active compound and the formation of various degradation products.[1] Ensure that all handling steps, from weighing to the final experimental setup, are performed under light-protected conditions.

  • Question: I am observing a rapid loss of biological activity in my cell-based assays. Could this be related to the compound's stability?

    • Answer: Yes, the loss of activity is a strong indicator of hyperforin degradation. The breakdown products of hyperforin may have different biological activities, or they may be inactive, leading to unreliable experimental outcomes.[1] To mitigate this, prepare solutions fresh before each experiment and protect them from light at all times by using amber vials or wrapping containers in aluminum foil.

Issue: Visible changes in the compound or solution.

  • Question: My solid this compound has changed color from white/off-white to a yellowish tint. Is it still usable?

    • Answer: A color change in the solid compound suggests potential degradation. While the dicyclohexylammonium salt form is more stable than free hyperforin, it is still susceptible to degradation over time, especially with repeated exposure to light and air. It is recommended to use a fresh, properly stored aliquot for critical experiments. For long-term storage, keep the compound at -20°C in a tightly sealed container, protected from light.

  • Question: I've noticed a precipitate forming in my stock solution stored in the refrigerator. What should I do?

    • Answer: Precipitate formation can be due to several factors, including solvent evaporation or compound degradation. Hyperforin's degradation products may have different solubility profiles. It is not recommended to use a solution with a precipitate. Prepare a fresh stock solution, ensuring the compound is fully dissolved, and store it under the recommended conditions (-20°C, protected from light).

Frequently Asked Questions (FAQs)

  • What is the primary cause of this compound's light sensitivity?

    • Hyperforin is a prenylated phloroglucinol (B13840) derivative that is inherently unstable in the presence of light and oxygen.[3] Exposure to light, particularly UV radiation, can trigger oxidative degradation processes.

  • What are the main degradation products of hyperforin upon light exposure?

    • The primary photodegradation products of hyperforin are furohyperforin (B1247566) and its isomers, as well as furohyperforin hydroperoxide.[1] Under prolonged or high-energy UV exposure, further degradation can occur.

  • How should I handle and store this compound to minimize degradation?

    • Solid Form: Store the solid compound at -20°C in a tightly sealed, light-proof container.[4] Minimize the frequency of opening the container.

    • In Solution: Prepare solutions immediately before use. Use amber glass vials or wrap clear vials in aluminum foil to protect them from light. If short-term storage is necessary, store solutions at -20°C. For longer-term storage, some studies recommend storage under an inert gas atmosphere (e.g., nitrogen or argon).

  • What solvents are recommended for dissolving this compound?

    • This compound is soluble in organic solvents such as DMSO and ethanol.[4] The stability of hyperforin in solution can be solvent-dependent. One study noted that hyperforin is more stable in methanol (B129727)/water mixtures compared to less polar solvents like n-hexane.[2]

  • At what wavelength does hyperforin absorb light most strongly?

    • Hyperforin exhibits a UV absorption maximum at approximately 275 nm. This indicates its susceptibility to degradation by UV light.

Quantitative Data on Hyperforin Photodegradation

The following table summarizes available quantitative data on the photodegradation of hyperforin. It is important to note that specific data for the dicyclohexylammonium salt is limited, and the stability can be influenced by various experimental conditions.

Compound FormSolventLight SourceKey FindingsReference
HyperforinAcetonitrileNot specifiedFirst-order degradation kinetics with a rate constant (k) of 3.23 M⁻¹h⁻¹.[5]
HyperforinMethanol/WaterDaylight19% degradation after 30 days at 20°C.[2]
Hyperforinn-HexaneDaylight97% degradation after 24 hours at 20°C.[2]
HyperforinMethanolic SolutionUV-A (365 nm)Progressive decrease in hyperforin concentration over 60 minutes, with formation of furohyperforin hydroperoxide and its isomer.
HyperforinMethanolic SolutionUV-B (312 nm)More extensive degradation compared to UV-A, with formation of additional degradation products after 30-60 minutes.

Experimental Protocols

Protocol for Assessing Photostability of this compound

This protocol is a general guideline based on ICH Q1B recommendations and can be adapted for specific experimental needs.

1. Sample Preparation:

  • Solid State: Weigh the desired amount of this compound and spread it as a thin layer (not more than 3mm thick) in a chemically inert, transparent container (e.g., a quartz dish).
  • Solution State: Prepare a solution of known concentration in a suitable solvent (e.g., methanol or ethanol) in a transparent, chemically inert container (e.g., a quartz cuvette or vial).
  • Dark Control: Prepare an identical sample (solid or solution) and wrap it completely in aluminum foil to protect it from light. This will serve as the dark control to differentiate between light-induced and thermally-induced degradation.

2. Light Exposure:

  • Place the test and dark control samples in a photostability chamber.
  • Expose the samples to a light source that provides both visible and UV light. According to ICH Q1B guidelines, the overall illumination should be not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
  • The light source can be a combination of a cool white fluorescent lamp and a near-UV lamp, or a xenon or metal halide lamp.
  • Monitor the temperature inside the chamber to ensure it does not cause thermal degradation.

3. Sample Analysis:

  • At predetermined time intervals, withdraw aliquots from the light-exposed and dark control samples.
  • Analyze the samples using a validated stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.
  • The HPLC method should be capable of separating the parent compound from its degradation products.
  • Monitor for:
  • A decrease in the peak area of hyperforin.
  • The appearance and increase in the peak areas of degradation products.
  • Changes in the physical appearance of the sample (e.g., color).

4. Data Analysis:

  • Calculate the percentage of hyperforin remaining at each time point for both the light-exposed and dark control samples.
  • Compare the degradation of the light-exposed sample to the dark control to determine the extent of photodegradation.
  • If possible, identify the degradation products by comparing their retention times and/or mass spectra with known standards.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_exposure Light Exposure cluster_analysis Analysis cluster_data Data Interpretation prep_solid Prepare Solid Sample (Thin Layer) photostability_chamber Place in Photostability Chamber prep_solid->photostability_chamber prep_solution Prepare Solution Sample (Known Concentration) prep_solution->photostability_chamber prep_dark Prepare Dark Control (Wrapped in Foil) prep_dark->photostability_chamber light_source Expose to Light Source (Visible + UV) photostability_chamber->light_source withdraw_samples Withdraw Aliquots (Time Intervals) light_source->withdraw_samples hplc_analysis Analyze by HPLC-UV withdraw_samples->hplc_analysis calc_degradation Calculate % Degradation hplc_analysis->calc_degradation compare_controls Compare to Dark Control calc_degradation->compare_controls id_products Identify Degradation Products compare_controls->id_products

Caption: Experimental workflow for assessing the photostability of this compound.

photodegradation_pathway hyperforin Hyperforin furohyperforin Furohyperforin (and isomers) hyperforin->furohyperforin Light (UV), O2 other_products Other Oxidized Products hyperforin->other_products Prolonged Exposure hydroperoxide Furohyperforin Hydroperoxide furohyperforin->hydroperoxide Further Oxidation

Caption: Simplified photodegradation pathway of Hyperforin upon exposure to light and oxygen.

References

Technical Support Center: Optimizing Hyperforin Dicyclohexylammonium Salt for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of Hyperforin (B191548) dicyclohexylammonium (B1228976) salt (HD) in their cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is Hyperforin dicyclohexylammonium salt (HD) and what is its primary mechanism of action?

A1: this compound is a stable form of hyperforin, a major active constituent of St. John's wort (Hypericum perforatum)[1][2]. Its primary mechanism of action is the activation of the Transient Receptor Potential Canonical 6 (TRPC6) channels, which are non-selective cation channels. This activation leads to an increase in intracellular calcium (Ca²⁺) and sodium (Na⁺) levels, thereby modulating various cellular processes[3][4][5][6].

Q2: What are the common applications of HD in cell culture?

A2: HD is utilized in a wide range of in vitro studies due to its diverse pharmacological activities, including:

  • Anticancer effects: It can induce apoptosis and inhibit the growth of various tumor cell lines[7][8][9][10].

  • Anti-inflammatory properties: HD can suppress the production of inflammatory mediators[11][12][13].

  • Neuroprotective and antidepressant-like effects: It has been shown to have neuroprotective properties and is studied for its potential in neurological and psychiatric research[14][15][16].

Q3: How should I prepare a stock solution of HD?

A3: HD is soluble in organic solvents such as Dimethyl sulfoxide (B87167) (DMSO), ethanol, and Dimethylformamide (DMF)[1][17][18]. For a typical stock solution, dissolve HD in DMSO to a concentration of 10-50 mg/mL[3][17]. It may require ultrasonic treatment to fully dissolve[3]. It is crucial to use a newly opened, hygroscopic DMSO for the best solubility[3].

Q4: What are the recommended storage conditions for the HD stock solution?

A4: For long-term storage (months), the stock solution should be stored at -80°C. For short-term storage (up to one month), -20°C is suitable[1][3]. Always store the solution sealed and protected from moisture and light to maintain its stability[3]. The salt form of hyperforin significantly enhances its stability compared to the free form[1].

Q5: In which concentration range is HD typically effective?

A5: The effective concentration of HD varies depending on the cell line and the biological effect being studied.

  • For anti-inflammatory effects, concentrations as low as 0.03–2 µM have been shown to be effective[11].

  • For anticancer activity, IC50 values (the concentration that inhibits 50% of cell growth) are often in the range of 3–15 µM for various cancer cell lines[7][8][9][19]. For instance, in some murine and human tumor cells, the IC50 is between 5 to 8 µM[7][10].

  • For neuroprotective effects, concentrations around 0.1 to 0.5 µg/ml have been shown to be active[1][17].

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Precipitation of HD in culture medium The final concentration of the organic solvent (e.g., DMSO) is too high.Ensure the final solvent concentration in the culture medium does not exceed 0.1-0.5%. Prepare intermediate dilutions in culture medium to achieve the desired final concentration.
The solubility of HD is exceeded in the aqueous culture medium.After adding the HD stock solution to the medium, vortex or gently mix immediately to ensure even dispersion. Consider using a serum-containing medium, as albumin can help stabilize HD[20].
High cytotoxicity observed in control cells The concentration of the solvent (e.g., DMSO) is toxic to the cells.Perform a solvent toxicity control experiment to determine the maximum tolerated solvent concentration for your specific cell line.
The HD concentration is too high.Perform a dose-response experiment to determine the optimal, non-toxic working concentration range for your cell line. Start with a broad range of concentrations (e.g., 0.1 µM to 50 µM).
No observable effect of HD treatment The HD concentration is too low.Increase the concentration of HD. Refer to the literature for effective concentrations in similar cell lines or experimental systems.
The incubation time is too short.Extend the incubation period. Some cellular responses may require longer exposure to the compound. A time-course experiment can help determine the optimal treatment duration.
The HD has degraded.Ensure proper storage of the stock solution (-20°C for short-term, -80°C for long-term, protected from light)[1][3]. Prepare fresh dilutions from the stock solution for each experiment.
Inconsistent or variable results Inconsistent cell density at the time of treatment.Standardize the cell seeding density and ensure cells are in the logarithmic growth phase when treated.
Variability in the preparation of HD dilutions.Prepare a master mix of the final HD concentration in the culture medium to add to all replicate wells to ensure consistency.
The stability of HD in the culture medium is compromised.In serum-free media, the stability of HD can be reduced. If possible, use a medium containing fetal calf serum (FCS), as it has been shown to stabilize HD[20]. If serum-free conditions are necessary, consider the potential for reduced stability over longer incubation times.

Experimental Protocols

Protocol 1: Preparation of this compound (HD) Stock Solution
  • Materials:

    • This compound (HD) powder

    • Dimethyl sulfoxide (DMSO), sterile

    • Sterile microcentrifuge tubes

  • Procedure:

    • Weigh the desired amount of HD powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).

    • If necessary, use an ultrasonic bath for a few minutes to aid dissolution[3].

    • Vortex the solution until the powder is completely dissolved.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for short-term use or -80°C for long-term storage, protected from light[1][3].

Protocol 2: Determination of Optimal HD Concentration using a Dose-Response Assay
  • Materials:

    • Cells of interest

    • Complete cell culture medium

    • HD stock solution (from Protocol 1)

    • 96-well cell culture plates

    • Assay for measuring the desired biological effect (e.g., cell viability assay, reporter gene assay).

  • Procedure:

    • Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Prepare a series of dilutions of the HD stock solution in complete culture medium to cover a broad concentration range (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µM). Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest HD concentration).

    • Remove the old medium from the cells and replace it with the medium containing the different concentrations of HD or the vehicle control.

    • Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

    • After incubation, perform the assay to measure the biological response of interest.

    • Analyze the data to determine the concentration of HD that produces the desired effect (e.g., EC50 or IC50).

Data Presentation

Table 1: Effective Concentrations of this compound in Various In Vitro Models

ApplicationCell Line / SystemEffective ConcentrationReference
Anticancer Murine (C-26, B16-LU8) and Human (HT-1080) tumor cellsIC50 = 5 to 8 µM[7][10]
Various human and rat tumor cell linesIC50 = 3–15 µM[8][9][19]
Anti-inflammatory Human whole blood0.03–2 µM[11]
HaCaT cells (human keratinocytes)10 µM (suppression of MAPK and STAT3 phosphorylation)[3]
Neuroprotection Steroid X receptor activation0.1 to 0.5 µg/ml[1][17]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Hyperforin-Induced TRPC6 Signaling Pathway HD Hyperforin (HD) TRPC6 TRPC6 Channel HD->TRPC6 Activates Ca_influx Ca²⁺ Influx TRPC6->Ca_influx Na_influx Na⁺ Influx TRPC6->Na_influx Downstream Downstream Signaling (e.g., MAPK, CREB) Ca_influx->Downstream Na_influx->Downstream Response Cellular Response (e.g., Apoptosis, Anti-inflammation) Downstream->Response

Caption: Hyperforin-induced TRPC6 signaling pathway.

Experimental Workflow for Optimizing HD Concentration start Start protocol1 Protocol 1: Prepare HD Stock Solution start->protocol1 protocol2 Protocol 2: Dose-Response Assay protocol1->protocol2 data_analysis Data Analysis (Determine EC50/IC50) protocol2->data_analysis optimization Optimize Concentration & Incubation Time data_analysis->optimization main_experiment Perform Main Experiment optimization->main_experiment end End main_experiment->end

Caption: Workflow for optimizing HD concentration.

Troubleshooting Logic for HD Experiments start Problem Encountered no_effect No Effect? start->no_effect high_toxicity High Toxicity? start->high_toxicity precipitation Precipitation? start->precipitation sol_conc Check HD Concentration no_effect->sol_conc Yes sol_time Check Incubation Time no_effect->sol_time Yes sol_stability Check Stock Solution Stability no_effect->sol_stability Yes sol_solvent_tox Check Solvent Toxicity high_toxicity->sol_solvent_tox Yes sol_hd_conc Lower HD Concentration high_toxicity->sol_hd_conc Yes sol_prep Review Solution Preparation precipitation->sol_prep Yes sol_serum Consider Serum-Containing Medium precipitation->sol_serum Yes

Caption: Troubleshooting decision tree for HD experiments.

References

Technical Support Center: Hyperforin Dicyclohexylammonium Salt Cytotoxicity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the cytotoxicity of hyperforin (B191548) dicyclohexylammonium (B1228976) salt. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and a summary of reported cytotoxic activities.

Frequently Asked Questions (FAQs)

Q1: What is hyperforin dicyclohexylammonium salt and why is it used in cytotoxicity studies?

A1: Hyperforin is a major active constituent of St. John's wort (Hypericum perforatum).[1] Due to its inherent instability, the dicyclohexylammonium (DCHA) salt form is often used in research to improve its stability and facilitate experimental handling.[2] This compound has demonstrated a range of pharmacological effects, including anticancer, anti-inflammatory, and antidepressant activities, making its cytotoxic properties a subject of significant research interest.

Q2: What are the primary mechanisms of cytotoxicity induced by this compound?

A2: The cytotoxic effects of this compound are primarily mediated through the induction of apoptosis (programmed cell death) and cell cycle arrest.[3][4] Key mechanisms include:

  • Induction of Apoptosis: It can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis.[5][6] This involves the dissipation of the mitochondrial membrane potential, release of cytochrome c, and activation of caspases (such as caspase-3, -8, and -9).[3][4][7]

  • Cell Cycle Arrest: The compound has been shown to arrest the cell cycle at the G1 phase, preventing cancer cell proliferation.[3][4]

  • Modulation of Signaling Pathways: It can inhibit pro-survival signaling pathways, including PI3K/AKT, RAF/MEK/ERK, NF-κB, and STAT3, which are often dysregulated in cancer cells.[1][5][8][9]

Q3: Is this compound cytotoxic to all cell types?

A3: The cytotoxic effects of this compound can vary depending on the cell line. It has shown significant cytotoxicity against various cancer cell lines, including leukemia, glioblastoma, melanoma, and colon cancer.[2][5][10] However, some studies have reported it to be less cytotoxic to normal, non-cancerous cells, suggesting a degree of selectivity.[3][10]

Q4: How should I prepare and store this compound for my experiments?

A4: this compound is typically a solid that can be dissolved in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. It is crucial to store the stock solution at -20°C and protect it from light to prevent degradation. When preparing working solutions, dilute the stock solution in the appropriate cell culture medium to the desired final concentration. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.5%) to avoid solvent-induced toxicity.

Data Presentation: Cytotoxicity of this compound

The following table summarizes the half-maximal inhibitory concentration (IC50) values of hyperforin and its dicyclohexylammonium salt in various cancer cell lines, as reported in the literature.

CompoundCell LineCancer TypeIncubation TimeIC50 (µM)Reference
Hyperforin DCHAC-26Murine Colon CarcinomaNot Specified5 - 8[2]
Hyperforin DCHAB16-LU8Murine MelanomaNot Specified5 - 8[2]
Hyperforin DCHAHT-1080Human FibrosarcomaNot Specified5 - 8[2]
HyperforinA375Human Melanoma48 h~2-4[10]
HyperforinFO1Human Melanoma48 h~2-4[10]
HyperforinSK-Mel-28Human Melanoma48 h~2-4[10]
HyperforinK562Human Chronic Myeloid Leukemia48 h14.9 - 19.9[11]
HyperforinU937Human Histiocytic Lymphoma48 h14.9 - 19.9[11]
Hyperforin DCHAK562Human Chronic Myeloid Leukemia48 h8.6[3]
Hyperforin DCHAK562Human Chronic Myeloid Leukemia72 h3.2[3]
HyperforinHepG2Human Hepatocellular CarcinomaNot Specified19.87[12]
HyperforinVariousHuman and Rat Tumor Cell LinesNot Specified3 - 15[13][14]

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the cytotoxicity of this compound.

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[15][16]

  • Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan (B1609692) crystals.[15][16] The amount of formazan produced is proportional to the number of viable cells.

  • Protocol:

    • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Treatment: Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO). Incubate for the desired period (e.g., 24, 48, or 72 hours).

    • MTT Addition: Add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.[16]

    • Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance of the resulting solution using a microplate reader at a wavelength between 550 and 600 nm.[15]

Lactate (B86563) Dehydrogenase (LDH) Assay for Cytotoxicity

The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[2][11]

  • Principle: LDH is a stable cytosolic enzyme that is released into the culture medium upon cell membrane damage. The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan product.[17] The amount of formazan is proportional to the amount of LDH released, and thus to the level of cytotoxicity.

  • Protocol:

    • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

    • Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant from each well.

    • LDH Reaction: In a new 96-well plate, mix the collected supernatant with the LDH assay reaction mixture according to the manufacturer's instructions.

    • Incubation: Incubate the plate at room temperature, protected from light, for the time specified in the kit protocol (usually around 30 minutes).[17]

    • Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.[17]

Annexin V/Propidium Iodide (PI) Staining for Apoptosis

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[3][10][18]

  • Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and used to label early apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes but can enter late apoptotic and necrotic cells.[19]

  • Protocol:

    • Cell Seeding and Treatment: Culture and treat cells with this compound as desired.

    • Cell Harvesting: Collect both adherent and floating cells.

    • Washing: Wash the cells with cold phosphate-buffered saline (PBS).

    • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI according to the manufacturer's protocol.

    • Incubation: Incubate the cells in the dark at room temperature for about 15 minutes.[18]

    • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The different cell populations are distinguished as follows:

      • Viable cells: Annexin V-negative and PI-negative.

      • Early apoptotic cells: Annexin V-positive and PI-negative.

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

      • Necrotic cells: Annexin V-negative and PI-positive.[18]

Troubleshooting Guides

Issue: High background signal in the LDH assay.

  • Possible Cause 1: High endogenous LDH in serum.

    • Solution: Reduce the serum concentration in your culture medium or use a serum-free medium during the treatment period, if your cells can tolerate it. Always include a background control (medium with serum but no cells) to subtract from your experimental values.[17]

  • Possible Cause 2: Contamination of cell cultures.

    • Solution: Regularly check your cell cultures for microbial contamination, which can contribute to LDH release.

Issue: Inconsistent results in the MTT assay.

  • Possible Cause 1: Uneven cell seeding.

    • Solution: Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly to ensure an even distribution of cells in each well. Avoid using the outer wells of the 96-well plate, which are more prone to evaporation.[20]

  • Possible Cause 2: Incomplete solubilization of formazan crystals.

    • Solution: After adding the solubilization solution, ensure the formazan crystals are completely dissolved by gentle mixing or shaking. You can also visually inspect the wells under a microscope.[15]

Issue: Low percentage of apoptotic cells detected by Annexin V/PI staining.

  • Possible Cause 1: Suboptimal concentration or incubation time.

    • Solution: Perform a dose-response and time-course experiment to determine the optimal concentration of this compound and incubation time to induce a detectable level of apoptosis in your specific cell line.

  • Possible Cause 2: Loss of apoptotic cells during harvesting.

    • Solution: Apoptotic cells can detach from the culture plate. Therefore, it is crucial to collect both the adherent and floating cell populations for analysis.

Visualizations

Signaling Pathways

Hyperforin_Signaling_Pathway Hyperforin Hyperforin Dicyclohexylammonium Salt PI3K PI3K Hyperforin->PI3K RAF RAF Hyperforin->RAF NFkB NF-κB Hyperforin->NFkB STAT3 STAT3 Hyperforin->STAT3 Mitochondria Mitochondria Hyperforin->Mitochondria CellCycleArrest G1 Cell Cycle Arrest Hyperforin->CellCycleArrest AKT AKT PI3K->AKT AKT->NFkB MEK MEK RAF->MEK ERK ERK MEK->ERK Caspase9 Caspase-9 Mitochondria->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Caspase8 Caspase-8 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Signaling pathways modulated by this compound leading to apoptosis and cell cycle arrest.

Experimental Workflow

Cytotoxicity_Workflow start Start: Cell Culture treatment Treatment with Hyperforin Dicyclohexylammonium Salt start->treatment incubation Incubation (e.g., 24, 48, 72h) treatment->incubation assay_choice Select Cytotoxicity Assay incubation->assay_choice mtt MTT Assay (Cell Viability) assay_choice->mtt Metabolic Activity ldh LDH Assay (Cytotoxicity) assay_choice->ldh Membrane Integrity annexin Annexin V/PI Staining (Apoptosis) assay_choice->annexin Apoptosis Detection data_analysis Data Analysis (e.g., IC50 calculation) mtt->data_analysis ldh->data_analysis annexin->data_analysis end End: Results data_analysis->end

Caption: A general experimental workflow for assessing the cytotoxicity of this compound.

References

Preventing Hyperforin dicyclohexylammonium salt precipitation in media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of Hyperforin (B191548) dicyclohexylammonium (B1228976) salt in experimental media.

Troubleshooting Guides

Issue 1: Immediate Precipitation Upon Addition to Aqueous Media

Symptoms:

  • Cloudiness or visible precipitate forms immediately after adding the Hyperforin dicyclohexylammonium salt stock solution to your aqueous experimental medium (e.g., cell culture media, buffers).

Potential Causes and Solutions:

CauseSolution
Low Aqueous Solubility This compound is poorly soluble in aqueous solutions. Direct addition of a concentrated stock can cause it to crash out of solution.
Action: Prepare a high-concentration stock solution in an appropriate organic solvent such as DMSO, ethanol, or DMF.[1][2] Then, perform serial dilutions in your pre-warmed experimental medium to reach the final desired concentration.
High Final Concentration The intended final concentration of the compound in the aqueous medium may exceed its solubility limit.
Action: Determine the maximum soluble concentration of this compound in your specific medium by performing a solubility test. See the experimental protocols section for a detailed procedure.
Incorrect Dilution Technique Rapidly adding the concentrated stock solution to the aqueous medium without proper mixing can lead to localized high concentrations and precipitation.
Action: Add the stock solution dropwise to the pre-warmed medium while gently vortexing or swirling to ensure rapid and even dispersion.
Issue 2: Precipitation Over Time During Incubation

Symptoms:

  • The solution is initially clear after adding this compound, but a precipitate forms after a period of incubation (e.g., hours to days).

Potential Causes and Solutions:

CauseSolution
Compound Instability Hyperforin and its salts can be unstable in aqueous solutions, especially in the absence of stabilizing agents.[3]
Action: For cell culture experiments, the presence of Fetal Calf Serum (FCS) has been shown to significantly stabilize this compound. In FCS-containing medium, the compound can be fully recovered after 24 hours of incubation.[3] In contrast, a total loss of the compound is observed in FCS-free medium within the same timeframe.[3] If your experiment must be serum-free, consider reducing the incubation time or using a stabilizing agent if compatible with your experimental setup.
Temperature Fluctuations Changes in temperature between the benchtop and the incubator can affect the solubility of the compound.
Action: Pre-warm your experimental medium to the incubation temperature (e.g., 37°C) before adding the compound. Minimize the time the experimental setup is outside of the stable temperature environment of the incubator.
pH Shift in Media The pH of the medium can change during incubation, especially in CO2 incubators, which can affect the solubility of pH-sensitive compounds. The stability of hyperforin is also influenced by pH, with acidic conditions being more stabilizing than basic conditions.
Action: Ensure your cell culture medium is properly buffered for the CO2 concentration in your incubator. If working with buffered solutions, verify the buffer's effectiveness at the experimental temperature.
Interaction with Media Components The compound may interact with salts or other components in the medium over time, leading to the formation of insoluble complexes.
Action: If precipitation persists, it may be necessary to test the compound's stability in your specific medium over the desired experimental duration.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to prepare a stock solution of this compound?

A1: Dimethyl sulfoxide (B87167) (DMSO) is an excellent choice for preparing high-concentration stock solutions of this compound, with a solubility of at least 10 mg/mL.[2][4] Ethanol and dimethylformamide (DMF) are also suitable solvents, with a reported solubility of 20 mg/mL in both.[1]

Q2: What is the maximum recommended final concentration of DMSO in my cell culture medium?

A2: While DMSO is an effective solvent, it can be toxic to cells at higher concentrations. It is recommended to keep the final concentration of DMSO in your cell culture medium below 0.5%, and ideally at or below 0.1%, to minimize any potential off-target effects. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any solvent effects.

Q3: Can I filter the medium to remove the precipitate?

A3: It is not recommended to filter the medium to remove the precipitate. The precipitate is the compound of interest, and filtering it out will lead to an unknown and lower final concentration, making your experimental results unreliable. The best approach is to address the root cause of the precipitation.

Q4: How should I store my this compound stock solution?

A4: Store the stock solution at -20°C for long-term storage.[2] It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can contribute to compound degradation and precipitation.

Experimental Protocols

Protocol 1: Preparation of this compound Working Solutions for Cell Culture

This protocol describes the preparation of working solutions by serial dilution from a concentrated stock.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Complete cell culture medium (e.g., DMEM with 10% FCS), pre-warmed to 37°C

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Prepare a High-Concentration Stock Solution:

    • Dissolve the this compound powder in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).

    • Ensure the compound is fully dissolved by vortexing. Gentle warming to 37°C can be applied if necessary.

  • Prepare an Intermediate Dilution (Optional but Recommended):

    • To minimize the amount of DMSO added to the final culture volume, you can prepare an intermediate dilution of your stock solution in pre-warmed complete cell culture medium.

    • For example, dilute your 10 mM stock solution 1:10 in pre-warmed medium to create a 1 mM intermediate solution.

  • Prepare Final Working Solutions:

    • Perform serial dilutions from your intermediate or high-concentration stock solution into pre-warmed complete cell culture medium to achieve your desired final concentrations.

    • Add the stock solution to the medium while gently vortexing to ensure immediate and thorough mixing.

Protocol 2: Determination of Maximum Soluble Concentration in Experimental Medium

This protocol helps determine the highest concentration of this compound that can be used in your specific experimental medium without precipitation.

Materials:

  • This compound 10 mM stock solution in DMSO

  • Your specific experimental medium (e.g., DMEM, RPMI-1640, with or without FCS), pre-warmed to 37°C

  • Sterile 96-well clear-bottom plate

  • Multichannel pipette

  • Incubator set to your experimental conditions (e.g., 37°C, 5% CO2)

  • Microscope

Procedure:

  • Set up Serial Dilutions:

    • Add 100 µL of your pre-warmed experimental medium to each well of a 96-well plate.

    • In the first well, add a calculated amount of your stock solution to achieve the highest desired concentration, ensuring the final DMSO concentration remains low (e.g., ≤ 0.5%). Mix well by pipetting up and down.

    • Perform 2-fold serial dilutions by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate.

    • Include a well with medium and the highest concentration of DMSO as a vehicle control.

  • Incubation and Observation:

    • Incubate the plate under your standard experimental conditions.

    • Visually inspect the wells for any signs of precipitation or cloudiness under a microscope at various time points (e.g., 0, 2, 6, and 24 hours).

  • Determine Maximum Soluble Concentration:

    • The highest concentration that remains clear and free of precipitate at your final time point is the maximum working soluble concentration for your experimental conditions.

Visualizations

Hyperforin Signaling Pathway

Hyperforin_Signaling_Pathway Hyperforin Hyperforin TRPC6 TRPC6 Channel Hyperforin->TRPC6 activates Ca_Influx Ca²⁺ Influx TRPC6->Ca_Influx Na_Influx Na⁺ Influx TRPC6->Na_Influx MAPK_Activation MAP Kinase Activation Ca_Influx->MAPK_Activation Transcription_Factors c-Jun & c-Fos (AP-1) Activation MAPK_Activation->Transcription_Factors Gene_Transcription Gene Transcription Transcription_Factors->Gene_Transcription

Caption: Simplified signaling pathway of Hyperforin-mediated gene transcription.

Experimental Workflow for Preparing Working Solutions

Experimental_Workflow start Start dissolve Dissolve Hyperforin Salt in 100% DMSO start->dissolve stock High-Concentration Stock Solution (e.g., 10 mM) dissolve->stock serial_dilute Perform Serial Dilutions in Pre-warmed Medium stock->serial_dilute prewarm Pre-warm Experimental Medium to 37°C prewarm->serial_dilute working_solutions Final Working Solutions serial_dilute->working_solutions end End working_solutions->end

Caption: Workflow for preparing this compound working solutions.

Troubleshooting Logic for Precipitation

Troubleshooting_Logic rect_node rect_node precipitate Precipitation Observed? immediate Immediate Precipitation? precipitate->immediate Yes no_precipitate No Precipitation precipitate->no_precipitate No check_solubility Check Max Soluble Concentration immediate->check_solubility Yes check_stability Check Compound Stability immediate->check_stability No (Delayed) improve_dilution Improve Dilution Technique check_solubility->improve_dilution control_temp Control Temperature and pH check_stability->control_temp

Caption: Decision tree for troubleshooting Hyperforin salt precipitation.

References

Improving Hyperforin dicyclohexylammonium salt solubility for in vivo use

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Hyperforin (B191548) Dicyclohexylammonium (B1228976) (DCHA) salt for in vivo experiments. Below you will find frequently asked questions, detailed troubleshooting guides, experimental protocols, and solubility data to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: What is Hyperforin Dicyclohexylammonium (DCHA) salt, and why is it used instead of free hyperforin?

A1: Hyperforin is a major active constituent of St. John's wort (Hypericum perforatum) with various pharmacological activities, including antidepressant, anti-inflammatory, and anticancer effects.[1][2][3] However, pure hyperforin is unstable, particularly when exposed to light and oxygen.[4][5] The dicyclohexylammonium (DCHA) salt form of hyperforin is a more stable preparation, making it better suited for experimental use, especially in vivo studies.[2][6]

Q2: What is the primary mechanism of action for hyperforin?

A2: Hyperforin's primary mechanism of action involves the activation of Transient Receptor Potential Canonical 6 (TRPC6) channels.[7][8] This activation leads to an influx of sodium (Na+) and calcium (Ca2+) ions into the neuron. The resulting increase in intracellular sodium concentration indirectly inhibits the reuptake of various neurotransmitters, including serotonin, norepinephrine, and dopamine, by reducing the sodium gradient that drives their transporters.[7][9]

Q3: Is Hyperforin DCHA salt soluble in aqueous buffers like PBS?

A3: Hyperforin DCHA salt has poor solubility in purely aqueous solutions.[1] Direct dissolution in Phosphate-Buffered Saline (PBS) will likely result in precipitation. To achieve a suitable concentration for in vivo administration, it is typically first dissolved in an organic solvent, such as Dimethyl Sulfoxide (DMSO) or ethanol, and then diluted with an appropriate aqueous vehicle.[10][11]

Q4: What are the recommended storage conditions for Hyperforin DCHA salt?

A4: To ensure its stability, Hyperforin DCHA salt should be stored in a dry, dark place. For short-term storage (days to weeks), a temperature of 0-4°C is recommended. For long-term storage (months to years), it should be kept at -20°C.[1]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Precipitation of Hyperforin DCHA salt upon dilution with aqueous buffer. The compound's low aqueous solubility. The final concentration of the organic solvent may be too low to maintain solubility.- Increase the proportion of the organic co-solvent (e.g., DMSO, ethanol) in the final formulation. However, be mindful of potential solvent toxicity in your animal model. - Consider using a surfactant or emulsifying agent, such as Tween 80 or Cremophor EL, to improve solubility and stability in the aqueous phase.[12] - Prepare the formulation immediately before administration to minimize the time for precipitation to occur. - Gently warm the solution (e.g., to 37°C) and vortex to aid dissolution, but be cautious of the compound's stability at higher temperatures.
Inconsistent results in in vivo experiments. Degradation of the compound due to improper handling or storage. Incomplete dissolution of the compound in the vehicle. Uneven suspension leading to inaccurate dosing.- Ensure the compound is stored correctly (at -20°C for long-term storage, protected from light).[1] - Prepare fresh dosing solutions for each experiment. - After preparing the dosing solution, visually inspect it for any precipitate. If present, try the solubilization methods mentioned above. - If using a suspension, ensure it is vortexed thoroughly before each animal is dosed to ensure a homogenous mixture.
Adverse effects or toxicity observed in the animal model. The vehicle (e.g., high concentration of DMSO) may be causing toxicity. The dose of Hyperforin DCHA salt may be too high.- Run a vehicle-only control group to assess the toxicity of the solvent system. - Reduce the concentration of the organic solvent in the final dosing solution as much as possible while maintaining the solubility of the compound. - Perform a dose-response study to determine the optimal therapeutic dose with minimal side effects.

Quantitative Data Summary

The solubility of Hyperforin DCHA salt in various solvents is summarized in the table below. This information is critical for preparing stock solutions and final dosing formulations for in vivo studies.

SolventConcentrationReference(s)
Dimethyl Sulfoxide (DMSO)≥ 10 mg/mL[13]
Dimethylformamide (DMF)20 mg/mL[10]
Ethanol20 mg/mL[10]
Ethanol:PBS (pH 7.2) (1:1)0.5 mg/mL[10]

Experimental Protocols & Methodologies

Protocol 1: Preparation of Hyperforin DCHA Salt for Intraperitoneal (i.p.) Injection in Mice

This protocol is adapted from a study investigating the effects of hyperforin on psoriasis-like skin inflammation in mice.[11]

Materials:

  • Hyperforin DCHA salt

  • Dimethyl Sulfoxide (DMSO)

  • Sterile Phosphate-Buffered Saline (PBS)

  • Sterile, light-protected microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Prepare a stock solution: Weigh the desired amount of Hyperforin DCHA salt and dissolve it in DMSO to create a stock solution (e.g., 14 mM). Ensure the compound is completely dissolved by vortexing.

  • Dilute to working concentration: Immediately before administration, dilute the stock solution with sterile PBS to the final desired concentration. For example, to achieve a 5 mg/kg dose in a 20g mouse with an injection volume of 200 µL, a final concentration of 0.5 mg/mL would be required.

  • Administration: Vortex the final solution thoroughly before drawing it into the syringe. Administer the solution via intraperitoneal injection.

Note: The final concentration of DMSO should be kept low (ideally below 5%) to avoid solvent toxicity. A vehicle control group (DMSO in PBS) should be included in the experiment.

Protocol 2: Preparation of Hyperforin DCHA Salt for Oral Gavage in Mice

This protocol is based on a study examining the role of hyperforin in the induction of cytochrome P450 enzymes in mice.[12]

Materials:

  • Hyperforin DCHA salt

  • Tween 80 (Polysorbate 80)

  • Sterile water

  • Sterile, light-protected tubes

  • Vortex mixer and sonicator (optional)

Procedure:

  • Prepare the vehicle: Prepare a 4% Tween 80 solution in sterile water.

  • Dissolve Hyperforin DCHA salt: Weigh the required amount of Hyperforin DCHA salt and add it to the 4% Tween 80 vehicle.

  • Ensure complete dissolution/suspension: Vortex the mixture vigorously. If complete dissolution is not achieved, gentle warming or brief sonication may be used to create a homogenous suspension.

  • Administration: Immediately before administration, vortex the suspension to ensure uniformity. Administer the desired dose to the mice using oral gavage needles.

Visualizations

Hyperforin's Mechanism of Action via TRPC6

G Hyperforin Signaling Pathway hyperforin Hyperforin trpc6 TRPC6 Channel hyperforin->trpc6 activates na_influx Na+ Influx trpc6->na_influx ca_influx Ca2+ Influx trpc6->ca_influx na_gradient Reduced Na+ Gradient na_influx->na_gradient nt_transporter Neurotransmitter Transporters (Serotonin, Norepinephrine, Dopamine) na_gradient->nt_transporter inhibits nt_reuptake Inhibition of Neurotransmitter Reuptake nt_transporter->nt_reuptake synaptic_nt Increased Synaptic Neurotransmitter Concentration nt_reuptake->synaptic_nt

Caption: Hyperforin activates TRPC6 channels, leading to inhibited neurotransmitter reuptake.

Experimental Workflow for In Vivo Administration

G In Vivo Dosing Workflow cluster_prep Preparation cluster_admin Administration cluster_observe Observation weigh Weigh Hyperforin DCHA Salt dissolve Dissolve in Organic Solvent (e.g., DMSO) weigh->dissolve dilute Dilute with Aqueous Vehicle (e.g., PBS, Tween 80) dissolve->dilute vortex Vortex to Ensure Homogeneity dilute->vortex dose Calculate Dose (mg/kg) vortex->dose inject Administer via i.p. Injection or Oral Gavage dose->inject monitor Monitor Animals for Therapeutic and Adverse Effects inject->monitor

Caption: A generalized workflow for preparing and administering Hyperforin DCHA salt in vivo.

References

Technical Support Center: Stabilizing Hyperforin Dicyclohexylammonium Salt with Albumin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for stabilizing Hyperforin (B191548) dicyclohexylammonium (B1228976) (DCHA) salt with albumin for experimental use.

Frequently Asked Questions (FAQs)

Q1: Why is my Hyperforin DCHA degrading in my aqueous buffer?

Hyperforin, even in its more stable dicyclohexylammonium salt form (HYP-DCHA), is inherently unstable in aqueous solutions.[1][2][3] It is particularly sensitive to light, oxygen, and non-acidic pH, which can lead to rapid degradation.[1][3] For instance, in an acidic aqueous solution (pH 2.65), significant degradation of hyperforin is observed, and this process is accelerated by light exposure.[2]

Q2: I dissolved Hyperforin DCHA in DMSO, but it precipitated when I added it to my cell culture medium. What happened?

This is a common issue known as "solvent-shifting" or "crashing out." Hyperforin DCHA is soluble in organic solvents like DMSO.[4] However, when a concentrated DMSO stock solution is diluted into an aqueous buffer or medium, the solvent environment becomes predominantly aqueous. Since Hyperforin DCHA has poor aqueous solubility, it precipitates out of the solution.[1][5] To avoid this, it is crucial to add the DMSO stock to the aqueous buffer dropwise while vigorously stirring and to ensure the final DMSO concentration is as low as possible.[5]

Q3: What is the role of albumin in stabilizing Hyperforin DCHA?

Albumin acts as a stabilizing agent for Hyperforin DCHA, likely by forming a complex that protects the molecule from degradation and oxidation.[6][7] Studies have shown that in cell culture media containing Fetal Calf Serum (FCS), which is rich in albumin, Hyperforin DCHA can be fully recovered after 24 hours.[6][7] In contrast, in the absence of FCS, a total loss of the compound is observed in less than 24 hours.[6][7]

Q4: Can I use albumin nanoparticles to stabilize Hyperforin DCHA?

Yes, albumin nanoparticles are a viable carrier system for stabilizing Hyperforin DCHA.[6][7] When loaded onto albumin nanoparticles, about 60% of Hyperforin DCHA can be recovered after 24 hours in an FCS-free medium, demonstrating a significant stabilizing effect.[6][7]

Q5: What are the optimal storage conditions for Hyperforin DCHA?

Hyperforin DCHA powder should be stored at -20°C, protected from light, and kept under an inert gas.[4] Under these conditions, it is stable for at least two years.[4] Stock solutions in organic solvents like DMSO should also be stored at -20°C or -80°C in aliquots to prevent repeated freeze-thaw cycles.[8]

Troubleshooting Guide

IssuePossible Cause & ExplanationSuggested Solution
Precipitate forms immediately upon dilution in aqueous buffer. Solvent Shock: Rapid change in solvent polarity when adding aqueous buffer to the organic stock or vice-versa.[5]Always add the organic stock solution dropwise to the larger volume of vigorously stirring aqueous buffer.[5]
Final Concentration Too High: The final concentration of Hyperforin DCHA exceeds its solubility limit in the aqueous buffer.Decrease the final working concentration of Hyperforin DCHA. Perform a kinetic solubility test to determine the maximum soluble concentration under your experimental conditions.[5]
Solution is initially clear but becomes cloudy or shows precipitates over time. Metastable Supersaturated Solution: The initial concentration is above the thermodynamic solubility limit, leading to delayed precipitation.[5]Reduce the final concentration. Consider using a stabilizing agent like albumin from the start.
Degradation: The compound is degrading, and the degradation products are less soluble. Hyperforin is unstable in aqueous solutions, especially when exposed to light or non-acidic pH.[1][2]Prepare solutions fresh before use. Protect solutions from light. Ensure the buffer pH is slightly acidic if the experiment allows.[1] Use an albumin-stabilized solution.
Inconsistent results in bioassays (e.g., cell viability, signaling). Variable Effective Concentration: Precipitation leads to an unknown and variable amount of soluble, active compound in each experiment.Prepare an albumin-stabilized Hyperforin DCHA solution. Visually inspect for any precipitation before each use.
Cytotoxicity from Degraded Compound: Degradation products of hyperforin may exhibit increased cytotoxicity compared to the parent compound.[6][7]Use freshly prepared, albumin-stabilized solutions to minimize degradation and ensure that the observed effects are from the intact compound.
Low recovery of Hyperforin DCHA in HPLC analysis. Adsorption to Vials/Tubing: Hydrophobic compounds can adsorb to plastic surfaces.Use low-adsorption microcentrifuge tubes and vials.
Degradation during Sample Preparation/Storage: Exposure to light or room temperature for extended periods can cause degradation before analysis.[1][9]Keep samples on ice and protected from light during preparation. Analyze samples as quickly as possible after preparation.
Precipitation in HPLC Mobile Phase: If using a high percentage of aqueous buffer in the mobile phase, the compound might precipitate in the HPLC tubing or on the column.Ensure the mobile phase has a sufficient percentage of organic solvent to maintain solubility. Filter all samples before injection.

Data Presentation

Table 1: Stability of Hyperforin DCHA (HYP-DCHA) in Cell Culture Media

ConditionIncubation Time (hours)Recovery of HYP-DCHA (%)Reference(s)
FCS-containing medium24100%[6],[7]
FCS-free medium< 24Total loss[6],[7]
HYP-DCHA loaded on albumin nanoparticles in FCS-free medium24~60%[6],[7]

Table 2: Summary of HPLC Parameters for Hyperforin Quantification

ParameterMethod 1Method 2Method 3
Column C18C18C18
Mobile Phase Acetonitrile (B52724) and 0.3% v/v phosphoric acid (90:10, v/v)Acetonitrile, methanol, 10 mM ammonium (B1175870) acetate (B1210297) (pH 5.0) (54:36:10, v/v/v)Gradient of 0.2% formic acid in water and 0.2% formic acid in methanol
Flow Rate 1.5 ml/min1.0 ml/min1.0 ml/min
Detection UV at 273 nmUV at 590 nmPhotodiode Array (PDA)
Reference(s) [10][11][12]

Experimental Protocols

Protocol 1: Preparation of Hyperforin DCHA Stock Solution
  • Weighing: Accurately weigh the required amount of Hyperforin DCHA powder in a sterile microcentrifuge tube.

  • Dissolution: Add an appropriate volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 10-20 mM).

  • Mixing: Vortex the solution vigorously for 1-2 minutes. If necessary, warm the solution to 37°C and sonicate for 5-10 minutes to ensure complete dissolution.[8]

  • Inspection: Visually confirm that the solution is clear and free of any visible particles.

  • Storage: Aliquot the stock solution into small volumes in light-protected, low-adsorption tubes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C.[8]

Protocol 2: Preparation of Albumin-Stabilized Hyperforin DCHA Working Solution
  • Prepare Albumin Solution: Prepare a sterile solution of bovine serum albumin (BSA) or human serum albumin (HSA) in your desired aqueous buffer (e.g., PBS, cell culture medium) at a suitable concentration (e.g., 1-5 mg/mL). Filter the solution through a 0.22 µm filter.

  • Thaw Stock Solution: Thaw an aliquot of the Hyperforin DCHA DMSO stock solution at room temperature.

  • Dilution: While vigorously vortexing the albumin solution, add the required volume of the Hyperforin DCHA stock solution dropwise to achieve the desired final concentration.

  • Incubation: Incubate the mixture for 15-30 minutes at room temperature, protected from light, to allow for complex formation.

  • Final Dilution (if necessary): This stabilized solution can then be further diluted in your experimental buffer or medium as needed.

Protocol 3: HPLC Quantification of Hyperforin DCHA
  • Sample Preparation: At each time point of a stability study, collect an aliquot of your experimental solution. If the sample contains high concentrations of albumin, a protein precipitation step may be necessary. This can be achieved by adding 3 volumes of ice-cold acetonitrile, vortexing, and centrifuging to pellet the precipitated protein. The supernatant is then collected for analysis.

  • HPLC System: Use a C18 reverse-phase column.[10][11]

  • Mobile Phase: An isocratic mobile phase of acetonitrile and 0.3% v/v phosphoric acid (90:10, v/v) can be used.[10]

  • Injection and Elution: Inject the sample and elute at a flow rate of 1.5 ml/min.[10]

  • Detection: Monitor the elution profile using a UV detector at 273 nm.[10]

  • Quantification: Determine the concentration of Hyperforin DCHA by comparing the peak area to a standard curve prepared from known concentrations of the compound.

Visualizations

Experimental_Workflow cluster_stock Stock Solution Preparation cluster_working Albumin-Stabilized Working Solution weigh Weigh Hyperforin DCHA dissolve Dissolve in DMSO weigh->dissolve mix Vortex / Sonicate dissolve->mix store Aliquot & Store at -80°C mix->store prep_albumin Prepare Albumin Solution in Buffer combine Add Stock to Albumin Solution (Vortexing) prep_albumin->combine thaw_stock Thaw Stock Solution thaw_stock->combine incubate Incubate for Complex Formation combine->incubate use Ready for Experimental Use incubate->use

Caption: Experimental workflow for preparing albumin-stabilized Hyperforin DCHA.

Troubleshooting_Precipitation start Precipitation Observed? cause1 Immediate Precipitation (Solvent Shock) start->cause1 Yes, immediately cause2 Delayed Precipitation (Supersaturation/Degradation) start->cause2 Yes, over time cause3 Final Concentration Too High start->cause3 Unsure sol1 Solution: Add stock to buffer dropwise with vigorous stirring. cause1->sol1 sol2 Solution: Lower final concentration. Prepare fresh, protected from light. Use albumin as a stabilizer. cause2->sol2 sol3 Solution: Decrease final concentration. Perform solubility test. cause3->sol3

Caption: Decision workflow for troubleshooting Hyperforin DCHA precipitation.

Albumin_Stabilization cluster_unstable Unstable State (Aqueous Buffer) cluster_stable Stable State (with Albumin) Hyperforin Hyperforin DCHA Degradation Degradation Products Hyperforin->Degradation Oxidation, Light, pH Precipitation Precipitation Hyperforin->Precipitation Albumin Albumin Complex Hyperforin-Albumin Complex Albumin->Complex Hyperforin_stable Hyperforin DCHA Hyperforin_stable->Complex

Caption: Simplified diagram of albumin stabilizing Hyperforin DCHA.

References

Technical Support Center: Enhancing Hyperforin Dicyclohexylammonium Salt Stability with Cyclodextrins

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for using cyclodextrins to enhance the stability of Hyperforin (B191548) dicyclohexylammonium (B1228976) salt (Hyperforin DCHA).

Frequently Asked Questions (FAQs)

Q1: Why is Hyperforin DCHA unstable, and what are the primary factors contributing to its degradation?

A1: Hyperforin, even in its more stable dicyclohexylammonium salt form, is susceptible to degradation due to its chemical structure, which includes an enolized β-diketone moiety and prenyl side chains.[1] These reactive groups make it sensitive to:

  • Light: Photodegradation is a major issue.[1][2] Exclusion of light is recommended to improve stability.[2][3]

  • Oxygen: The presence of oxygen can lead to oxidative degradation.[1]

  • pH: Hyperforin is more stable in acidic conditions and decomposes rapidly in basic methanolic solutions.[2][3]

  • Solvent Polarity: Stability decreases as the polarity of the medium decreases. For instance, degradation is significantly higher in n-hexane compared to a methanol/water mixture.[2][3]

Q2: How do cyclodextrins improve the stability of Hyperforin DCHA?

A2: Cyclodextrins (CDs) are cyclic oligosaccharides that can encapsulate guest molecules, like Hyperforin, within their hydrophobic inner cavity.[4][5] This inclusion complex formation offers stability by:

  • Shielding from Degradative Factors: The CD molecule acts as a physical barrier, protecting the encapsulated Hyperforin from light, oxygen, and reactive species in the solution.

  • Increasing Aqueous Solubility: By forming a complex with a hydrophilic outer surface, CDs can improve the solubility and dissolution rate of poorly soluble drugs like Hyperforin, which can indirectly enhance stability in aqueous environments.[4][6]

Q3: Which type of cyclodextrin (B1172386) is best for stabilizing Hyperforin DCHA?

A3: The choice of cyclodextrin is critical, as different CDs can have varying effects. Research has shown:

  • Methyl-β-cyclodextrin (e.g., 1.8-methyl-β-cyclodextrin): This derivative has demonstrated excellent stabilizing effects, with one study reporting only 2.5% degradation of hyperforin after 6 months at 20°C.[2][3]

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD): This is another effective option known to improve both aqueous solubility and photostability of hyperforin.[2][6]

  • α-cyclodextrin: Caution is advised with α-cyclodextrin, as it has been reported to catalyze the degradation of hyperforin.[2][3]

  • β-cyclodextrin and γ-cyclodextrin: These have also been used, but their efficacy can vary.[2]

Q4: What is the typical molar ratio for Hyperforin DCHA and cyclodextrin complexation?

A4: The stoichiometric ratio can vary depending on the specific cyclodextrin and the experimental conditions. For example, a 1:4 molar ratio has been suggested for a hyperforin/HP-β-CD complex.[6] It is recommended to perform a Job's plot analysis to determine the optimal molar ratio for your specific system.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Rapid degradation of Hyperforin DCHA even after complexation. 1. Incorrect Cyclodextrin Choice: Use of a cyclodextrin that is ineffective or even catalyzes degradation (e.g., α-cyclodextrin).[2][3] 2. Incomplete Complexation: The preparation method may not have resulted in efficient encapsulation of the Hyperforin DCHA. 3. Exposure to Harsh Environmental Conditions: The complex is still exposed to intense light, high temperatures, or non-optimal pH.1. Switch to a more suitable cyclodextrin, such as methyl-β-cyclodextrin or HP-β-CD.[2][3][6] 2. Optimize the complexation protocol (see Experimental Protocols section). Confirm complex formation using analytical techniques like DSC or NMR.[7][8] 3. Always handle and store the complex protected from light. Ensure the pH of the solution is slightly acidic.[2][3]
Low aqueous solubility of the final complex. 1. Insufficient Cyclodextrin Concentration: The amount of cyclodextrin used may not be enough to solubilize the Hyperforin DCHA effectively. 2. Precipitation of the Complex: The complex itself may have limited solubility under the current conditions.1. Increase the concentration of the cyclodextrin. A phase solubility study can help determine the optimal concentration. 2. Consider using a more soluble cyclodextrin derivative, such as HP-β-CD.[2]
Inconsistent results in stability studies. 1. Variability in Experimental Conditions: Minor differences in light exposure, temperature, or pH between experiments. 2. Degradation during Analysis: The analytical method itself (e.g., sample preparation for HPLC) might be causing degradation. 3. Presence of Impurities: The initial Hyperforin DCHA or cyclodextrin may contain impurities that affect stability.1. Strictly control all experimental parameters. Use a light-protected, temperature-controlled environment. 2. Minimize sample exposure to light during preparation and analysis. Use amber vials for HPLC autosamplers. 3. Ensure the purity of your starting materials using appropriate analytical methods.
Unexpected cytotoxic effects in cell culture experiments. 1. Degradation Products: The observed cytotoxicity might be due to the degradation products of Hyperforin rather than the compound itself.[9] 2. Instability in Media: Standard cell culture media, especially without fetal calf serum (FCS), may not be sufficient to stabilize the complex, leading to the release and degradation of Hyperforin.[9][10]1. Confirm the stability of the complex in your specific cell culture medium over the time course of the experiment. 2. Ensure the presence of stabilizing agents like FCS in the medium. If FCS cannot be used, consider alternative stabilizing carriers like albumin nanoparticles, though be aware they may have their own cytotoxic effects.[9][10]

Quantitative Data Summary

Table 1: Stability of Hyperforin with Different Cyclodextrins

Cyclodextrin TypeStorage ConditionsDurationDegradation (%)Reference
1.8-methyl-β-cyclodextrin20°C6 months2.5%[2][3]
α-cyclodextrinNot specifiedNot specifiedCatalyzed degradation[2][3]

Table 2: Photodegradation of Hyperforin with and without HP-β-CD

FormulationConditionResultReference
Hyperforin in methanolLED light exposureBaseline of 1.4% (indicating significant degradation)[6]
Hyperforin/HP-β-CD in aqueous solutionLED light exposureBaseline of 44% (indicating significant protection from degradation)[6]

Experimental Protocols

Protocol 1: Preparation of Hyperforin DCHA-Cyclodextrin Inclusion Complex (Kneading Method)
  • Molar Ratio Determination: Based on literature or a preliminary Job's plot, determine the optimal molar ratio of Hyperforin DCHA to the chosen cyclodextrin (e.g., 1:4 for HP-β-CD).

  • Mixing: Accurately weigh the Hyperforin DCHA and cyclodextrin.

  • Kneading: Place the mixture in a mortar and add a small amount of a suitable solvent (e.g., a water/ethanol mixture) to create a paste.

  • Trituration: Knead the paste thoroughly for 60 minutes. Add more solvent if necessary to maintain a suitable consistency.

  • Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

  • Sieving: Pass the dried product through a fine-mesh sieve to obtain a uniform powder.

  • Storage: Store the final complex in an airtight, light-resistant container at a cool temperature.

Protocol 2: Characterization of the Inclusion Complex
  • Differential Scanning Calorimetry (DSC):

    • Accurately weigh 3-5 mg of the sample (Hyperforin DCHA, cyclodextrin, physical mixture, and the complex) into an aluminum pan.

    • Seal the pan and use an empty sealed pan as a reference.

    • Heat the sample at a constant rate (e.g., 10°C/min) over a defined temperature range (e.g., 30°C to 300°C) under a nitrogen atmosphere.

    • The disappearance or shifting of the endothermic peak corresponding to the melting point of Hyperforin DCHA in the thermogram of the complex indicates successful inclusion.[11]

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • Prepare pellets by mixing a small amount of the sample with potassium bromide (KBr).

    • Scan the samples over a specific wavenumber range (e.g., 4000-400 cm⁻¹).

    • Compare the spectra of the complex with those of the individual components and their physical mixture. Changes in the characteristic peaks of Hyperforin DCHA (e.g., shifts, broadening, or decreased intensity) suggest interaction and complex formation.[11]

  • High-Performance Liquid Chromatography (HPLC) for Stability Assessment:

    • Prepare solutions of the Hyperforin DCHA-cyclodextrin complex in the desired medium (e.g., buffer at a specific pH, cell culture medium).

    • Store the solutions under the conditions to be tested (e.g., protected from light at 20°C, exposed to light at 20°C).

    • At predetermined time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot of each solution.

    • Filter the aliquot and inject it into an HPLC system equipped with a suitable column (e.g., C18) and a UV detector.

    • Quantify the remaining concentration of Hyperforin DCHA by comparing the peak area to a standard curve.

Visualizations

G cluster_degradation Factors Leading to Hyperforin Degradation cluster_stabilization Stabilization via Cyclodextrin Encapsulation Light Light (Photodegradation) Hyperforin_Unstable Unstable Hyperforin Light->Hyperforin_Unstable Oxygen Oxygen (Oxidation) Oxygen->Hyperforin_Unstable High_pH Basic pH High_pH->Hyperforin_Unstable Low_Polarity Low Polarity Solvents Low_Polarity->Hyperforin_Unstable CD Cyclodextrin (Host Molecule) Complex Inclusion Complex CD->Complex Hyperforin Hyperforin DCHA (Guest Molecule) Hyperforin->Complex Stable_Hyperforin Enhanced Stability Complex->Stable_Hyperforin Protection & Shielding

Caption: Factors influencing Hyperforin stability and its stabilization through cyclodextrin encapsulation.

G start Start: Select Hyperforin DCHA & Cyclodextrin (CD) prep Prepare Inclusion Complex (e.g., Kneading, Freeze-Drying) start->prep char Characterize Complex (DSC, FTIR, NMR) prep->char dissolve Dissolve Complex in Test Medium char->dissolve stress Apply Stress Conditions (Light, Temp, pH) dissolve->stress sample Sample at Time Intervals stress->sample analyze Analyze via HPLC sample->analyze t=0, t=1, t=2... end End: Determine Degradation Rate analyze->end

Caption: Experimental workflow for preparing and evaluating the stability of Hyperforin-cyclodextrin complexes.

References

Troubleshooting inconsistent results with Hyperforin dicyclohexylammonium salt

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Hyperforin (B191548) dicyclohexylammonium (B1228976) salt (Hyp-DCHA). The information is designed to help identify and resolve common issues that may lead to inconsistent or unexpected experimental results.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

1. Why am I seeing high variability between my experimental replicates?

High variability is a common issue and can often be traced back to the inherent instability of the hyperforin molecule. Even in its more stable salt form, Hyp-DCHA is sensitive to environmental factors.

  • Inconsistent Compound Stability: Hyp-DCHA is susceptible to degradation by light, air (oxidation), and heat. Ensure that all handling steps, from stock solution preparation to final dilution in assay plates, are performed with minimal exposure to light. Use amber-colored tubes and avoid leaving solutions on the benchtop for extended periods.

  • Precipitation in Media: Due to its lipophilic nature, Hyp-DCHA can precipitate in aqueous solutions, especially at higher concentrations or in media with low protein content. Visually inspect your media after adding the compound. If precipitation is observed, consider using a lower concentration or a different solvent system.

  • Cell Seeding Density: Uneven cell distribution in multi-well plates is a frequent source of variability. Ensure your cell suspension is homogenous before and during seeding.

  • Pipetting Technique: Inaccurate or inconsistent pipetting can introduce significant error. Use calibrated pipettes and maintain a consistent technique.

2. My results show decreased cell viability, but I'm not sure if it's due to apoptosis or cytotoxicity. How can I differentiate?

This is a critical question, as the degradation products of Hyp-DCHA can be more cytotoxic than the parent compound.[1][2]

  • Monitor Compound Stability: The primary suspect for unexpected cytotoxicity is the degradation of Hyp-DCHA. In cell culture media without Fetal Calf Serum (FCS), Hyp-DCHA can degrade significantly within 24 hours.[1][2] The presence of serum proteins, like albumin, has a stabilizing effect.[1][2] If your experimental design requires serum-free conditions, consider shorter incubation times or the use of stabilizing agents.

  • Perform Apoptosis-Specific Assays: To confirm if the observed cell death is programmed, use assays that detect specific markers of apoptosis. An Annexin V/Propidium Iodide (PI) assay is an excellent choice for distinguishing between early apoptotic, late apoptotic, and necrotic cells. Additionally, measuring the activity of key executioner caspases, such as caspase-3, can provide further evidence of apoptosis.

  • Time-Course Experiments: Analyze cell viability and apoptosis at multiple time points. Apoptosis is a programmed process that takes time to execute, while acute cytotoxicity from a degraded compound might manifest more rapidly.

3. I'm not observing the expected biological effect of Hyperforin. What could be the reason?

Several factors could contribute to a lack of efficacy in your experiments.

  • Compound Inactivity: As mentioned, Hyp-DCHA is unstable. If your stock solutions are old, have been stored improperly (e.g., not protected from light, not stored at -20°C or below), or have undergone multiple freeze-thaw cycles, the compound may have degraded. It is recommended to prepare fresh stock solutions and use them within a month.

  • Sub-optimal Concentration: The effective concentration of Hyp-DCHA can vary significantly between cell types. Perform a dose-response experiment to determine the optimal concentration range for your specific cell line and assay.

  • Cell Line Sensitivity: Not all cell lines will respond to Hyperforin in the same way. The expression levels of its primary target, the TRPC6 channel, can differ, influencing the cellular response.

Data Presentation: Stability and Solubility

The stability and solubility of Hyperforin dicyclohexylammonium salt are critical for obtaining reproducible results. The following tables summarize key quantitative data.

Table 1: Stability of this compound in Solution

ConditionSolvent/MediumTemperatureDurationRemaining Compound (%)Reference
With FCSCell Culture Medium37°C24 hours~100%[1][2]
Without FCSCell Culture Medium37°C< 24 hours0%[1][2]
Light ExposureMethanol/Water20°C30 days81% (19% degradation)[3]
Darkn-Hexane20°C24 hours3% (97% degradation)[3]
AcidifiedMethanolic SolutionNot SpecifiedNot SpecifiedMore stable than neutral solution[3]
BasicMethanolic SolutionNot SpecifiedNot SpecifiedComplete decomposition[3]

Table 2: Solubility of this compound

SolventConcentrationReference
DMSO≥10 mg/mL
Ethanol20 mg/mL
DMF20 mg/mL

Experimental Protocols

Below are detailed methodologies for key experiments involving this compound.

Preparation of Stock Solutions
  • Weighing: As Hyp-DCHA is sensitive to light and air, weigh the powder promptly in a low-light environment.

  • Dissolution: Dissolve Hyp-DCHA in a suitable solvent, such as DMSO, to prepare a concentrated stock solution (e.g., 10 mM). Ensure complete dissolution by vortexing.

  • Aliquoting and Storage: Aliquot the stock solution into amber-colored, tightly sealed vials to minimize light exposure and repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability. Stock solutions in DMSO are generally stable for up to one month when stored properly.

Cell Viability Assessment using MTT Assay

This protocol is adapted from standard MTT assay procedures.[4][5][6]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of Hyp-DCHA in complete cell culture medium (containing FCS, if compatible with your experiment). Replace the existing medium with the medium containing the compound. Include vehicle-only (e.g., DMSO) controls.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.

  • MTT Addition: Add MTT solution to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours.

  • Formazan (B1609692) Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

Apoptosis Detection using Annexin V-FITC/PI Staining

This protocol is based on standard Annexin V staining procedures.[7][8][9][10]

  • Cell Treatment: Treat cells with Hyp-DCHA at the desired concentrations for the appropriate duration.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation method like trypsinization.

  • Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Analysis: Analyze the stained cells by flow cytometry.

    • Live cells: FITC-negative and PI-negative

    • Early apoptotic cells: FITC-positive and PI-negative

    • Late apoptotic/necrotic cells: FITC-positive and PI-positive

Caspase-3 Activity Assay

This is a colorimetric assay to measure the activity of caspase-3.[11][12][13][14][15]

  • Cell Lysis: After treatment with Hyp-DCHA, lyse the cells using a supplied lysis buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • Assay Reaction: In a 96-well plate, add an equal amount of protein from each sample. Add the caspase-3 substrate (e.g., DEVD-pNA).

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Absorbance Measurement: Measure the absorbance at 405 nm. The increase in absorbance is proportional to the caspase-3 activity.

Visualizations

Signaling Pathways

Hyperforin_Signaling Hyperforin Hyperforin dicyclohexylammonium salt TRPC6 TRPC6 Channel Hyperforin->TRPC6 Activates Ca_Influx Ca²⁺ Influx TRPC6->Ca_Influx Na_Influx Na⁺ Influx TRPC6->Na_Influx Calcineurin Calcineurin Ca_Influx->Calcineurin Activates Mitochondria Mitochondria Ca_Influx->Mitochondria Overload Neurotransmitter_Uptake Neurotransmitter Reuptake Inhibition Na_Influx->Neurotransmitter_Uptake NFAT NFAT Calcineurin->NFAT Dephosphorylates (Activates) Apoptosis Apoptosis NFAT->Apoptosis Promotes pro-apoptotic gene expression Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Caspase3->Apoptosis Executes

Caption: Hyperforin-induced signaling pathway leading to apoptosis and neurotransmitter reuptake inhibition.

Experimental Workflow

Experimental_Workflow start Start prep_stock Prepare Hyp-DCHA Stock Solution (in DMSO) start->prep_stock treat_cells Treat Cells with Serial Dilutions of Hyp-DCHA prep_stock->treat_cells seed_cells Seed Cells in Multi-well Plate seed_cells->treat_cells incubate Incubate for Desired Time treat_cells->incubate assay Perform Assay (e.g., MTT, Annexin V) incubate->assay data_acq Data Acquisition (Plate Reader / Flow Cytometer) assay->data_acq analysis Data Analysis data_acq->analysis end End analysis->end

Caption: General experimental workflow for cell-based assays with this compound.

Troubleshooting Logic

Troubleshooting_Logic inconsistent_results Inconsistent Results? check_stability Check Compound Stability & Handling inconsistent_results->check_stability Yes check_cells Verify Cell Health & Seeding inconsistent_results->check_cells check_protocol Review Assay Protocol & Reagents inconsistent_results->check_protocol light_exposure Protected from light? check_stability->light_exposure fresh_stock Stock solution fresh? light_exposure->fresh_stock Yes optimize_protocol Optimize Protocol light_exposure->optimize_protocol No serum_present Serum in media? fresh_stock->serum_present Yes fresh_stock->optimize_protocol No serum_present->check_cells Yes serum_present->optimize_protocol No

Caption: A logical flowchart for troubleshooting inconsistent experimental results.

References

Impact of fetal calf serum (FCS) on Hyperforin dicyclohexylammonium salt stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Hyperforin (B191548) dicyclohexylammonium (B1228976) salt (HYP-DCHA), with a specific focus on the impact of fetal calf serum (FCS).

Frequently Asked Questions (FAQs)

Q1: How stable is Hyperforin dicyclohexylammonium salt (HYP-DCHA) in standard laboratory conditions?

A1: this compound is a more stable form of hyperforin, a naturally occurring compound known for its instability.[1][2] While the salt form enhances stability, HYP-DCHA is still susceptible to degradation, particularly when exposed to light, oxygen, and acidic conditions.[3][4][5] For short-term storage (days to weeks), it is recommended to keep the compound in a dry, dark place at 0-4°C. For long-term storage (months to years), a temperature of -20°C is advised.[2]

Q2: What is the impact of Fetal Calf Serum (FCS) on the stability of HYP-DCHA in cell culture media?

A2: Fetal Calf Serum (FCS) has a significant stabilizing effect on HYP-DCHA in cell culture media.[1] Studies have shown that in the presence of FCS, HYP-DCHA can be fully recovered after 24 hours of incubation.[1] Conversely, in the absence of FCS, a complete loss of the compound can occur in less than 24 hours.[1] This stabilizing effect is crucial for obtaining reliable and reproducible results in cell-based assays.

Q3: What components in FCS are responsible for stabilizing HYP-DCHA?

A3: While the exact mechanism is not fully elucidated, albumin, a major protein component of FCS, has been identified as a key stabilizing agent for hyperforin.[1][5] Albumin can bind to lipophilic molecules like hyperforin, protecting them from degradation and oxidation.

Q4: Can I use serum-free media for my experiments with HYP-DCHA?

A4: Using serum-free media for experiments with HYP-DCHA is challenging due to the compound's instability in the absence of serum components.[1] If serum-free conditions are necessary, alternative stabilization strategies should be considered, such as the use of albumin nanoparticles as a carrier system, though this may introduce other experimental variables and potential cytotoxic effects.[1]

Q5: What are the primary degradation products of hyperforin?

A5: The degradation of hyperforin, especially in acidic aqueous solutions, can lead to the formation of several products, including furohyperforin (B1247566), furohyperforin hydroperoxide, and a furohyperforin isomer.[4][6]

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected activity of HYP-DCHA in cell-based assays.
Potential Cause Troubleshooting Step
Degradation in culture medium Ensure that the cell culture medium is supplemented with an adequate concentration of FCS (typically 10%). In the absence of FCS, HYP-DCHA degrades rapidly.[1]
Light-induced degradation Protect all solutions containing HYP-DCHA from light by using amber tubes or wrapping containers in aluminum foil.[3][5]
Oxidative degradation Prepare fresh stock solutions of HYP-DCHA and use them promptly. Avoid repeated freeze-thaw cycles.[7]
Incorrect storage Verify that the solid compound and stock solutions are stored at the recommended temperatures (-20°C for long-term).[2]
Issue 2: Poor solubility of HYP-DCHA.
Potential Cause Troubleshooting Step
Inappropriate solvent HYP-DCHA is soluble in DMSO and ethanol.[2][8] Prepare a concentrated stock solution in one of these solvents before diluting it into the aqueous culture medium.
Precipitation in media When diluting the stock solution, add it to the culture medium dropwise while vortexing to prevent precipitation. The final concentration of the organic solvent in the medium should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.

Quantitative Data Summary

The following table summarizes the stability of HYP-DCHA under different cell culture conditions as determined by HPLC analysis.

Condition Incubation Time Recovery of HYP-DCHA Reference
Cell culture medium with FCS24 hoursComplete recovery[1]
Cell culture medium without FCS< 24 hoursTotal loss[1]
FCS-free medium with albumin nanoparticles24 hours~60% recovery[1]

Experimental Protocols

Protocol 1: Assessment of HYP-DCHA Stability in Cell Culture Medium

This protocol outlines a method to determine the stability of HYP-DCHA in the presence and absence of FCS.

  • Preparation of HYP-DCHA Stock Solution:

    • Dissolve HYP-DCHA powder in DMSO to prepare a 10 mM stock solution.

    • Store the stock solution in amber vials at -20°C.

  • Preparation of Test Samples:

    • Prepare two sets of cell culture medium (e.g., DMEM): one supplemented with 10% FCS and one without FCS.

    • Spike both media with HYP-DCHA from the stock solution to a final concentration of 10 µM.

    • Incubate the samples at 37°C in a humidified incubator with 5% CO₂.

  • Sample Collection and Analysis:

    • Collect aliquots from each sample at various time points (e.g., 0, 2, 4, 8, and 24 hours).

    • Immediately analyze the samples for HYP-DCHA concentration using High-Performance Liquid Chromatography (HPLC) with UV detection.[3]

  • HPLC Conditions (Example):

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient of acetonitrile (B52724) and water.

    • Detection: UV at a specific wavelength (e.g., 272 nm).

    • Quantification: Use a standard curve of known HYP-DCHA concentrations to quantify the amount in the collected samples.

Visualizations

logical_workflow start Start: Inconsistent HYP-DCHA Activity check_fcs Is the cell culture medium supplemented with FCS? start->check_fcs add_fcs Action: Supplement medium with at least 10% FCS. check_fcs->add_fcs No check_light Are solutions protected from light? check_fcs->check_light Yes add_fcs->check_light protect_light Action: Use amber tubes or cover with foil. check_light->protect_light No check_storage Is the compound stored correctly (solid and stock solutions)? check_light->check_storage Yes protect_light->check_storage correct_storage Action: Store solid at -20°C and minimize freeze-thaw of stocks. check_storage->correct_storage No check_solubility Is the compound fully dissolved? check_storage->check_solubility Yes correct_storage->check_solubility optimize_dissolution Action: Use appropriate solvent (DMSO/Ethanol) and proper dilution technique. check_solubility->optimize_dissolution No end End: Consistent HYP-DCHA Activity check_solubility->end Yes optimize_dissolution->end stabilizing_effect cluster_no_fcs Without FCS cluster_with_fcs With FCS hyp_dcha_unstable HYP-DCHA degradation Degradation (Light, Oxygen, pH) hyp_dcha_unstable->degradation Rapid fcs FCS (contains Albumin) stabilized_complex Stabilized Complex fcs->stabilized_complex hyp_dcha_stable HYP-DCHA hyp_dcha_stable->stabilized_complex

References

Off-target effects of Hyperforin dicyclohexylammonium salt in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the potential off-target effects of Hyperforin (B191548) dicyclohexylammonium (B1228976) salt in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary known mechanism of action of Hyperforin dicyclohexylammonium salt?

This compound is primarily known as an activator of the transient receptor potential canonical 6 (TRPC6) channels.[1][2][3] This activation leads to an influx of Ca²⁺ and Na⁺ ions into the cell, which is thought to be the basis for its antidepressant effects through the inhibition of monoamine reuptake.[2][3]

Q2: What are the major known off-target effects of this compound?

Beyond its action on TRPC6 channels, this compound exhibits several significant off-target effects, including:

  • Induction of Cytochrome P450 Enzymes: It is a potent inducer of cytochrome P450 enzymes, particularly CYP3A4 and CYP2C9, by activating the pregnane (B1235032) X receptor (PXR).[2][3][4][5] This can lead to drug-drug interactions.

  • Inhibition of Neurotransmitter Reuptake: It non-specifically inhibits the reuptake of several neurotransmitters, including serotonin, norepinephrine, dopamine, GABA, and glutamate.[2][6]

  • Anti-inflammatory Effects: It suppresses the phosphorylation of MAPK and STAT3 pathways and prevents the release of IL-6.[1][7]

  • Anti-cancer and Anti-angiogenic Activity: It can induce apoptosis in cancer cells through mitochondrial-related pathways and inhibit angiogenesis by affecting urokinase and matrix metalloproteinase 2.[7][8][9]

  • Ion Channel Modulation: It can block ligand-gated (GABA, NMDA, AMPA) and voltage-gated (Ca²⁺, K⁺, Na⁺) ion channels.[1]

Q3: How can the off-target effects of this compound impact my experimental results?

Unanticipated off-target effects can lead to a variety of confounding results, such as:

  • Altered metabolism of other compounds in your system due to CYP450 induction.

  • Unexpected changes in cell signaling pathways unrelated to TRPC6 activation.

  • Effects on cell viability and proliferation that are independent of your primary research question.

  • Changes in neuronal activity that are not solely mediated by TRPC6.

Q4: Is the dicyclohexylammonium salt form of Hyperforin more stable?

Yes, the dicyclohexylammonium salt form is more stable than native hyperforin, which is unstable when exposed to light and oxygen.[2][10] This increased stability makes it more suitable for experimental use.

Troubleshooting Guides

Issue 1: Unexpected Changes in Cell Viability or Proliferation

Symptoms: You observe a decrease in cell viability or a change in proliferation rates in your cell culture experiments that is not consistent with the expected effects of TRPC6 activation.

Possible Cause: Hyperforin has known anti-cancer properties and can induce apoptosis in various cell lines.[7][8] It can also inhibit angiogenesis, which involves the proliferation of endothelial cells.[9]

Troubleshooting Steps:

  • Perform a Dose-Response Curve for Cytotoxicity:

    • Protocol: Seed your cells in a 96-well plate and treat them with a range of this compound concentrations for the duration of your experiment. Include both a vehicle control and a positive control for cytotoxicity. . Experimental Protocol: MTT Assay for Cell Viability

      • Cell Seeding: Plate cells at a density of 5,000-10,000 cells/well in a 96-well plate and allow them to adhere overnight.

      • Treatment: Treat cells with various concentrations of this compound and controls for the desired experimental time (e.g., 24, 48, 72 hours).

      • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

      • Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

      • Measurement: Read the absorbance at 570 nm using a microplate reader.

    • Expected Outcome: This will help you determine the cytotoxic concentration range for your specific cell line and allow you to choose a non-toxic concentration for your primary experiments.

  • Assess Apoptosis:

    • Protocol: Use an Annexin V/Propidium Iodide (PI) staining kit followed by flow cytometry to quantify the percentage of apoptotic and necrotic cells after treatment.

    • Expected Outcome: An increase in the Annexin V positive population will confirm if the observed decrease in viability is due to apoptosis.

Workflow for Troubleshooting Unexpected Cell Viability Changes

start Unexpected Change in Cell Viability/Proliferation dose_response Perform Dose-Response Cytotoxicity Assay (e.g., MTT) start->dose_response is_cytotoxic Is the effect cytotoxic at the experimental concentration? dose_response->is_cytotoxic assess_apoptosis Assess Apoptosis (e.g., Annexin V/PI Staining) is_apoptotic Is apoptosis confirmed? assess_apoptosis->is_apoptotic is_cytotoxic->assess_apoptosis No lower_concentration Lower the experimental concentration is_cytotoxic->lower_concentration Yes continue_experiment Proceed with experiment at non-toxic concentration lower_concentration->continue_experiment alternative_compound Consider an alternative TRPC6 activator is_apoptotic->alternative_compound No, and still seeing unexplained effects investigate_pathway Investigate apoptotic pathway (e.g., caspase activation) is_apoptotic->investigate_pathway Yes off_target_effect Acknowledge as a potential off-target effect investigate_pathway->off_target_effect

Caption: Troubleshooting workflow for unexpected changes in cell viability.

Issue 2: Inconsistent Results in Drug Metabolism or Pharmacokinetic Studies

Symptoms: You are co-administering this compound with another drug and observe a faster clearance or reduced efficacy of the co-administered drug.

Possible Cause: Hyperforin is a known activator of the pregnane X receptor (PXR), which in turn induces the expression of cytochrome P450 enzymes like CYP3A4.[2][3][5] This leads to increased metabolism of other drugs that are substrates for these enzymes.

Troubleshooting Steps:

  • Review the Metabolism of Co-administered Drugs: Check if your other compounds are known substrates of CYP3A4 or other CYPs induced by PXR activation.

  • Measure CYP450 Activity:

    • Protocol: Use a commercially available CYP3A4 activity assay (e.g., a fluorescent probe-based assay) in liver microsomes or a relevant cell line treated with this compound. . Experimental Protocol: CYP3A4 Activity Assay

      • Cell/Microsome Preparation: Prepare liver microsomes or a suitable cell line (e.g., HepG2) and treat with this compound for a specified time (e.g., 24-48 hours).

      • Substrate Incubation: Incubate the treated cells/microsomes with a fluorescent CYP3A4 substrate (e.g., 7-benzyloxy-4-trifluoromethylcoumarin, BFC).

      • Metabolite Detection: Measure the formation of the fluorescent metabolite over time using a fluorescence plate reader.

      • Data Analysis: Compare the rate of metabolite formation in treated samples to vehicle-treated controls.

    • Expected Outcome: An increase in CYP3A4 activity in the presence of Hyperforin will confirm this off-target effect.

  • Consider Hyperforin-Low Alternatives: If the PXR-mediated effects are confounding your results, consider using a St. John's Wort extract with low hyperforin content, as these have been shown to have a reduced impact on CYP enzymes.[5][11]

Signaling Pathway: Hyperforin-Induced CYP3A4 Expression

cluster_nucleus Nucleus hyperforin Hyperforin DCHA pxr Pregnane X Receptor (PXR) hyperforin->pxr Activates pxr_rxr PXR/RXR Heterodimer pxr->pxr_rxr rxr Retinoid X Receptor (RXR) rxr->pxr_rxr cyp3a4_gene CYP3A4 Gene pxr_rxr->cyp3a4_gene Binds to promoter nucleus Nucleus cyp3a4_mrna CYP3A4 mRNA cyp3a4_gene->cyp3a4_mrna Transcription cyp3a4_protein CYP3A4 Enzyme cyp3a4_mrna->cyp3a4_protein Translation drug_metabolism Increased Drug Metabolism cyp3a4_protein->drug_metabolism Catalyzes hyperforin Hyperforin DCHA mapk MAPK Pathway hyperforin->mapk Inhibits phosphorylation stat3 STAT3 Pathway hyperforin->stat3 Inhibits phosphorylation akt AKT Pathway hyperforin->akt Inhibits kinase activity in some cells inflammation Inflammatory Response (e.g., IL-6 release) mapk->inflammation Leads to stat3->inflammation Leads to

References

Minimizing variability in Hyperforin dicyclohexylammonium salt experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers minimize variability in experiments using Hyperforin (B191548) Dicyclohexylammonium (B1228976) (DCHA) salt.

Frequently Asked Questions (FAQs)

Q1: What is Hyperforin DCHA salt and what is its primary mechanism of action?

Hyperforin Dicyclohexylammonium (DCHA) salt is a more stable form of hyperforin, a natural active constituent of St. John's wort (Hypericum perforatum).[1] Its primary mechanism of action is the activation of the Transient Receptor Potential Canonical 6 (TRPC6) channel, a non-selective cation channel.[2][3] This activation leads to an influx of sodium (Na+) and calcium (Ca2+) into the cell, which in turn can modulate various downstream cellular processes, including neurotransmitter reuptake.[2][4]

Q2: Why is the DCHA salt of hyperforin used instead of the free acid form?

The free form of hyperforin is chemically unstable and prone to degradation, especially when exposed to light and oxygen.[5][6] The dicyclohexylammonium (DCHA) salt form provides enhanced stability, making it more suitable for experimental use.[1][7]

Q3: What are the main factors that can cause variability in my experiments with Hyperforin DCHA salt?

The main factors contributing to experimental variability are the compound's inherent instability and poor solubility under certain conditions. Key factors include:

  • Light Exposure: Hyperforin is highly sensitive to light, which can accelerate its degradation.[5][6][8]

  • pH of Aqueous Solutions: The stability of hyperforin is pH-dependent, with instability observed in acidic aqueous solutions.[5][6]

  • Solvent and Solution Storage: The choice of solvent and the storage conditions of stock solutions are critical for maintaining the compound's integrity.

  • Presence of Serum in Cell Culture Media: Fetal Calf Serum (FCS) has been shown to stabilize Hyperforin DCHA in cell culture media. Experiments conducted in the absence of FCS can lead to rapid degradation of the compound.[1]

Q4: What are the typical effective concentrations of Hyperforin DCHA salt in cell culture experiments?

The effective concentration can vary significantly depending on the cell line and the endpoint being measured. For example, in human melanoma cell lines, the EC50 (the concentration that gives half-maximal response) for inhibiting cell viability after 48-72 hours of treatment is in the range of 2-4 µM.[9][10][11] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Precipitation of compound in aqueous media. Poor solubility of Hyperforin DCHA salt in aqueous solutions.Prepare a concentrated stock solution in an appropriate organic solvent (e.g., DMSO, ethanol) before diluting it to the final working concentration in your aqueous medium. Ensure the final solvent concentration is compatible with your experimental system. Gentle warming and sonication can aid dissolution.
Inconsistent or no biological effect observed. Degradation of the compound due to improper handling or storage.- Always protect stock solutions and experimental setups from light by using amber vials and covering plates with foil. - Prepare fresh dilutions from the stock solution for each experiment. - Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. - If working with cell cultures in serum-free media, consider the rapid degradation of the compound and its potential impact on your results.[1]
High variability between replicate experiments. Inconsistent concentration of the active compound due to degradation.- Standardize the preparation of working solutions and the timing of their addition to the experimental system. - Use a validated method like HPLC to confirm the concentration of Hyperforin DCHA in your stock solution and, if possible, in your experimental samples over time.
Unexpected cytotoxicity. - Degradation products of Hyperforin DCHA may have cytotoxic effects. - High concentrations of the organic solvent used for the stock solution.- Minimize degradation by following the handling and storage recommendations. - Ensure the final concentration of the organic solvent (e.g., DMSO) in your experimental setup is below the cytotoxic threshold for your cells (typically <0.5%). Run a vehicle control to account for any solvent effects.

Data Summary

Table 1: Stability of Hyperforin in Different Solvents and Conditions

Solvent/ConditionTemperatureDurationDegradationReference
n-Hexane20°C24 hours97%[8]
Methanol/Water20°C30 days19%[8]
Acidified Methanolic SolutionNot specifiedNot specifiedMore stable than neutral methanolic solution[8]
Basic Methanolic SolutionNot specifiedNot specifiedComplete decomposition[8]
Cell Culture Medium without FCS37°C< 24 hoursTotal loss[1]
Cell Culture Medium with FCS37°C24 hoursComplete recovery[1]

Table 2: Effective Concentrations (EC50) of Hyperforin DCHA in Human Melanoma Cell Lines (72h treatment)

Cell LineEC50 (µM)Reference
FO-12[9]
A375~3-4[9]
SK-Mel-28~3-4[9]
MeWo~3-4[9]

Experimental Protocols

Protocol 1: Preparation of Hyperforin DCHA Salt Stock Solution

  • Materials: Hyperforin DCHA salt powder, Dimethyl sulfoxide (B87167) (DMSO, sterile), sterile microcentrifuge tubes.

  • Procedure:

    • Allow the Hyperforin DCHA salt powder to equilibrate to room temperature before opening the vial.

    • Under sterile conditions, prepare a 5 mM stock solution by dissolving the appropriate amount of Hyperforin DCHA salt in DMSO. For example, to prepare 1 ml of a 5 mM stock solution, dissolve 3.59 mg of Hyperforin DCHA (Molecular Weight: 718.1 g/mol ) in 1 ml of DMSO.

    • Vortex briefly to ensure complete dissolution.

    • Aliquot the stock solution into smaller volumes in amber microcentrifuge tubes to minimize freeze-thaw cycles and light exposure.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).

Protocol 2: Cell Viability Assay using Sulforhodamine B (SRB)

This protocol is adapted from a study on melanoma cell lines.[9]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-6,000 cells/well, depending on the cell line's growth rate. Allow the cells to adhere for 24 hours.

  • Treatment:

    • Prepare serial dilutions of Hyperforin DCHA from your stock solution in the appropriate cell culture medium.

    • Remove the old medium from the wells and add the medium containing different concentrations of Hyperforin DCHA. Include a vehicle control (medium with the same concentration of DMSO as the highest Hyperforin DCHA concentration).

    • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Cell Fixation:

    • After incubation, gently add 25 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well.

    • Incubate the plate at 4°C for 1 hour.

    • Wash the plate four times with deionized water and allow it to air dry completely.

  • Staining:

    • Add 50 µL of 0.04% (w/v) SRB solution in 1% acetic acid to each well.

    • Incubate at room temperature for 30 minutes.

    • Quickly wash the plate four times with 1% (v/v) acetic acid to remove unbound dye.

    • Allow the plate to air dry completely.

  • Measurement:

    • Add 100 µL of 10 mM Tris base solution (pH 10.5) to each well to dissolve the bound dye.

    • Shake the plate for 5 minutes on a shaker.

    • Read the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Protocol 3: Quantification of Hyperforin DCHA by High-Performance Liquid Chromatography (HPLC)

This is a general protocol synthesized from several sources.[12][13][14] Specific parameters may need to be optimized for your instrument and application.

  • Instrumentation: HPLC system with a UV or photodiode array (PDA) detector and a C18 reversed-phase column.

  • Mobile Phase: A common mobile phase is a mixture of acetonitrile (B52724) and an acidic aqueous solution (e.g., 0.3% v/v phosphoric acid or 10 mM ammonium (B1175870) acetate, pH 2.5-5.0). A typical ratio is 90:10 (v/v) acetonitrile:acidic water.

  • Standard Preparation: Prepare a series of standard solutions of Hyperforin DCHA of known concentrations in the mobile phase or a compatible solvent.

  • Sample Preparation:

    • From Stock Solution: Dilute the stock solution in the mobile phase to a concentration within the linear range of the standard curve.

    • From Cell Culture Media: To extract Hyperforin DCHA from cell culture media, a protein precipitation step followed by solid-phase extraction may be necessary to remove interfering substances.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 - 1.5 ml/min.

    • Injection Volume: 10-20 µL.

    • Detection Wavelength: 273 nm.

    • Column Temperature: 20-25°C.

  • Analysis: Run the standards to generate a calibration curve. Inject the samples and quantify the amount of Hyperforin DCHA by comparing the peak area to the calibration curve.

Visualizations

Hyperforin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Hyperforin Hyperforin DCHA TRPC6 TRPC6 Channel Hyperforin->TRPC6 activates Na_ion Na+ TRPC6->Na_ion influx Ca_ion Ca2+ TRPC6->Ca_ion influx Na_gradient Decreased Na+ Gradient Na_ion->Na_gradient Ca_signaling Ca2+ Signaling Cascades (e.g., MAPK, CREB activation) Ca_ion->Ca_signaling Neurotransmitter_transporter Neurotransmitter Transporters (e.g., SERT, NET) Na_gradient->Neurotransmitter_transporter inhibits activity Neurotransmitter_reuptake Neurotransmitter Reuptake Inhibition Neurotransmitter_transporter->Neurotransmitter_reuptake Gene_transcription Gene Transcription Ca_signaling->Gene_transcription

Caption: Signaling pathway of Hyperforin DCHA.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock_Solution Prepare 5 mM Stock Solution in DMSO Working_Solutions Prepare Working Solutions in Cell Culture Medium Stock_Solution->Working_Solutions Treatment Treat Cells with Hyperforin DCHA Working_Solutions->Treatment Cell_Seeding Seed Cells in 96-well Plate Cell_Seeding->Treatment Incubation Incubate for 24-72 hours Treatment->Incubation Assay Perform Cell Viability Assay (e.g., SRB) Incubation->Assay HPLC_QC Optional: HPLC analysis of medium to check stability Incubation->HPLC_QC Data_Analysis Analyze Data and Determine EC50 Assay->Data_Analysis

Caption: General experimental workflow.

References

Hyperforin dicyclohexylammonium salt quality control and purity testing

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Hyperforin (B191548) Dicyclohexylammonium (B1228976) Salt. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on quality control, purity testing, and troubleshooting for experiments involving this compound.

Frequently Asked Questions (FAQs)

1. What are the recommended storage conditions for Hyperforin dicyclohexylammonium salt?

This compound is sensitive to light, air, and heat. To ensure its stability, it should be stored at -20°C in a tightly sealed container, protected from light. Under these conditions, the product is stable for at least four years.[1]

2. What solvents are suitable for dissolving this compound?

The solubility of this compound in common laboratory solvents is summarized in the table below. For HPLC analysis, it is recommended to dissolve the compound in the mobile phase to avoid solvent effects.

SolventSolubilityReference(s)
Dimethyl sulfoxide (B87167) (DMSO)≥10 mg/mL[]
EthanolSoluble
Methanol (B129727)Soluble
Acetonitrile (B52724)Soluble
WaterPoorly soluble

3. What are the expected purity levels for commercially available this compound?

Commercially available this compound typically has a purity of ≥95% as determined by HPLC.[1] Some suppliers offer higher purity grades of >97% or ≥98%.

4. What are the known degradation products of Hyperforin?

Hyperforin is prone to degradation, especially in acidic conditions and upon exposure to light and air.[3][4] The major degradation products are formed through oxidation and cyclization of the prenyl side chains. Known degradation products include:

  • Furohyperforin[3][4][5]

  • Furohyperforin hydroperoxide[3][4]

  • Deoxyfurohyperforin A[5]

  • Pyrano[7,28-b]hyperforin[5]

The formation of these degradation products can be monitored by HPLC and LC-MS.

Hyperforin Hyperforin Degradation Degradation (Light, Air, Acid) Hyperforin->Degradation Furohyperforin Furohyperforin Degradation->Furohyperforin Furohyperforin_hydroperoxide Furohyperforin hydroperoxide Degradation->Furohyperforin_hydroperoxide Deoxyfurohyperforin_A Deoxyfurohyperforin A Degradation->Deoxyfurohyperforin_A

Degradation pathway of Hyperforin.

Troubleshooting Guides

HPLC Analysis Troubleshooting

This guide addresses common issues encountered during the HPLC analysis of this compound.

Start HPLC Problem Observed Peak_Tailing Peak Tailing? Start->Peak_Tailing Resolution_Issue Poor Resolution? Peak_Tailing->Resolution_Issue No Silanol_Interaction Check mobile phase pH. Ensure it is acidic (e.g., pH 2.5) to suppress silanol (B1196071) interactions. Peak_Tailing->Silanol_Interaction Yes Pressure_Issue High Backpressure? Resolution_Issue->Pressure_Issue No Mobile_Phase_Opt Optimize mobile phase. Adjust acetonitrile/water ratio. Resolution_Issue->Mobile_Phase_Opt Yes No_Peak No Peak / Low Signal? Pressure_Issue->No_Peak No Blockage_Check Check for blockages in the system (frits, tubing, guard column). Pressure_Issue->Blockage_Check Yes Sample_Degradation Prepare fresh sample. Protect from light. No_Peak->Sample_Degradation Yes Column_Overload Reduce sample concentration or injection volume. Silanol_Interaction->Column_Overload Column_Health Check column performance. Replace if necessary. Mobile_Phase_Opt->Column_Health Flow_Rate Reduce flow rate. Blockage_Check->Flow_Rate Detector_Settings Verify detector wavelength (273 nm) and lamp status. Sample_Degradation->Detector_Settings

HPLC troubleshooting workflow.
IssuePossible CauseRecommended Solution
Peak Tailing 1. Silanol interactions with the stationary phase.1. Ensure the mobile phase is sufficiently acidic (e.g., pH 2.5 with phosphoric acid) to suppress the ionization of free silanol groups on the C18 column.[6]
2. Column overload.2. Reduce the concentration of the sample or the injection volume.
Poor Resolution 1. Inappropriate mobile phase composition.1. Optimize the ratio of acetonitrile to the acidic aqueous phase. A higher percentage of acetonitrile will decrease retention times.
2. Column degradation.2. Check the column's efficiency and theoretical plates. If performance has declined, replace the column.
High Backpressure 1. Blockage in the HPLC system.1. Check for blockages in the guard column, column inlet frit, and tubing.[7] Backflushing the column (without connecting to the detector) may help.
2. Particulate matter from the sample.2. Filter all samples through a 0.45 µm syringe filter before injection.
No Peak or Low Signal 1. Sample degradation.1. Prepare a fresh sample solution and protect it from light. Hyperforin is light-sensitive.
2. Incorrect detector settings.2. Ensure the UV detector is set to the correct wavelength (around 273 nm for Hyperforin) and that the lamp is functioning correctly.[8]
3. Solubility issues.3. Ensure the sample is fully dissolved in the mobile phase or a compatible solvent. Sonication may aid dissolution.

Experimental Protocols

HPLC Method for Purity Analysis

This method is adapted for the purity determination of this compound.

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV detector.

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (HPLC grade).

  • Phosphoric acid (analytical grade).

  • Ultrapure water.

  • This compound reference standard.

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of acetonitrile and 0.3% v/v phosphoric acid in water (90:10, v/v).[8] Degas the mobile phase before use.

  • Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a known concentration (e.g., 20 µg/mL).

  • Sample Solution Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to obtain a concentration similar to the standard solution.

  • Chromatographic Conditions:

    • Flow Rate: 1.5 mL/min[8]

    • Injection Volume: 20 µL

    • Column Temperature: Ambient

    • UV Detection: 273 nm[8]

  • System Suitability: Inject the standard solution five times and evaluate the system suitability parameters.

    • Tailing Factor: Should be ≤ 2.0.

    • Relative Standard Deviation (RSD) of the peak area: Should be ≤ 2.0%.

  • Analysis: Inject the standard and sample solutions.

  • Calculation: Calculate the purity of the sample by comparing the peak area of the sample to the peak area of the standard.

Start Start HPLC Purity Analysis Prep_Mobile_Phase Prepare Mobile Phase (ACN:0.3% H3PO4, 90:10) Start->Prep_Mobile_Phase Prep_Standard Prepare Standard Solution (~20 µg/mL) Prep_Mobile_Phase->Prep_Standard Prep_Sample Prepare Sample Solution (~20 µg/mL) Prep_Standard->Prep_Sample Set_HPLC Set HPLC Conditions (Flow: 1.5 mL/min, UV: 273 nm) Prep_Sample->Set_HPLC System_Suitability Perform System Suitability Test (5 injections of standard) Set_HPLC->System_Suitability Analysis Inject Standard and Sample System_Suitability->Analysis Calculation Calculate Purity Analysis->Calculation End End Calculation->End

HPLC purity analysis workflow.
LC-MS/MS Method for Impurity Profiling

This method provides a general framework for the identification and characterization of potential impurities and degradation products.

Instrumentation:

  • Liquid Chromatograph coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

  • C18 reversed-phase column.

Procedure:

  • Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. For forced degradation studies, subject the sample to acidic, basic, oxidative, and photolytic stress conditions.

  • Chromatographic Separation: Use a gradient elution to separate the parent compound from its impurities. A typical gradient might be:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with a low percentage of B, and gradually increase to elute more non-polar compounds.

  • Mass Spectrometric Detection:

    • Ionization Mode: Positive ESI is generally suitable for Hyperforin.

    • Scan Mode: Perform a full scan to identify the molecular ions of the parent compound and any impurities.

    • MS/MS Analysis: For each identified impurity, perform product ion scans to obtain fragmentation patterns for structural elucidation.

NMR Spectroscopy for Structural Confirmation

NMR spectroscopy is a powerful tool for the definitive structural confirmation of this compound.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

  • Dissolve approximately 5-10 mg of the sample in a deuterated solvent such as chloroform-d (B32938) (CDCl₃).

Experiments:

  • ¹H NMR: Provides information on the proton environment in the molecule.

  • ¹³C NMR: Provides information on the carbon skeleton.

  • 2D NMR (COSY, HSQC, HMBC): Used to establish the connectivity between protons and carbons, confirming the overall structure.

Note: Due to the complexity of the Hyperforin molecule, a combination of 1D and 2D NMR experiments is recommended for complete structural assignment.

References

Interpreting unexpected data from Hyperforin dicyclohexylammonium salt studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Hyperforin (B191548) dicyclohexylammonium (B1228976) salt (Hyp-DCHA).

Frequently Asked Questions (FAQs)

Q1: Why am I seeing variable or lower-than-expected bioactivity in my experiments?

A1: The most common cause of variable bioactivity is the chemical instability of the hyperforin molecule, even in its more stable salt form, Hyp-DCHA.[1] Stability is significantly affected by the experimental conditions. For instance, in cell culture, the absence of Fetal Calf Serum (FCS) can lead to a total loss of Hyp-DCHA in less than 24 hours.[1] Degradation is also accelerated by light and alkaline pH.[2] Ensure your experimental setup accounts for these factors.

Q2: I am observing unexpected cytotoxicity in my cell-based assays. What could be the cause?

A2: Unexpected cytotoxicity can arise from the degradation products of Hyp-DCHA.[1] Studies have shown that when Hyp-DCHA is used in cell culture media without FCS, a significant and rapid decrease in cell viability is observed, which is primarily due to cytotoxicity.[1] This suggests that the breakdown products, rather than the compound itself at certain concentrations, may be toxic to cells. Always include appropriate vehicle and positive/negative controls to assess baseline cytotoxicity.

Q3: What is the recommended solvent for preparing stock solutions of Hyperforin dicyclohexylammonium salt?

A3: Hyp-DCHA is soluble in several organic solvents. For preparing high-concentration stock solutions, Dimethyl sulfoxide (B87167) (DMSO), Dimethylformamide (DMF), and Ethanol are recommended.[3][4][5] Subsequent dilutions into aqueous buffers or cell culture media should be done carefully to avoid precipitation.

Q4: The mechanism of action seems complex and sometimes contradictory. What is the currently accepted primary mechanism?

A4: The molecular mechanism of action is multifaceted and still under investigation.[6][7] A primary proposed mechanism is the activation of the Transient Receptor Potential Canonical 6 (TRPC6) ion channel.[4] This activation leads to an influx of sodium (Na+) and calcium (Ca2+) ions, which in turn inhibits the reuptake of various neurotransmitters like serotonin, norepinephrine, and dopamine.[4][8][9] However, some research also suggests that hyperforin can act as a protonophore, inducing TRPC6-independent proton currents, which can also lead to an increase in intracellular sodium.[10] It is important to consider these different pathways when interpreting data.

Q5: Are there known off-target effects I should be aware of?

A5: Yes, hyperforin has several known off-target effects. It is an activator of the pregnane (B1235032) X receptor (PXR) and the steroid X receptor, which are key regulators of cytochrome P450 (CYP) enzymes.[3][4] Consequently, it can inhibit several CYP isoforms, including CYP2D6.[3] It also exhibits anti-inflammatory, anticancer, and antiangiogenic properties, which may be relevant in your experimental model.[11][12][13]

Troubleshooting Guides

Issue 1: Inconsistent Results Between Experiments
  • Possible Cause 1: Compound Degradation.

    • Solution: Prepare fresh dilutions of Hyp-DCHA for each experiment from a frozen stock solution. Protect all solutions from light by using amber vials or wrapping them in foil.[2][11] Ensure the pH of your final assay buffer is not alkaline.[2]

  • Possible Cause 2: Variability in Serum Concentration.

    • Solution: The presence of FCS, specifically albumin, has a significant stabilizing effect on Hyp-DCHA in cell culture.[1] If your experimental protocol requires low-serum or serum-free conditions, consider adding purified albumin to the medium as a stabilizing agent. Be consistent with the source and lot of FCS used.

  • Possible Cause 3: Solvent Effects.

    • Solution: Ensure the final concentration of the organic solvent (e.g., DMSO) is consistent across all experimental groups and is below the tolerance level for your specific cell line (typically <0.5%). Run a vehicle control with the same solvent concentration to account for any solvent-induced effects.

Issue 2: High Background Signal or Assay Interference
  • Possible Cause 1: Light Sensitivity and Autofluorescence.

    • Solution: Hyperforin is light-sensitive.[2] If using fluorescence-based assays, perform a control experiment with Hyp-DCHA alone (without cells or other reagents) to check for any intrinsic fluorescence at your assay's excitation/emission wavelengths. Minimize light exposure during incubation and reading steps.

  • Possible Cause 2: Non-specific Binding.

    • Solution: Due to its lipophilic nature, hyperforin may bind non-specifically to plastics or other surfaces. Consider using low-binding microplates. The presence of serum or albumin in the assay buffer can also help to reduce non-specific binding.

Quantitative Data Summary

Table 1: Solubility of this compound

SolventSolubilityReference(s)
DMF20 mg/mL[3]
DMSO≥10 - 20 mg/mL[3][4]
Ethanol20 mg/mL[3]
Ethanol:PBS (pH 7.2) (1:1)0.5 mg/mL[3]

Table 2: In Vitro Activity and Cytotoxicity

Target/Cell LineActivityValueReference(s)
Steroid X ReceptorActivation0.1 - 0.5 µg/mL[3]
CYP2D6InhibitionIC₅₀ = 10 µg/mL[3]
mPGES-1InhibitionIC₅₀ = 1 µM[3]
B16-LU8 (murine melanoma)CytotoxicityIC₅₀ = 5 - 8 µM[13]
HT-1080 (human fibrosarcoma)CytotoxicityIC₅₀ = 5 - 8 µM[13]
C-26 (murine colon carcinoma)CytotoxicityIC₅₀ = 5 - 8 µM[13]

Experimental Protocols

General Protocol for Cell-Based Assays
  • Preparation of Stock Solution:

    • Dissolve this compound in 100% DMSO to prepare a 10 mM stock solution.

    • Aliquot the stock solution into small volumes in amber, tightly sealed vials and store at -20°C.[4][11] Avoid repeated freeze-thaw cycles.

  • Preparation of Working Solutions:

    • On the day of the experiment, thaw an aliquot of the stock solution.

    • Prepare serial dilutions of the compound in complete cell culture medium containing FCS. It is critical to ensure that the medium contains serum to maintain compound stability.[1]

    • The final DMSO concentration in the medium applied to the cells should not exceed 0.5% and should be consistent across all treatments, including the vehicle control.

  • Cell Seeding and Treatment:

    • Seed cells in appropriate well plates and allow them to adhere overnight under standard culture conditions (e.g., 37°C, 5% CO₂).

    • The next day, replace the old medium with the medium containing the different concentrations of Hyp-DCHA or the vehicle control.

    • Incubate the cells for the desired experimental duration. Protect the plates from light during incubation.

  • Assay Endpoint Measurement:

    • Following incubation, perform the desired assay (e.g., cell viability assay, gene expression analysis, protein analysis) according to the manufacturer's instructions.

Visualizations

G cluster_0 Troubleshooting Workflow for Unexpected Data Start Unexpected Experimental Result (e.g., Low Activity, High Cytotoxicity) Check_Stability Verify Compound Stability Start->Check_Stability Check_Protocol Review Experimental Protocol Start->Check_Protocol Check_Mechanism Consider Alternative Mechanisms Start->Check_Mechanism Fresh_Prep Use Freshly Prepared Solutions? Check_Stability->Fresh_Prep No Light_Protected Protected from Light? Check_Stability->Light_Protected Yes Serum_Present Serum/Albumin Present in Media? Check_Stability->Serum_Present Yes Solvent_Control Vehicle Control Included? Check_Protocol->Solvent_Control No Conc_Correct Final Concentration Correct? Check_Protocol->Conc_Correct Yes Off_Target Consider Off-Target Effects (PXR, CYP Inhibition)? Check_Mechanism->Off_Target Degradation_Suspected Degradation is Likely Cause Fresh_Prep->Degradation_Suspected No Light_Protected->Degradation_Suspected No Serum_Present->Degradation_Suspected No Revise_Handling Action: Revise Compound Handling Protocol Degradation_Suspected->Revise_Handling Protocol_Error Protocol Error is Likely Cause Solvent_Control->Protocol_Error No Conc_Correct->Protocol_Error No Revise_Protocol Action: Correct Protocol and Repeat Protocol_Error->Revise_Protocol Protonophore Consider Protonophore Effect? Off_Target->Protonophore Yes New_Hypothesis Unexpected Result is Mechanistic Protonophore->New_Hypothesis Yes

Caption: Troubleshooting workflow for unexpected experimental results.

G cluster_1 Proposed Signaling Pathway of Hyperforin Hyperforin Hyperforin Dicyclohexylammonium Salt TRPC6 TRPC6 Channel Hyperforin->TRPC6 Activates Membrane Plasma Membrane Na_Influx Na+ Influx TRPC6->Na_Influx Mediates Ca_Influx Ca2+ Influx TRPC6->Ca_Influx Mediates Na_Increase [Na+]i ↑ Na_Influx->Na_Increase Neuro_Trans Neurotransmitter Transporters (e.g., SERT, DAT, NET) Na_Increase->Neuro_Trans Inhibits Reuptake_Inhibition Neurotransmitter Reuptake Inhibition Neuro_Trans->Reuptake_Inhibition Leads to

Caption: Primary signaling pathway via TRPC6 activation.

G cluster_2 Impact of Experimental Conditions on Compound Stability and Outcome Start Hyp-DCHA Experiment Optimal Optimal Conditions (+FCS/Albumin, Light Protected) Start->Optimal Suboptimal Suboptimal Conditions (-FCS, Light Exposure) Start->Suboptimal Stable_Compound Stable Compound Optimal->Stable_Compound Expected_Outcome Expected Bioactivity (Reproducible Data) Stable_Compound->Expected_Outcome Degraded_Compound Compound Degradation Suboptimal->Degraded_Compound Unexpected_Outcome Unexpected Outcome (Low Activity, High Cytotoxicity, Inconsistent Data) Degraded_Compound->Unexpected_Outcome

Caption: Influence of experimental conditions on results.

References

Validation & Comparative

Hyperforin vs. Hyperforin Dicyclohexylammonium Salt: A Comparative Efficacy Analysis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the choice between a parent compound and its salt form is a critical decision driven by factors such as stability, solubility, and, ultimately, efficacy. This guide provides an objective comparison of Hyperforin (B191548) and its dicyclohexylammonium (B1228976) salt, presenting supporting experimental data, detailed protocols, and a visualization of its mechanism of action to inform your research.

Hyperforin, a key bioactive constituent of Hypericum perforatum (St. John's Wort), is a promising therapeutic agent with a range of pharmacological activities, including antidepressant, anti-inflammatory, and anticancer effects. However, its inherent instability and poor solubility have posed challenges for its development as a pharmaceutical agent. The dicyclohexylammonium salt of Hyperforin has emerged as a more stable and soluble alternative, facilitating its use in research and therapeutic applications. This comparison guide delves into the available data to evaluate the efficacy of Hyperforin dicyclohexylammonium salt relative to its parent compound.

Data Summary: A Quantitative Comparison

The following tables summarize the available quantitative data comparing the physicochemical properties and biological activities of Hyperforin and its dicyclohexylammonium salt.

Table 1: Physicochemical Properties

PropertyHyperforinThis compoundReference
Stability Unstable, sensitive to light and oxygen.[1][2]Stable salt form.[3][4][1][2][3][4]
Solubility Poorly soluble in water.Soluble in DMSO (≥10 mg/mL) and ethanol.[3][4][5][3][4][5]

Table 2: Comparative Efficacy Data

ActivityAssayCompoundResult (IC50 / ID50)Reference
Anti-inflammatory Croton oil-induced ear edema (mice)Hyperforin DCHA Salt0.25 µmol/cm²Sosa et al., 2007
Indomethacin (control)0.26 µmol/cm²Sosa et al., 2007
Antidepressant Forced Swimming Test (rats)Hyperforin DCHA Salt (0.14 mg/kg)Significant reduction in immobilityCervo et al., 2002
Hyperforin DCHA Salt (0.28 mg/kg)Significant reduction in immobilityCervo et al., 2002
Cytotoxicity MTT Assay (MDA-MB-231 cells)Hyperforin7.18 µg/mL (24h), 7.77 µg/mL (48h)Quignard et al., 2020
MTT Assay (HT-1080 cells)Hyperforin DCHA Salt5 - 8 µmol/LDona et al., 2004
MTT Assay (C-26 cells)Hyperforin DCHA Salt5 - 8 µmol/LDona et al., 2004
MTT Assay (B16-LU8 cells)Hyperforin DCHA Salt5 - 8 µmol/LDona et al., 2004

Mechanism of Action: Neurotransmitter Reuptake Inhibition

Hyperforin's antidepressant effect is primarily attributed to its ability to inhibit the reuptake of several neurotransmitters, including serotonin, norepinephrine, and dopamine. This action is not mediated by direct binding to neurotransmitter transporters but rather through the activation of the Transient Receptor Potential Canonical 6 (TRPC6) channel. Activation of TRPC6 leads to an influx of sodium (Na+) and calcium (Ca2+) ions, which alters the electrochemical gradient across the neuronal membrane and indirectly inhibits the function of neurotransmitter transporters.

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft Hyperforin Hyperforin TRPC6 TRPC6 Channel Hyperforin->TRPC6 activates Na_Ca_Influx Na+ / Ca2+ Influx TRPC6->Na_Ca_Influx mediates Na_Gradient Decreased Na+ Gradient Na_Ca_Influx->Na_Gradient Transporter Neurotransmitter Transporter Na_Gradient->Transporter inhibits Reuptake_Inhibition Reuptake Inhibition Transporter->Reuptake_Inhibition leads to Neurotransmitter Increased Neurotransmitter Levels Reuptake_Inhibition->Neurotransmitter

Caption: Signaling pathway of Hyperforin-mediated neurotransmitter reuptake inhibition.

Experimental Protocols

Anti-inflammatory Activity: Croton Oil-Induced Ear Edema in Mice

This protocol is adapted from Sosa et al., 2007.

  • Animals: Male CD-1 mice (25-30 g) are used.

  • Induction of Edema: A solution of croton oil (20 µL of a 1% solution in acetone) is applied to the inner surface of the right ear of each mouse.

  • Treatment: The test compounds (this compound or indomethacin) are dissolved in a suitable vehicle (e.g., acetone) and applied topically to the ear 30 minutes before the croton oil application.

  • Assessment: After 6 hours, the mice are sacrificed, and a plug (6 mm in diameter) is removed from both the treated (right) and untreated (left) ears. The difference in weight between the two plugs is calculated as the edema value.

  • Data Analysis: The inhibitory activity is expressed as the dose that inhibits edema by 50% (ID50), calculated from the dose-response curve.

Antidepressant-like Activity: Forced Swimming Test (FST) in Rats

This protocol is based on the methodology described by Cervo et al., 2002.

  • Animals: Male Sprague-Dawley rats (200-250 g) are used.

  • Apparatus: A transparent plexiglass cylinder (40 cm high, 20 cm in diameter) filled with water (25 ± 1 °C) to a depth of 30 cm.

  • Procedure:

    • Pre-test session: On the first day, rats are individually placed in the cylinder for a 15-minute pre-swim session to induce a state of behavioral despair.

    • Test session: 24 hours later, the rats are administered the test compound (this compound) or vehicle via intraperitoneal injection. After a specified pre-treatment time (e.g., 30 minutes), the rats are placed back into the cylinder for a 5-minute test session.

  • Scoring: The duration of immobility (the time the rat spends floating without struggling, making only small movements to keep its head above water) is recorded during the 5-minute test session.

  • Data Analysis: The mean immobility time for each treatment group is calculated and compared to the vehicle control group. A significant reduction in immobility time is indicative of an antidepressant-like effect.

Cytotoxicity: MTT Assay in Cancer Cell Lines

This is a general protocol for the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Culture: Cancer cell lines (e.g., MDA-MB-231, HT-1080) are cultured in appropriate media and conditions until they reach logarithmic growth phase.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.

  • Treatment: The cells are treated with various concentrations of the test compound (Hyperforin or this compound) and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the medium is removed, and fresh medium containing MTT (e.g., 0.5 mg/mL) is added to each well. The plate is then incubated for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm (with a reference wavelength of 630 nm).

  • Data Analysis: The cell viability is expressed as a percentage of the control (untreated cells). The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Conclusion

The available evidence strongly suggests that this compound is a superior alternative to Hyperforin for research and development purposes. Its enhanced stability and solubility overcome significant practical limitations of the parent compound without compromising, and in some cases potentially enhancing, its therapeutic efficacy. The anti-inflammatory activity of the salt is comparable to the standard drug indomethacin, and its antidepressant-like effects are significant in preclinical models. While direct comparative data for cytotoxicity is limited, the available information indicates potent anticancer activity. The underlying mechanism of action, centered on the activation of the TRPC6 channel, provides a solid foundation for further investigation into its therapeutic potential across various disease models. Researchers and drug development professionals should consider this compound as the preferred form for future studies.

References

A Comparative Guide to TRPC6 Activators: Hyperforin Dicyclohexylammonium Salt and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Hyperforin (B191548) dicyclohexylammonium (B1228976) salt with other known activators of the Transient Receptor Potential Canonical 6 (TRPC6) channel. The information presented herein is supported by experimental data to aid in the selection of appropriate pharmacological tools for studying TRPC6 function.

Introduction to TRPC6

The Transient Receptor Potential Canonical 6 (TRPC6) channel is a non-selective cation channel that plays a crucial role in regulating intracellular calcium concentration. As a receptor-operated channel, its activation is linked to G-protein coupled receptor (GPCR) and receptor tyrosine kinase (RTK) signaling pathways, primarily through the action of diacylglycerol (DAG). The influx of Ca²⁺ through TRPC6 channels modulates a myriad of cellular processes, and its dysregulation has been implicated in the pathophysiology of numerous diseases, including cardiac hypertrophy, renal disorders, and cancer.

Overview of TRPC6 Activators

Several small molecules have been identified as activators of TRPC6 channels, each with distinct characteristics in terms of potency, selectivity, and mechanism of action. This guide focuses on a comparative analysis of Hyperforin dicyclohexylammonium salt against other commonly used or novel TRPC6 activators.

Quantitative Comparison of TRPC6 Activators

The following table summarizes the available quantitative data for various TRPC6 activators. Potency is typically expressed as the half-maximal effective concentration (EC50), which is the concentration of an agonist that provokes a response halfway between the baseline and maximum response.

ActivatorReported EC50 for TRPC6Cell TypeAssaySelectivity Notes
This compound ~1-10 µM (effective activating concentration)[1][2][3]PC12 cells, HEK-293 cells, Cortical neuronsCalcium and Sodium influx, Patch ClampSelective for TRPC6 over TRPC3 and TRPC7[1][4].
GSK1702934A 0.44 µM (440 nM)[5]HEK-293 cellsWhole-cell patch clampAlso activates TRPC3 (EC50 = 80 nM)[5].
1-Oleoyl-2-acetyl-sn-glycerol (OAG) 50-100 µM (effective activating concentration)HEK-293 cells, Arterial smooth muscle cellsPatch Clamp, Barium influxActivates other DAG-sensitive TRPC channels (TRPC3/7) and Protein Kinase C (PKC).
AM-0883 45.5 ± 10 nMNot specifiedIn vitro high-throughput screeningData on selectivity against other TRPC channels is limited.
TRPC6-PAM-C20 2.37 µMHEK-293 cellsIntracellular Ca²⁺ measurementPositive allosteric modulator; enhances channel activation by basal DAG levels. Also activates TRPA1[6][7][8][9].

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following protocols provide a framework for comparing the activity of different TRPC6 activators.

Whole-Cell Patch-Clamp Electrophysiology

This technique directly measures the ion currents flowing through TRPC6 channels in the cell membrane.

1. Cell Preparation:

  • Culture Human Embryonic Kidney (HEK-293) cells stably or transiently expressing human TRPC6.

  • Plate cells onto glass coverslips 24-48 hours before the experiment. For transient transfections, co-transfect with a fluorescent marker (e.g., GFP) to identify transfected cells.

2. Solutions:

  • External (Bath) Solution (in mM): 140 NaCl, 5 CsCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

  • Internal (Pipette) Solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with CsOH. (Note: Cesium is used to block most potassium channels).

3. Recording Procedure:

  • Place a coverslip in the recording chamber on the microscope stage and perfuse with the external solution.

  • Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

  • Approach a single, healthy-looking cell and form a gigaohm seal (>1 GΩ) between the pipette tip and the cell membrane.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Clamp the cell at a holding potential of -60 mV.

  • Apply a voltage ramp protocol (e.g., from -100 mV to +100 mV over 200 ms) every 10 seconds to elicit currents.

  • Record a stable baseline current for 2-3 minutes.

  • Perfuse the cell with the external solution containing the TRPC6 activator at various concentrations to determine a dose-response relationship.

4. Data Analysis:

  • Measure the amplitude of the inward and outward currents at specific voltages (e.g., -80 mV and +80 mV).

  • Subtract the baseline current from the current recorded in the presence of the activator.

  • Plot the normalized current as a function of the activator concentration and fit the data to a Hill equation to determine the EC50 value.

Calcium Imaging using Fura-2 AM

This method measures changes in intracellular calcium concentration ([Ca²⁺]i) in response to TRPC6 activation.

1. Cell Preparation:

  • Plate TRPC6-expressing cells onto glass-bottom dishes or coverslips 24-48 hours before the experiment.

2. Dye Loading:

  • Prepare a Fura-2 AM stock solution (e.g., 1 mM in anhydrous DMSO).

  • Dilute the Fura-2 AM stock solution in a physiological salt solution (e.g., HBSS) to a final concentration of 1-5 µM. The addition of a non-ionic surfactant like Pluronic F-127 can aid in dye loading.

  • Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at room temperature or 37°C in the dark.

  • Wash the cells with the physiological salt solution to remove extracellular dye and allow for de-esterification of the dye within the cells for approximately 30 minutes.

3. Imaging:

  • Mount the coverslip or dish onto the stage of an inverted fluorescence microscope equipped for ratiometric imaging.

  • Excite the Fura-2 loaded cells alternately at 340 nm and 380 nm and capture the emission at ~510 nm.

  • Record a stable baseline fluorescence ratio (F340/F380) for several minutes.

  • Apply the TRPC6 activator at various concentrations and continue recording the fluorescence ratio.

4. Data Analysis:

  • Calculate the change in the Fura-2 fluorescence ratio (F340/F380) over time.

  • The peak change in the ratio is proportional to the increase in [Ca²⁺]i.

  • Plot the peak change in the fluorescence ratio as a function of the activator concentration to determine the EC50 value.

Signaling Pathways and Experimental Workflows

Activation of TRPC6 initiates downstream signaling cascades that are critical for its physiological and pathological functions. The following diagrams illustrate these pathways and a typical experimental workflow.

TRPC6 Signaling Pathway GPCR GPCR / RTK PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG TRPC6 TRPC6 Channel DAG->TRPC6 Activates Ca_influx Ca²⁺ Influx TRPC6->Ca_influx Calmodulin Calmodulin Ca_influx->Calmodulin Binds Ras Ras Ca_influx->Ras Activates Calcineurin Calcineurin Calmodulin->Calcineurin Activates NFAT_P NFAT (P) Calcineurin->NFAT_P Dephosphorylates NFAT NFAT NFAT_P->NFAT Nucleus Nucleus NFAT->Nucleus Translocates to Gene_expression Gene Expression (e.g., Cardiac Hypertrophy) Nucleus->Gene_expression Regulates Transcription_factors Transcription Factors (e.g., c-Fos, c-Jun) Nucleus->Transcription_factors Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Nucleus Translocates to Experimental Workflow start Start cell_culture Cell Culture (TRPC6-expressing cells) start->cell_culture assay_prep Assay Preparation (Patch Clamp or Calcium Imaging) cell_culture->assay_prep baseline Record Baseline Activity assay_prep->baseline activator_app Apply TRPC6 Activator (Dose-Response) baseline->activator_app data_acq Data Acquisition (Current or Fluorescence) activator_app->data_acq data_analysis Data Analysis (EC50 Calculation) data_acq->data_analysis comparison Compare Potency and Efficacy data_analysis->comparison end End comparison->end

References

A Comparative In Vitro Analysis of Hyperforin Dicyclohexylammonium Salt and Traditional Antidepressants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in vitro comparison of hyperforin (B191548) dicyclohexylammonium (B1228976) salt, the primary active constituent of St. John's Wort, and traditional antidepressant medications. The information presented herein is supported by experimental data to elucidate their distinct mechanisms of action and pharmacological profiles.

Introduction

Hyperforin has been identified as a key contributor to the antidepressant effects of Hypericum perforatum extracts.[1] Its mechanism of action, however, diverges significantly from that of conventional antidepressants such as Selective Serotonin (B10506) Reuptake Inhibitors (SSRIs), Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs), and Tricyclic Antidepressants (TCAs). This guide explores these differences through a review of in vitro data, focusing on neurotransmitter reuptake inhibition, receptor binding, and cellular signaling pathways.

Data Presentation: A Quantitative Comparison

The following table summarizes the in vitro inhibitory potency of hyperforin dicyclohexylammonium salt and selected traditional antidepressants on the primary monoamine transporters: Serotonin Transporter (SERT), Norepinephrine (B1679862) Transporter (NET), and Dopamine (B1211576) Transporter (DAT). These values, presented as IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant), are crucial for understanding the selectivity and potency of these compounds.

CompoundTarget TransporterIC50 / Ki (nM)Comments
This compound SERT, NET, DAT80 - 200 (IC50)Broad-spectrum, non-competitive inhibitor of monoamine uptake.[1] The mechanism is indirect, involving the elevation of intracellular sodium.[2][3] Also inhibits GABA and L-glutamate uptake.[3] IC50 for synaptosomal dopamine reuptake is ~800 nM.[4]
Fluoxetine (SSRI) SERT17 (IC50)Highly selective for SERT over NET (>150-fold).[5] A competitive inhibitor at the transporter binding site.
NET2700 (IC50)[5]
Sertraline (SSRI) SERTData not specifiedA potent SSRI.
NETData not specified
DATData not specified
Venlafaxine (SNRI) SERT82 (Ki)Higher affinity for SERT than NET (approximately 30-fold).[6]
NET2480 (Ki)[6]
Imipramine (TCA) SERT1.3 - 1.4 (Ki)Potent inhibitor of both SERT and NET.[7]
NET20 - 37 (Ki)[7]
DAT>8500 (Ki)[7]

Note: IC50 and Ki values can vary between studies due to different experimental conditions. The data presented here are for comparative purposes.

Mechanisms of Action: A Tale of Two Pathways

Traditional antidepressants, such as SSRIs and TCAs, function as competitive inhibitors . They directly bind to the neurotransmitter transporters (SERT, NET), preventing the reuptake of serotonin and/or norepinephrine from the synaptic cleft.[2][8] This action increases the concentration of these neurotransmitters in the synapse, enhancing neurotransmission.

In stark contrast, hyperforin employs a non-competitive and indirect mechanism .[2][8] It does not bind to the neurotransmitter binding site on the transporters. Instead, it is a known activator of the Transient Receptor Potential Canonical 6 (TRPC6) channels, which are non-selective cation channels.[9][10] Activation of these channels leads to an influx of sodium ions (Na+), elevating the intracellular sodium concentration ([Na+]i).[2][3][11] This disruption of the sodium gradient, which is the driving force for monoamine transporters, results in the inhibition of neurotransmitter reuptake.[11]

Another proposed mechanism for hyperforin is its ability to dissipate the proton (pH) gradient across synaptic vesicle membranes.[7][12][13] This action, similar to the effect of reserpine, interferes with the storage of monoamines within synaptic vesicles, potentially leading to increased cytoplasmic levels of neurotransmitters.[8]

Mandatory Visualizations

Signaling Pathways

cluster_hyperforin This compound Pathway cluster_traditional Traditional Antidepressant Pathway Hyperforin Hyperforin DCHA TRPC6 TRPC6 Channel Hyperforin->TRPC6 activates Na_influx Increased Intracellular Na+ TRPC6->Na_influx causes Reuptake_Inhibition Inhibition of Na+-dependent Neurotransmitter Reuptake Na_influx->Reuptake_Inhibition leads to Traditional_AD Traditional Antidepressant (e.g., SSRI, TCA) Transporter Monoamine Transporter (SERT/NET) Traditional_AD->Transporter competitively binds to Reuptake_Block Blockade of Neurotransmitter Reuptake Transporter->Reuptake_Block results in

Caption: Comparative signaling pathways of Hyperforin DCHA and traditional antidepressants.

Experimental Workflows

cluster_uptake Synaptosomal Neurotransmitter Uptake Assay cluster_na Intracellular Sodium Measurement start_uptake Isolate Synaptosomes from brain tissue preincubate Pre-incubate synaptosomes with test compound start_uptake->preincubate add_radiolabel Add radiolabeled neurotransmitter preincubate->add_radiolabel incubate Incubate at 37°C add_radiolabel->incubate terminate Terminate uptake by rapid filtration incubate->terminate measure Measure radioactivity via scintillation counting terminate->measure analyze_uptake Calculate % inhibition and IC50 measure->analyze_uptake start_na Load cells with Na+-sensitive fluorescent dye add_compound Add test compound start_na->add_compound measure_fluorescence Measure fluorescence (flow cytometry or microscopy) add_compound->measure_fluorescence calibrate Calibrate fluorescence signal to [Na+]i using ionophores measure_fluorescence->calibrate analyze_na Determine change in intracellular Na+ concentration calibrate->analyze_na

Caption: Key experimental workflows for in vitro antidepressant characterization.

Experimental Protocols

Synaptosomal Neurotransmitter Uptake Assay

This assay measures the ability of a compound to inhibit the reuptake of neurotransmitters into isolated nerve terminals (synaptosomes).

a. Preparation of Synaptosomes:

  • Homogenize fresh rodent brain tissue (e.g., striatum for DAT, cortex for SERT and NET) in ice-cold 0.32 M sucrose (B13894) solution.[14]

  • Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and cell debris.

  • Centrifuge the resulting supernatant at a higher speed (e.g., 20,000 x g for 20 minutes) to pellet the crude synaptosomal fraction.

  • Resuspend the synaptosomal pellet in a suitable assay buffer (e.g., Krebs-Ringer-HEPES buffer).

  • Determine the protein concentration of the synaptosomal preparation using a standard method (e.g., BCA assay).

b. Uptake Assay:

  • In a 96-well plate, pre-incubate the synaptosomal suspension with various concentrations of the test compound (e.g., this compound or a traditional antidepressant) or vehicle for 10-15 minutes at 37°C.[4]

  • Initiate the uptake reaction by adding a radiolabeled neurotransmitter (e.g., [3H]serotonin, [3H]dopamine) at a concentration near its Km value.

  • Allow the uptake to proceed for a short period (typically 1-5 minutes) at 37°C.[4]

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radiolabel.

  • Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Calculate the specific uptake by subtracting non-specific uptake (determined in the presence of a high concentration of a selective inhibitor) from total uptake.

  • Determine the percent inhibition for each concentration of the test compound and calculate the IC50 value.

Intracellular Sodium Concentration Measurement

This protocol outlines a method to measure changes in intracellular sodium concentration ([Na+]i) using a fluorescent indicator.

a. Cell Preparation and Dye Loading:

  • Culture a suitable cell line (e.g., HEK293 cells) on glass coverslips or in a 96-well plate.

  • Load the cells with a sodium-sensitive fluorescent dye (e.g., Sodium Green or CoroNa Green) by incubating them in a buffer containing the acetoxymethyl (AM) ester form of the dye.[2][11] The incubation time and temperature should be optimized for the specific cell line and dye (e.g., 30-60 minutes at room temperature or 37°C).

b. Fluorescence Measurement:

  • After loading, wash the cells to remove excess dye.

  • Acquire baseline fluorescence measurements using a fluorescence microscope or a plate reader.

  • Add the test compound (e.g., this compound) to the cells and record the change in fluorescence over time.

  • At the end of the experiment, perform a calibration to convert fluorescence intensity values to absolute [Na+]i. This is typically done by permeabilizing the cell membrane to Na+ using ionophores (e.g., gramicidin (B1672133) and monensin) in the presence of calibration solutions with known Na+ concentrations.[10]

Vesicular Monoamine Uptake Assay

This assay assesses the effect of a compound on the transport of monoamines into synaptic vesicles.

a. Preparation of Synaptic Vesicles:

  • Isolate synaptosomes as described in Protocol 1a.

  • Lyse the synaptosomes by osmotic shock (e.g., resuspension in hypotonic buffer).

  • Centrifuge the lysate at high speed to pellet synaptic vesicles.

  • Resuspend the vesicle pellet in an appropriate assay buffer.

b. Vesicular Uptake Assay:

  • Pre-incubate the synaptic vesicle preparation with the test compound or vehicle.

  • Initiate uptake by adding a radiolabeled monoamine (e.g., [3H]serotonin) and ATP to energize the vesicular H+-ATPase, which creates the proton gradient necessary for monoamine transport.[7][12]

  • Incubate the mixture at 37°C for a defined period.

  • Terminate the uptake by adding ice-cold buffer and collecting the vesicles on filters.

  • Wash the filters to remove unbound radiolabel and measure the radioactivity by scintillation counting.

  • Alternatively, a fluorescent false neurotransmitter (FFN) can be used in a cell-based assay with cells expressing the vesicular monoamine transporter (VMAT), allowing for measurement with a fluorescence plate reader.[12][13]

Conclusion

In vitro evidence clearly demonstrates that this compound possesses a unique antidepressant-like profile that is fundamentally different from traditional antidepressants. While traditional agents act as direct competitive inhibitors of monoamine transporters, hyperforin indirectly inhibits reuptake through the modulation of intracellular ion concentrations, specifically by increasing intracellular sodium via the activation of TRPC6 channels. Furthermore, its potential to interfere with vesicular monoamine storage presents another distinct mechanism of action. These findings highlight hyperforin as a novel pharmacological agent and underscore the importance of diverse mechanistic approaches in the development of new antidepressant therapies. The experimental protocols provided in this guide offer a framework for the continued investigation and comparison of such compounds in a research and drug discovery setting.

References

An In Vitro Showdown: Hyperforin Dicyclohexylammonium Salt vs. Selective Serotonin Reuptake Inhibitors (SSRIs)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective in vitro comparison of Hyperforin (B191548) dicyclohexylammonium (B1228976) salt (HDH), a key constituent of St. John's Wort, and Selective Serotonin (B10506) Reuptake Inhibitors (SSRIs), a cornerstone in depression treatment. This analysis is supported by experimental data on their mechanisms of action and effects on monoamine transporters.

Executive Summary

Hyperforin dicyclohexylammonium salt and SSRIs, while both impacting serotonergic systems, operate through fundamentally different mechanisms. SSRIs act as competitive inhibitors at the serotonin transporter (SERT), directly blocking the reuptake of serotonin. In contrast, Hyperforin functions as a non-competitive inhibitor of a broad range of monoamine transporters by activating Transient Receptor Potential Canonical 6 (TRPC6) channels. This activation leads to an influx of sodium and calcium ions, disrupting the electrochemical gradient necessary for transporter function. This guide delves into the quantitative differences in their inhibitory activities and explores their distinct downstream signaling pathways.

Quantitative Comparison of Inhibitory Activity

The following tables summarize the in vitro inhibitory activities of Hyperforin and various SSRIs on monoamine transporters. It is crucial to note that the data for Hyperforin and SSRIs are sourced from different studies, employing varied experimental conditions. Therefore, a direct comparison of absolute values should be approached with caution.

Table 1: Inhibitory Activity (IC50) of Hyperforin on Monoamine Transporters

CompoundTransporterIC50 (µM)Test SystemReference
HyperforinDopamine Transporter (DAT)0.8Rat brain synaptosomes[1]

Note: Data for Hyperforin's IC50 on SERT and NET from a comparable in vitro assay were not available in the reviewed literature.

Table 2: Inhibitory Activity (IC50) of SSRIs on Serotonin Transporter (SERT)

CompoundIC50 (nM) - Rat PlateletsIC50 (nM) - Rat SynaptosomesReference
Paroxetine1.261.39[2]
Sertraline6.647.09[2]
Citalopram10.516.2[2]
Fluoxetine44.735.5[2]

Mechanism of Action and Signaling Pathways

The distinct mechanisms of HDH and SSRIs lead to different downstream signaling cascades.

This compound: A TRPC6-Mediated Cascade

Hyperforin's primary action is the activation of TRPC6 channels, which are non-selective cation channels.[3] This activation initiates a signaling pathway that does not directly involve binding to the monoamine transporters.

HDH Hyperforin Dicyclohexylammonium Salt TRPC6 TRPC6 Channel HDH->TRPC6 activates Na_Ca_Influx Na+ / Ca2+ Influx TRPC6->Na_Ca_Influx Membrane_Potential Disruption of Membrane Potential Na_Ca_Influx->Membrane_Potential CaM Calmodulin (CaM) Na_Ca_Influx->CaM activates Transporter_Inhibition Non-competitive Inhibition of SERT, DAT, NET Membrane_Potential->Transporter_Inhibition CaMKIV CaMKIV CaM->CaMKIV activates CREB CREB CaMKIV->CREB phosphorylates pCREB pCREB (Active) CREB->pCREB Gene_Expression Gene Expression (e.g., BDNF) pCREB->Gene_Expression promotes

Caption: Signaling pathway of this compound.

SSRIs: Direct Transporter Inhibition and Downstream Modulation

SSRIs directly bind to SERT, leading to an accumulation of serotonin in the synaptic cleft. This increased serotonin concentration then activates various postsynaptic serotonin receptors, triggering downstream signaling events.[4]

SSRI SSRI SERT Serotonin Transporter (SERT) SSRI->SERT competitively inhibits Serotonin_Uptake Serotonin Reuptake SSRI->Serotonin_Uptake blocks Synaptic_Serotonin Increased Synaptic Serotonin Serotonin_Receptors Postsynaptic Serotonin Receptors (e.g., 5-HT1A, 5-HT2A) Synaptic_Serotonin->Serotonin_Receptors activates Signaling_Cascades Downstream Signaling Cascades Serotonin_Receptors->Signaling_Cascades CREB CREB Signaling_Cascades->CREB activates pCREB pCREB (Active) CREB->pCREB phosphorylates BDNF_Expression BDNF Gene Expression pCREB->BDNF_Expression promotes BDNF BDNF BDNF_Expression->BDNF

Caption: Signaling pathway of Selective Serotonin Reuptake Inhibitors (SSRIs).

Experimental Protocols

The following are generalized protocols for the key in vitro experiments cited in this guide. Specific parameters may vary between studies.

Neurotransmitter Reuptake Assay in Synaptosomes

This assay measures the inhibition of neurotransmitter uptake into presynaptic nerve terminals.

start Start prep Prepare Synaptosomes from Brain Tissue start->prep preincubate Pre-incubate Synaptosomes with HDH or SSRI prep->preincubate add_radiolabel Add Radiolabeled Neurotransmitter (e.g., [3H]5-HT, [3H]Dopamine) preincubate->add_radiolabel incubate Incubate at 37°C add_radiolabel->incubate terminate Terminate Uptake (e.g., rapid filtration, washing) incubate->terminate measure Measure Radioactivity in Synaptosomes terminate->measure analyze Calculate IC50 Values measure->analyze end End analyze->end

Caption: Experimental workflow for a neurotransmitter reuptake assay.

Methodology:

  • Synaptosome Preparation: Synaptosomes are prepared from specific brain regions (e.g., striatum for DAT, cortex for SERT) of laboratory animals (e.g., rats) through a series of homogenization and centrifugation steps.

  • Pre-incubation: The synaptosomal preparations are pre-incubated with varying concentrations of the test compound (HDH or SSRI) or vehicle control in a buffered solution.

  • Initiation of Uptake: The uptake reaction is initiated by the addition of a specific radiolabeled neurotransmitter (e.g., [³H]serotonin, [³H]dopamine).

  • Incubation: The mixture is incubated for a short period at a physiological temperature (e.g., 37°C) to allow for neurotransmitter uptake.

  • Termination of Uptake: The uptake is rapidly terminated by filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular radiolabel.

  • Quantification: The amount of radiolabeled neurotransmitter taken up by the synaptosomes is quantified using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific neurotransmitter uptake (IC50) is determined by non-linear regression analysis of the concentration-response curves.

Conclusion

The in vitro evidence highlights a significant divergence in the mechanism of action between this compound and SSRIs. While SSRIs exhibit high selectivity and potency as competitive inhibitors of the serotonin transporter, Hyperforin acts as a broad-spectrum, non-competitive inhibitor of monoamine reuptake through a novel mechanism involving the activation of TRPC6 channels.[5][6] This fundamental difference in their interaction with neuronal signaling pathways suggests that despite some overlap in their ultimate effect on neurotransmitter levels, their overall pharmacological profiles are distinct. Further head-to-head comparative studies under uniform experimental conditions are warranted to more definitively delineate their relative potencies and selectivities across all monoamine transporters. These findings are critical for the rational design and development of novel therapeutic agents for neuropsychiatric disorders.

References

Validating the Antidepressant-Like Activity of Hyperforin Dicyclohexylammonium Salt: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the preclinical efficacy of novel antidepressant compounds is paramount. Hyperforin (B191548) dicyclohexylammonium (B1228976) salt (HDCS), a stable form of hyperforin, the primary active constituent of Hypericum perforatum (St. John's Wort), has garnered significant interest for its potential therapeutic effects in mood disorders. This guide provides a comparative analysis of the antidepressant-like activity of hyperforin, supported by experimental data from established preclinical models.

Mechanism of Action: A Broad-Spectrum Approach

Hyperforin exhibits a unique and broad mechanism of action that distinguishes it from many conventional antidepressants.[1][2] Unlike selective serotonin (B10506) reuptake inhibitors (SSRIs) that target a specific neurotransmitter transporter, hyperforin inhibits the reuptake of multiple neurotransmitters, including serotonin, norepinephrine, dopamine, GABA, and L-glutamate.[1][2][3][4] This wide-ranging effect is achieved by elevating intracellular sodium ion concentrations, which in turn disrupts the sodium gradient that neurotransmitter transporters rely on to function.[5]

Recent research also points to the involvement of the transient receptor potential canonical 6 (TRPC6) channel in hyperforin's antidepressant effects. By activating TRPC6 channels, hyperforin modulates intracellular calcium levels, a key process in neuronal function and synaptic plasticity. Furthermore, it has been shown to stimulate the brain-derived neurotrophic factor (BDNF)/TrkB signaling pathway, which is crucial for neurogenesis and neuronal resilience.

Below is a diagram illustrating the proposed signaling pathway for hyperforin's antidepressant activity.

Hyperforin Signaling Pathway cluster_membrane Neuronal Membrane HDCS Hyperforin Dicyclohexylammonium Salt (HDCS) Hyperforin Hyperforin HDCS->Hyperforin TRPC6 TRPC6 Channel Hyperforin->TRPC6 Activates Na_Channel Sodium Conductive Pathways Hyperforin->Na_Channel Activates Membrane Ca_influx Ca2+ Influx TRPC6->Ca_influx Na_influx Increased Intracellular Na+ Na_Channel->Na_influx Transporters Neurotransmitter Transporters (SERT, NET, DAT) Reuptake_inhibition Inhibition of Neurotransmitter Reuptake (5-HT, NE, DA) Transporters->Reuptake_inhibition BDNF_pathway BDNF/TrkB Signaling Ca_influx->BDNF_pathway Stimulates Na_influx->Transporters Disrupts Gradient Antidepressant_effect Antidepressant-like Effects Reuptake_inhibition->Antidepressant_effect BDNF_pathway->Antidepressant_effect

Caption: Proposed signaling pathway of Hyperforin.

Preclinical Validation: Behavioral Models

The antidepressant and anxiolytic potential of compounds is frequently assessed using rodent behavioral models. The Forced Swim Test (FST) and the Elevated Plus Maze (EPM) are two of the most widely used assays.

Forced Swim Test (FST)

The FST is a behavioral despair model used to screen for antidepressant efficacy.[6] Rodents are placed in an inescapable cylinder of water, and the duration of immobility is measured. A reduction in immobility time is indicative of an antidepressant-like effect.[6]

Elevated Plus Maze (EPM)

The EPM is employed to assess anxiety-like behavior.[7][8] The apparatus consists of two open and two enclosed arms. Anxiolytic compounds typically increase the time spent and the number of entries into the open arms, as rodents naturally have an aversion to open, elevated spaces.[7][9]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of findings.

Forced Swim Test (FST) Protocol

  • Apparatus: A transparent cylindrical container (e.g., 30 cm height, 12 cm diameter) is filled with water (24-30°C) to a depth where the animal cannot touch the bottom (e.g., 20 cm).[10][11][12]

  • Acclimation: Animals are habituated to the testing room for at least one hour before the test.

  • Drug Administration: The test compound (e.g., HDCS), a vehicle control, or a reference antidepressant is administered at a specified time before the test (e.g., 60 minutes for oral administration).[6]

  • Test Procedure: Each animal is individually placed in the water-filled cylinder for a 6-minute session.[11][12]

  • Data Collection: The session is typically video-recorded. An observer, blind to the treatment groups, scores the duration of immobility during the last 4 minutes of the test.[11][12] Immobility is defined as the state where the animal makes only the minimal movements necessary to keep its head above water.[11]

FST_Workflow start Start acclimation Acclimation of Animal to Testing Room (≥ 1 hr) start->acclimation drug_admin Drug Administration (HDCS, Vehicle, or Reference) acclimation->drug_admin wait Waiting Period (e.g., 60 min) drug_admin->wait placement Place Animal in Water Cylinder wait->placement test_session 6-Minute Test Session placement->test_session data_scoring Score Immobility Time (last 4 minutes) test_session->data_scoring end End data_scoring->end

Caption: Experimental workflow for the Forced Swim Test.

Elevated Plus Maze (EPM) Protocol

  • Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor (e.g., 80 cm).[13]

  • Acclimation: Animals are habituated to the testing room for at least 30-60 minutes prior to the test.[13][14]

  • Drug Administration: The test compound, vehicle, or a reference anxiolytic is administered at a predetermined time before testing.

  • Test Procedure: The animal is placed in the center of the maze, facing an open arm, and is allowed to explore freely for a set duration (e.g., 5-10 minutes).[14]

  • Data Collection: A video tracking system records the animal's movements.[14] Key parameters measured include the time spent in the open and closed arms, and the number of entries into each arm.[14] The maze is cleaned between each trial.[14]

EPM_Workflow start Start acclimation Acclimation of Animal to Testing Room (≥ 30 min) start->acclimation drug_admin Drug Administration (HDCS, Vehicle, or Reference) acclimation->drug_admin wait Waiting Period drug_admin->wait placement Place Animal in Center of Maze wait->placement test_session 5-10 Minute Exploration placement->test_session data_recording Record Time and Entries in Open/Closed Arms test_session->data_recording end End data_recording->end

Caption: Experimental workflow for the Elevated Plus Maze.

Comparative Efficacy Data

The following tables summarize representative data from preclinical studies, comparing the effects of Hypericum extracts (rich in hyperforin) with standard antidepressants.

Table 1: Forced Swim Test (FST) - Comparative Data

Treatment GroupDose Range (mg/kg, i.p.)Key FindingEfficacy
Vehicle ControlN/ABaseline ImmobilityN/A
Hypericum Extract30 - 90Dose-dependent reduction in immobility time.[1]Max. 53% reduction[1]
Hypericum Extract (Ze 117)5 - 40Statistically significant reduction in immobility.[3]Max. 41% reduction[3]
Fluoxetine (B1211875) (SSRI)3 - 30Dose-dependent reduction in immobility time.[3]Max. 57% reduction[3]
Imipramine (B1671792) (TCA)3 - 30Dose-dependent reduction in immobility time.[3]Max. 50% reduction[3]

Table 2: Elevated Plus Maze (EPM) - Representative SSRI Effects

Treatment GroupDose (mg/kg)Key Finding
Vehicle ControlN/ABaseline open arm exploration
Sertraline (B1200038) (Acute)10Decreased time spent in open arms (anxiogenic-like effect).[2][15]
Fluoxetine (Acute)20Decreased time spent in open arms (anxiogenic-like effect).[2][15]
Fluoxetine (Chronic, 14 days)-Increased time spent in open arms (anxiolytic-like effect).[2][15]

Note: Acute administration of SSRIs can sometimes produce anxiogenic-like effects in the EPM, while chronic treatment is associated with anxiolytic effects. It is hypothesized that a compound with broad-spectrum activity like hyperforin may exhibit anxiolytic properties with acute administration, a potential advantage over SSRIs.

Conclusion and Future Directions

The available preclinical data strongly support the antidepressant-like activity of hyperforin, the active component of HDCS. Its efficacy in the Forced Swim Test is comparable to that of standard antidepressants like fluoxetine and imipramine.[1][3] The unique, broad-spectrum mechanism of action of hyperforin presents a compelling rationale for its further development.

Future research should focus on direct, head-to-head comparative studies of purified HDCS against a range of standard antidepressants in both the FST and EPM. Such studies will be critical in fully elucidating the therapeutic potential and nuanced behavioral profile of this promising compound.

References

Cross-Validation of Experimental Findings on Hyperforin Dicyclohexylammonium Salt

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of experimental findings related to Hyperforin dicyclohexylammonium (B1228976) salt (DCHA), a stable form of the active phloroglucinol (B13840) derivative from Hypericum perforatum (St. John's Wort).[1] The dicyclohexylammonium salt is utilized to enhance the stability of hyperforin, which is otherwise unstable in the presence of light and oxygen.[2] At equivalent molar concentrations, the biological activity of the salt form is comparable to the free form. This document summarizes key quantitative data, details experimental methodologies for pivotal studies, and visually represents associated signaling pathways to support further research and development.

Data Presentation: Quantitative Efficacy

The following tables summarize the key in vitro and in vivo experimental findings for Hyperforin DCHA across various therapeutic areas.

Table 1: In Vitro Cytotoxicity of Hyperforin DCHA
Cell LineCancer TypeIC50 (µM)AssayReference
HT-1080Human Fibrosarcoma5 - 8MTT Assay[3][4][5][6]
C-26Murine Colon Carcinoma5 - 8MTT Assay[3][4][5][6]
B16-LU8Murine Melanoma5 - 8MTT Assay[3][4][5][6]
SK-N-BEHuman Neuroblastoma> 8MTT Assay[3][4][5][6]
TRAMP-C1Murine Prostate Carcinoma> 8MTT Assay[3][4][5][6]
FO-1Human Melanoma~3-4BrdU Assay[7]
A375Human Melanoma~3-4BrdU Assay[7]
SK-Mel-28Human Melanoma~3-4BrdU Assay[7]
Table 2: In Vitro Anti-Inflammatory and Neuroprotective Effects of Hyperforin DCHA
Target/ModelEffectEffective Concentration (µM)AssayReference
Leukocyte ElastaseInhibitionIC50 = 3Enzyme Activity Assay[3][4][5][6]
Cathepsin GInhibition> 3Enzyme Activity Assay[3][4][5][6]
Urokinase-type Plasminogen ActivatorInhibition> 3Enzyme Activity Assay[3][4][5][6]
MMP-2 and MMP-9InhibitionIC50 > 100Enzyme Activity Assay[3][4][5][6]
TNF-α stimulated HaCaT cellsSuppression of MAPK and STAT3 phosphorylation0.1, 1, 10Western Blot[7][8]
Microvascular Tube Formation (HDMEC)InhibitionIC50 = 3.7Tube Formation Assay[8]
PC12 CellsNeurite Outgrowth1-10Microscopy[7]
Table 3: In Vivo Anti-Inflammatory and Antidepressant-like Effects of Hyperforin DCHA
Animal ModelEffectDosageAdministration RouteReference
Carrageenan-induced paw edema (mice)Reduced edema0.25, 1, 4 mg/kgIntraperitoneal (i.p.)[9][10]
Imiquimod-induced psoriasis-like skin inflammation (mice)Ameliorated skin lesions5 mg/kg daily for 7 daysIntraperitoneal (i.p.)[8]
Forced swimming test (rats)Reduced immobility time0.14 and 0.28 mg/kgIntraperitoneal (i.p.)[11]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate replication and cross-validation of findings.

In Vitro Cytotoxicity Assessment using MTT Assay

This protocol is adapted from standard methodologies for determining the cytotoxic effect of a compound on cultured cells.

  • Cell Seeding: Plate cells (e.g., HT-1080, C-26) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of Hyperforin DCHA (typically ranging from 1 to 30 µM) and incubate for a specified period (e.g., 16, 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a dedicated solubilization buffer) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 540-570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Western Blot Analysis of MAPK and STAT3 Phosphorylation

This protocol outlines the steps to assess the effect of Hyperforin DCHA on protein phosphorylation in signaling pathways.

  • Cell Culture and Treatment: Culture cells (e.g., HaCaT) to 70-80% confluency. Pre-treat cells with varying concentrations of Hyperforin DCHA (e.g., 0.1, 1, 10 µM) for a specified time (e.g., 2 hours) before stimulating with an agonist (e.g., 20 ng/mL TNF-α) for a short period (e.g., 15-30 minutes).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay kit.

  • SDS-PAGE and Protein Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies specific for the phosphorylated forms of MAPK (e.g., p-p38, p-ERK, p-JNK) and STAT3 overnight at 4°C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities and normalize the phosphorylated protein levels to a loading control (e.g., β-actin or GAPDH) and/or the total protein levels.[12]

In Vivo Carrageenan-Induced Paw Edema in Mice

This is a standard model for evaluating the anti-inflammatory activity of compounds.

  • Animal Acclimatization: Acclimate male Swiss mice (20-25 g) for at least one week before the experiment.

  • Compound Administration: Administer Hyperforin DCHA (e.g., 0.25, 1, 4 mg/kg) or a vehicle control intraperitoneally (i.p.) 30-60 minutes before inducing inflammation. A positive control group treated with a known anti-inflammatory drug (e.g., indomethacin) should be included.

  • Induction of Edema: Inject 20-50 µL of a 1% carrageenan solution in saline into the subplantar region of the right hind paw of each mouse.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis: Calculate the percentage of inhibition of edema for each treated group compared to the vehicle control group.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows associated with Hyperforin DCHA.

cluster_0 Hyperforin DCHA Signaling HDCHA Hyperforin DCHA TRPC6 TRPC6 Channel HDCHA->TRPC6 Activates Ca_influx Ca²⁺ Influx TRPC6->Ca_influx Signaling_Cascades Downstream Signaling (e.g., RAS/MEK/ERK, PI3K) Ca_influx->Signaling_Cascades Neurite_Outgrowth Neurite Outgrowth Signaling_Cascades->Neurite_Outgrowth Promotes

Caption: TRPC6 activation pathway by Hyperforin DCHA.

cluster_1 Anti-inflammatory Signaling TNFa TNF-α TNFR TNFR TNFa->TNFR Binds MAPK_STAT3 MAPK & STAT3 Pathways TNFR->MAPK_STAT3 Activates HDCHA Hyperforin DCHA HDCHA->MAPK_STAT3 Inhibits Inflammation Pro-inflammatory Gene Expression MAPK_STAT3->Inflammation

Caption: Inhibition of MAPK/STAT3 signaling by Hyperforin DCHA.

cluster_2 Cytotoxicity Assay Workflow A Seed Cells (96-well plate) B Add Hyperforin DCHA (various concentrations) A->B C Incubate (e.g., 24-72h) B->C D Add MTT Reagent C->D E Incubate (3-4h) & Solubilize D->E F Measure Absorbance (570 nm) E->F G Calculate IC50 F->G

Caption: Experimental workflow for the MTT cytotoxicity assay.

References

The Stability Advantage: Ensuring Reproducible Experimental Outcomes with Hyperforin Dicyclohexylammonium Salt

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, achieving reproducible experimental results is paramount. When investigating the therapeutic potential of hyperforin (B191548), a key active constituent of St. John's Wort, the choice of which form to use can significantly impact the reliability of your findings. This guide provides a comprehensive comparison of Hyperforin dicyclohexylammonium (B1228976) (DCHA) salt and its free acid form, highlighting the superior stability and experimental reproducibility of the DCHA salt.

Hyperforin is a promising natural compound with a range of pharmacological activities, including antidepressant, anti-inflammatory, and anticancer effects. However, the inherent instability of the free hyperforin molecule, which is susceptible to degradation by light, oxygen, and changes in pH, presents a significant challenge for researchers. The development of the dicyclohexylammonium salt of hyperforin has provided a more stable alternative, paving the way for more consistent and reliable experimental outcomes.

Enhanced Stability for Consistent Results

The primary advantage of Hyperforin DCHA salt lies in its enhanced stability compared to the free acid form. This stability is crucial for ensuring that the concentration of the active compound remains consistent throughout the duration of an experiment, thereby leading to more reproducible data.

A study investigating the stability of Hyperforin DCHA in cell culture media found that in the presence of fetal calf serum (FCS), the compound was completely recovered after 24 hours of incubation.[1] In contrast, in the absence of FCS, a total loss of Hyperforin DCHA was observed in less than 24 hours.[1] This highlights the importance of the experimental conditions on the stability of the compound and underscores the protective effect of albumin and other components in serum. While direct quantitative comparisons in various media are limited, the general consensus in the scientific literature is that the DCHA salt form offers significantly improved stability over the free hyperforin.[2]

Key Stability Factors for Hyperforin:

FactorImpact on Free Hyperforin StabilityMitigation with DCHA Salt
Light Prone to photodegradation.[2]The salt form offers some protection, though storage in the dark is still recommended.
Oxygen Susceptible to oxidation.The crystalline salt structure reduces exposure to air.
pH Less stable in neutral to basic conditions.[2]The salt form helps to maintain a more stable microenvironment.
Solvent Polarity More stable in polar solvents like methanol/water.[2]The DCHA salt has good solubility in common laboratory solvents like DMSO and ethanol.

Comparative Efficacy in Key Biological Assays

The enhanced stability of Hyperforin DCHA salt translates to more reliable and reproducible results in various biological assays. Here, we compare its performance in key experimental models.

Antidepressant Activity: Targeting TRPC6

Hyperforin's primary mechanism for its antidepressant effect is the activation of the Transient Receptor Potential Canonical 6 (TRPC6) channel, a non-selective cation channel. Activation of TRPC6 leads to an increase in intracellular calcium and sodium concentrations, which in turn modulates neurotransmitter reuptake.

While direct preclinical studies comparing the antidepressant efficacy of purified Hyperforin DCHA to standard drugs like sertraline (B1200038) in animal models such as the forced swim test are not extensively available, the consistent activation of TRPC6 by the DCHA salt in vitro provides a reliable measure of its potential antidepressant activity.

Table 1: Comparison of Hyperforin Forms in TRPC6 Activation

CompoundAssayCell LineKey Findings
Hyperforin DCHACalcium Influx AssayHEK293 cells expressing TRPC6Dose-dependent increase in intracellular calcium.[3]
Free HyperforinElectrophysiologyHEK293 cells expressing TRPC6Activation of TRPC6 channels.
Anticancer Activity: Induction of Apoptosis

Hyperforin DCHA has demonstrated potent anticancer activity in various cancer cell lines, primarily through the induction of apoptosis.

A study on the chronic myeloid leukemia K562 cell line showed that Hyperforin DCHA exhibited dose- and time-dependent inhibitory activities, with IC50 values of 8.6 µM and 3.2 µM after 48 and 72 hours of treatment, respectively.[4] Importantly, the study noted that the DCHA salt was more effective than free hyperforin in this assay.[4]

Table 2: Anticancer Activity of Hyperforin DCHA in K562 Cells

Treatment DurationIC50 Value (µM)
48 hours8.6[4]
72 hours3.2[4]
Anti-inflammatory Activity: In Vivo Models

The anti-inflammatory properties of Hyperforin DCHA can be reliably assessed using in vivo models such as the carrageenan-induced paw edema assay in mice. This model allows for the evaluation of a compound's ability to reduce acute inflammation.

Detailed Experimental Protocols

To facilitate the reproducibility of experiments using Hyperforin DCHA, detailed protocols for key assays are provided below.

TRPC6 Activation Assay: Calcium Imaging

This protocol describes how to measure the activation of TRPC6 channels in response to Hyperforin DCHA using a calcium imaging assay in HEK293 cells stably expressing TRPC6.

Experimental Workflow for TRPC6 Calcium Imaging

TRPC6_Activation_Workflow cluster_cell_prep Cell Preparation cluster_imaging Calcium Imaging cluster_analysis Data Analysis cell_culture Culture HEK293-TRPC6 cells seeding Seed cells onto coverslips cell_culture->seeding loading Load cells with Fura-2 AM seeding->loading baseline Record baseline fluorescence loading->baseline treatment Apply Hyperforin DCHA baseline->treatment recording Record fluorescence changes treatment->recording ratio Calculate Fura-2 ratio (340/380 nm) recording->ratio quantification Quantify intracellular Ca2+ concentration ratio->quantification

Caption: Workflow for assessing TRPC6 activation via calcium imaging.

Methodology:

  • Cell Culture: Maintain HEK293 cells stably expressing human TRPC6 in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal calf serum (FCS), 1% penicillin/streptomycin, and a selection antibiotic (e.g., G418).

  • Cell Seeding: Seed cells onto sterile glass coverslips in 24-well plates at a density that allows for individual cell imaging.

  • Dye Loading: On the day of the experiment, wash the cells with a physiological salt solution (e.g., Tyrode's solution). Load the cells with the calcium-sensitive dye Fura-2 AM (e.g., 2-5 µM) in the salt solution for 30-60 minutes at 37°C.

  • Imaging: Mount the coverslip onto a perfusion chamber on the stage of an inverted fluorescence microscope equipped with a ratiometric imaging system.

  • Baseline Measurement: Perfuse the cells with the salt solution and record the baseline Fura-2 fluorescence ratio (excitation at 340 nm and 380 nm, emission at ~510 nm).

  • Treatment: Apply Hyperforin DCHA at the desired concentrations (e.g., 1-10 µM) to the cells via the perfusion system.[3]

  • Data Recording: Continuously record the changes in the Fura-2 fluorescence ratio.

  • Data Analysis: Calculate the ratio of fluorescence intensities at 340 nm and 380 nm. Convert the ratio values to intracellular calcium concentrations using a standard calibration method.

Apoptosis Assay: Annexin V Staining

This protocol outlines the detection of apoptosis induced by Hyperforin DCHA in K562 cells using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

Signaling Pathway of Hyperforin DCHA-Induced Apoptosis in K562 Cells

Apoptosis_Pathway Hyperforin_DCHA Hyperforin DCHA Mitochondria Mitochondria Hyperforin_DCHA->Mitochondria Cytochrome_c Cytochrome c release Mitochondria->Cytochrome_c Caspase9 Caspase-9 activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 PARP_cleavage PARP cleavage Caspase3->PARP_cleavage Apoptosis Apoptosis PARP_cleavage->Apoptosis

Caption: Mitochondrial pathway of apoptosis induced by Hyperforin DCHA.

Methodology:

  • Cell Culture: Culture K562 cells in RPMI-1640 medium supplemented with 10% FCS and 1% penicillin/streptomycin.

  • Treatment: Seed the cells at a density of 1 x 10^5 cells/mL and treat with various concentrations of Hyperforin DCHA (e.g., 2, 4, 8 µM) for 48 hours.[4]

  • Cell Harvesting: Collect the cells by centrifugation.

  • Staining: Wash the cells with cold phosphate-buffered saline (PBS) and then resuspend them in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-FITC positive, PI negative cells are considered to be in early apoptosis.

Anti-inflammatory Assay: Carrageenan-Induced Paw Edema

This protocol describes the evaluation of the anti-inflammatory effects of Hyperforin DCHA in a mouse model of acute inflammation.

Experimental Workflow for Carrageenan-Induced Paw Edema Assay

Paw_Edema_Workflow cluster_animal_prep Animal Preparation cluster_treatment Treatment and Induction cluster_measurement Edema Measurement cluster_analysis Data Analysis acclimatization Acclimatize mice grouping Group animals (n=6-8) acclimatization->grouping drug_admin Administer Hyperforin DCHA (i.p.) grouping->drug_admin carrageenan_injection Inject carrageenan into paw drug_admin->carrageenan_injection baseline_measurement Measure baseline paw volume carrageenan_injection->baseline_measurement post_injection_measurement Measure paw volume at time points calculate_edema Calculate % increase in paw volume post_injection_measurement->calculate_edema statistical_analysis Perform statistical analysis calculate_edema->statistical_analysis

Caption: Workflow for the carrageenan-induced paw edema assay.

Methodology:

  • Animals: Use male Swiss mice (20-25 g).

  • Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

  • Grouping: Divide the animals into groups (n=6-8 per group): a control group, a positive control group (e.g., indomethacin), and treatment groups receiving different doses of Hyperforin DCHA.

  • Drug Administration: Administer Hyperforin DCHA intraperitoneally (i.p.) 30-60 minutes before the carrageenan injection.

  • Induction of Edema: Inject 20-50 µL of a 1% carrageenan solution in saline into the sub-plantar surface of the right hind paw.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at various time points after injection (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis: Calculate the percentage increase in paw volume for each animal and compare the results between the different treatment groups.

Conclusion

The use of Hyperforin dicyclohexylammonium salt offers a significant advantage in terms of experimental reproducibility due to its enhanced stability compared to the free acid form. This stability ensures consistent and reliable data across a range of biological assays, from in vitro studies of ion channel activation and apoptosis to in vivo models of inflammation. By utilizing the detailed protocols provided in this guide, researchers can confidently investigate the multifaceted therapeutic potential of hyperforin with a higher degree of accuracy and reproducibility.

References

Hyperforin Dicyclohexylammonium Salt: A Guide to its Use as a Positive Control for TRPC6 Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Hyperforin (B191548) dicyclohexylammonium (B1228976) salt (Hyperforin DCHA) as a positive control for Transient Receptor Potential Canonical 6 (TRPC6) channel activation. It includes objective comparisons with other alternatives, supporting experimental data, and detailed protocols for key experiments.

Introduction to TRPC6 and Hyperforin DCHA

Transient Receptor Potential Canonical 6 (TRPC6) is a non-selective cation channel that plays a crucial role in various physiological processes, including smooth muscle contraction, immune cell activation, and the regulation of renal function.[1] Dysregulation of TRPC6 activity has been implicated in a range of diseases, making it a significant target for drug discovery and development.[2]

Hyperforin, a key constituent of St. John's wort, has been identified as a specific activator of TRPC6 channels.[3][4] It induces the entry of sodium and calcium ions into cells, making it a valuable pharmacological tool for studying TRPC6 function.[3][4] The dicyclohexylammonium (DCHA) salt form of Hyperforin generally offers enhanced water solubility and stability compared to the free form, while maintaining comparable biological activity.[5]

Comparison of TRPC6 Activators

Hyperforin DCHA is widely used as a positive control for TRPC6 activation due to its specificity. While it activates TRPC6, it does not affect closely related channels like TRPC3.[4] The following table summarizes the properties of Hyperforin DCHA and other commonly used TRPC6 modulators.

CompoundTypeTarget(s)Potency (IC50 / EC50)Key Characteristics
Hyperforin DCHA Activator TRPC6 ~10 µM for robust activation in cellular assays [6]Specific for TRPC6 over TRPC3/7; its activation mechanism involves a specific binding motif on the channel. [4][6]
1-oleoyl-2-acetyl-sn-glycerol (OAG)ActivatorTRPC3/6/750-100 µMA synthetic analog of diacylglycerol (DAG), an endogenous activator of several TRPC channels.[7][8]
GSK1702934AAgonistTRPC3/6/70.44 µM (EC50 for TRPC6)[9]A potent but non-selective TRPC3/6/7 agonist.
SAR 7334InhibitorTRPC6-Has been proposed as a TRPC6-specific inhibitor, but also affects TRPM3 channels.[10]
Larixyl AcetateInhibitorTRPC6-Another compound suggested to be a TRPC6-specific inhibitor, but also shows activity at TRPM3.[10]

Signaling Pathways and Experimental Workflows

TRPC6 Signaling Pathway

Activation of TRPC6 by agonists like Hyperforin DCHA leads to an influx of Ca²⁺ into the cell. This increase in intracellular calcium can activate various downstream signaling pathways, including the calcineurin-NFAT (Nuclear Factor of Activated T-cells) pathway, which is involved in pathological cardiac remodeling.[11]

TRPC6_Signaling_Pathway cluster_membrane Plasma Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular TRPC6 TRPC6 Ca_ion Ca²⁺ TRPC6->Ca_ion influx Hyperforin Hyperforin DCHA Hyperforin->TRPC6 activates Calcineurin Calcineurin Ca_ion->Calcineurin activates NFAT_P NFAT-P Calcineurin->NFAT_P dephosphorylates NFAT NFAT NFAT_P->NFAT Nucleus Nucleus NFAT->Nucleus translocates to Gene Gene Transcription Nucleus->Gene regulates Experimental_Workflow A 1. Cell Culture (e.g., HEK293 expressing TRPC6) B 2. Dye Loading (e.g., Fura-2 AM for Ca²⁺ imaging) A->B C 3. Baseline Measurement (Record initial fluorescence) B->C D 4. Compound Addition (Hyperforin DCHA or test compound) C->D E 5. Post-Stimulation Measurement (Record fluorescence change) D->E F 6. Data Analysis (Calculate response) E->F

References

A Comparative Analysis of Hyperforin Salts for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of active pharmaceutical ingredient (API) form is critical to ensure experimental reproducibility and therapeutic efficacy. Hyperforin (B191548), a key bioactive constituent of Hypericum perforatum (St. John's Wort), is notoriously unstable in its free form, posing significant challenges for research. This guide provides a comparative analysis of hyperforin salts, with a focus on the widely used dicyclohexylammonium (B1228976) (DCHA) salt, to aid in the selection of the most appropriate compound for research purposes.

Hyperforin exhibits a range of pharmacological activities, including antidepressant, anti-inflammatory, and anticancer effects. However, its utility is hampered by its rapid degradation when exposed to light, oxygen, and acidic conditions.[1][2] To overcome this limitation, more stable salt forms have been developed, with the hyperforin dicyclohexylammonium (DCHA) salt being the most extensively studied and commercially available option.[3][4] While other salt forms, such as a sodium salt of a synthetic derivative, have been mentioned for their water solubility, comprehensive comparative data remains limited.[3]

This guide will focus on the available data for hyperforin and its DCHA salt, providing insights into their solubility, stability, and biological activities, supported by experimental protocols and pathway diagrams.

Physicochemical Properties: A Comparative Overview

A major challenge in working with hyperforin is its poor solubility in aqueous solutions and its inherent instability. The formation of salts is a common strategy to address these issues.

PropertyHyperforin (Free Form)Hyperforin Dicyclohexylammonium (DCHA) SaltHyperforin Sodium Salt
Solubility Poorly soluble in water.[5] Soluble in organic solvents like n-hexane.Soluble in DMSO (≥10 mg/mL) and ethanol.Data on the direct sodium salt of hyperforin is not readily available in the reviewed literature. However, a sodium salt of a synthetic hyperforin derivative (PPAP 53) is reported to be water-soluble.[3]
Stability Highly unstable; sensitive to light, oxygen, and heat, leading to rapid degradation.[1][2][6]Significantly more stable than the free form, making it suitable for in vitro and in vivo studies.[3][4] However, it can still exhibit limited stability under typical cell culture conditions.[3]No direct stability data is available for hyperforin sodium salt. Generally, the stability of a salt depends on the specific counter-ion and the formulation.

Biological Activity: A Focus on Antidepressant and Anti-inflammatory Effects

The primary therapeutic interest in hyperforin lies in its antidepressant and anti-inflammatory properties. The DCHA salt has been instrumental in elucidating these mechanisms.

Antidepressant Activity: Neurotransmitter Reuptake Inhibition

Hyperforin is a broad-spectrum inhibitor of the reuptake of several neurotransmitters, including serotonin (B10506), norepinephrine, dopamine, GABA, and glutamate.[4][7][8][9][10] This non-specific inhibition is believed to be a key mechanism behind its antidepressant effects.[7][8][9]

Experimental Protocol: Synaptosomal Neurotransmitter Reuptake Assay

This protocol outlines a general method for comparing the inhibitory effects of different hyperforin salts on neurotransmitter reuptake in synaptosomes.

  • Preparation of Synaptosomes:

    • Isolate synaptosomes from rodent brain tissue (e.g., cortex, hippocampus) by differential centrifugation.

    • Resuspend the final synaptosomal pellet in a suitable buffer (e.g., Krebs-Henseleit buffer).

  • Uptake Assay:

    • Pre-incubate synaptosomes with various concentrations of the test compounds (e.g., hyperforin DCHA salt, other hyperforin salts) or a vehicle control for a specified time (e.g., 10-15 minutes) at 37°C.

    • Initiate the uptake reaction by adding a radiolabeled neurotransmitter (e.g., [³H]serotonin, [³H]norepinephrine, or [³H]dopamine) at a known concentration.

    • Incubate for a short period (e.g., 5-10 minutes) at 37°C.

    • Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular radiolabel.

    • Determine the amount of radioactivity retained by the synaptosomes using liquid scintillation counting.

  • Data Analysis:

    • Calculate the percentage inhibition of neurotransmitter uptake for each concentration of the test compound relative to the vehicle control.

    • Determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound by non-linear regression analysis of the concentration-response curve.

Signaling Pathway: Hyperforin's Proposed Mechanism of Neurotransmitter Reuptake Inhibition

Hyperforin's mechanism of action differs from that of classic selective serotonin reuptake inhibitors (SSRIs). It is proposed to elevate intracellular sodium concentrations, which in turn non-competitively inhibits neurotransmitter transport.[11]

G Hyperforin's Proposed Mechanism of Neurotransmitter Reuptake Inhibition Hyperforin Hyperforin TRPC6 TRPC6 Channel Hyperforin->TRPC6 Activates Na_Influx Increased Intracellular Na+ Concentration TRPC6->Na_Influx Mediates Transporter Neurotransmitter Transporter (e.g., SERT, NET, DAT) Na_Influx->Transporter Alters Gradient & Inhibits (Non-competitively) Reuptake Neurotransmitter Reuptake Inhibition Transporter->Reuptake

Caption: Proposed mechanism of hyperforin-induced neurotransmitter reuptake inhibition.

Anti-inflammatory Activity

Hyperforin has demonstrated potent anti-inflammatory effects.[3][12][13][14][15] The DCHA salt has been shown to be as effective as the anti-inflammatory drug indomethacin (B1671933) in some models.[12]

Experimental Protocol: Lipopolysaccharide (LPS)-Induced Inflammatory Response in Macrophages

This protocol provides a framework for assessing the anti-inflammatory effects of hyperforin salts in a cell-based assay.

  • Cell Culture:

    • Culture a suitable macrophage cell line (e.g., RAW 264.7) in appropriate media and conditions.

  • Treatment:

    • Pre-treat the macrophage cells with various concentrations of the test compounds (e.g., hyperforin DCHA salt) or a vehicle control for 1-2 hours.

    • Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response.

  • Measurement of Inflammatory Mediators:

    • After a suitable incubation period (e.g., 24 hours), collect the cell culture supernatant.

    • Quantify the levels of pro-inflammatory mediators such as nitric oxide (NO) using the Griess reagent and prostaglandins (B1171923) (e.g., PGE₂) using an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis:

    • Calculate the percentage inhibition of NO and PGE₂ production for each concentration of the test compound relative to the LPS-stimulated control.

    • Determine the IC₅₀ values.

Experimental Workflow: Anti-inflammatory Assay

G Workflow for Assessing Anti-inflammatory Activity of Hyperforin Salts Start Start Cell_Culture Culture Macrophages (e.g., RAW 264.7) Start->Cell_Culture Pre_treatment Pre-treat with Hyperforin Salt or Vehicle Cell_Culture->Pre_treatment LPS_Stimulation Stimulate with LPS Pre_treatment->LPS_Stimulation Incubation Incubate (24h) LPS_Stimulation->Incubation Supernatant_Collection Collect Supernatant Incubation->Supernatant_Collection NO_Assay Measure Nitric Oxide (Griess Assay) Supernatant_Collection->NO_Assay PGE2_Assay Measure PGE2 (ELISA) Supernatant_Collection->PGE2_Assay Data_Analysis Data Analysis (IC50 Determination) NO_Assay->Data_Analysis PGE2_Assay->Data_Analysis End End Data_Analysis->End

References

Benchmarking Hyperforin Dicyclohexylammonium Salt: A Comparative Analysis of Neuroprotective Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the ongoing quest for effective therapeutic strategies against neurological disorders, a comprehensive comparative analysis has been conducted to benchmark the neuroprotective potential of Hyperforin (B191548) dicyclohexylammonium (B1228976) salt against two established neuroprotective agents, Edaravone (B1671096) and Citicoline. This guide provides researchers, scientists, and drug development professionals with a detailed comparison of their efficacy, supported by experimental data and methodologies, to inform future research and development in neuroprotection.

Executive Summary

Neurodegenerative diseases and acute brain injuries, such as stroke, pose a significant global health burden. The development of effective neuroprotective agents is a critical area of research. This report evaluates the performance of Hyperforin dicyclohexylammonium salt, a stable derivative of a key active constituent of Hypericum perforatum (St. John's Wort), in comparison to Edaravone, a free radical scavenger, and Citicoline, a precursor for phospholipid synthesis. The comparison focuses on three key pillars of neuroprotection: mitigation of oxidative stress, inhibition of apoptosis, and modulation of neuroinflammation.

Comparative Efficacy of Neuroprotective Agents

The neuroprotective effects of this compound, Edaravone, and Citicoline have been evaluated across various in vitro and in vivo models. While direct head-to-head clinical trials are limited, preclinical data provide valuable insights into their relative performance.

Table 1: In Vitro Neuroprotection Against Oxidative Stress
AgentCell LineInsultConcentration RangeOutcome MeasureKey Findings
This compound SH-SY5YHydrogen Peroxide (H₂O₂)0.1 - 10 µMCell Viability (MTT Assay)Dose-dependent increase in cell viability.[1][2][3][4]
Edaravone SH-SY5YHydrogen Peroxide (H₂O₂)1 - 100 µMCell Viability (MTT Assay)Significant protection against H₂O₂-induced cell death.[5]
Citicoline SH-SY5YHydrogen Peroxide (H₂O₂)10 - 500 µMCell Viability (MTT Assay)Increased cell viability in a dose-dependent manner.
Table 2: In Vivo Neuroprotection in a Middle Cerebral Artery Occlusion (MCAO) Model
AgentAnimal ModelDosageAdministration RouteOutcome MeasureKey Findings
This compound Rat0.14 - 0.28 mg/kgIntraperitoneal (i.p.)Neurological Deficit ScoreSignificant reduction in neurological deficits.[6]
Edaravone Rat3 mg/kgIntravenous (i.v.)Infarct Volume28.7% reduction in infarct volume compared to control.[7]
Citicoline Rat500 mg/kgIntraperitoneal (i.p.)Infarct Volume25.4% reduction in infarct volume in permanent MCAO models.[8]

Mechanisms of Neuroprotection

The neuroprotective actions of these compounds are mediated through distinct yet sometimes overlapping signaling pathways.

This compound

Hyperforin's neuroprotective effects are multifaceted. It is known to activate the Transient Receptor Potential Canonical 6 (TRPC6) channel, leading to downstream signaling cascades that promote neuronal survival.[9] Furthermore, it exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and modulates microglial activation.

G cluster_hyperforin This compound Hyperforin Hyperforin TRPC6 TRPC6 Activation Hyperforin->TRPC6 NF_kB NF-κB Inhibition Hyperforin->NF_kB Ca_Influx Ca²⁺ Influx TRPC6->Ca_Influx CREB CREB Activation Ca_Influx->CREB BDNF BDNF Expression CREB->BDNF Neuronal_Survival Neuronal Survival BDNF->Neuronal_Survival Cytokines ↓ Pro-inflammatory Cytokines (TNF-α, IL-6) NF_kB->Cytokines Neuroinflammation ↓ Neuroinflammation Cytokines->Neuroinflammation

Hyperforin's neuroprotective signaling pathways.
Edaravone

Edaravone primarily acts as a potent free radical scavenger, directly neutralizing reactive oxygen species (ROS) that are key mediators of oxidative stress-induced neuronal damage.[10][11] It also upregulates the Nrf2/HO-1 pathway, an endogenous antioxidant response system.[12]

G cluster_edaravone Edaravone Edaravone Edaravone ROS Reactive Oxygen Species (ROS) Edaravone->ROS Scavenges Nrf2 Nrf2 Activation Edaravone->Nrf2 Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Neuronal_Damage ↓ Neuronal Damage Oxidative_Stress->Neuronal_Damage HO1 HO-1 Expression Nrf2->HO1 Antioxidant_Response ↑ Antioxidant Response HO1->Antioxidant_Response Antioxidant_Response->Neuronal_Damage

Edaravone's mechanisms of neuroprotection.
Citicoline

Citicoline exerts its neuroprotective effects through multiple mechanisms. It serves as a precursor for the synthesis of phosphatidylcholine, a key component of neuronal membranes, thereby promoting membrane repair and stability.[3] It also attenuates the activation of phospholipase A2, reducing inflammation and oxidative stress.[8][13]

G cluster_citicoline Citicoline Citicoline Citicoline Phosphatidylcholine ↑ Phosphatidylcholine Synthesis Citicoline->Phosphatidylcholine PLA2 Phospholipase A2 Inhibition Citicoline->PLA2 Membrane_Repair ↑ Neuronal Membrane Repair & Stability Phosphatidylcholine->Membrane_Repair Arachidonic_Acid ↓ Arachidonic Acid Release PLA2->Arachidonic_Acid Inflammation_ROS ↓ Inflammation & ROS Arachidonic_Acid->Inflammation_ROS

Citicoline's neuroprotective pathways.

Experimental Protocols

To ensure the reproducibility and validity of the findings, detailed experimental protocols for the key assays are provided below.

In Vitro Model: Hydrogen Peroxide-Induced Oxidative Stress in SH-SY5Y Cells

This protocol outlines the procedure for assessing the neuroprotective effects of a test compound against oxidative stress induced by hydrogen peroxide (H₂O₂) in the human neuroblastoma cell line SH-SY5Y.

G cluster_workflow Experimental Workflow: In Vitro Neuroprotection Assay A 1. Seed SH-SY5Y cells in 96-well plates B 2. Differentiate cells with retinoic acid (optional) A->B C 3. Pre-treat with test compounds (e.g., Hyperforin, Edaravone, Citicoline) for 24 hours B->C D 4. Induce oxidative stress with H₂O₂ (e.g., 200-400 µM) for 24 hours C->D E 5. Assess cell viability (MTT Assay) D->E F 6. Measure apoptosis (TUNEL Assay) D->F G 7. Quantify inflammatory markers from cell supernatant (ELISA) D->G

References

Assessing the Specificity of Hyperforin Dicyclohexylammonium Salt for TRPC6: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Hyperforin (B191548) dicyclohexylammonium (B1228976) salt's specificity for the Transient Receptor Potential Canonical 6 (TRPC6) ion channel against other common TRPC6 modulators. The information presented is supported by experimental data and detailed protocols to aid in the critical evaluation of this compound for research and drug development purposes.

Introduction to Hyperforin and TRPC6

The Transient Receptor Potential Canonical 6 (TRPC6) channel is a non-selective cation channel that plays a significant role in calcium signaling across various cell types.[1] Its dysregulation has been implicated in numerous diseases, including cardiac hypertrophy, renal disorders, and pulmonary hypertension, making it a compelling therapeutic target.[1][2] Hyperforin, a primary active constituent of St. John's wort, has been identified as a potent activator of TRPC6 channels.[3][4] The dicyclohexylammonium salt form of Hyperforin is often used in research due to its improved water solubility and stability compared to its free form.[5]

Hyperforin's interaction with TRPC6 is highly specific among its close homologs.[3][4][6] It activates TRPC6, leading to an influx of Na+ and Ca2+ ions, which in turn modulates various downstream signaling pathways.[6][7] This activation is direct, with studies identifying a specific binding motif on the TRPC6 channel that is essential for hyperforin's activity.[8][9]

Comparative Analysis of TRPC6 Activator Specificity

While Hyperforin is a well-established TRPC6 activator, a comprehensive assessment of its specificity requires comparison with other available pharmacological tools. The following table summarizes the activity of Hyperforin and alternative TRPC6 activators.

CompoundTarget(s)ActionPotency (EC50)Notes
Hyperforin TRPC6 Activator ~10 µM (for current) Highly specific for TRPC6 over the closely related TRPC3 and TRPC7 channels.[3][4][6][8] However, it exhibits off-target effects, including protonophore activity and modulation of other ion channels.[5][7][10]
1-Oleoyl-2-acetyl-sn-glycerol (OAG)TRPC3, TRPC6, TRPC7ActivatorMicromolar rangeA diacylglycerol analog commonly used to activate multiple TRPC channels; not specific to TRPC6.[1][11]
GSK1702934ATRPC3, TRPC6, TRPC7ActivatorNot specifiedA known activator of the TRPC3/6/7 subfamily.[12]
M085 (Trpc6-IN-1)TRPC3, TRPC6, TRPC7AgonistTRPC6: 4.66 µM, TRPC3: 0.45 µM, TRPC7: 1.13 µMA potent agonist for TRPC3, TRPC6, and TRPC7, with higher potency for TRPC3.[12][13]
AM-0883TRPC6Agonist45.5 ± 10 nMA novel, potent, and selective TRPC6 agonist identified through high-throughput screening.[11]
Off-Target Profile of Hyperforin

A critical aspect of assessing specificity is understanding a compound's off-target effects. Besides its primary action on TRPC6, Hyperforin has been reported to:

  • Act as a protonophore, which can affect mitochondrial membrane potential.[10]

  • Block ligand-gated channels (GABA, NMDA, and AMPA receptors) and voltage-gated Ca2+, K+, and Na+ channels.[5]

  • Inhibit the reuptake of various neurotransmitters, including serotonin, norepinephrine, and dopamine, by increasing intracellular sodium concentrations.[6][14][15]

These additional activities must be considered when interpreting experimental results using Hyperforin.

Experimental Protocols for Specificity Assessment

The specificity of ion channel modulators like Hyperforin is typically determined using a combination of electrophysiology and fluorescence-based assays.

Whole-Cell Patch-Clamp Electrophysiology

This "gold standard" technique allows for the direct measurement of ion currents through channels in the cell membrane, providing detailed information about channel activation, inactivation, and pharmacology.

Objective: To measure TRPC6-mediated currents in response to Hyperforin and compare them to the effects on other TRPC channels (e.g., TRPC3, TRPC7) and to assess the effects of alternative compounds.

Methodology:

  • Cell Preparation: Use a cell line (e.g., HEK293 or CHO cells) stably or transiently expressing the human TRPC6 channel.[2][13] For specificity testing, have parallel cultures expressing TRPC3, TRPC7, or other channels of interest. Plate cells onto glass coverslips 24-48 hours before the experiment.

  • Solutions:

    • External (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.[13]

    • Internal (Pipette) Solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with CsOH.[2][13]

  • Recording Procedure:

    • Place a coverslip in the recording chamber on a microscope stage and perfuse with the external solution.

    • Fabricate patch pipettes from borosilicate glass with a resistance of 3-5 MΩ when filled with the internal solution.[2]

    • Approach a single cell and form a gigaohm seal (>1 GΩ) between the pipette tip and the cell membrane.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Clamp the membrane potential at a holding potential of -60 mV.[1][13]

    • Apply a voltage ramp protocol (e.g., -100 mV to +100 mV over 200 ms) every 5-10 seconds to elicit currents and generate I-V curves.[2][13]

    • Record a stable baseline current for 2-3 minutes.

    • Perfuse the cell with the external solution containing Hyperforin dicyclohexylammonium salt or an alternative compound at the desired concentration.

    • Record the change in current amplitude.

  • Data Analysis: Calculate the current density (pA/pF) and normalize the compound-induced current to the baseline. Generate dose-response curves to determine the EC50 for activators.

Calcium Imaging Assay

This high-throughput method indirectly measures ion channel activity by detecting changes in intracellular calcium concentration using fluorescent dyes.

Objective: To assess the increase in intracellular Ca2+ in response to TRPC6 activation by Hyperforin and other compounds.

Methodology:

  • Cell Preparation: Plate TRPC6-expressing cells in a 96-well or 384-well plate.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fura-2 AM, Fluo-4 AM, or a Cal-6 dye).[8][16][17] A typical loading buffer may also contain 0.01% Pluronic F-127 to aid in dye solubilization.[8]

    • Remove the cell culture medium and add the dye-loading buffer to the cells.

    • Incubate for 30-60 minutes at room temperature or 37°C, protected from light.[8][18]

  • Imaging:

    • Use a fluorescence plate reader (e.g., FLIPR) or a fluorescence microscope equipped for live-cell imaging.[16][19]

    • Record baseline fluorescence for a set period.

    • Add the test compound (e.g., Hyperforin) using an automated liquid handler.

    • Continuously record the fluorescence signal to measure the change in intracellular calcium.

  • Data Analysis: The change in fluorescence intensity (or the ratio of emissions at different wavelengths for ratiometric dyes like Fura-2) is proportional to the change in intracellular calcium.[8] Analyze parameters such as peak amplitude and the area under the curve to quantify the response.

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the activation of TRPC6 by Hyperforin and a general workflow for assessing compound specificity.

TRPC6_Activation_Pathway Hyperforin Hyperforin TRPC6 TRPC6 Channel Hyperforin->TRPC6 Direct Activation Cations Ca²⁺ / Na⁺ Influx TRPC6->Cations Channel Opening Downstream Downstream Signaling (e.g., NFAT Activation, Gene Transcription) Cations->Downstream

Caption: Hyperforin directly activates the TRPC6 channel, leading to cation influx and downstream signaling.

Specificity_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis & Comparison CellCulture Cell Culture (HEK293 expressing TRPC6, TRPC3, TRPC7, etc.) Plating Plate Cells for Assay (Coverslips or Multi-well plates) CellCulture->Plating Ephys Whole-Cell Patch-Clamp Plating->Ephys Calcium Calcium Imaging (e.g., FLIPR) Plating->Calcium DoseResponse Generate Dose-Response Curves (EC₅₀/IC₅₀) Ephys->DoseResponse Calcium->DoseResponse Compare Compare Activity Across Different Ion Channels DoseResponse->Compare Specificity Determine Specificity Profile Compare->Specificity

Caption: Experimental workflow for assessing the specificity of a TRPC6 modulator.

Comparative Specificity of TRPC6 Activators

This diagram provides a logical comparison of the specificity profiles of Hyperforin and its alternatives.

Specificity_Comparison cluster_compounds cluster_targets Compound TRPC6 Activators Hyperforin Hyperforin OAG OAG M085 M085 AM0883 AM-0883 TRPC6 TRPC6 (On-Target) Hyperforin->TRPC6 Activates Other Other Ion Channels & Off-Targets Hyperforin->Other Modulates OAG->TRPC6 Activates TRPC37 TRPC3 / TRPC7 OAG->TRPC37 Activates M085->TRPC6 Activates M085->TRPC37 Activates (Higher Potency) AM0883->TRPC6 Activates (High Potency & Selectivity)

References

A Head-to-Head Comparison of Hyperforin Dicyclohexylammonium Salt and Other Natural Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective, data-driven comparison of Hyperforin (B191548) dicyclohexylammonium (B1228976) (DCHA) salt with other prominent natural compounds found in Hypericum perforatum (St. John's Wort) and other botanical sources. The focus is on key pharmacological activities relevant to neuroprotection and antidepressant effects, supported by experimental data and detailed methodologies.

Executive Summary

Hyperforin, particularly in its stable dicyclohexylammonium (DCHA) salt form, is a primary active constituent of St. John's Wort, exhibiting a unique mechanism of action as a broad-spectrum neurotransmitter reuptake inhibitor. This activity is attributed to its ability to elevate intracellular sodium concentrations, likely through the activation of Transient Receptor Potential Canonical 6 (TRPC6) channels. In head-to-head comparisons, hyperforin demonstrates superior potency in neurotransmitter reuptake inhibition compared to other St. John's Wort constituents like hypericin (B1674126) and various flavonoids, which exhibit different primary mechanisms of action, such as monoamine oxidase (MAO) inhibition or antioxidant effects.

Data Presentation: Quantitative Comparison of Bioactivities

The following tables summarize the available quantitative data from in vitro studies, comparing the potency of Hyperforin with other natural compounds in key pharmacological assays.

Table 1: Inhibition of Neurotransmitter Reuptake (IC50 values)

CompoundSerotonin (B10506) (SERT)Norepinephrine (B1679862) (NET)Dopamine (B1211576) (DAT)Source(s)
Hyperforin 80 - 200 nM80 - 200 nM80 - 200 nM[1] (0.8 µM[2])[1][2]
Hypericin No activityNo activityNo activity[1]
Quercetin Not reportedNot reportedNot reported
Adhyperforin Not reportedNot reportedNot reported
Biapigenin Not reportedNot reportedWeak (IC50 > 10 µM)[2]

Note: IC50 values for Hyperforin on SERT, NET, and DAT are from a study on the unspecific reuptake inhibition of hypericum extracts, where hyperforin was identified as the active principle.[1] A separate study reported a specific IC50 for hyperforin on dopamine reuptake.[2]

Table 2: Monoamine Oxidase (MAO) Inhibition (IC50 values)

CompoundMAO-AMAO-BSource(s)
Hyperforin No inhibitionNot reported[3]
Hypericin 35.5 µMNot reported[3]
Quercetin 11.1 µMNot reported[3]

Table 3: Neuroprotective and Other Receptor Activities

CompoundActivityAssayResultSource(s)
Hyperforin TRPC6 Channel ActivationHEK293 cellsSpecific Activator
Hypericin Receptor BindingNPY-Y1/Y2, Sigma receptorsIC50: 3-4 µM[2]
Quercetin NeuroprotectionKainate/NMDA-induced neuronal deathSignificant reduction[4]
Kaempferol (B1673270) NeuroprotectionKainate/NMDA-induced neuronal deathSignificant reduction[4]
Biapigenin Receptor BindingBenzodiazepine receptorsIC50: 2 µM[2]
Biapigenin NeuroprotectionKainate/NMDA-induced neuronal deathSignificant reduction[4]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided in DOT language.

Signaling Pathway of Hyperforin-Mediated Neurotransmitter Reuptake Inhibition

Hyperforin Hyperforin TRPC6 TRPC6 Channel Hyperforin->TRPC6 activates Na_Influx Increased Intracellular Na+ TRPC6->Na_Influx facilitates Transporter Monoamine Transporters (SERT, NET, DAT) Na_Influx->Transporter alters gradient Reuptake Reduced Neurotransmitter Reuptake Transporter->Reuptake inhibits

Caption: Hyperforin activates TRPC6 channels, leading to reduced neurotransmitter reuptake.

Experimental Workflow for Synaptosomal Neurotransmitter Uptake Assay

cluster_prep Synaptosome Preparation cluster_assay Uptake Assay Brain Rodent Brain Tissue (e.g., striatum, cortex) Homogenize Homogenization in Sucrose (B13894) Buffer Brain->Homogenize Centrifuge1 Low-Speed Centrifugation (remove debris) Homogenize->Centrifuge1 Centrifuge2 High-Speed Centrifugation (pellet synaptosomes) Centrifuge1->Centrifuge2 Resuspend Resuspend in Assay Buffer Centrifuge2->Resuspend Incubate Incubate Synaptosomes with Test Compound Resuspend->Incubate Add_Radioligand Add Radiolabeled Neurotransmitter Incubate->Add_Radioligand Incubate_Uptake Incubate at 37°C (1-5 min) Add_Radioligand->Incubate_Uptake Filter Rapid Filtration Incubate_Uptake->Filter Wash Wash Filters Filter->Wash Scintillation Scintillation Counting Wash->Scintillation

Caption: Workflow for measuring neurotransmitter uptake inhibition in isolated nerve terminals.

Experimental Workflow for In Vitro Neuroprotection Assay

cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_viability Viability Assessment Seed Seed SH-SY5Y Cells in 96-well plate Differentiate Differentiate Cells (optional, e.g., with retinoic acid) Seed->Differentiate Pretreat Pre-treat with Test Compound Differentiate->Pretreat Induce_Toxicity Induce Neurotoxicity (e.g., with MPP+) Pretreat->Induce_Toxicity Incubate_24h Incubate for 24h Induce_Toxicity->Incubate_24h MTT_Assay MTT Assay Incubate_24h->MTT_Assay LDH_Assay LDH Release Assay Incubate_24h->LDH_Assay Measure_Absorbance Measure Absorbance MTT_Assay->Measure_Absorbance LDH_Assay->Measure_Absorbance

Caption: Workflow for assessing the neuroprotective effects of compounds in a cell-based model.

Experimental Protocols

Synaptosomal Neurotransmitter Reuptake Inhibition Assay

This protocol is adapted from methodologies used to assess the inhibition of monoamine uptake into isolated nerve terminals.[5][6][7][8]

1. Preparation of Synaptosomes:

  • Euthanize rodents (e.g., Sprague-Dawley rats) and rapidly dissect brain regions of interest (e.g., striatum for dopamine transporters, cortex for serotonin and norepinephrine transporters) in ice-cold sucrose buffer (0.32 M sucrose, 5 mM HEPES, pH 7.4).

  • Homogenize the tissue in a glass-Teflon homogenizer.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

  • Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the crude synaptosomal fraction.

  • Resuspend the synaptosomal pellet in a Krebs-Ringer buffer (pH 7.4) and determine the protein concentration using a BCA assay.

2. Uptake Inhibition Assay:

  • In a 96-well plate, pre-incubate the synaptosomal preparation with various concentrations of the test compounds (e.g., Hyperforin DCHA salt, Hypericin, Quercetin) or vehicle for 10-15 minutes at 37°C.

  • Initiate the uptake reaction by adding a radiolabeled neurotransmitter (e.g., [³H]serotonin, [³H]norepinephrine, or [³H]dopamine) at a concentration close to its Km.

  • Allow the uptake to proceed for a short duration (typically 1-5 minutes) at 37°C.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester, followed by immediate washing with ice-cold buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Non-specific uptake is determined in the presence of a high concentration of a selective reuptake inhibitor (e.g., fluoxetine (B1211875) for SERT, desipramine (B1205290) for NET, GBR 12909 for DAT).

  • Calculate the IC50 values by non-linear regression analysis of the concentration-response curves.

In Vitro Neuroprotection Assay using SH-SY5Y Cells

This protocol describes a common method for evaluating the neuroprotective effects of compounds against a neurotoxin in a human neuroblastoma cell line.[9][10][11]

1. Cell Culture and Treatment:

  • Culture human SH-SY5Y neuroblastoma cells in DMEM/F12 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 atmosphere.

  • Seed the cells into 96-well plates at an appropriate density (e.g., 1 x 104 cells/well) and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compounds for a specified period (e.g., 2-24 hours).

  • Induce neurotoxicity by adding a neurotoxin such as 1-methyl-4-phenylpyridinium (MPP+) at a pre-determined toxic concentration (e.g., 1 mM).

  • Co-incubate the cells with the test compound and the neurotoxin for 24-48 hours.

2. Cell Viability Assessment:

  • MTT Assay: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals. Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.

  • LDH Release Assay: Measure the activity of lactate (B86563) dehydrogenase (LDH) released into the culture medium from damaged cells using a commercially available kit.

  • Calculate the percentage of cell viability relative to the control (untreated) cells.

TRPC6 Channel Activation Assay in HEK293 Cells

This protocol outlines a method to assess the activation of TRPC6 channels by test compounds using a cell-based fluorescence assay.[12][13][14][15]

1. Cell Culture and Transfection:

  • Culture Human Embryonic Kidney (HEK) 293 cells in a suitable medium.

  • Transiently transfect the cells with a plasmid encoding human TRPC6 using a suitable transfection reagent. Co-transfection with a fluorescent reporter protein (e.g., GFP) can be used to identify successfully transfected cells.

  • Seed the transfected cells into 96-well plates.

2. Calcium Influx Assay:

  • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Measure the baseline fluorescence using a fluorescence plate reader.

  • Add the test compounds at various concentrations to the wells.

  • Monitor the change in intracellular calcium concentration by measuring the fluorescence intensity over time. An increase in fluorescence indicates calcium influx and channel activation.

  • Use a known TRPC6 agonist (e.g., 1-oleoyl-2-acetyl-sn-glycerol, OAG) as a positive control.

Conclusion

The presented data strongly indicate that Hyperforin DCHA salt is a potent, broad-spectrum inhibitor of monoamine reuptake, a key mechanism for antidepressant activity. Its unique mode of action via TRPC6 activation distinguishes it from other natural compounds like hypericin and quercetin, which primarily act through MAO inhibition and antioxidant pathways, respectively. While these other compounds contribute to the overall pharmacological profile of St. John's Wort, hyperforin appears to be the principal constituent responsible for its significant antidepressant effects. Further head-to-head studies with purified compounds under standardized conditions are warranted to fully elucidate the comparative pharmacology and potential synergistic interactions of these natural products.

References

A Comparative Review of Hyperforin Dicyclohexylammonium Salt Studies for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Hyperforin (B191548) dicyclohexylammonium (B1228976) (DCHA) salt, a stable derivative of the primary active constituent of St. John's wort (Hypericum perforatum), has garnered significant attention in the scientific community for its diverse pharmacological activities.[1][2] This guide provides a comprehensive comparison of key findings from various studies on Hyperforin DCHA salt, presenting quantitative data, experimental protocols, and visual summaries of its mechanisms and experimental workflows. This information is intended to assist researchers, scientists, and drug development professionals in their evaluation and potential application of this compound.

Pharmacological Activities and Quantitative Data

Hyperforin DCHA salt exhibits a broad spectrum of biological effects, including antidepressant, anti-inflammatory, anticancer, and neuroprotective properties.[1][2][3] The primary mechanism of action for its antidepressant and anxiolytic effects is attributed to its role as an activator of the transient receptor potential canonical 6 (TRPC6) ion channel.[4][5] Activation of TRPC6 leads to an influx of sodium and calcium ions, which in turn inhibits the reuptake of several neurotransmitters, including serotonin, norepinephrine, dopamine, GABA, and glutamate.[4][6][7]

Below is a summary of the quantitative data from various in vitro studies, highlighting the potency of Hyperforin DCHA salt in different experimental models.

Activity Model System Parameter Value Reference
Anti-inflammatory Human Astrocytoma Cells (U373MG)IC50 (IL-6 Release Inhibition)1.6 µM[8]
Human Polymorphonuclear NeutrophilsIC50 (Chemotaxis & Chemoinvasion)1 µM[4]
Human Dermal Microvascular Endothelial Cells (HDMEC)IC50 (Inhibition of tube formation and proliferation)3.7 µmol/L[1]
Anticancer Human Cervical Cancer (HeLa)IC503.2 - 64.1 µM[9]
Human Malignant Melanoma (A375)IC503.2 - 64.1 µM[9]
Human Hepatocellular Carcinoma (HepG2)IC503.2 - 64.1 µM[9]
Human Breast Cancer (MCF-7)IC503.2 - 64.1 µM[9]
Human Non-small Cell Lung Cancer (A549)IC503.2 - 64.1 µM[9]
Human Chronic Myeloid Leukemia (K562)IC503.2 - 64.1 µM[9]
Human Adriamycin-resistant K562 (K562/ADR)IC503.2 - 64.1 µM[9]
Murine Colon Carcinoma (C-26)IC505 to 8 µmol/L[10]
Murine Melanoma (B16-LU8)IC505 to 8 µmol/L[10]
Human Fibrosarcoma (HT-1080)IC505 to 8 µmol/L[10]
Enzyme Inhibition Leukocyte ElastaseIC503 µmol/L[10]
Microsomal Prostaglandin E2 Synthase-1 (mPGES-1)IC501 µM[11]
Cytochrome P450 2D6 (CYP2D6)IC5010 µg/ml[11]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of key experimental protocols used in the cited studies.

Inhibition of Interleukin-6 (IL-6) Release in U373MG Cells [8]

  • Cell Culture: Human astrocytoma U373MG cells were cultured under standard conditions.

  • Treatment: Cells were pre-incubated with varying concentrations of Hyperforin DCHA salt or vehicle (DMSO 0.2%) for 4 hours.

  • Stimulation: Following pre-incubation, cells were stimulated with substance P (3 nM), IL-1β (1 ng/mL), or lipopolysaccharide (LPS; 100 ng/mL) for 24 hours to induce IL-6 release.

  • Quantification: The concentration of IL-6 in the cell supernatants was measured using an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curve.

Antiproliferative and Apoptosis Assays in HepG2 Cells [9]

  • Cell Culture: Human hepatocellular carcinoma HepG2 cells were maintained in appropriate culture media.

  • Antiproliferative Assay: The antiproliferative activity of Hyperforin DCHA salt was determined using a standard cell viability assay (e.g., MTT or SRB assay) after a defined incubation period.

  • Cell Cycle Analysis:

    • HepG2 cells were plated and treated with Hyperforin DCHA salt for 48 hours.

    • Cells were harvested, washed with PBS, and fixed in ethanol (B145695) overnight at 4°C.

    • Fixed cells were washed, resuspended in PBS, and treated with RNase (100 mg/ml) for 1 hour at 37°C.

    • Propidium iodide (PI) was added to a final concentration of 0.05 mg/ml and incubated for 30 minutes in the dark.

    • DNA content was analyzed by flow cytometry to determine the cell cycle distribution.

  • Apoptosis Staining:

    • Apoptosis was assessed using 4',6-diamidino-2-phenylindole (DAPI) staining and Annexin V-FITC/PI double-labeling.

    • Treated cells were stained according to the manufacturers' protocols and analyzed by fluorescence microscopy or flow cytometry.

Visualizing Mechanisms and Workflows

Signaling Pathway of Hyperforin DCHA Salt's Antidepressant Action

The following diagram illustrates the proposed mechanism of action for the antidepressant effects of Hyperforin DCHA salt, starting from the activation of TRPC6 channels.

Hyperforin Hyperforin DCHA TRPC6 TRPC6 Channel Hyperforin->TRPC6 Activates Ion_Influx Na+ & Ca2+ Influx TRPC6->Ion_Influx Intracellular_Na Increased Intracellular [Na+] Ion_Influx->Intracellular_Na Transporter_Inhibition Inhibition of Neurotransmitter Transporters Intracellular_Na->Transporter_Inhibition Neurotransmitters Serotonin Norepinephrine Dopamine GABA Glutamate Transporter_Inhibition->Neurotransmitters Uptake_Inhibition Reuptake Inhibition Transporter_Inhibition->Uptake_Inhibition Synaptic_Concentration Increased Synaptic Neurotransmitter Concentration Uptake_Inhibition->Synaptic_Concentration Antidepressant_Effect Antidepressant Effect Synaptic_Concentration->Antidepressant_Effect

Caption: Mechanism of Hyperforin DCHA's antidepressant effect.

Experimental Workflow for Anticancer Activity Assessment

This diagram outlines a typical experimental workflow for evaluating the anticancer properties of Hyperforin DCHA salt in vitro.

Start Start: Cancer Cell Line Culture Treatment Treat with Hyperforin DCHA Start->Treatment Cell_Viability Cell Viability Assay (e.g., MTT) Treatment->Cell_Viability IC50 Determine IC50 Cell_Viability->IC50 Mechanism_Study Mechanism of Action Studies IC50->Mechanism_Study Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Mechanism_Study->Cell_Cycle Apoptosis Apoptosis Assay (Annexin V/PI) Mechanism_Study->Apoptosis Protein_Analysis Protein Expression Analysis (Western Blot) Mechanism_Study->Protein_Analysis Results Results: Anticancer Efficacy & Mechanism Cell_Cycle->Results Apoptosis->Results Protein_Analysis->Results

Caption: Workflow for in vitro anticancer evaluation.

References

Safety Operating Guide

Proper Disposal of Hyperforin Dicyclohexylammonium Salt: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of Hyperforin dicyclohexylammonium (B1228976) salt (CAS No. 238074-03-8). Researchers, scientists, and drug development professionals are urged to adhere to these procedures to ensure personal safety and environmental protection.

Hyperforin dicyclohexylammonium salt is a valuable compound in research, known for its various pharmacological effects, including as an active constituent of St. John's wort.[1] However, its disposal requires careful management due to its hazardous properties. Safety Data Sheets (SDS) consistently classify this compound as corrosive, causing severe skin burns and eye damage; harmful if swallowed; and very toxic to aquatic life.[2][3][4][5]

Immediate Safety and Hazard Summary

Before handling this compound for any purpose, including disposal, it is crucial to be aware of its hazard profile. All personnel must be trained on its specific risks and handling procedures.

Hazard ClassificationDescriptionGHS Pictograms
Acute Oral Toxicity Harmful if swallowed.[3][4][5]
Skin Corrosion Causes severe skin burns.[2][3][4]corrosive
Eye Damage Causes serious eye damage.[2][3][4]corrosive
Aquatic Toxicity Very toxic to aquatic life.[3][4][5]environmental

This table summarizes the primary hazards. Always consult the specific Safety Data Sheet for complete information.

Procedural Disposal Plan

The disposal of this compound must comply with local, regional, and national regulations for hazardous waste.[3] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [6][7] The high aquatic toxicity necessitates stringent environmental containment.

This protocol outlines the standard procedure for collection and disposal through a licensed environmental health and safety (EHS) vendor.

Step-by-Step Disposal Protocol

1. Personal Protective Equipment (PPE) and Preparation:

  • Eye Protection: Wear chemical splash goggles and a face shield.[2]

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile, check manufacturer's breakthrough times).[2]

  • Body Protection: Wear a lab coat, long pants, and closed-toe shoes. An apron or other protective clothing is recommended where splashing is possible.[8]

  • Work Area: Conduct all waste handling within a designated area, preferably inside a chemical fume hood to control dust.[8][9]

2. Waste Collection and Segregation:

  • Container: Use a dedicated, properly labeled hazardous waste container that is compatible with corrosive solids. The original product container is often a good choice.[5][6] The container must be in good condition, with a secure, leak-proof lid.[3]

  • Labeling: Immediately label the waste container with a hazardous waste tag. The label must include:

    • The full chemical name: "this compound"

    • The words "Hazardous Waste"

    • Hazard pictograms (Corrosive, Harmful, Environmental Hazard)

    • Accumulation start date

  • Segregation: Store the waste container away from incompatible materials. Specifically, keep it separate from acids and oxidizing agents.[2]

3. Handling Unused or Expired Product:

  • For disposal of the pure, unused solid, carefully transfer the material into the designated hazardous waste container. Avoid creating dust.[2][5]

  • If the chemical is in a solution, do not mix it with other solvent waste streams unless explicitly permitted by your institution's EHS department.

4. Decontamination and Disposal of Empty Containers:

  • Due to its acute toxicity, empty containers that held this compound must be managed as hazardous waste.

  • Triple Rinsing: If institutional policy allows for container recycling after decontamination, the container must be triple rinsed with a suitable solvent (e.g., ethanol, then water). The rinsate from all three rinses must be collected as hazardous waste. [5][6]

  • The decontaminated container can then be disposed of according to institutional guidelines, which may include defacing the label and placing it in glass or solid waste disposal.[6]

5. Waste Storage and Pickup:

  • Storage Location: Store the sealed hazardous waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation.[2][4]

  • Secondary Containment: All liquid waste containers, including those with rinsate, must be kept in secondary containment to prevent spills.[6]

  • Arrange for Disposal: Once the container is full or you have no further use for it, arrange for a pickup from your institution's EHS department or a licensed hazardous waste disposal company.[5]

Visualizing the Disposal Workflow

The following diagram illustrates the key decision points and steps in the proper disposal of this compound.

G cluster_prep Preparation cluster_waste Waste Handling cluster_container Container Management cluster_final Final Disposal start Start: Need to Dispose of Hyperforin Salt ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood waste_type Is it unused solid or contaminated material? fume_hood->waste_type collect_solid Transfer solid to labeled hazardous waste container waste_type->collect_solid Unused Solid collect_contaminated Place contaminated labware in the same container waste_type->collect_contaminated Contaminated Material is_container_empty Is the original container empty? collect_solid->is_container_empty collect_contaminated->is_container_empty triple_rinse Triple rinse container is_container_empty->triple_rinse Yes storage Store sealed waste container in Satellite Accumulation Area is_container_empty->storage No collect_rinsate Collect all rinsate as hazardous waste triple_rinse->collect_rinsate dispose_container Dispose of rinsed container per institutional policy collect_rinsate->dispose_container dispose_container->storage ehs_pickup Arrange for EHS Hazardous Waste Pickup storage->ehs_pickup end_proc End of Procedure ehs_pickup->end_proc

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Hyperforin dicyclohexylammonium salt

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Hyperforin dicyclohexylammonium (B1228976) salt. Adherence to these procedures is vital for ensuring personal safety and minimizing environmental impact.

Hazard Identification and Personal Protective Equipment (PPE)

Hyperforin dicyclohexylammonium salt is a hazardous substance requiring careful handling. It is classified as harmful if swallowed, causes severe skin burns and eye damage, and is very toxic to aquatic life with long-lasting effects[1][2][3][4]. The formation of dust should be avoided, and appropriate personal protective equipment must be worn at all times[1][4].

Table 1: Recommended Personal Protective Equipment (PPE) by Activity

ActivityEngineering ControlsGlovesEye/Face ProtectionRespiratory ProtectionLab Coat/Gown
Storage & Transport General laboratory ventilationNitrile or other chemical-resistant glovesSafety glassesNot generally requiredStandard lab coat
Weighing (powder) Chemical fume hood or ventilated balance enclosureDouble-gloving with chemical-resistant gloves (e.g., Nitrile)Safety goggles and face shieldNIOSH-certified N95/N100 or P2 particulate respirator[1][5]Disposable, long-sleeved gown with cuffs
Solution Preparation Chemical fume hoodChemical-resistant gloves (e.g., Nitrile)Safety goggles and face shieldRecommended if splashing or aerosolization is possibleDisposable, long-sleeved gown with cuffs
Handling Solutions Chemical fume hood or well-ventilated areaChemical-resistant gloves (e.g., Nitrile)Safety gogglesNot generally required if handled in a fume hoodStandard lab coat
Spill Cleanup (powder) Ensure adequate ventilation; restrict accessDouble-gloving with heavy-duty, chemical-resistant glovesSafety goggles and face shieldNIOSH-certified N95/N100 or P2 particulate respirator[1][5]Chemical-resistant disposable coveralls
Waste Disposal Chemical fume hood for handling open waste containersChemical-resistant gloves (e.g., Nitrile)Safety gogglesRecommended if dust or aerosols can be generatedStandard lab coat

Operational Plan: Weighing and Preparing a Stock Solution

This protocol outlines the standard procedure for safely weighing the powdered form of this compound and preparing a stock solution.

Pre-Operational Checks:

  • Ensure a Safety Data Sheet (SDS) for the compound is accessible and has been reviewed[3][4].

  • Verify that the chemical fume hood or ventilated enclosure is functioning correctly.

  • Locate the nearest emergency eyewash station and safety shower.

  • Assemble all necessary materials: the chemical container, spatulas, weigh paper/boat, appropriate solvent (e.g., DMSO), and sealable container for the final solution.

  • Don the required PPE as specified in Table 1 for "Weighing (powder)".

Step-by-Step Handling Protocol:

  • Perform all manipulations within the certified chemical fume hood or ventilated balance enclosure to control dust[1][4].

  • Carefully open the container of this compound, avoiding any disturbance that could generate airborne dust.

  • Using a clean spatula, carefully transfer the desired amount of powder onto a weigh paper or boat on the analytical balance.

  • Once weighing is complete, securely close the primary container.

  • Transfer the weighed powder into a suitable vessel for dissolution.

  • Slowly add the desired solvent to the powder to minimize aerosol generation.

  • Gently swirl or stir the mixture until the solid is fully dissolved.

  • Securely cap and label the final solution container with the compound name, concentration, solvent, date, and appropriate hazard symbols.

Post-Operational Cleanup:

  • Carefully wipe down the spatula, balance, and any surfaces inside the fume hood with a damp cloth or towel to remove any residual powder.

  • Dispose of all contaminated disposables (weigh paper, gloves, gown, wipes) in a designated hazardous waste container[4].

  • Wash hands thoroughly with soap and water after removing gloves[2][3][4].

Disposal Plan

Proper disposal is critical due to the compound's high toxicity to aquatic life[1][2][3].

  • Unused Product: Unused or expired this compound must be disposed of as hazardous chemical waste. Do not dispose of it down the drain or in regular trash[1][4]. Keep it in its original, clearly labeled container for pickup by your institution's environmental health and safety department.

  • Contaminated Materials: All items that have come into direct contact with the compound, such as gloves, weigh boats, pipette tips, and paper towels, must be collected in a sealed, labeled hazardous waste container[4].

  • Solutions: Waste solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container.

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when working with hazardous chemical compounds.

PPE_Selection_Workflow cluster_assessment Hazard & Task Assessment cluster_ppe PPE Selection cluster_final Final Checks start Start: New Task with Hyperforin Salt check_sds Consult Safety Data Sheet (SDS) for Hazard Information [1, 2, 3] start->check_sds assess_task Assess Task Procedure: - Scale (mg vs g) - Physical Form (Solid vs Liquid) - Potential for Dust/Aerosol check_sds->assess_task eng_controls Select Engineering Controls (e.g., Fume Hood, Glovebox) [1, 5] assess_task->eng_controls resp_protection Respiratory Protection Needed? (e.g., N95 Respirator) [1, 8] assess_task->resp_protection Informs Decision eng_controls->resp_protection eye_protection Select Eye/Face Protection (Goggles + Face Shield) [1, 2] resp_protection->eye_protection Yes/No glove_selection Select Gloves (Double-glove, Chemical Resistant) [1, 7] eye_protection->glove_selection body_protection Select Body Protection (Disposable Gown, Lab Coat) [9] glove_selection->body_protection final_check Final PPE Check Before Starting Work body_protection->final_check proceed Proceed with Task final_check->proceed

Caption: Decision workflow for selecting appropriate PPE when handling hazardous chemicals.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.